2-Bromo-5-methylcyclohexanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
89886-68-0 |
|---|---|
Molecular Formula |
C7H11BrO |
Molecular Weight |
191.07 g/mol |
IUPAC Name |
2-bromo-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11BrO/c1-5-2-3-6(8)7(9)4-5/h5-6H,2-4H2,1H3 |
InChI Key |
ZPYHMKMSTCGYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 2-Bromo-5-methylcyclohexanone
An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-Bromo-5-methylcyclohexanone
Introduction: The Strategic Importance of α-Haloketones
In the landscape of synthetic organic chemistry, α-haloketones are foundational building blocks, prized for their dual reactivity. The presence of an electrophilic carbonyl carbon and a carbon-halogen bond equips these molecules for a diverse array of chemical transformations.[1] this compound (CAS No. 89886-68-0) epitomizes this class of reagents.[2] It is a halogenated cyclohexanone derivative whose structural features make it a valuable intermediate in the synthesis of complex molecular architectures, including nitrogen, oxygen, and sulfur-containing heterocycles with potential biological activity.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling, grounded in established scientific principles.
Core Physicochemical and Molecular Properties
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and process development. This compound is an organic compound with the molecular formula C₇H₁₁BrO.[2][3] The core structure consists of a cyclohexane ring bearing a ketone functional group, a bromine atom at the alpha (C2) position, and a methyl group at the C5 position.[3]
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-methylcyclohexan-1-one | [2] |
| CAS Number | 89886-68-0 | [1][2] |
| Molecular Formula | C₇H₁₁BrO | [2][3] |
| Molecular Weight | 191.07 g/mol | [1][2][3] |
| Monoisotopic Mass | 189.99933 Da | [2][3] |
| XLogP3 | 2.1 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Heavy Atom Count | 9 | [3] |
Note: Experimental data for properties such as melting point and boiling point are not consistently available in public literature, which is common for specialized synthetic intermediates.
Spectroscopic Profile: A Guide to Structural Verification
Accurate structural confirmation is a non-negotiable aspect of chemical synthesis. The spectroscopic data for this compound provides a unique fingerprint for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹³C NMR Spectroscopy : The carbon spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms.[1] The chemical shifts are highly informative: the carbonyl carbon (C1) is the most deshielded, appearing significantly downfield, while the carbon atom bonded to the electronegative bromine (C2) also exhibits a characteristic downfield shift.[1]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C=O) | 195 - 205 | Characteristic of a ketone carbonyl carbon. |
| C2 (CHBr) | 50 - 60 | Deshielded due to the inductive effect of the adjacent bromine atom. |
| C6 (CH₂) | 40 - 50 | Alpha to the carbonyl group. |
| C3 (CH₂) | 30 - 40 | Aliphatic ring carbon. |
| C4 (CH₂) | 25 - 35 | Aliphatic ring carbon. |
| C5 (CH) | 25 - 35 | Aliphatic ring carbon bearing the methyl group. |
| CH₃ | 15 - 25 | Methyl group carbon, typically found in the upfield region. |
| (Data synthesized from predictive models).[1] |
-
¹H NMR Spectroscopy : The proton spectrum provides detailed information about the connectivity and stereochemistry of the molecule. Key expected signals include a doublet for the methyl protons (coupling to the C5 proton) and a multiplet for the proton on the bromine-bearing carbon (H2). Two-dimensional techniques like COSY and HSQC are essential for unambiguous assignment of all proton and carbon signals.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify key functional groups. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically found around 1715-1735 cm⁻¹. The precise position of this band is sensitive to the molecule's conformational equilibrium, specifically whether the bromine atom occupies an axial or equatorial position, which influences the electronic environment of the carbonyl group.[1]
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition. Under Electron Ionization (EI), the molecule will fragment in a predictable manner. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom.
Caption: Standard analytical workflow for compound identification.
Synthesis and Purification Strategies
The synthesis of this compound typically starts from its non-halogenated precursor, 5-methylcyclohexanone. The choice of synthetic route is dictated by the desired regioselectivity and, in some cases, stereoselectivity.
Caption: Major synthetic routes to this compound.
Protocol: Direct α-Bromination of 5-Methylcyclohexanone
This method is the most straightforward approach, relying on the acid-catalyzed formation of an enol intermediate that acts as the nucleophile.[1]
Expertise & Causality: The use of an acid catalyst (e.g., acetic acid) is crucial as it accelerates the rate of enolization, which is the rate-limiting step. The enol form provides the nucleophilic C=C double bond necessary to attack the electrophilic bromine source. This method's primary challenge is controlling regioselectivity, as bromination can potentially occur at C2 or C6.
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 5-methylcyclohexanone (1.0 eq) in glacial acetic acid.
-
Reagent Addition: While stirring, add a solution of bromine (1.0 eq) in acetic acid dropwise to the flask. Maintain the reaction temperature below 30°C using an ice bath to minimize side reactions.
-
Reaction Monitoring: The disappearance of the bromine color indicates the reaction is proceeding. Monitor the reaction to completion using Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Once complete, pour the reaction mixture into cold water to precipitate the crude product. Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The resulting crude oil is then purified via vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from its predictable reactivity at two key sites.
Caption: Key chemical transformations of the title compound.
-
Nucleophilic Substitution: The C2 carbon is highly susceptible to attack by a wide range of nucleophiles, which displace the bromide ion.[1][3] This reaction is fundamental for introducing new carbon-carbon or carbon-heteroatom bonds. The reactivity is enhanced by the inductive effect of the adjacent carbonyl group, which polarizes the C-Br bond.[1]
-
Elimination (Dehydrobromination): In the presence of a base, the compound can undergo an E2 elimination reaction to form the corresponding α,β-unsaturated ketone, 5-methylcyclohex-2-en-1-one.[3] This transformation is a cornerstone of organic synthesis for creating conjugated systems.[1]
-
Carbonyl Reduction: The ketone functional group can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).[3] This allows for further functional group manipulation while preserving the bromo-substituent.
Applications in Research and Drug Development
The versatile reactivity profile of this compound makes it a valuable intermediate for several applications:
-
Synthetic Intermediate: It is a key precursor for constructing more complex cyclic and heterocyclic systems.[1][3]
-
Medicinal Chemistry: While not a drug itself, its scaffold is relevant. The aminopyridine core, often synthesized from brominated precursors, is a well-established "privileged structure" for developing kinase inhibitors that target enzymes like p38 MAP kinase, which is implicated in inflammatory diseases.[4] The ability to use this compound to build novel molecular frameworks makes it a compound of interest for library synthesis in early-stage drug discovery.
-
Mechanistic Studies: As a classic α-haloketone, it is used in academic research to study the mechanisms, stereochemistry, and kinetics of substitution and elimination reactions involving halogenated ketones.[3]
Safety, Handling, and Storage
As with all halogenated organic compounds, proper safety protocols must be strictly followed. While specific toxicity data for this compound is limited, data from the closely related isomer 2-bromo-2-methylcyclohexanone can serve as a prudent guide.
| Hazard Class | GHS Statement | Precaution |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |
| Eye Damage/Irritation | H319: Causes serious eye irritation | Wear safety glasses with side-shields or goggles. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Use only in a well-ventilated area or fume hood. |
| (Hazard data is for the isomer 2-bromo-2-methylcyclohexanone and should be used as a precautionary guide).[5] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle in a certified chemical fume hood to avoid inhalation of vapors.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[6][7]
References
- 2-Bromo-2-methylcyclohexanone | C7H11BrO | CID 11116853.
- 2-Bromo-3-methylcyclohexanone | C7H11BrO | CID 21541956.
- Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine
- 2-bromo-2-methylcyclohexanone Synthesis. ChemSynthesis. [Link]
- 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014.
- trans-2-Bromo-5-methylcyclohexanone | C7H11BrO | CID 124629995.
- 2-Bromo-5-methylcyclohexane-1-carboxylic acid | C8H13BrO2 | CID 18787364.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 89886-68-0 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-2-methylcyclohexanone | C7H11BrO | CID 11116853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Bromo-5-methylcyclohexanone: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-5-methylcyclohexanone, a versatile intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties and applications. This document delves into its chemical identity, synthesis, purification, structural elucidation through spectroscopic methods, characteristic reactivity, and its role as a precursor in the synthesis of complex molecules.
Chemical Identity and Properties
IUPAC Name: 2-bromo-5-methylcyclohexan-1-one[1][2]
Molecular Formula: C₇H₁₁BrO[1][2]
Molecular Weight: 191.07 g/mol [1][2]
This compound is a cyclic ketone featuring a bromine atom at the α-position to the carbonyl group and a methyl group at the 5-position. The presence of two chiral centers at C2 and C5 indicates the potential for four stereoisomers. The stereochemistry of the compound can significantly influence the outcome of its reactions.
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-methylcyclohexan-1-one | |
| CAS Number | 89886-68-0 | |
| Molecular Formula | C₇H₁₁BrO | |
| Molecular Weight | 191.07 g/mol | |
| Canonical SMILES | CC1CCC(C(=O)C1)Br | |
| InChIKey | ZPYHMKMSTCGYAQ-UHFFFAOYSA-N |
Synthesis and Purification
The most common and regioselective method for the synthesis of this compound is the α-bromination of the parent ketone, 5-methylcyclohexanone. This reaction is typically performed using a brominating agent such as N-bromosuccinimide (NBS) under acidic catalysis, which proceeds through an enol intermediate.
Experimental Protocol: α-Bromination of 5-Methylcyclohexanone
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
5-methylcyclohexanone
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
A catalytic amount of p-toluenesulfonic acid (PTSA) or hydrobromic acid (HBr)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methylcyclohexanone (1.0 eq) in CCl₄ or CH₂Cl₂.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of PTSA to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated NaHSO₃ solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. Due to the potential for the product to be a strong contact irritant, proper personal protective equipment should be worn during purification.
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques.
| Spectroscopic Data | Expected Features |
| ¹H NMR | Complex multiplets in the aliphatic region (1.0-3.0 ppm) for the cyclohexyl protons. A downfield multiplet for the proton on the bromine-bearing carbon (C2-H). A doublet for the methyl protons. |
| ¹³C NMR | A peak for the carbonyl carbon (~200 ppm). A peak for the carbon bearing the bromine atom (C2) shifted downfield. Peaks for the other cyclohexyl carbons and the methyl carbon in the aliphatic region. |
| IR Spectroscopy | A strong absorption band for the C=O stretch, typically in the range of 1715-1745 cm⁻¹. The exact position can give information about the conformational preference of the bromine atom (axial vs. equatorial). A C-Br stretching band is expected in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns include the loss of Br•, CO, and cleavage of the cyclohexane ring. |
Reactivity and Synthetic Applications
The presence of both a carbonyl group and an α-halogen makes this compound a highly reactive and versatile synthetic intermediate.
Nucleophilic Substitution
The carbon atom bearing the bromine is electrophilic and susceptible to attack by various nucleophiles, leading to the formation of a wide range of substituted cyclohexanones.
Favorskii Rearrangement
Treatment of this compound with a base can induce a Favorskii rearrangement, resulting in a ring contraction to form a substituted cyclopentanecarboxylic acid derivative. This reaction is a powerful tool for the synthesis of five-membered rings.
Caption: Mechanism of the Favorskii rearrangement of this compound.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it can react with thioamides or thioureas to form thiazole derivatives, which are common scaffolds in many biologically active molecules.
Applications in Drug Development
-
Anticonvulsant Agents: The cyclohexanone core is present in some anticonvulsant drug candidates. The functional handles on this compound allow for the introduction of various pharmacophores to modulate biological activity.
-
Analgesics: The structural analog, epibatidine, a potent analgesic, contains a 7-azabicyclo[2.2.1]heptane core. The synthesis of some epibatidine analogues involves intermediates that can be derived from brominated cyclohexanones.
-
Enzyme Inhibitors: The electrophilic nature of the α-carbon makes α-haloketones potential candidates for covalent inhibitors of enzymes, where a nucleophilic residue in the active site attacks the carbon-bromine bond.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with a rich and diverse reactivity profile. Its utility in organic synthesis, particularly in the construction of carbocyclic and heterocyclic systems, makes it a compound of significant interest to researchers in academia and the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective application in the development of novel molecules with potential therapeutic applications.
References
- PubChem. 2-Bromo-5-methylcyclohexan-1-one.
- PrepChem. Synthesis of 2-bromo-3-methylcyclohexanone. [Link]
- NROChemistry. Favorskii Rearrangement. [Link]
- Wikipedia. Favorskii rearrangement. [Link]
- AdiChemistry.
- PubChem. trans-2-Bromo-5-methylcyclohexanone.
- Chen, G., et al. (2013). Synthesis of (±)-Epibatidine and Its Analogues.
- Ghorab, M. M., et al. (2025).
- ChemBK. Cyclohexanone, 2-bromo-5-methyl-. [Link]
- Reddit. Separation of Ketone and alpha Bromo ketone. [Link]
Sources
An In-depth Technical Guide on the Molecular Structure and Stereoisomers of 2-Bromo-5-methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Foundational Concepts: Structure and Nomenclature
2-Bromo-5-methylcyclohexanone is a halogenated cyclic ketone with the chemical formula C₇H₁₁BrO.[1][2][3] The structure consists of a six-membered cyclohexane ring containing a ketone functional group and two substituents: a bromine atom at the alpha-position (C2) to the carbonyl group and a methyl group at the C5 position.[4]
IUPAC Nomenclature: The numbering of the cyclohexanone ring begins at the carbonyl carbon (C1). To provide the lowest possible locants for the substituents, the numbering proceeds towards the bromine atom.[5][6] Therefore, the correct IUPAC name is this compound.[3] The presence of two stereocenters at C2 and C5 gives rise to multiple stereoisomers.[4]
Stereoisomerism in this compound
The presence of two distinct chiral centers at C2 and C5 in this compound leads to the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers.[4] These stereoisomers are primarily discussed in terms of their relative stereochemistry, designated as cis and trans.[7][8][9][10]
-
Cis Isomers: The bromine atom and the methyl group are on the same side of the cyclohexane ring.
-
Trans Isomers: The bromine atom and the methyl group are on opposite sides of the ring.
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[11] In this conformation, substituents can occupy either axial or equatorial positions. The constant "ring flipping" between two chair conformations is a key factor in determining the overall stability of each stereoisomer.[11]
Conformational Analysis of Stereoisomers
The stability of the various chair conformations is dictated by the steric interactions of the substituents. A fundamental principle is that substituents prefer the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions.[12][13][14][15] The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.[16]
Table 1: A-Values for Relevant Substituents
| Substituent | A-value (kcal/mol) |
| Bromine (Br) | 0.2 - 0.7 |
| Methyl (CH₃) | 1.8 |
Source: Table of A-Values.[17]
The larger A-value of the methyl group compared to the bromine atom indicates that the methyl group has a stronger preference for the equatorial position.[16]
For the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. Ring flipping interconverts these positions.
-
Conformer 1: Axial Bromine, Equatorial Methyl
-
Conformer 2: Equatorial Bromine, Axial Methyl
Given the larger A-value of the methyl group, the conformation with the equatorial methyl group and axial bromine (Conformer 1) is significantly more stable.
For the trans isomer, the substituents are either both axial or both equatorial.
-
Conformer 1: Diaxial (Axial Bromine, Axial Methyl)
-
Conformer 2: Diequatorial (Equatorial Bromine, Equatorial Methyl)
The diequatorial conformation is substantially more stable as it avoids the significant steric strain associated with 1,3-diaxial interactions present in the diaxial form.[12][13][14]
Synthesis and Spectroscopic Characterization
The synthesis of this compound typically involves the α-bromination of 5-methylcyclohexanone.[4] This reaction can proceed through various mechanisms, including acid-catalyzed enol pathways or enamine intermediates, to achieve regioselectivity.[4] Chiral catalysts can be employed to achieve asymmetric α-bromination, leading to an enantiomeric excess of one stereoisomer.[4]
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the characterization of this compound and its stereoisomers.
¹H NMR Spectroscopy: The chemical shift and coupling constants of the protons, particularly the proton at C2 (adjacent to the bromine), provide valuable information about the conformation. In general, axial protons resonate at a higher field (lower ppm) than equatorial protons. The coupling constants between adjacent protons depend on the dihedral angle, which is different for axial-axial, axial-equatorial, and equatorial-equatorial interactions.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are also sensitive to the stereochemical environment. The carbonyl carbon (C1) and the carbon bearing the bromine (C2) are of particular diagnostic importance.
Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency in the IR spectrum can offer clues about the conformation of the α-bromo ketone. The electronegativity and orientation of the bromine atom can influence the C=O bond strength and, consequently, its stretching frequency.
Table 2: Expected Spectroscopic Features
| Technique | Feature | Expected Observation |
| ¹H NMR | Chemical Shift of H at C2 | Downfield shift due to proximity to bromine. |
| Coupling Constants | Larger J-values for axial-axial couplings. | |
| ¹³C NMR | Chemical Shift of C1 (C=O) | Typically in the range of 200-210 ppm. |
| Chemical Shift of C2 (C-Br) | Significantly shifted due to the bromine substituent. | |
| IR | Carbonyl Stretch (νC=O) | Around 1715-1735 cm⁻¹. |
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Bromination
Objective: To synthesize this compound from 5-methylcyclohexanone.
Materials:
-
5-methylcyclohexanone
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Sodium bisulfite solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 5-methylcyclohexanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by pouring it into cold water.
-
Decolorize the solution by adding a saturated sodium bisulfite solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
This is a generalized procedure. For specific reaction conditions and safety precautions, refer to established laboratory protocols.
Conclusion
A thorough understanding of the molecular structure and stereoisomerism of this compound is critical for its application in synthetic chemistry and drug development. The interplay between cis-trans isomerism and chair conformations, governed by the steric preferences of the bromine and methyl substituents, dictates the stability and reactivity of these molecules. Spectroscopic techniques, particularly NMR, are essential for the unambiguous characterization of the different stereoisomers. The synthetic protocols outlined provide a basis for the preparation of this versatile building block, enabling further exploration of its chemical and biological properties.
References
- Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes.
- Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes.
- Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes.
- Coconote. (2024, September 10). Exploring Cyclohexane Conformations and Stability.
- OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes.
- SpectraBase. (n.d.). (2R)-2-BROMOCYCLOHEXANONE.
- CHEM 330 Handout. (n.d.). Table of A-Values.
- PubChem. (n.d.). trans-2-Bromo-5-methylcyclohexanone.
- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.
- Scribd. (n.d.). Cis-Trans Isomerism in Disubstituted Cyclohexanes.
- Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes.
- Unacademy. (n.d.). Cis-trans Relationship in Cyclohexane.
- askIITians. (2025, September 9). What are the cis and trans isomers for cyclohexane?.
- PubChem. (n.d.). 2-Bromo-2-methylcyclohexanone.
- Wikipedia. (n.d.). A value.
- ResearchGate. (2025, August 6). Conformational analysis of 2‐bromocyclohexanone. A combined NMR, IR, solvation and theoretical approach.
- Chemistry Stack Exchange. (2012, September 28). Proper IUPAC name of a substituted cyclohexenol.
- Wikipedia. (n.d.). Cis–trans isomerism.
- Ceylan, M., et al. (n.d.).
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.
- ChemSynthesis. (2025, May 20). 2-bromo-2-methylcyclohexanone.
- IUPAC. (1976). RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. Pure & Appl. Chem., 45, 11–30.
- YouTube. (2020, August 26). H-NMR Example of n-Octane and Bromocyclohexane.
- University of Ottawa. (n.d.). (Br) Bromine NMR.
- Michigan State University. (n.d.). Stereoisomers.
- Biological Magnetic Resonance Bank. (n.d.). Cyclohexanone.
- Chan, S. J., et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(4), 342-347.
- YouTube. (2015, January 5). IUPAC Nomenclature of Cyclic Compounds.
- Purdue University. (n.d.). Functional Groups.
- Wikipedia. (n.d.). Bromine.
- Chemistry LibreTexts. (2023, June 30). Group 17: General Properties of Halogens.
Sources
- 1. trans-2-Bromo-5-methylcyclohexanone | C7H11BrO | CID 124629995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 10. Stereoisomers [www2.chemistry.msu.edu]
- 11. coconote.app [coconote.app]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 16. A value - Wikipedia [en.wikipedia.org]
- 17. groups.chem.ubc.ca [groups.chem.ubc.ca]
An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methylcyclohexanone is a halogenated cyclic ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive carbonyl group and a carbon-bromine bond, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds.[1] Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into the structural elucidation and characterization of this important chemical entity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₇H₁₁BrO), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 190 and 192, respectively.
Expected Fragmentation Pattern
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways, primarily involving the cleavage of the carbon-bromine bond and alpha-cleavage adjacent to the carbonyl group.[3][4]
A plausible fragmentation pathway is illustrated below:
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Table 1: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (relative to ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Description |
| 190/192 | [C₇H₁₁BrO]⁺˙ | Molecular ion |
| 111 | [C₇H₁₁O]⁺ | Loss of a bromine radical |
| 175/177 | [C₆H₈BrO]⁺˙ | Loss of a methyl radical (α-cleavage) |
| 147/149 | [C₅H₈Br]⁺ | Subsequent loss of carbon monoxide from m/z 175/177 |
| 96 | [C₆H₈O]⁺˙ | Loss of a methyl radical from the m/z 111 fragment |
Experimental Protocol for GC-MS Analysis
The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System :
-
GC Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separation.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injector : Set to 250°C with a split ratio of 50:1.
-
Oven Program : Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
-
MS Interface : Transfer line temperature of 280°C.
-
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 300.
-
Ion Source Temperature : 230°C.
-
-
Injection : Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis : Analyze the resulting chromatogram and mass spectra of the eluted peaks. The mass spectrum of this compound should be identified by its characteristic retention time and fragmentation pattern.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group. The position of this band is sensitive to the conformation of the bromine atom (axial or equatorial) relative to the carbonyl group.
Characteristic Absorptions
The presence of the bromine atom in the α-position to the carbonyl group influences the C=O stretching frequency. This is due to a conformational equilibrium between the conformer with an axial bromine and the one with an equatorial bromine. The C=O stretching frequency is typically higher when the halogen is in the axial position.[5]
Table 2: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1730 | C=O (Axial Br) | Carbonyl stretch |
| ~1715 | C=O (Equatorial Br) | Carbonyl stretch |
| 2850-3000 | C-H | Aliphatic C-H stretch |
| ~1450 | C-H | Methylene scissoring |
| 500-700 | C-Br | Carbon-Bromine stretch |
Experimental Protocol for FTIR Analysis
For obtaining a high-quality FTIR spectrum of this compound, which is likely a liquid or low-melting solid at room temperature, the thin film method is appropriate.
-
Sample Preparation : Place a small drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
-
Instrument Setup :
-
Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range : 4000 to 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are typically sufficient.
-
-
Background Collection : Run a background spectrum with no sample in the beam path to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Analysis : Place the prepared salt plates in the sample holder and acquire the IR spectrum.
-
Data Processing : The acquired spectrum should be baseline corrected and the peaks of interest labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will show distinct signals for the protons on the cyclohexanone ring and the methyl group. The chemical shift of the proton alpha to the bromine (H-2) will be significantly downfield due to the deshielding effect of the electronegative bromine atom. The presence of stereoisomers (cis/trans) will result in a more complex spectrum, with separate signals for each isomer.
Table 3: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | 4.2 - 4.5 | Doublet of doublets (dd) |
| H-3, H-4, H-6 | 1.8 - 2.8 | Multiplets (m) |
| H-5 | 1.5 - 2.0 | Multiplet (m) |
| -CH₃ | 0.9 - 1.1 | Doublet (d) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift, and the carbon bonded to the bromine will also be significantly deshielded.
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 198 - 208 |
| C-Br | 50 - 60 |
| C-5 | 30 - 40 |
| C-3, C-4, C-6 | 25 - 45 |
| -CH₃ | 15 - 25 |
Experimental Protocol for NMR Analysis
A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6] For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[6]
-
Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
NMR Spectrometer :
-
Instrument : A 300 MHz or higher field NMR spectrometer.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition :
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Integrated Spectroscopic Analysis Workflow
The structural confirmation of this compound is most reliably achieved through the integrated analysis of MS, IR, and NMR data. The following workflow illustrates this process:
Caption: Workflow for the Integrated Spectroscopic Analysis of this compound.
By combining the information from these three spectroscopic techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved. The mass spectrum confirms the molecular weight and the presence of bromine. The IR spectrum identifies the key functional groups, the carbonyl and carbon-bromine bonds. Finally, the ¹H and ¹³C NMR spectra provide the detailed connectivity of the carbon and hydrogen atoms, allowing for the complete elucidation of the molecule's structure.
References
- NIST Chemistry WebBook. 2-Cyclohexenone, 3-bromo, 5,5-dimethyl-. [Link]
- School of Chemistry, Food and Pharmacy, University of Reading.
- NMR Sample Prepar
- How to Prepare Samples for NMR. [Link]
- PubChem. 2-Bromo-5-methylcyclohexan-1-one. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance spectra of some bromo- and methyl-substituted cyclohexa-2,5-dienones. [Link]
- Organomation.
- Iowa State University Chemical Instrumentation Facility.
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031549). [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]
- SpectraBase. 2-BROMO-5-METHYLHEX-1-EN-4-OL - Optional[13C NMR] - Chemical Shifts. [Link]
- PubChem. 2-Bromo-2-methylcyclohexanone. [Link]
- PubChem. trans-2-Bromo-5-methylcyclohexanone. [Link]
- YouTube.
- Asian Journal of Chemistry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]
- PubChem. 2-Bromo-5-methylcyclohexane-1-carboxylic acid. [Link]
- PubChem. 2-Bromo-5-methylcyclohexane-1,3-dione. [Link]
- NIST Chemistry WebBook. [Link]
- Wikipedia.
- Chemguide.
- YouTube.
- YouTube.
- NIST Chemistry WebBook. Cyclohexanone, 2-methyl-. [Link]
- NIST Chemistry WebBook. 2-Hexanone, 5-methyl-. [Link]
- NIST Chemistry WebBook. Cyclohexanone, 5-methyl-2-(1-methylethylidene)-. [Link]
Sources
- 1. Buy this compound | 89886-68-0 [smolecule.com]
- 2. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. 2-Bromo-5-methylcyclohexane-1,3-dione | C7H9BrO2 | CID 66932719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. research.reading.ac.uk [research.reading.ac.uk]
Synthesis of 2-Bromo-5-methylcyclohexanone from 5-methylcyclohexanone
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-5-methylcyclohexanone, a valuable intermediate in organic and medicinal chemistry.[1][2] The document delves into the underlying chemical principles of α-halogenation of ketones, focusing on the regioselective, acid-catalyzed bromination of 5-methylcyclohexanone. We present a detailed, field-proven experimental protocol, including critical safety precautions, reaction work-up, purification strategies, and methods for analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and theoretically grounded understanding of this important transformation.
Introduction: The Strategic Importance of α-Bromoketones
α-Halogenated ketones are a cornerstone of synthetic organic chemistry, serving as highly versatile precursors for constructing complex molecular architectures.[2] The dual reactivity of these compounds—an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution—enables a wide array of subsequent transformations.[2]
This compound (C₇H₁₁BrO, M.W. 191.07 g/mol ) is a key building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][3] Its defined stereocenters and reactive sites make it an ideal starting point for creating diverse molecular scaffolds.[2] This guide focuses on its most direct and common synthesis: the electrophilic bromination of 5-methylcyclohexanone.
Theoretical Framework: Mechanism and Regioselectivity
The synthesis of this compound hinges on the fundamental reactivity of the α-carbon adjacent to a carbonyl group. This reactivity is unlocked through the formation of an enol or enolate intermediate, which acts as the key nucleophile.[4][5] The choice of acidic or basic conditions profoundly impacts the reaction's outcome and controllability.
Acid-Catalyzed α-Bromination: The Path to Controlled Monobromination
For achieving selective monobromination, acid catalysis is the method of choice. The reaction proceeds through an enol intermediate, and its rate is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the halogen concentration.[6] This indicates that the formation of the enol is the rate-determining step.[7]
The mechanism unfolds in four key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., HBr or Acetic Acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[4][7]
-
Enol Formation (Rate-Determining Step): A weak base (e.g., water or the solvent) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol tautomer.[4][6][7]
-
Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂), forming a new C-Br bond at the α-position.[4]
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-bromo ketone product.[4]
Sources
- 1. Buy this compound | 89886-68-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Regioselectivity in the Bromination of 5-Methylcyclohexanone
Abstract
The α-halogenation of ketones is a cornerstone transformation in organic synthesis, providing critical intermediates for the construction of complex molecular architectures. However, for unsymmetrical ketones such as 5-methylcyclohexanone, achieving regiocontrol over the halogenation site presents a significant synthetic challenge. This guide provides a detailed examination of the mechanistic principles governing the regioselective bromination of 5-methylcyclohexanone. We will explore the dichotomy between thermodynamic and kinetic control, detailing the reaction conditions required to selectively form either the 2-bromo (thermodynamic) or 6-bromo (kinetic) product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction with precision and predictability.
Introduction: The Challenge of Regioselectivity
α-Halogenated ketones are highly versatile synthetic intermediates.[1] The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack or elimination makes them valuable precursors for a wide array of molecular scaffolds, including nitrogen- and oxygen-containing heterocycles with potential biological activity.[1]
The direct α-bromination of an unsymmetrical ketone like 5-methylcyclohexanone can, in principle, yield two different regioisomers: 2-bromo-5-methylcyclohexanone and 6-bromo-5-methylcyclohexanone. The ability to selectively synthesize one isomer over the other is crucial for any multi-step synthesis, as it prevents the formation of difficult-to-separate product mixtures and maximizes the yield of the desired compound. The outcome of this reaction is dictated by the choice of reaction conditions, which selectively favor one of two distinct reaction pathways: one under thermodynamic control and the other under kinetic control.
Mechanistic Foundations: Enols vs. Enolates
The regioselectivity of the bromination reaction is fundamentally determined by the structure of the reactive intermediate formed from the ketone: an enol in acidic media or an enolate in basic media.
-
Acid-Catalyzed Bromination (via Enol Intermediate): Under acidic conditions, the reaction proceeds through an enol tautomer.[2][3] The formation of the enol is the rate-determining step.[3][4] For 5-methylcyclohexanone, two possible enols can form. The enol with the more substituted double bond (at the C2 position) is thermodynamically more stable, analogous to Zaitsev's rule for alkenes.[5] Under conditions that allow for equilibrium, this more stable enol predominates, leading to the thermodynamic product .
-
Base-Mediated Bromination (via Enolate Intermediate): In the presence of a base, an α-proton is removed to form a negatively charged enolate.[6][7] The rate of proton removal is the determining factor. The protons at the C6 position are sterically less hindered than the single proton at the C2 position.[8] Consequently, a strong, sterically bulky base will preferentially and more rapidly remove a proton from the less substituted C6 position.[5][8] If this deprotonation is performed at low temperatures and is irreversible, the less stable but more rapidly formed kinetic enolate is trapped, leading to the kinetic product .[6][8]
Strategic Control of Regioselectivity
The choice of reagents and reaction conditions allows the synthetic chemist to direct the bromination to either the C2 or C6 position with high fidelity.
Thermodynamic Control: Favoring the 2-Bromo Isomer
To obtain the thermodynamically favored this compound, the reaction must be conducted under conditions that permit equilibration between the ketone and its corresponding enols. This allows the more stable, more substituted enol to form as the major intermediate.
-
Core Principle: The reaction is reversible, allowing the system to reach thermal equilibrium and favor the lowest energy intermediate.[8]
-
Typical Conditions:
The acid catalyzes the formation of the enol, and the reversible nature of the process ensures that the more stable enol (at C2-C1) is the predominant species that reacts with bromine.[2][3]
Kinetic Control: Favoring the 6-Bromo Isomer
To achieve the kinetically favored 6-bromo-5-methylcyclohexanone, the reaction conditions must be set to form the kinetic enolate irreversibly and at a rate that far exceeds the formation of the thermodynamic enolate.
-
Core Principle: Deprotonation is rapid, quantitative, and irreversible, favoring the most accessible proton.[6]
-
Typical Conditions:
-
Base: A strong, sterically hindered, non-nucleophilic base is essential. Lithium diisopropylamide (LDA) is the archetypal choice.[5][7][11] Its bulkiness makes it highly selective for the less hindered protons at C6.[5][7][8]
-
Solvent: An aprotic solvent like tetrahydrofuran (THF) is used to prevent proton exchange that could lead to equilibration.[12]
-
Temperature: Very low temperatures, typically -78 °C, are critical to prevent the kinetic enolate from equilibrating to the more stable thermodynamic enolate.[6][8][10]
-
Brominating Agent: A source of electrophilic bromine that can react quickly with the pre-formed enolate, such as Br₂ or N-bromosuccinimide (NBS).
-
Under these conditions, the enolate is "locked" in its kinetic form before it has a chance to rearrange.
Data Summary: Conditions for Regioselective Bromination
| Parameter | Thermodynamic Control (2-Bromo Product) | Kinetic Control (6-Bromo Product) |
| Intermediate | More substituted, stable enol | Less substituted, rapidly formed enolate |
| Catalyst/Base | Acid (e.g., Acetic Acid)[2][9] | Strong, bulky base (e.g., LDA)[5][7] |
| Solvent | Protic (e.g., Acetic Acid) | Aprotic (e.g., THF)[12] |
| Temperature | Room Temperature or higher[8][10] | Low Temperature (-78 °C)[6][8] |
| Controlling Factor | Stability of the intermediate | Rate of proton abstraction |
Visualization of Reaction Pathways
The following diagrams illustrate the distinct mechanistic routes leading to the thermodynamic and kinetic products.
Caption: Acid-catalyzed pathway to the thermodynamic product.
Caption: Base-mediated pathway to the kinetic product.
Experimental Protocols
The following protocols are illustrative methodologies for achieving regioselective bromination. Standard laboratory safety procedures must be followed.
Protocol 1: Synthesis of this compound (Thermodynamic)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5-methylcyclohexanone (1.0 eq) dissolved in glacial acetic acid (approx. 5-10 mL per gram of ketone).
-
Bromination: While stirring at room temperature, add a solution of bromine (1.0 eq) in acetic acid dropwise from the dropping funnel. The characteristic red-brown color of bromine should disappear as it is consumed.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 6-Bromo-5-methylcyclohexanone (Kinetic)
-
Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to generate LDA in situ. After stirring for 30 minutes, add a solution of 5-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 1-2 hours at -78 °C to ensure complete formation of the kinetic enolate.
-
Bromination: Add a solution of bromine (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Quenching: After the addition is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Workup & Purification: Allow the mixture to warm to room temperature. Perform an aqueous workup and extraction as described in Protocol 1. Purify the crude product by column chromatography.
Caption: Comparative experimental workflows.
Product Characterization
Confirming the identity of the major regioisomer is critical. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.
-
¹H NMR Spectroscopy: The chemical shift and multiplicity of the proton on the bromine-bearing carbon (the α-proton) will be distinct for each isomer. The α-proton in the 2-bromo isomer will appear as a doublet of doublets, coupled to the adjacent methylene protons. The α-proton in the 6-bromo isomer will also be a multiplet, but its coupling pattern and chemical shift will differ due to the different electronic and steric environment.
-
¹³C NMR Spectroscopy: The chemical shift of the carbon atom bonded to bromine will be a key indicator for distinguishing the isomers.
-
GC-MS: This technique can separate the two isomers and provide their respective mass spectra, confirming the molecular weight (m/z ≈ 189/191 for C₇H₁₁BrO, showing the characteristic isotopic pattern for bromine).
Conclusion
The regioselective bromination of 5-methylcyclohexanone is a classic example of the power of mechanistic understanding in synthetic organic chemistry. By carefully selecting reaction conditions to favor either thermodynamic or kinetic control, chemists can predictably synthesize either the 2-bromo or 6-bromo isomer with high selectivity. The principles outlined in this guide—control of enol vs. enolate intermediates, temperature management, and appropriate choice of base and solvent—are broadly applicable to a wide range of carbonyl functionalization reactions, providing a robust framework for the strategic design of synthetic routes in research and development.
References
- University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates.
- JoVE. (2023). Regioselective Formation of Enolates.
- University of Liverpool. (n.d.). III Enolate Chemistry.
- Chemistry LibreTexts. (2019). 21.5: Enolates of Unsymmetrical Carbonyl Compounds.
- Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions.
- Ceylan, M., et al. (n.d.). Kinetic vs Thermodynamic Control on β-functionalized Cyclic Ketones: A Theoretical Investigation on Regioselective Formation of Enolates.
- YouTube. (2011). Enolate Anion Formation Using LDA.
- Master Organic Chemistry. (2022). Kinetic versus Thermodynamic Enolates.
- YouTube. (2019). kinetic & thermodynamic enolates.
- University of Bristol. (n.d.). Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation.
- Scribd. (n.d.). Kinetic vs. Thermodynamic Enolates.
- Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates.
- Ceylan, M., et al. (2008). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry, 20(2), 1373-1382.
- Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination....
- Brainly. (2023). How can I synthesize 2-Bromo-2-methylcyclohexanone and 2-Bromo-6-methylcyclohexane starting with....
- YouTube. (2019). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone.
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methylcyclohexanone.
- Journal of the Pharmaceutical Society of Japan. (1973). Stereochemical Studies. XX.1) Asymmetric Synthesis of a-Bromoketones.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
- ResearchGate. (2025). On-line spectroscopic study of brominated flame retardant extraction in supercritical CO2.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Regioselective Formation of Enolates [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buy this compound | 89886-68-0 [smolecule.com]
- 10. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 11. youtube.com [youtube.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Potential applications of 2-Bromo-5-methylcyclohexanone in organic synthesis
An In-Depth Technical Guide to the Synthetic Applications of 2-Bromo-5-methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional molecule that serves as a valuable intermediate in modern organic synthesis. Its structure, featuring a reactive α-bromo ketone motif, provides two distinct sites for chemical modification: the electrophilic carbonyl carbon and the adjacent carbon atom bearing the bromine, which is susceptible to both nucleophilic substitution and base-induced elimination. This guide explores the core reactivity of this compound and details its application in key synthetic transformations, including nucleophilic displacements, elimination reactions, the Favorskii rearrangement for ring contraction, and the construction of complex heterocyclic systems. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for chemists aiming to leverage this powerful building block in pharmaceutical and materials science research.
Introduction: The Strategic Value of α-Bromo Ketones
Halogenated cyclohexanones are a class of highly versatile building blocks in synthetic organic chemistry.[1] The presence of two reactive sites—the electrophilic carbonyl carbon and the carbon bearing the halogen—enables a diverse range of chemical transformations.[1] This dual reactivity makes them pivotal precursors for constructing complex molecular architectures, including a variety of nitrogen, sulfur, and oxygen-containing heterocyclic compounds, many of which exhibit significant biological activity.[1]
This compound, with its defined stereochemistry and functional group arrangement, is a prime example of this class. The inductive effect of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon exceptionally susceptible to nucleophilic attack.[1] This inherent reactivity profile allows it to serve as a potent alkylating agent and participate in a wide array of synthetic operations.
Physicochemical Properties
A clear understanding of the molecule's fundamental properties is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrO | [2] |
| Molecular Weight | ~191.07 g/mol | [2][3] |
| IUPAC Name | 2-bromo-5-methylcyclohexan-1-one | [2] |
| CAS Number | 89886-68-0 | [1][4] |
| XLogP3 | 2.1 | [2][3] |
Synthesis of this compound
The most direct and common method for synthesizing the title compound is the α-bromination of its parent ketone, 5-methylcyclohexanone. The regioselectivity of this reaction is a critical consideration, as bromination can potentially occur at either the C2 or C6 position.
Mechanism of Electrophilic α-Bromination
The reaction typically proceeds under acidic conditions, which catalyze the formation of the enol tautomer. This enol acts as the key nucleophilic intermediate, attacking an electrophilic bromine source (e.g., Br₂). Steric effects from the methyl group at the C5 position can influence the regioselectivity, often favoring bromination at the less hindered α-position (C2 over C6).[3]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: α-Bromination
This protocol describes a general procedure for the regioselective bromination of 5-methylcyclohexanone.
Materials:
-
5-Methylcyclohexanone
-
Bromine (Br₂)
-
Acetic Acid (glacial)
-
Sodium bisulfite solution (aqueous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 5-methylcyclohexanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bisulfite solution (to quench excess bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Key Applications in Organic Synthesis
The dual reactivity of this compound makes it a versatile precursor for a variety of important synthetic transformations.
Nucleophilic Substitution Reactions
The α-carbon is highly activated towards nucleophilic attack due to the adjacent electron-withdrawing carbonyl group and the presence of a good leaving group (Br⁻).[1] This allows for the straightforward introduction of a wide range of functional groups.
Mechanism: The reaction generally proceeds via an S_N2 mechanism. The approach of the nucleophile is subject to steric hindrance, but the electronic activation typically favors this pathway over an S_N1 mechanism, which would involve an unstable carbocation adjacent to a partially positive carbonyl carbon.[5]
Caption: Generalized S_N2 mechanism for nucleophilic substitution.
Applications:
-
C-N Bond Formation: Reaction with primary or secondary amines yields α-amino ketones, which are precursors to various nitrogen-containing heterocycles.
-
C-O Bond Formation: Alkoxides or carboxylates can displace the bromide to form α-alkoxy or α-acyloxy ketones.
-
C-S Bond Formation: Thiolates readily react to produce α-thio ketones, useful in the synthesis of sulfur-containing compounds like benzothiazoles.[1]
| Nucleophile (Nu⁻) | Product Type | Potential Application |
| R₂NH (Amine) | α-Amino Ketone | Pharmaceutical scaffolds |
| RO⁻ (Alkoxide) | α-Alkoxy Ketone | Natural product synthesis |
| RS⁻ (Thiolate) | α-Thio Ketone | Heterocycle synthesis |
| N₃⁻ (Azide) | α-Azido Ketone | Precursor for amines, triazoles |
Elimination Reactions (Dehydrobromination)
In the presence of a non-nucleophilic strong base, this compound undergoes an E2 elimination to form an α,β-unsaturated ketone.
Mechanism & Regioselectivity: The E2 mechanism requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group.[6] For cyclohexane systems, this translates to a requirement for both groups to be in axial positions. The regioselectivity is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product.[7] However, steric hindrance from the base or substrate can sometimes favor the Hofmann product.
Caption: E2 elimination pathway leading to an α,β-unsaturated ketone.
Favorskii Rearrangement
The Favorskii rearrangement is a signature reaction of α-halo ketones with a base, leading to the formation of a carboxylic acid derivative via ring contraction.[8] This reaction is a powerful tool for accessing strained ring systems or for synthesizing five-membered rings from six-membered precursors.[9][10]
Mechanism: The accepted mechanism involves the initial formation of an enolate at the α'-carbon (C6).[8][9] This enolate then undergoes an intramolecular S_N2 reaction, displacing the bromide to form a strained bicyclic cyclopropanone intermediate. The nucleophilic base (e.g., hydroxide or alkoxide) then attacks the carbonyl carbon of the cyclopropanone. Subsequent ring-opening occurs to form the most stable carbanion, which is then protonated to yield the final ring-contracted product, a 4-methylcyclopentanecarboxylic acid derivative.[10][11]
Caption: Mechanism of the Favorskii rearrangement.
Experimental Protocol: Favorskii Rearrangement
This protocol outlines the ring contraction of this compound to sodium 4-methylcyclopentanecarboxylate.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Prepare a solution of sodium hydroxide (2.5 eq) in water in a round-bottom flask.
-
Add a solution of this compound (1.0 eq) in a minimal amount of a co-solvent like ethanol or THF, if necessary for solubility.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2x) to remove any unreacted starting material or neutral byproducts.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH < 2. The carboxylic acid product should precipitate.
-
Extract the acidified aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 4-methylcyclopentanecarboxylic acid.
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound makes it an ideal starting material for condensation reactions to form heterocyclic systems, which are prevalent in medicinal chemistry. For example, it can be used to synthesize substituted benzothiazoles, a scaffold found in numerous bioactive molecules.[1]
Example: Synthesis of a Tetrahydrobenzothiazole Derivative The reaction with a thiourea derivative can lead to the formation of a 2-amino-tetrahydrobenzothiazole system. The reaction likely proceeds via an initial nucleophilic attack by the sulfur atom, followed by cyclization and dehydration.
Conclusion
This compound is a cornerstone intermediate in organic synthesis, offering a reliable and versatile platform for molecular construction. Its well-defined reactivity allows for predictable outcomes in a range of powerful transformations, including nucleophilic substitutions, eliminations, and skeletal rearrangements. The ability to readily convert a simple six-membered ring into functionalized cyclohexanones, cyclohexenones, contracted cyclopentane derivatives, and complex heterocycles underscores its strategic importance. For researchers in drug discovery and materials science, a thorough understanding of the principles and protocols outlined in this guide is key to unlocking the full synthetic potential of this valuable compound.
References
- Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a....
- Ceylan, M., et al. (n.d.). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry.
- PubChem. (n.d.). 2-Bromo-2-methylcyclohexanone.
- PubChem. (n.d.). 2-Bromo-3-methylcyclohexanone.
- Wikipedia. (n.d.). Favorskii rearrangement.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methylcyclohexanone.
- Pearson. (n.d.). Enolate Exam Prep.
- PubChem. (n.d.). trans-2-Bromo-5-methylcyclohexanone.
- ChemSynthesis. (2025). 2-bromo-2-methylcyclohexanone.
- Brainly.com. (2023). How can I synthesize 2-Bromo-2-methylcyclohexanone and 2-Bromo-6-methylcyclohexane starting with....
- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.
- Chemistry Stack Exchange. (2026). Hydrolysis of 2-bromo-2-methylcyclohexanone.
- ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones.
- Proprep. (n.d.). What is the reactivity profile of 2-bromo-cyclopentanone in nucleophilic substitution reactions....
- Chemistry LibreTexts. (2023). Elimination by the E2 mechanism.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 2-Bromo-5-methylthiophene.
- Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions.
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexane-1-carboxylic acid.
- Physics Forums. (2018). Elimination reactions of cyclohexane derivatives.
- Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
- Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule.
- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
- Pearson. (n.d.). Predict the elimination products of the following reactions....
- National Institutes of Health. (n.d.). Natural Product Synthesis: The Endless Quest for Unreachable Perfection.
- YouTube. (2025). [Chemistry] When l-bromo-2-methylcyclohexane undergoes solvolysis in methanol....
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 89886-68-0 [smolecule.com]
- 4. Page loading... [guidechem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. adichemistry.com [adichemistry.com]
- 11. homework.study.com [homework.study.com]
An In-depth Technical Guide to the Conformational Analysis of cis- and trans-2-Bromo-5-methylcyclohexanone
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Conformational Analysis in Molecular Design
In the realm of drug discovery and development, a molecule's three-dimensional structure is intrinsically linked to its biological activity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetic differences between them, is a cornerstone of modern medicinal chemistry. Understanding the preferred conformation of a molecule provides invaluable insights into its interactions with biological targets, influencing everything from binding affinity to metabolic stability. This guide provides an in-depth technical exploration of the conformational analysis of a model system: the cis and trans isomers of 2-bromo-5-methylcyclohexanone. By dissecting the interplay of steric and electronic factors that govern the conformational equilibria of these molecules, we can elucidate fundamental principles applicable to more complex pharmaceutical agents.
The cyclohexane ring, a ubiquitous scaffold in natural products and synthetic drugs, exists predominantly in a chair conformation to minimize angular and torsional strain. Substituents on this ring can occupy either axial or equatorial positions, leading to different conformers that can interconvert via a process known as a chair flip. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, electronic effects, and intramolecular interactions. In this compound, the presence of a polar carbonyl group, a bulky methyl group, and an electronegative bromine atom introduces a fascinating complexity to its conformational landscape.
This guide will systematically deconstruct the conformational preferences of both the cis and trans isomers. We will leverage foundational concepts such as A-values to quantify steric bulk, explore the impact of dipole-dipole interactions and stereoelectronic effects, and detail the experimental and computational methodologies used to probe these conformational equilibria. Through a rigorous, evidence-based approach, this document aims to equip researchers with the knowledge and practical insights necessary to confidently tackle conformational challenges in their own work.
Foundational Principles: Decoding the Forces at Play
Before delving into the specific analysis of this compound, it is crucial to establish a firm understanding of the key principles that govern conformational preferences in substituted cyclohexanes.
Steric Effects and A-Values
The steric bulk of a substituent plays a pivotal role in determining its preferred orientation on a cyclohexane ring. Axial substituents experience destabilizing 1,3-diaxial interactions, which are steric clashes with the other two axial atoms on the same face of the ring.[1][2][3] To alleviate this strain, substituents preferentially occupy the more spacious equatorial position. The energetic cost of a substituent occupying an axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4][5] Larger A-values signify a greater preference for the equatorial position.[4][5]
| Substituent | A-value (kcal/mol) |
| -CH₃ | 1.74 - 1.8 |
| -Br | 0.2 - 0.7 |
Table 1: A-values for Methyl and Bromo Substituents.[4][6]
As shown in Table 1, the methyl group has a significantly larger A-value than the bromine atom, indicating its stronger preference for the equatorial position.[4][6] The smaller A-value for bromine, despite its larger atomic mass, is attributed to the longer carbon-bromine bond length, which reduces the severity of 1,3-diaxial interactions.[4]
Electronic Effects in α-Halocyclohexanones
The presence of an electronegative halogen atom alpha to a carbonyl group introduces significant electronic effects that can override steric considerations. The primary electronic interactions at play are:
-
Dipole-Dipole Interactions: Both the C=O and C-Br bonds possess significant dipole moments.[7][8][9] The alignment of these dipoles can be either stabilizing or destabilizing. In an axial conformation, the dipoles of the C=O and C-Br bonds are partially opposed, leading to a reduction in the overall molecular dipole moment and a more stable arrangement.[10] Conversely, in the equatorial conformation, these dipoles are more aligned, resulting in electrostatic repulsion.[10]
-
Stereoelectronic Effects (Hyperconjugation): An important stabilizing interaction in α-halocyclohexanones is the hyperconjugation between the lone pair electrons of the carbonyl oxygen and the antibonding orbital (σ*) of the C-Br bond. This interaction, sometimes referred to as a form of anomeric effect, is geometrically more favorable when the bromine atom is in the axial position.[11][12][13] This orbital overlap helps to delocalize electron density and stabilize the axial conformer.
These electronic factors often favor the axial orientation for the halogen, a phenomenon that runs counter to what would be predicted based on steric bulk alone.[11]
Conformational Analysis of trans-2-Bromo-5-methylcyclohexanone
In the trans isomer, the bromo and methyl groups are on opposite faces of the cyclohexane ring. This leads to two possible chair conformations that can interconvert through a ring flip.
-
Conformer A (Diequatorial): In this conformation, both the bromine atom and the methyl group occupy equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the substituents.
-
Conformer B (Diaxial): Upon ring flip, both substituents move to axial positions. This conformer is significantly destabilized by 1,3-diaxial interactions between the axial methyl group and the axial hydrogens, as well as between the axial bromine and the axial hydrogens.
Prediction of Stability: Based on the A-values, the diequatorial conformer (A) is expected to be substantially more stable than the diaxial conformer (B). The destabilization energy of the diaxial conformer can be approximated by summing the A-values of the methyl and bromo groups (approximately 1.8 + 0.5 = 2.3 kcal/mol). Therefore, the conformational equilibrium will strongly favor the diequatorial conformer.
Conformational Analysis of cis-2-Bromo-5-methylcyclohexanone
In the cis isomer, the bromo and methyl groups are on the same face of the ring, leading to a different set of conformational possibilities.
-
Conformer C (Axial Br, Equatorial Me): In this arrangement, the bromine atom is in an axial position, while the larger methyl group occupies an equatorial position.
-
Conformer D (Equatorial Br, Axial Me): The ring-flipped conformer has an equatorial bromine and an axial methyl group.
Prediction of Stability: The analysis of the cis isomer is more nuanced due to the competing steric and electronic effects.
-
Steric Considerations: Based solely on A-values, Conformer C would be favored because it places the bulkier methyl group (A-value ≈ 1.8 kcal/mol) in the equatorial position, while the less bulky bromine (A-value ≈ 0.5 kcal/mol) is axial. Conformer D, with an axial methyl group, would be significantly destabilized by 1,3-diaxial interactions.
-
Electronic Considerations: As discussed previously, electronic effects (dipole-dipole interactions and hyperconjugation) favor an axial orientation for the bromine atom.[10][11] This would also favor Conformer C.
Therefore, for the cis isomer, both steric and electronic factors align to favor the conformer with an axial bromine and an equatorial methyl group (Conformer C).
Experimental and Computational Validation
The theoretical predictions of conformational preferences can be validated and refined through a combination of experimental spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis in solution.[14][15][16] By analyzing the coupling constants (³J) between adjacent protons, one can deduce their dihedral angles and thus the conformation of the ring.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a known quantity of the purified cis or trans isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a controlled temperature. For more detailed analysis, low-temperature NMR can be employed to "freeze out" the individual conformers if the ring flip is slow on the NMR timescale.[17]
-
Spectral Analysis:
-
Chemical Shifts: The chemical shift of the proton alpha to the bromine (H2) will differ depending on whether it is in an axial or equatorial environment.
-
Coupling Constants: The key to determining the conformation lies in the vicinal coupling constants (³J) between H2 and the adjacent methylene protons at C3.
-
A large coupling constant (typically 8-13 Hz) indicates an axial-axial relationship between the coupled protons.
-
A small coupling constant (typically 1-5 Hz) indicates an axial-equatorial or equatorial-equatorial relationship.
-
-
By measuring the observed coupling constants and applying the Karplus equation, the relative populations of the different conformers in equilibrium can be determined. For 2-bromocyclohexanone, studies have shown that the axial conformer is favored in nonpolar solvents, while the equatorial conformer becomes more populated in polar solvents.[18]
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the conformation of α-haloketones by examining the stretching frequency of the carbonyl group (νC=O).[19][20][21]
Experimental Protocol: IR Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable non-polar solvent (e.g., CCl₄).
-
Data Acquisition: Record the IR spectrum in the carbonyl stretching region (typically 1650-1750 cm⁻¹).
-
Spectral Analysis:
-
The C=O stretching frequency is sensitive to the dihedral angle between the C=O bond and the adjacent C-Br bond.
-
The equatorial conformer generally exhibits a higher C=O stretching frequency compared to the axial conformer. This is because in the axial conformer, there is better orbital overlap between the C=O π* orbital and the C-Br σ* orbital, which weakens the C=O bond and lowers its stretching frequency.
-
Computational Chemistry
Molecular modeling provides a powerful in silico approach to corroborate experimental findings and gain deeper insights into the energetic landscape of the molecule.[22][23]
Computational Protocol: Conformational Search and Energy Calculation
-
Structure Building: Construct the 3D structures of all possible chair conformers for both the cis and trans isomers using a molecular modeling software package.
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
Energy Calculation: Calculate the single-point energies of the optimized geometries to determine their relative stabilities. The conformer with the lowest energy is the most stable.
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
Summary and Conclusion
The conformational analysis of cis- and trans-2-bromo-5-methylcyclohexanone provides a compelling case study in the interplay of steric and electronic effects in determining molecular geometry.
| Isomer | Most Stable Conformer | Key Stabilizing/Destabilizing Factors |
| trans | Diequatorial (Br and CH₃ equatorial) | Minimization of steric strain (1,3-diaxial interactions). |
| cis | Axial Br, Equatorial CH₃ | - Equatorial placement of the bulky methyl group minimizes steric hindrance.- Axial placement of bromine is favored by electronic effects (dipole moment alignment and hyperconjugation). |
Table 2: Summary of Conformational Preferences.
For the trans isomer , the conformational equilibrium is overwhelmingly dominated by the diequatorial conformer, a clear consequence of minimizing steric repulsions. The diaxial conformer is significantly destabilized by 1,3-diaxial interactions involving both substituents.
For the cis isomer , the situation is more complex, with steric and electronic factors both favoring the same conformer: the one with an axial bromine and an equatorial methyl group. The strong steric preference of the larger methyl group for the equatorial position, combined with the electronic preference of the alpha-bromine for the axial position, leads to a clear energetic preference for this single conformer.
This in-depth analysis underscores the necessity of considering a holistic range of intramolecular forces when predicting molecular conformations. A simplistic reliance on steric bulk alone can be misleading, particularly in systems containing polar functional groups and heteroatoms. By integrating foundational principles with advanced experimental and computational techniques, researchers can achieve a robust and accurate understanding of a molecule's three-dimensional structure, a critical step in the rational design of new therapeutic agents.
References
- Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
- Elsevier. (2023). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study.
- University of Wisconsin-Madison. (n.d.). Table of A-Values.
- ResearchGate. (2023). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer.
- YouTube. (2017). Computational conformational analysis of cyclohexanes.
- Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
- OpenOChem Learn. (n.d.). Conformational Analysis.
- RSC Publishing. (n.d.). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2.
- Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes.
- Wikipedia. (n.d.). Anomeric effect.
- Wikipedia. (n.d.). A value.
- ResearchGate. (2001). Conformational analysis of 2‐bromocyclohexanone. A combined NMR, IR, solvation and theoretical approach.
- UC Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- Unknown. (n.d.). The features of IR spectrum.
- PubMed. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations.
- Reddit. (2022). Why does cyclohexanone have strong dipole-dipole interactions yet 1-bromocyclohexane doesn't?.
- Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.
- YouTube. (2019). 16.05 Anomers, Mutarotation, and the Anomeric Effect.
- Journal of the American Chemical Society. (1955). Dipole Moments, Spectra and Structure of α-Halocyclohexanones, α-Halocyclopentanones and Related Compounds.
- Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial.
- Khan Academy. (n.d.). Dipole–dipole forces.
- Jack Westin. (n.d.). Dipole Dipole Interactions - Liquid Phase Intermolecular Forces - MCAT Content.
- Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
Sources
- 1. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A value - Wikipedia [en.wikipedia.org]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. reddit.com [reddit.com]
- 8. Khan Academy [khanacademy.org]
- 9. jackwestin.com [jackwestin.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Anomeric effect - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. auremn.org.br [auremn.org.br]
- 17. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. chem.pg.edu.pl [chem.pg.edu.pl]
- 22. youtube.com [youtube.com]
- 23. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Bromo-5-methylcyclohexanone
This guide provides a comprehensive technical exploration of the keto-enol tautomerism in 2-Bromo-5-methylcyclohexanone, designed for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing this equilibrium, the nuanced effects of substituents, and present detailed methodologies for its characterization.
Introduction: The Dynamic Equilibrium of Tautomers
Keto-enol tautomerism is a fundamental concept in organic chemistry, representing a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] This process involves the migration of a proton and the shifting of bonding electrons.[2] While the keto form is generally more thermodynamically stable for simple carbonyl compounds, the position of this equilibrium can be significantly influenced by various factors, including molecular structure, solvent, and temperature.[3][4] Understanding and controlling this equilibrium is of paramount importance in drug discovery and development, as different tautomers can exhibit distinct biological activities, solubilities, and pharmacokinetic profiles.[5]
The subject of this guide, this compound, presents a compelling case study. The presence of an electron-withdrawing bromine atom at the α-position and an electron-donating methyl group on the cyclohexane ring introduces a fascinating interplay of electronic and steric effects that modulate the stability of the respective keto and enol tautomers.
The Tautomeric Landscape of this compound
The tautomeric equilibrium of this compound involves the interconversion between the keto form and two possible enol forms. The formation of the enol occurs through the removal of a proton from a carbon atom adjacent to the carbonyl group (the α-carbon). In the case of this compound, there are two α-carbons, at the C2 and C6 positions. However, the bromine substituent is at the C2 position, and for the purpose of this guide, we will focus on the enol form resulting from the deprotonation at the C6 position, leading to a more stable, more substituted double bond.
The equilibrium can be visualized as follows:
Caption: The dynamic equilibrium between the keto and enol forms.
Substituent Effects on Tautomeric Stability
The delicate balance of the keto-enol equilibrium in this compound is dictated by the electronic and steric properties of its substituents.
-
The Bromo Substituent (C2): The electron-withdrawing nature of the bromine atom at the α-position is expected to increase the acidity of the α-hydrogens, thereby facilitating enolization.[6] However, it can also destabilize the developing double bond of the enol form through an inductive effect. The steric bulk of the bromine atom can also influence the conformational preferences of the ring and, consequently, the stability of the tautomers.[7]
-
The Methyl Substituent (C5): The electron-donating methyl group at the C5 position can have a more subtle influence. It can affect the overall electron density of the ring and may have a minor stabilizing effect on the enol's double bond through hyperconjugation. Its steric influence will also play a role in the conformational dynamics of the cyclohexanone ring.
Experimental Characterization of the Tautomeric Equilibrium
A thorough understanding of the keto-enol tautomerism in this compound necessitates a multi-faceted experimental approach. The following sections detail the core spectroscopic techniques and a structured workflow for a comprehensive analysis.
Caption: A systematic workflow for the experimental study of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of tautomeric mixtures in solution.[8] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[9]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation:
-
Prepare a series of solutions of this compound (approximately 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O). This will allow for the investigation of solvent effects on the equilibrium.[8]
-
Use a high-purity internal standard (e.g., tetramethylsilane - TMS, or a suitable non-volatile standard for quantitative NMR) for accurate chemical shift referencing and concentration determination.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration and quantification. A D1 of at least 5 times the longest T₁ of the protons of interest is recommended.
-
For thermodynamic studies, acquire spectra at a range of temperatures (e.g., 278 K to 318 K in 10 K increments).
-
-
Spectral Analysis and Quantification:
-
Signal Assignment:
-
Keto Form: Expect characteristic signals for the α-proton adjacent to the bromine, the protons on the cyclohexanone ring, and the methyl group.
-
Enol Form: Look for the disappearance of one of the α-proton signals and the appearance of a new vinyl proton signal (typically in the 5-6 ppm region) and a broad hydroxyl proton signal (which may exchange with residual water in the solvent). The chemical shifts of the remaining ring protons and the methyl group will also be different from the keto form.
-
-
Quantification:
-
Carefully integrate the well-resolved signals corresponding to the keto and enol forms. For instance, the integral of the vinyl proton of the enol form can be compared to the integral of a non-exchangeable proton of the keto form.
-
The mole fraction (X) of each tautomer can be calculated using the following formula:
-
X_enol = (Integral_enol / n_enol) / [(Integral_enol / n_enol) + (Integral_keto / n_keto)]
-
where 'n' is the number of protons giving rise to the integrated signal.
-
-
The equilibrium constant (Keq) is then calculated as: Keq = [Enol] / [Keto] = X_enol / X_keto.
-
-
¹³C NMR and 2D NMR Spectroscopy:
-
¹³C NMR: This technique provides complementary information. The keto form will show a characteristic carbonyl carbon signal (typically >200 ppm), while the enol form will exhibit signals for the sp²-hybridized carbons of the double bond (typically in the 100-150 ppm range) and the carbon bearing the hydroxyl group.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguous signal assignment, especially in complex regions of the ¹H spectrum, by revealing proton-proton and proton-carbon correlations.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for the qualitative identification of the functional groups present in the keto and enol tautomers.[10]
IR Spectroscopy Protocol:
-
Sample Preparation:
-
Prepare solutions of this compound in solvents that are transparent in the regions of interest (e.g., CCl₄, CHCl₃).
-
Alternatively, acquire the spectrum of a thin film of the neat liquid between salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Spectral Analysis:
-
Keto Form: A strong, sharp absorption band corresponding to the C=O stretching vibration, typically in the range of 1715-1735 cm⁻¹ for a six-membered ring ketone.[11]
-
Enol Form:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration.
-
An absorption band for the C=C stretching vibration, usually around 1640-1680 cm⁻¹.
-
The C-O stretching vibration of the enol will appear in the 1200-1300 cm⁻¹ region.
-
-
The relative intensities of the C=O and O-H stretching bands can provide a qualitative indication of the position of the tautomeric equilibrium.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be employed to study the tautomeric equilibrium, as the keto and enol forms will have different electronic transitions and thus different absorption maxima (λ_max). The enol form, with its conjugated system, is expected to absorb at a longer wavelength than the keto form.
Computational Modeling of the Tautomeric Equilibrium
Computational chemistry provides a powerful theoretical framework to complement experimental findings and to gain deeper insights into the factors governing the tautomeric equilibrium. Density Functional Theory (DFT) is a widely used and reliable method for such studies.[12]
Caption: A typical workflow for computational analysis of tautomerism.
Computational Protocol:
-
Model Building: Construct the 3D structures of the keto and potential enol tautomers of this compound.
-
Geometry Optimization and Frequency Calculations:
-
Perform geometry optimizations for all tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p)).
-
Follow up with frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections to enthalpy and entropy).
-
-
Solvation Effects:
-
To model the influence of different solvents, perform geometry optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[13] This will provide insights into how the solvent polarity affects the relative stabilities of the tautomers.
-
-
Energy Calculations and Equilibrium Constant Prediction:
-
Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in different solvents.
-
The equilibrium constant (Keq) can be predicted from the calculated ΔG using the equation: ΔG = -RT ln(Keq).
-
Data Presentation and Interpretation
The experimental and computational data should be systematically organized for clear interpretation and comparison.
Table 1: Hypothetical Spectroscopic Data for the Tautomers of this compound
| Tautomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | IR Absorption Bands (cm⁻¹) |
| Keto Form | α-H (next to Br): ~4.2-4.5Ring CH₂: ~1.8-2.5Ring CH: ~2.0-2.3CH₃: ~1.0-1.2 | C=O: ~205-210C-Br: ~50-60Ring CH₂, CH: ~25-50CH₃: ~15-20 | C=O stretch: ~1725C-H stretch: ~2850-3000 |
| Enol Form | Vinyl H: ~5.5-6.0OH: broad, variableRing CH₂, CH: ~1.5-2.2CH₃: ~0.9-1.1 | C=C-OH: ~140-150C=C: ~110-120Ring CH₂, CH: ~20-40CH₃: ~18-22 | O-H stretch: ~3200-3600 (broad)C=C stretch: ~1650C-O stretch: ~1250 |
Table 2: Hypothetical Equilibrium Constants (Keq) in Various Solvents at 298 K
| Solvent | Dielectric Constant (ε) | Keq ([Enol]/[Keto]) | % Enol |
| Cyclohexane-d₁₂ | 2.0 | 0.15 | 13.0 |
| Chloroform-d | 4.8 | 0.10 | 9.1 |
| Acetone-d₆ | 20.7 | 0.05 | 4.8 |
| DMSO-d₆ | 46.7 | 0.02 | 2.0 |
The hypothetical data in Table 2 illustrates the general trend where an increase in solvent polarity favors the more polar keto form, thus shifting the equilibrium to the left.
Conclusion and Future Directions
The keto-enol tautomerism of this compound is a nuanced equilibrium governed by the interplay of electronic and steric effects of its substituents, as well as the surrounding solvent environment. A comprehensive investigation, combining high-resolution NMR spectroscopy for quantification, IR and UV-Vis spectroscopy for qualitative analysis, and DFT calculations for theoretical insights, is essential for a complete understanding.
For drug development professionals, a thorough characterization of the tautomeric landscape of such molecules is critical. The distinct physicochemical properties of the keto and enol forms can lead to significant differences in their interaction with biological targets, absorption, distribution, metabolism, and excretion (ADME) profiles. Future research could explore the synthesis of conformationally locked analogs to isolate and study the biological activity of individual tautomers, providing invaluable data for the rational design of more effective and safer therapeutic agents.
References
- Das, S., & Neogi, S. (2019). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 4(7), 12347-12356.
- Aghaie, H., & Aghaie, M. (2007). Thermodynamic Study and Total Energy Calculation for three systems of Enol↔Keto Tautomerism. Journal of Physical and Theoretical Chemistry, Islamic Azad University of Iran, 4(1), 39-48.
- Alagona, G., & Ghio, C. (2003). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Journal of Molecular Structure: THEOCHEM, 632(1-3), 193-207.
- Ali, A. M., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(3), 231-239.
- Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes.
- Hassan, G. A., et al. (2017). DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. Prime Scholars Library, 5(2), 24-31.
- Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6776-6837.
- LookChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.
- PIPER. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.
- Gilli, P., et al. (2007). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 31(9), 1546-1555.
- Moradi, R., et al. (2012). Study of Mechanism Keto-Enol Tautomerism (isomeric reaction) Structure Cyclohexanone by Using Ab initio Molecular Orbital and Density Functional Theory (DFT) Method with NBO Analysis. APCBEE Procedia, 3, 70-74.
- Varjovi, S., et al. (2021).
- Aghaie, H., & Aghaie, M. (2010). Thermodynamic Investigation of Enol↔Keto Tautomerism for Alcohol Sensors Based on Carbon Nanotubes as Chemical Sensors. Fullerenes, Nanotubes and Carbon Nanostructures, 18(1), 45-55.
- Nichols, M. A., & Waner, M. J. (2010). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.
- Yranzo, G. I., et al. (2014). NMR and computational studies on tautomerism of 3-hydroxy-2-(2-thienylcarbonyl) cyclohex-2-en-1-one. Magnetic Resonance in Chemistry, 52(7), 351-358.
- Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
- Chegg. (2020, December 1). Solved label the 1H NMR Spectrum for 2-Bromocyclohexanone.
- Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- Pauli, G. F., et al. (2012). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 78(11), 1235-1242.
- Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates.
- Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones.
- Claramunt, R. M., et al. (2006). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Pharmaceutical Analysis, 2(2), 169-183.
- Forsén, S., & Nilsson, M. (1963). A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. Acta Chemica Scandinavica, 17, 1777-1786.
- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- OpenOChem Learn. (n.d.). Alpha Halogenation of Ketones and Aldehydes.
- Rychlewska, U., et al. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv.
- El-Faham, A., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104111.
- Zhang, Z., et al. (2019). a. Proposed tautomerism reaction of cyclohexenol and cyclohexanone in... ResearchGate.
- Oregon State University. (n.d.). Keto/Enol Tautomerization.
- ChemSynthesis. (n.d.). 2-bromo-2-methylcyclohexanone.
- Bustingjamain.com. (2016, December 3). Tautomerism and Stability of Enols [Video]. YouTube.
- SpectraBase. (n.d.). (2R)-2-BROMOCYCLOHEXANONE.
- UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones.
- Gao, J., Seifert, N. A., & Jäger, W. (2014). A Microwave Spectroscopic and ab initio Study of Keto-enol Tautomerism and Isomerism in the Cyclohexanone-Water Complex. Physical Chemistry Chemical Physics, 16(23), 11565-11571.
- LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism.
- LibreTexts Chemistry. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Elguero, J., et al. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. Advances in Heterocyclic Chemistry, 110, 1-103.
- PubChem. (n.d.). 2-Bromocyclohexanone.
- Foroozandeh, M., & Morris, G. A. (2022). NMR methods for the analysis of mixtures.
- Bharatam, P. V., & Patel, D. S. (2023). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 18(1), 1-5.
- ACD/Labs. (2024, May 22). Best Practices for Mixture Analysis by NMR [Video]. YouTube.
- LibreTexts Chemistry. (2015, July 18). 18.2: Keto-Enol Equilibria.
- LibreTexts Chemistry. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).
Sources
- 1. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. lookchem.com [lookchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 13. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Biological Versatility of Halogenated Cyclohexanones: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of Halogenated Cyclohexanones in Medicinal Chemistry
The incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Halogenated cyclohexanones, a class of cyclic ketones bearing one or more halogen substituents, are emerging as a versatile and potent class of bioactive molecules. Their unique structural features, conferred by the interplay of the carbonyl group and the electronegative halogen atoms, give rise to a diverse range of biological activities. This technical guide provides an in-depth exploration of the biological activities of halogenated cyclohexanones, focusing on their anticancer, antimicrobial, and enzymatic inhibitory properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.
Anticancer Activity: Targeting Cell Cycle and DNA Replication
Halogenated cyclohexanones have demonstrated significant potential as anticancer agents, primarily through their ability to induce cell cycle arrest and interfere with crucial enzymes involved in DNA replication.
Mechanism of Action: Induction of G0/G1 Phase Arrest via EZH2 Interference
Certain fluorinated cyclohexanone derivatives have been shown to induce G0/G1 phase arrest in glioblastoma cells.[1][2] The proposed mechanism involves the interference with the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[2] EZH2 is often overexpressed in cancer and plays a critical role in silencing tumor suppressor genes.
By interfering with EZH2, these halogenated cyclohexanones can attenuate the downregulation of cyclin-dependent kinase inhibitors such as p27 and p16.[2] This leads to the arrest of the cell cycle in the G0/G1 phase, thereby inhibiting cancer cell proliferation.[2] Molecular docking studies suggest that these compounds can bind to the active site of EZH2, disrupting its catalytic activity.[2]
Signaling Pathway: EZH2-Mediated Cell Cycle Regulation
Caption: Halogenated cyclohexanones inhibit EZH2, leading to the expression of tumor suppressors p27/p16 and subsequent G1/S phase cell cycle arrest.
Mechanism of Action: Inhibition of Topoisomerase II
Another significant anticancer mechanism of certain cyclohexanone derivatives involves the inhibition of topoisomerase II (TOP2A), an essential enzyme for DNA replication and chromosome segregation.[3] While direct evidence for halogenated cyclohexanones is still emerging, related compounds like mitoxantrone and its halogenated derivatives are known TOP2A inhibitors.[3][4] These agents act as "poisons," stabilizing the TOP2A-DNA cleavage complex, which leads to DNA double-strand breaks and ultimately apoptosis.[5][6] It is hypothesized that the electrophilic nature of the halogenated cyclohexanone ring system can facilitate interactions with the enzyme's active site or the DNA backbone, disrupting the catalytic cycle.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: Prepare a stock solution of the halogenated cyclohexanone in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations. Treat the cells with these concentrations for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: Utilizing a panel of different cancer cell lines helps to determine the spectrum of activity and potential selectivity of the compound.
-
Concentration Range: A wide range of concentrations is essential to establish a clear dose-response relationship and accurately calculate the IC50 value.
-
Incubation Time: Varying the incubation time allows for the assessment of time-dependent cytotoxic effects.
-
Controls: The vehicle control ensures that the solvent used to dissolve the compound does not have any intrinsic toxicity, while the positive control validates the assay's performance.
Quantitative Data: Cytotoxicity of Halogenated Cyclohexanone Analogs
| Compound ID | Halogen Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| CA | p-fluorobenzoyl | Glioblastoma (U251) | < 10 | [2] |
| RL90 | 3-pyridinylmethylene | Tamoxifen-resistant MCF-7 | ~5 | [7] |
| RL91 | 4-pyridinylmethylene | Tamoxifen-resistant MCF-7 | ~2.5 | [7] |
| 7d | 3',7-dichloro (flavanone) | Multiple cell lines | > 10 | [8] |
| 2g | 3',6-dichloro (flavanone) | MDA-MB-231 | 2.9 ± 0.9 | [8] |
Note: Data for flavanones, which are structurally related to cyclohexanones, are included to provide a broader context.
Antimicrobial Activity: Disrupting Bacterial Integrity
Halogenated cyclohexanones have also shown promise as antimicrobial agents, particularly against Gram-positive bacteria. Their mechanism of action appears to be multifaceted, involving the disruption of membrane function and inhibition of essential cellular processes.
Mechanism of Action: Inhibition of Solute Transport and Membrane Disruption
Cyclohexane triones, a related class of compounds, have been shown to inhibit the transport of low-molecular-weight hydrophilic substances into bacteria, a mechanism similar to that of hexachlorophene.[9][10][11] This suggests that these compounds may interfere with the bacterial cytoplasmic membrane's integrity or the function of membrane-associated transport proteins. While they may not cause immediate membrane disruption like cationic detergents, the long-term effect can be bacteriostatic or bactericidal.[9][10][11] The presence of halogens can enhance the lipophilicity of the cyclohexanone scaffold, facilitating its partitioning into the bacterial cell membrane and increasing its disruptive potential.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a halogenated cyclohexanone against a bacterial strain.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the halogenated cyclohexanone in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a standardized inoculum ensures the reproducibility of the results. A high inoculum density can lead to falsely high MIC values.
-
Broth Medium: The choice of broth medium is critical as it can affect the growth of the bacteria and the activity of the antimicrobial agent. Mueller-Hinton Broth is the standard medium for most non-fastidious bacteria.
-
Serial Dilutions: Two-fold serial dilutions provide a logarithmic concentration gradient, which is effective for determining the MIC over a wide range of concentrations.
-
Controls: The growth control confirms that the bacteria are viable and can grow in the test conditions, while the sterility control ensures that the broth is not contaminated.
Quantitative Data: Antimicrobial Activity of Cyclohexanone Derivatives
| Compound Class | Target Organism | Activity | Reference |
| Oxygenated Cyclohexanone | Ralstonia solanacearum | Strong in vitro antibacterial activity | [1][12] |
| Oxygenated Cyclohexanone | Plant pathogenic fungi | Inhibited mycelial growth | [1][12] |
| Cyclohexane triones | Gram-positive bacteria | Active | [9][10][11] |
| Cyclohexane triones | Haemophilus influenzae | Active | [9][10][11] |
| Piperazine derivatives of cyclohexanone | Bacillus megaterium, Staphylococcus aureus | Good antibacterial activity | [5] |
| Piperazine derivatives of cyclohexanone | Aspergillus niger, Anrobacter awamori | Good antifungal activity | [5] |
Enzymatic Inhibition: A Promising Avenue for Therapeutic Intervention
The electrophilic character of the halogenated cyclohexanone scaffold makes it a potential candidate for inhibiting a variety of enzymes through covalent or non-covalent interactions with active site residues.
Potential for Haloalkane Dehalogenase Inhibition
While not a primary therapeutic target, studying the interaction of halogenated cyclohexanones with haloalkane dehalogenases can provide valuable insights into their reactivity and potential for covalent modification of other enzymes. Haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds.[13] The inhibition of these enzymes by certain halogenated compounds can occur through covalent modification of active site residues.
Kinetic Analysis of Enzyme Inhibition
To characterize the inhibitory potential of a halogenated cyclohexanone against a specific enzyme, a kinetic analysis is essential. This involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.
Experimental Approach:
-
Enzyme and Substrate Preparation: Purify the target enzyme and prepare a stock solution of its substrate.
-
Inhibition Assay: In a suitable buffer, mix the enzyme with different concentrations of the halogenated cyclohexanone inhibitor. Initiate the reaction by adding the substrate.
-
Reaction Monitoring: Monitor the rate of product formation or substrate depletion over time using a suitable analytical technique (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the reaction rates against the substrate concentration for each inhibitor concentration. Use these data to generate Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).[14][15][16]
Logical Relationship: Enzyme Inhibition Kinetics
Caption: The workflow for determining the kinetic parameters and type of enzyme inhibition by a halogenated cyclohexanone.
Structure-Activity Relationship (SAR) and QSAR Insights
The biological activity of halogenated cyclohexanones is highly dependent on the nature, number, and position of the halogen substituents. Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into these relationships and guide the design of more potent and selective analogs.[8][17]
Key SAR Observations:
-
Halogen Type: The type of halogen (F, Cl, Br, I) influences the compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact biological activity. For instance, bromine substitution has been shown to be important for the antibacterial activity of some compounds.[18]
-
Position of Halogen: The position of the halogen on the cyclohexanone ring can affect the molecule's conformation and its interaction with the biological target.
-
Number of Halogens: Polyhalogenation can increase the lipophilicity and reactivity of the molecule, but may also lead to increased toxicity.
QSAR models can be developed by correlating the biological activity of a series of halogenated cyclohexanones with various molecular descriptors (e.g., logP, dipole moment, steric parameters).[7][8][19] These models can then be used to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process.
Conclusion and Future Directions
Halogenated cyclohexanones represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer and antimicrobial agents warrants further investigation. Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: Identifying the specific molecular targets and pathways affected by these compounds will be crucial for their rational design and development.
-
Expanding the Chemical Space: The synthesis and biological evaluation of a wider range of halogenated cyclohexanone analogs will help to refine the structure-activity relationships and identify lead compounds with improved potency and selectivity.
-
In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy and safety in a more complex biological system.
-
Exploring Other Therapeutic Areas: The diverse biological activities of halogenated cyclohexanones suggest that they may have potential applications in other therapeutic areas, such as anti-inflammatory and antiviral drug discovery.
By leveraging a multidisciplinary approach that combines synthetic chemistry, molecular and cellular biology, and computational modeling, the full therapeutic potential of halogenated cyclohexanones can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.
References
- Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study. (n.d.). National Institutes of Health.
- Synthesis and antimicrobial activity of cyclohexanone derivatives. (2024, September 30). Atharva Publications.
- Inhibition of DNA Topoisomerase Type II Alpha (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study. (2017, August 7). ResearchGate.
- Halogen substitution of DNA protects from poisoning of topoisomerase II that results in DNA double-strand breaks. (2006, June 10). PubMed.
- Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. (2019, February). PubMed.
- Cyclohexane triones, novel membrane-active antibacterial agents. (1988, June). National Institutes of Health.
- Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. (2024, January 8). Frontiers.
- Noncanonical inhibition of topoisomerase II alpha by oxidative stress metabolites. (2025, February 1). PubMed.
- Some halogenated anticancer agents, role of halide (-X) and their interaction mechanism with AT/GC base pairs: A computational study. (2023, May 29). ResearchGate.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2024, June 8). MDPI.
- Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells. (2011, November 22). PubMed.
- Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. (2007, May). PubMed.
- A QSAR evaluation of Ah receptor binding of halogenated aromatic xenobiotics. (1998, August). National Institutes of Health.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2024, June 8). PubMed.
- Cyclohexane triones, novel membrane-active antibacterial agents. (1988, June). PubMed.
- Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evaluation. (2012, December). PubMed.
- Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. (n.d.). PubMed.
- Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (2015, May 21). PubMed.
- Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2019, August 19). Frontiers.
- The effect of inhibitors on enzyme activity. (n.d.). ResearchGate.
- Antibacterial mechanism of Ag+ ions for bacteriolyses of bacterial cell walls via peptidoglycan autolysins, and. (2018, October 11). MedCrave online.
- Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2021, December 23). MDPI.
- Halogenating Enzymes for Selective Halogenation Reactions. (n.d.). ResearchGate.
- The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021, September 8). National Institutes of Health.
- The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021, September 8). PubMed.
Sources
- 1. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 3. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. grupo.us.es [grupo.us.es]
- 6. Noncanonical inhibition of topoisomerase II alpha by oxidative stress metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A strategy for ranking environmentally occurring chemicals. Part VI. QSARs for the mutagenic effects of halogenated aliphatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of QSAR Approach to Assess the Effects of Organic Pollutants on Bacterial Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclohexane triones, novel membrane-active antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]
- 18. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A QSAR evaluation of Ah receptor binding of halogenated aromatic xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
Computational modeling of 2-Bromo-5-methylcyclohexanone structure
An In-Depth Technical Guide: Computational Modeling of 2-Bromo-5-methylcyclohexanone: From Stereochemistry to Electronic Structure
Foreword: The Rationale for a Computational Approach
In modern drug discovery and chemical synthesis, a molecule's three-dimensional structure is not a static blueprint but a dynamic landscape of conformations that dictates its reactivity and biological interactions. This compound, a halogenated cyclic ketone, serves as a quintessential example.[1] It is a valuable synthetic intermediate whose utility is governed by the precise spatial arrangement of its substituents.[1][2] Understanding its conformational preferences, stereoelectronic effects, and reactive sites is paramount for predicting its behavior in complex chemical environments.
This technical guide moves beyond a simple recitation of methods. It provides a strategic workflow for the computational modeling of this compound, grounded in the principles of theoretical chemistry. We will explore the causality behind each methodological choice, from selecting the appropriate level of theory to validating the final results, ensuring a robust and predictive model. This document is intended for researchers, scientists, and drug development professionals who leverage computational tools to accelerate discovery.[3][4]
Foundational Principles: Stereoisomerism and Conformational Dynamics
This compound possesses two stereocenters at the C2 (bromine-bearing) and C5 (methyl-bearing) positions. This gives rise to four possible stereoisomers (2R,5R), (2S,5S), (2R,5S), and (2S,5R), which can be grouped into cis and trans diastereomers.[2] The first step in any meaningful computational study is to define the specific stereoisomer of interest. For this guide, we will focus on the modeling of the trans isomers, such as (2S, 5S)-2-bromo-5-methylcyclohexanone.[5]
The cyclohexane ring is not planar; it predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[6] In a substituted cyclohexane, each ring flip interconverts axial and equatorial positions.[7] The energetic preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[8]
| Substituent | A-value (kcal/mol) | Implication for Stability |
| Methyl (-CH₃) | ~1.74 - 1.8 | Strong preference for the equatorial position to avoid 1,3-diaxial interactions.[8][9][10] |
| Bromo (-Br) | ~0.2 - 0.7 | Modest preference for the equatorial position. The longer C-Br bond mitigates some steric clash.[9][11] |
| Carbonyl (=O) | N/A | Flattens the ring at C1, influencing the stability of adjacent substituents.[6] |
These A-values provide a crucial heuristic: the most stable conformer will generally be the one that places the bulkiest group (in this case, the methyl group) in the equatorial position.[12] However, in 2-substituted cyclohexanones, complex stereoelectronic effects, such as dipole-dipole interactions between the C=O and C-Br bonds, can sometimes favor an axial bromine atom, contrary to simple steric arguments.[6] This complexity necessitates a more rigorous quantum mechanical approach.
The Computational Workflow: A Validated Protocol
Our modeling strategy is a multi-step process designed to efficiently explore the conformational space and achieve high-fidelity results. The workflow is built on the principle of increasing theoretical rigor, using computationally inexpensive methods for broad exploration and more demanding methods for final, accurate calculations.
Caption: A multi-phase workflow for accurate computational modeling.
Experimental Protocol: Step-by-Step Methodology
Step 1-3: Initial Structure Generation and Conformational Search
-
Define Stereochemistry: Begin by sketching the 2D structure of the desired stereoisomer, for instance, trans-(2S,5S)-2-bromo-5-methylcyclohexanone.
-
Generate 3D Structure: Convert the 2D sketch into an initial 3D structure using a molecular editor (e.g., Avogadro, ChemDraw). Ensure the initial chair conformation is reasonable.
-
Molecular Mechanics Conformational Search: Employ a molecular mechanics (MM) force field, such as MMFF94, to rapidly explore the potential energy surface. The goal is to identify a comprehensive set of low-energy chair, boat, and twist-boat conformers. This step is computationally inexpensive and ideal for filtering out high-energy structures.
Step 4-6: DFT Optimization and Verification
-
Select Candidates: From the MM search, select the unique conformers within a reasonable energy window (e.g., 5-7 kcal/mol) of the global minimum for further refinement.
-
Choose a Level of Theory: The selection of a density functional and basis set is critical for accuracy.
-
Functional: The B3LYP functional is a robust hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[13]
-
Basis Set: For molecules containing heavy halogens like bromine, standard basis sets are often insufficient. We recommend a Dunning-style correlation-consistent basis set, such as aug-cc-pVTZ .[14][15] The "aug" prefix indicates the inclusion of diffuse functions, which are essential for describing the polarizable electron cloud of bromine and any potential non-covalent interactions.[14][15]
-
-
Geometry Optimization: Perform a full geometry optimization on each selected conformer using the chosen DFT method (e.g., B3LYP/aug-cc-pVTZ). This process finds the nearest local energy minimum on the quantum mechanical potential energy surface.
-
Frequency Calculation: A subsequent frequency calculation is mandatory . This serves two purposes:
-
Verification: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamics: It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate relative Gibbs free energies (ΔG) between conformers.
-
Step 7-8: Property Calculation and Validation
-
Analyze Energies: Calculate the relative electronic and Gibbs free energies of all verified conformers to determine their equilibrium populations at a given temperature.
-
Calculate Properties: For the lowest energy conformer, compute key properties:
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles.
-
Vibrational Spectra: Predict the infrared (IR) spectrum for comparison with experimental data.
-
Electronic Properties: Calculate the molecular electrostatic potential (ESP) surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
-
Validate Results: The final and most crucial step is validation.[16] Compare the computational predictions against known chemical principles and experimental data. For example, the calculated energy difference between chair conformers should be consistent with the trends predicted by A-values.[17][18]
Data Presentation and Interpretation
Let's consider the two primary chair conformers of trans-(2S,5S)-2-bromo-5-methylcyclohexanone. One conformer will have the methyl group equatorial and the bromine axial (Me_eq/Br_ax), while the other, after a ring flip, will have the methyl group axial and the bromine equatorial (Me_ax/Br_eq).
Caption: Ring-flip equilibrium in trans-2-bromo-5-methylcyclohexanone.
Based on A-values, the large steric bulk of the methyl group (A-value ≈ 1.74 kcal/mol) compared to the bromine atom (A-value ≈ 0.4 kcal/mol) strongly suggests that the conformer with the equatorial methyl group will be significantly more stable.[8][9] Our DFT calculations would be expected to quantify this preference.
Predicted Relative Energies (Illustrative Data)
| Conformer | Methyl Position | Bromo Position | Relative Electronic Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Predicted Population (298 K) |
| 1 (Global Minimum) | Equatorial | Axial | 0.00 | 0.00 | >95% |
| 2 | Axial | Equatorial | 1.45 | 1.35 | <5% |
Note: These are illustrative values. Actual results will depend on the precise level of theory used.
The data clearly indicates that the steric demand of avoiding the 1,3-diaxial interactions from an axial methyl group is the dominant factor in determining the conformational equilibrium. The lower A-value of bromine means the energetic penalty for it being axial is much smaller.[9][19]
Conclusion: From Structure to Insight
This guide has outlined a rigorous and validated workflow for the computational modeling of this compound. By systematically progressing from low-cost molecular mechanics searches to high-accuracy DFT calculations with appropriate basis sets, researchers can confidently determine the preferred three-dimensional structures and relative energies of its conformers.[20]
The true power of this approach lies not just in identifying the global minimum structure but in understanding the subtle interplay of steric and electronic effects that govern the molecule's behavior. The resulting models provide invaluable insights into molecular properties, from predicted spectroscopic signatures to the electrostatic potential that guides chemical reactivity. For professionals in drug discovery and materials science, such validated computational models are indispensable tools for hypothesis-driven design and optimization.[21][22]
References
- Validation of computational results with experimental data.
- Bridging the Gap: A Guide to Validating Experimental Findings with Comput
- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger.
- This compound | 89886-68-0. Benchchem.
- Integrating Computational & Experimental Data.
- Top 10 Drug Discovery Software of 2026 with Key Fe
- Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
- Functional/basis set for bromine-containing molecules?
- Rowan | ML-Powered Molecular Design and Simul
- Conformational Analysis in Symmetrically Substituted Cyclohexanones. The Alkyl Ketone Effects. Journal of the American Chemical Society.
- Contemporary Computational Applications and Tools in Drug Discovery. ACS Medicinal Chemistry Letters.
- Computational Platform for Molecular Discovery & Design. Schrödinger.
- A value. Wikipedia.
- An Over View of Comput
- Functional/basis set for bromine-containing molecules? ECHEMI.
- Table of A-Values. CHEM 330 handout.
- Computational Design of Catalysts with Experimental Validation. The Journal of Physical Chemistry C.
- Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. Current World Environment.
- Conformational analysis of cyclohexanone. YouTube.
- Conformational analysis of Substituted Cyclohexanes. YouTube.
- 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.
- trans-2-Bromo-5-methylcyclohexanone | C7H11BrO. PubChem.
- 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO. PubChem.
- Conformational Analysis of Monosubstituted Cyclohexane. St.
- Gaussian Basis Set for Iodine and Bromine Containing Molecules. YouTube.
- Substituted Cyclohexanes: Axial vs Equ
- 06.05 Monosubstituted Cyclohexanes. YouTube.
- Buy this compound | 89886-68-0. Smolecule.
Sources
- 1. Buy this compound | 89886-68-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-2-Bromo-5-methylcyclohexanone | C7H11BrO | CID 124629995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. A value - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. fiveable.me [fiveable.me]
- 17. fiveable.me [fiveable.me]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. openaccessjournals.com [openaccessjournals.com]
- 21. schrodinger.com [schrodinger.com]
- 22. schrodinger.com [schrodinger.com]
An In-depth Technical Guide to the Thermodynamic Stability of 2-Bromo-5-methylcyclohexanone Isomers
Abstract
This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of 2-bromo-5-methylcyclohexanone stereoisomers. We delve into the fundamental principles of conformational analysis, including steric and electronic effects, and apply them to predict the relative stabilities of the cis and trans diastereomers. This guide details both robust experimental protocols for equilibration and quantitative analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, and a validated computational workflow using Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of isomeric stability in substituted cyclohexanone systems, a common motif in pharmacologically active molecules.
Introduction: The Central Role of Conformational Analysis
In the fields of medicinal chemistry and drug development, the three-dimensional structure of a molecule is paramount. Stereoisomers of the same compound can exhibit vastly different pharmacological activities, potencies, and metabolic profiles. The thermodynamic stability of these isomers is a critical determinant of their relative populations at equilibrium, which in turn influences reaction outcomes, purification strategies, and ultimately, biological efficacy.
This compound presents a classic case study in stereoisomerism, involving two chiral centers and the complex interplay of steric and electronic effects within a conformationally mobile six-membered ring. Understanding the energetic landscape of its diastereomers—specifically, the cis and trans isomers—requires a rigorous application of conformational analysis principles. This guide will dissect these principles and provide actionable protocols for their empirical and computational validation.
Foundational Principles of Cyclohexanone Stability
The thermodynamic stability of a substituted cyclohexanone is primarily dictated by the energetic penalties associated with its various chair conformations. Unlike cyclohexane, the presence of a carbonyl group introduces asymmetry and electronic factors that modify the classical model.
The Chair Conformation and A-Values
The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. Substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Generally, substituents prefer the more spacious equatorial position to avoid destabilizing steric interactions with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.[1][2]
The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[3] A larger A-value signifies a stronger preference for the equatorial position.[4]
Substituent Effects in this compound
To predict the stability of the target molecule's isomers, we must first analyze the individual contributions of the methyl and bromo substituents.
-
The 5-Methyl Group: The methyl group is a simple alkyl substituent governed primarily by sterics. Its A-value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position to alleviate 1,3-diaxial strain.[3]
-
The 2-Bromo Group (α-Haloketone Effect): The bromine atom at the α-position to the carbonyl introduces a fascinating interplay between sterics and electronics.[5]
-
Steric Effect: Bromine's A-value is relatively small, around 0.43 kcal/mol.[4] This is due to the long carbon-bromine bond (approx. 1.93 Å), which places the bulky halogen atom further from the ring, reducing 1,3-diaxial interactions compared to a methyl group.[4][6]
-
Electronic Effect: In α-haloketones, a significant electronic interaction arises between the C-Br bond and the C=O bond. Dipole-dipole repulsion between the partially negative oxygen and bromine atoms destabilizes the conformation where the bromine is equatorial and gauche to the carbonyl. Conversely, the axial conformation, where the C-Br and C=O dipoles are roughly opposed, is stabilized.[7] This phenomenon, often called the "alpha-haloketone effect," can favor the axial orientation for halogens at the C2 position, contrary to what steric A-values alone would suggest.[7][8]
-
| Substituent | A-Value (kcal/mol) | Primary Influence |
| Methyl (-CH₃) | 1.74 - 1.8[3][9] | Steric (1,3-diaxial strain) |
| Bromo (-Br) | 0.2 - 0.7[4][9] | Steric & Electronic (α-haloketone effect) |
Isomeric Analysis: Predicting the Most Stable Diastereomer
With two chiral centers (C2 and C5), this compound exists as two pairs of enantiomers, which can be grouped into two diastereomeric forms: cis (substituents on the same face) and trans (substituents on opposite faces). The key to determining thermodynamic stability is to draw the two chair conformations for each diastereomer and sum the energetic penalties.
trans-2-Bromo-5-methylcyclohexanone
The trans isomer can exist in two chair conformations in equilibrium:
-
Diequatorial (e,e): Both the methyl group and the bromine are in equatorial positions. This conformation is expected to be highly stable, as the bulky methyl group avoids axial strain, and the bromine also occupies a sterically favorable position.
-
Diaxial (a,a): Both substituents are in axial positions. This conformer suffers from significant 1,3-diaxial interactions for both the methyl group (~1.74 kcal/mol) and the bromine atom, making it highly unstable.
cis-2-Bromo-5-methylcyclohexanone
The cis isomer also exists in two equilibrating chair conformations:
-
Axial-Equatorial (a,e): The bromine is axial, and the methyl group is equatorial. In this arrangement, the methyl group is stable, and the bromine is in the axial position. While the bromine experiences some steric strain, this is partially offset by the stabilizing electronic α-haloketone effect.[7]
-
Equatorial-Axial (e,a): The bromine is equatorial, and the methyl group is axial. This conformer is significantly destabilized by the large steric penalty of the axial methyl group (~1.74 kcal/mol).
Overall Thermodynamic Stability Prediction
Comparing the most stable conformer of each diastereomer:
-
Most Stable trans Conformer: Diequatorial (Br-eq, Me-eq)
-
Most Stable cis Conformer: Axial-Equatorial (Br-ax, Me-eq)
The primary difference is the orientation of the bromine atom. While the axial bromine in the cis isomer is stabilized by electronic effects, it still incurs a steric penalty. The diequatorial trans isomer places both groups in sterically favored positions with minimal strain. Therefore, the trans-2-bromo-5-methylcyclohexanone is predicted to be the thermodynamically more stable diastereomer.
Caption: Conformational equilibria for cis and trans isomers.
Experimental Protocol for Stability Determination
To empirically validate the stability prediction, one can perform an equilibration experiment. By subjecting a non-equilibrium mixture of the isomers to conditions that allow for interconversion, the system will naturally settle at a ratio reflecting the thermodynamic free energy difference (ΔG°) between the isomers.
Mechanism: Acid-Catalyzed Equilibration
The most common method for equilibrating α-haloketones is through acid-catalyzed enolization.[10][11] The mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form an enol intermediate.[12] This process temporarily destroys the chirality at the C2 center, allowing the bromine to re-attach from either face upon tautomerization back to the keto form. This reversible process eventually leads to a thermodynamic equilibrium mixture.
Step-by-Step Experimental Workflow
-
Preparation: Dissolve a sample of this compound (this can be a pure isomer or a mixture) in a suitable aprotic solvent (e.g., deuterated chloroform, CDCl₃, for direct NMR analysis) in an NMR tube.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., a drop of concentrated HBr or HCl in D₂O). The acid facilitates the keto-enol tautomerism required for equilibration.[13]
-
Monitoring: Acquire a baseline ¹H NMR spectrum immediately after adding the catalyst.
-
Equilibration: Gently heat the sample (e.g., to 40-50 °C) to accelerate the equilibration process. Continue to acquire NMR spectra at regular intervals (e.g., every hour).
-
Endpoint Determination: The reaction has reached equilibrium when the ratio of the integrals of characteristic peaks for the cis and trans isomers remains constant over at least two consecutive measurements.
-
Data Analysis:
-
Identify well-resolved peaks unique to each isomer (e.g., the proton at C2, α to the bromine).
-
Carefully integrate these peaks. The ratio of the integrals directly corresponds to the molar ratio of the isomers at equilibrium.
-
Calculate the equilibrium constant, Keq = [trans] / [cis].
-
Determine the Gibbs free energy difference using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.[14]
-
Caption: Experimental workflow for isomer equilibration and analysis.
Computational Chemistry Workflow
Computational chemistry provides a powerful, parallel approach to determining isomeric stability. By calculating the electronic energies of the optimized geometries for each conformer, we can predict their relative stabilities with high accuracy.
Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for conformational analysis of organic molecules.[15] The B3LYP functional combined with a Pople-style basis set like 6-31G* is a widely accepted standard for such calculations.
Step-by-Step Computational Workflow
-
Structure Building: Construct 3D models of all four relevant conformers: trans-(e,e), trans-(a,a), cis-(a,e), and cis-(e,a).
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a selected DFT method (e.g., B3LYP/6-31G*). This process finds the lowest energy structure (local minimum) for each starting conformation.
-
Frequency Calculation: Run a frequency calculation on each optimized structure. This serves two purposes:
-
It confirms that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).
-
-
Energy Extraction: Extract the total Gibbs free energy (G) for each of the four stable conformers.
-
Stability Analysis:
-
Compare the energies of the two trans conformers to identify the more stable one.
-
Compare the energies of the two cis conformers to identify the more stable one.
-
Compare the absolute lowest energy of the trans isomer with the absolute lowest energy of the cis isomer. The difference in these energies (ΔG) represents the predicted thermodynamic stability difference.
-
Caption: Computational workflow for DFT-based stability analysis.
Conclusion and Implications
The thermodynamic stability of this compound isomers is governed by a nuanced balance of steric hindrance and electronic interactions. A qualitative analysis based on established principles of conformational analysis predicts that the trans isomer , existing predominantly in a diequatorial conformation, is more stable than the cis isomer.
This guide has provided both a detailed experimental protocol for verifying this prediction via acid-catalyzed equilibration and NMR analysis, and a robust computational workflow using DFT. For professionals in drug development, understanding and applying these methods is crucial. The relative stability of isomers can directly impact synthetic yields, the composition of final products, and ultimately, the interaction of the molecule with its biological target. A thorough characterization of isomeric stability is a foundational component of rigorous and successful pharmaceutical research.
References
- Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
- Wikipedia. (n.d.). A value.
- University of Wisconsin-Madison. (n.d.). Table of A-Values.
- Wikipedia. (n.d.). α-Halo ketone.
- Gál, E., et al. (2007). Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! PubMed.
- Al-Faiyz, Y. S. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
- Abraham, R. J., et al. (2002). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. ResearchGate.
- Alabugin, I. V., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry.
- Scheidt, K. A., et al. (2018). Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. ACS Catalysis.
- Alonso, J. L., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A.
- Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes.
- National Center for Biotechnology Information. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study.
- ResearchGate. (2015). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.
- Jarger, J. (2012, October 23). Keto-Enol Equilibrium Using NMR. YouTube.
- Allinger, N. L., et al. (1990). Molecular mechanics (MM3) calculations on aldehydes and ketones. Journal of the American Chemical Society.
- OpenOChem Learn. (n.d.). Alpha Halogenation of Ketones and Aldehydes.
- Filo. (n.d.). Question Draw the mechanism for the acid-catalyzed reaction of the given...
- Pediaa.Com. (2019, December 2). Difference Between Electronic and Steric Effects.
- Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents.
- ResearchGate. (2015). Conformational analysis of ketoximes by the application of carbon-13 nuclear magnetic resonance spectroscopy.
- Organic Chemistry. (2017, November 28). 06.05 Monosubstituted Cyclohexanes. YouTube.
- Michigan State University. (n.d.). Ring Conformations.
- BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics.
- NurdRage. (2010, September 13). Convert Cyclohexanol to Cyclohexene via a Acid-Catalyzed Dehydration reaction. YouTube.
- Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems.
- ChemRxiv. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set.
- University of California, Irvine. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol.
- Scientific Research Publishing. (2020). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds.
- Reddit. (2018, January 14). Isomer thermodynamic stability.
- National Center for Biotechnology Information. (2019). Methods for the reaction of alkenes with activated tungstic acid.
- PubMed. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines.
Sources
- 1. Stereoisomers [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A value - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. Alpha Halogenation of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 11. Question Draw the mechanism for the acid-catalyzed reaction of the given .. [askfilo.com]
- 12. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-Bromo-5-methylcyclohexanone: An In-depth Technical Guide
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, stereochemistry, and core reactions of a valuable chemical intermediate.
Introduction
2-Bromo-5-methylcyclohexanone is a halogenated cyclic ketone that serves as a versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites: the electrophilic carbonyl carbon, the adjacent carbon bearing the bromine atom which is susceptible to nucleophilic attack and elimination, and the enolizable protons at the α- and α'-positions. The presence of a methyl group at the 5-position introduces a chiral center, influencing the stereochemical outcomes of its reactions. This guide provides a comprehensive overview of the synthesis and key reactions of this compound, offering field-proven insights into its chemical behavior and synthetic applications.
Synthesis of this compound
The primary route to this compound is the direct α-bromination of 5-methylcyclohexanone. The regioselectivity of this reaction—bromination at C2 versus C6—is a critical consideration.
Direct α-Bromination
Under acidic conditions, the bromination of 5-methylcyclohexanone proceeds through an enol intermediate. The reaction typically favors the formation of the more substituted enol, which would lead to bromination at the C2 position. However, steric hindrance from the methyl group can influence the regioselectivity, favoring bromination at the less hindered α-position (C2 over C6)[1].
Typical Experimental Protocol: Acid-Catalyzed Bromination
-
Dissolve 5-methylcyclohexanone in a suitable solvent such as acetic acid or carbon tetrachloride.
-
Slowly add a solution of bromine (Br₂) in the same solvent to the ketone solution with stirring.
-
Maintain the reaction temperature, typically at or below room temperature, to control the reaction rate and minimize over-bromination.
-
After the reaction is complete, as indicated by the disappearance of the bromine color, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the crude product by distillation under reduced pressure or by column chromatography.
Stereoselective Synthesis
The synthesis of enantiomerically enriched this compound can be achieved through asymmetric α-bromination strategies.
-
Chiral Auxiliary-Assisted Bromination: The ketone can be converted into a chiral enamine or imine using a chiral amine. Subsequent bromination of this chiral intermediate with a bromine source like N-bromosuccinimide (NBS) proceeds with high stereoselectivity. Removal of the chiral auxiliary then affords the enantiomerically enriched α-bromo ketone[2].
-
Organocatalytic Asymmetric α-Bromination: Chiral amine catalysts can be employed to achieve asymmetric α-bromination. For instance, the reaction of 5-methylcyclohexanone with 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone in the presence of a chiral amine catalyst in THF at low temperatures can yield this compound with significant enantiomeric excess[1].
Core Reactions of this compound
The reactivity of this compound is dominated by four major classes of reactions: nucleophilic substitution, elimination, enolate chemistry, and the Favorskii rearrangement.
Nucleophilic Substitution Reactions
The carbon atom bearing the bromine is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. These reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack on the C-Br bond. The stereochemistry of the starting material will dictate the stereochemistry of the product, with an inversion of configuration at the C2 position.
Reaction with Amines:
The reaction of this compound with primary or secondary amines is expected to yield the corresponding 2-amino-5-methylcyclohexanone derivatives. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HBr generated.
Reaction with Azide Ion:
Sodium azide (NaN₃) is an excellent nucleophile for introducing the azido group. The reaction of this compound with sodium azide in a polar aprotic solvent like DMF is expected to proceed smoothly to give 2-azido-5-methylcyclohexanone. The resulting azide can be subsequently reduced to an amine, providing a two-step route to 2-amino-5-methylcyclohexanone.
Stereochemical Considerations:
The stereochemistry of Sₙ2 reactions on 2-bromocyclohexanone derivatives is influenced by the conformational equilibrium of the cyclohexane ring. For a backside attack to occur, the C-Br bond should ideally be in an axial position to allow for an unobstructed trajectory for the incoming nucleophile. The conformational preference of the bromine atom (axial vs. equatorial) in this compound will therefore play a crucial role in the reaction rate and stereochemical outcome.
Elimination Reactions (Dehydrobromination)
Treatment of this compound with a base can lead to the elimination of HBr, forming an α,β-unsaturated ketone. The regioselectivity of this elimination is governed by Zaitsev's and Hofmann's rules, and the choice of base is critical in determining the major product.
-
Zaitsev Elimination: With a small, strong base such as sodium ethoxide, the elimination is expected to favor the formation of the more substituted and thermodynamically more stable alkene, which is 5-methylcyclohex-2-en-1-one.
-
Hofmann Elimination: With a sterically hindered base, such as potassium tert-butoxide, the abstraction of the less sterically hindered proton is favored, leading to the formation of the less substituted alkene, 3-methylcyclohex-2-en-1-one, as the major product[3][4].
Experimental Protocol: Dehydrobromination with a Bulky Base (Analogous System)
A general procedure for the dehydrobromination of a 2-bromo-cycloalkanone using a bulky base is as follows[3]:
-
In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
To this solution, add this compound at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt.
-
Purify the product by distillation or column chromatography to isolate the Hofmann elimination product.
Enolate Chemistry: Alkylation and Aldol Reactions
The presence of enolizable protons at the C6 position allows for the formation of an enolate anion upon treatment with a strong base. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
Alkylation of the Enolate:
The enolate of this compound can be alkylated at the C6 position by reaction with an alkyl halide. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the complete and regioselective formation of the enolate at the less substituted α'-position (kinetic enolate)[5][6].
Experimental Protocol: Enolate Alkylation (Analogous System)
A general procedure for the alkylation of a substituted cyclohexanone is as follows[5][6]:
-
Prepare a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of this compound in THF to the LDA solution.
-
After stirring for a period to ensure complete enolate formation, add the alkylating agent (e.g., methyl iodide).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash the organic layer, dry, and purify by chromatography.
Aldol Reaction of the Enolate:
The enolate can also act as a nucleophile in an aldol reaction with an aldehyde or another ketone. The reaction with a non-enolizable aldehyde, such as benzaldehyde, is particularly useful as it avoids self-condensation of the aldehyde.
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of a carboxylic acid derivative with a contracted ring system. For this compound, this rearrangement will produce a derivative of 4-methylcyclopentanecarboxylic acid.
The reaction is believed to proceed through a cyclopropanone intermediate, formed by the intramolecular nucleophilic attack of an enolate on the carbon bearing the halogen[7][8]. The subsequent nucleophilic attack of the base on the cyclopropanone carbonyl group leads to the ring-opening and formation of the final product[9][10][11].
Mechanism of the Favorskii Rearrangement:
-
Enolate Formation: A base (e.g., methoxide) abstracts an acidic proton from the α'-carbon (C6) to form an enolate.
-
Cyclopropanone Formation: The enolate undergoes an intramolecular Sₙ2 reaction, displacing the bromide to form a bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack: The base attacks the carbonyl carbon of the strained cyclopropanone.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond to form a more stable carbanion.
-
Protonation: The carbanion is protonated by the solvent to yield the final cyclopentanecarboxylic acid derivative.
Experimental Protocol: Favorskii Rearrangement (Analogous System)
A general procedure for the Favorskii rearrangement of a 2-bromocyclohexanone is as follows[10]:
-
Prepare a fresh solution of sodium methoxide in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of this compound in an ethereal solvent.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash the organic layer, dry, and purify by distillation or chromatography to obtain the methyl 4-methylcyclopentanecarboxylate.
| Reaction Type | Reagents | Major Product(s) | Key Considerations |
| Nucleophilic Substitution | Amines, Azides | 2-Substituted-5-methylcyclohexanones | Sₙ2 mechanism, inversion of stereochemistry. |
| Elimination (Zaitsev) | Small, strong base (e.g., NaOEt) | 5-Methylcyclohex-2-en-1-one | Formation of the more substituted alkene. |
| Elimination (Hofmann) | Bulky, strong base (e.g., t-BuOK) | 3-Methylcyclohex-2-en-1-one | Formation of the less substituted alkene. |
| Enolate Alkylation | LDA, Alkyl halide | 6-Alkyl-2-bromo-5-methylcyclohexanone | Regioselective formation of the kinetic enolate. |
| Favorskii Rearrangement | Base (e.g., NaOMe) | 4-Methylcyclopentanecarboxylic acid derivative | Ring contraction via a cyclopropanone intermediate. |
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its rich chemistry, encompassing nucleophilic substitution, elimination, enolate-based C-C bond formation, and rearrangement reactions, provides access to a wide array of functionalized and stereochemically complex cyclic and acyclic molecules. A thorough understanding of the factors governing the reactivity and selectivity of these transformations, as outlined in this guide, is essential for harnessing the full synthetic potential of this important building block in the fields of pharmaceutical development and materials science.
References
- Homework.Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a...
- Wikipedia. (2023, December 27). Favorskii rearrangement.
- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
- Oxford University Press. (n.d.). Alkylation of enolates.
- Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube.
- Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two...
- Chemistry LibreTexts. (2024, July 30). 22.8: Alkylation of Enolate Ions.
- NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions - Organic Chemistry.
- Taylor & Francis Online. (n.d.). A review on DBU-mediated organic transformations.
- ResearchGate. (n.d.). A review on DBU-mediated organic transformations.
- Saskoer.ca. (n.d.). 12.2. Elimination Reactions: E2 Reactions – Introduction to Organic Chemistry.
- Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice.
- The Umbrella Academy. (2025, October 22). Regioselectivity in E2 Elimination [Video]. YouTube.
- ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
- Khan Academy. (n.d.). E2 mechanism: regioselectivity [Video].
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexane-1-carboxylic acid.
- PubChem. (n.d.). 2-Bromo-2-methylcyclohexanone.
Sources
- 1. Buy this compound | 89886-68-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. homework.study.com [homework.study.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of 2-Bromo-5-methylcyclohexanone
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Stereocontrolled α-Bromination
The introduction of a bromine atom at the α-position to a carbonyl group is a cornerstone transformation in organic synthesis.[1] This functionalization activates the molecule for a variety of subsequent nucleophilic substitutions and elimination reactions, rendering α-bromo ketones invaluable intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[1] For a substituted cyclic ketone like 5-methylcyclohexanone, the stereoselective synthesis of its 2-bromo derivative presents a significant challenge: the control of both regioselectivity (bromination at C2 vs. C6) and stereoselectivity (the spatial arrangement of the bromine and methyl groups). Achieving high stereoselectivity is paramount in drug development, where the biological activity of a molecule is often dictated by its specific three-dimensional structure. This document provides a detailed protocol for the stereoselective synthesis of 2-Bromo-5-methylcyclohexanone, leveraging the principles of organocatalysis to achieve high enantiomeric excess.
Mechanistic Rationale: Organocatalytic Asymmetric α-Bromination
The direct α-bromination of ketones can be achieved under acidic conditions, which promote the formation of an enol intermediate that then acts as a nucleophile.[2][3] However, this classical approach lacks stereocontrol, leading to a racemic mixture of products. To overcome this limitation, organocatalysis has emerged as a powerful strategy for asymmetric synthesis.[2]
This protocol utilizes a chiral secondary amine catalyst, such as a proline derivative, to facilitate the enantioselective α-bromination of 5-methylcyclohexanone. The mechanism proceeds through the following key steps:
-
Enamine Formation: The chiral secondary amine catalyst reacts with the ketone to form a chiral enamine intermediate.[2]
-
Stereocontrolled Electrophilic Attack: The chiral environment created by the catalyst directs the attack of an electrophilic bromine source, such as N-bromosuccinimide (NBS), to one face of the enamine.[2] This step is crucial for establishing the stereochemistry at the C2 position.
-
Hydrolysis: Subsequent hydrolysis of the resulting iminium intermediate regenerates the catalyst and yields the enantiomerically enriched α-bromo ketone.[2]
This organocatalytic approach offers a direct and efficient route to enantiomerically enriched this compound, with the enantiomeric excess (ee) of the product serving as a key measure of the reaction's success.[2]
Experimental Workflow
The following diagram illustrates the overall workflow for the stereoselective synthesis of this compound.
Sources
Application Notes and Protocols: Utilizing 2-Bromo-5-methylcyclohexanone in Nucleophilic Substitution Reactions
Introduction
2-Bromo-5-methylcyclohexanone is a versatile bifunctional molecule that serves as a valuable intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a ketone carbonyl group and an α-bromo substituent, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by various nucleophiles.[1] This reactivity profile enables the construction of complex molecular architectures, including nitrogen, sulfur, and oxygen-containing heterocyclic compounds, many of which possess significant biological activity.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in nucleophilic substitution reactions.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₁BrO[3] |
| Molecular Weight | 191.07 g/mol [3] |
| CAS Number | 89886-68-0[3] |
| Appearance | Varies; often a liquid or low-melting solid |
| Boiling Point | Data not readily available |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, ether) |
Mechanistic Considerations in Nucleophilic Substitutions of α-Haloketones
Nucleophilic substitution reactions at the α-position of ketones can proceed through several mechanistic pathways. The specific pathway is influenced by factors such as the strength and nature of the nucleophile, the reaction conditions (e.g., solvent, temperature), and the stereochemistry of the substrate.
Direct Sɴ2 Substitution
The direct displacement of the bromide by a nucleophile via an Sɴ2 mechanism is a common pathway.[4][5] This reaction proceeds with inversion of configuration at the α-carbon.[5][6] The transition state involves a "backside attack" where the nucleophile approaches the carbon atom at a 180° angle to the carbon-bromine bond.[5] For α-haloketones, the rate of Sɴ2 reactions can be significantly faster than for analogous alkyl halides, a phenomenon attributed to the electronic influence of the adjacent carbonyl group.[7]
Enolate-Mediated Reactions
In the presence of a base, this compound can be deprotonated at the α'-carbon (C6) to form an enolate.[8][9] This enolate is a potent nucleophile and can participate in various reactions. However, with strongly basic nucleophiles, enolate formation can be a competing reaction pathway.[4] The acidity of the α-hydrogens in α-haloketones is increased due to the inductive effect of the halogen, which can facilitate enolate formation.[10]
The Favorskii Rearrangement
A significant consideration when using strong bases with cyclic α-haloketones is the potential for the Favorskii rearrangement.[11][12][13] This reaction involves the formation of a cyclopropanone intermediate, followed by nucleophilic attack and ring opening to yield a ring-contracted carboxylic acid derivative (e.g., an ester or amide).[11][12][14] The use of alkoxide bases or amines typically leads to the formation of esters or amides, respectively.[11]
Experimental Protocols
General Safety and Handling Precautions
This compound is an irritant.[15] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17][18] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[16] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]
Protocol 1: Sɴ2 Substitution with a Thiolate Nucleophile
This protocol describes the reaction of this compound with a thiol to form a 2-(alkylthio)-5-methylcyclohexanone derivative. Thiolates are generally excellent nucleophiles for Sɴ2 reactions.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septa and needles for inert atmosphere techniques
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a round-bottom flask equipped with a magnetic stir bar.
-
Thiolate Formation: Carefully add sodium hydride (1.1 equivalents) to the stirred THF. To this suspension, add the thiol (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium thiolate.
-
Reaction: Cool the thiolate solution to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(alkylthio)-5-methylcyclohexanone.
Protocol 2: Reaction with an Amine Nucleophile
This protocol outlines the synthesis of a 2-amino-5-methylcyclohexanone derivative.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine) (2.2 equivalents)
-
Acetonitrile or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (optional, as a base)
-
Dichloromethane (DCM) or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetonitrile or DMF.
-
Addition of Amine: Add the amine (2.2 equivalents) to the solution. The second equivalent of the amine acts as a base to neutralize the HBr formed during the reaction. Alternatively, 1.1 equivalents of the amine can be used in the presence of an external base like K₂CO₃ (1.5 equivalents).
-
Heating: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. If DMF was used, dilute the mixture with water and extract with ethyl acetate. If acetonitrile was used, the solvent can be removed under reduced pressure, and the residue partitioned between water and DCM or ethyl acetate.
-
Washing: Wash the organic layer with water and brine to remove any remaining amine and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography.
Protocol 3: Favorskii Rearrangement to a Cyclopentanecarboxylic Acid Ester
This protocol describes the ring contraction of this compound to form a methyl 4-methylcyclopentanecarboxylate.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt%) or freshly prepared from sodium metal and anhydrous methanol.
-
Anhydrous Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous methanol.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium methoxide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. The reaction can be gently heated to reflux if necessary.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture and carefully neutralize it with 1 M HCl.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Washing: Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude ester by distillation or column chromatography.
Data Interpretation and Characterization
The products of these reactions can be characterized using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the protons of the introduced nucleophile. A shift in the chemical shift of the proton at the α-carbon. |
| ¹³C NMR | Appearance of new carbon signals from the nucleophile. A shift in the chemical shift of the α-carbon. |
| IR Spectroscopy | The characteristic C=O stretch of the cyclohexanone ring will be present (typically around 1715 cm⁻¹). New bands corresponding to the functional group of the nucleophile may appear (e.g., N-H stretch for amines). |
| Mass Spectrometry | The molecular ion peak will correspond to the expected mass of the product. |
Visualizing Reaction Pathways
Sɴ2 Substitution Workflow
Caption: General workflow for Sɴ2 reactions.
Favorskii Rearrangement Mechanism
Caption: Key intermediates in the Favorskii rearrangement.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time- Poor quality solvent | - Use fresh, anhydrous reagents and solvents.- Optimize the reaction temperature.- Increase the reaction time and monitor by TLC.- Ensure solvents are properly dried. |
| Formation of multiple products | - Competing reaction pathways (e.g., elimination, Favorskii rearrangement)- Over-reaction or side reactions | - For Sɴ2, use less basic nucleophiles.- To favor Favorskii, use a strong, non-nucleophilic base if only enolization is desired, or a strong nucleophilic base like an alkoxide for the rearrangement.- Carefully control stoichiometry and reaction time. |
| Difficulty in product purification | - Co-elution with starting material or byproducts- Product instability on silica gel | - Optimize the mobile phase for column chromatography.- Consider alternative purification methods like distillation or recrystallization.- Use a different stationary phase (e.g., alumina). |
References
- Wikipedia. (n.d.). Favorskii rearrangement.
- Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones.
- Grokipedia. (n.d.). Favorskii rearrangement.
- NROChemistry. (n.d.). Favorskii Rearrangement.
- Chemistry LibreTexts. (2023). Reactivity of Enolate Ions.
- ResearchGate. (n.d.). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones.
- Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates.
- PubChem. (n.d.). 2-Bromo-2-methylcyclohexanone.
- University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
- Chemistry LibreTexts. (2023). Alpha Halogenation.
- Chemistry Coach. (n.d.). Organic Chemistry Enols And Enolates - Alpha Carbon Chemistry.
- Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methylcyclohexanone.
- Asian Journal of Chemistry. (n.d.). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom.
- JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
- Brainly.com. (2023). How can I synthesize 2-Bromo-2-methylcyclohexanone and 2-Bromo-6-methylcyclohexane starting with.
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- PMC. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone.
- PubChem. (n.d.). 2-Methylcyclohexanone.
- Proprep. (n.d.). What is the reactivity profile of 2-bromo-cyclopentanone in nucleophilic substitution reactions.
- Online Chemistry Leaning. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 89886-68-0 [smolecule.com]
- 3. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 15. 2-Bromo-2-methylcyclohexanone | C7H11BrO | CID 11116853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Regioselective Elimination of 2-Bromo-5-methylcyclohexanone
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive technical guide to the elimination reactions of 2-bromo-5-methylcyclohexanone, a key intermediate in the synthesis of various organic compounds. We will explore the critical reaction conditions that govern the regioselectivity of this transformation, leading to the formation of either 5-methylcyclohex-2-enone or 3-methylcyclohex-2-enone. This guide delves into the mechanistic underpinnings of the E2 elimination pathway, the stereochemical requirements, and the influence of base selection and reaction temperature. Detailed, validated protocols are provided to enable researchers to achieve high yields and selectivity for the desired unsaturated ketone product.
Introduction: The Synthetic Utility of α,β-Unsaturated Cyclohexenones
α,β-Unsaturated cyclohexenones are valuable building blocks in organic synthesis, serving as precursors for a wide array of pharmaceuticals and natural products. The controlled introduction of a double bond into the cyclohexanone ring via elimination of an α-halo ketone is a fundamental and powerful transformation. This compound presents an interesting case study in regioselectivity, as the two possible β-hydrogens are not equivalent, leading to the potential for two distinct isomeric products. Understanding and controlling the factors that dictate the reaction pathway is paramount for efficient and targeted synthesis.
The elimination of this compound typically proceeds through an E2 (bimolecular elimination) mechanism.[1] This concerted, one-step process involves the abstraction of a β-proton by a base, the simultaneous formation of a carbon-carbon double bond, and the departure of the bromide leaving group.[2] The regiochemical outcome of this reaction is highly dependent on the stereochemical arrangement of the molecule and the nature of the base employed.
Mechanistic Considerations and Regioselectivity
The E2 elimination reaction has a strict stereochemical requirement: the β-hydrogen and the leaving group (bromide) must be in an anti-periplanar (or trans-diaxial in a cyclohexane ring) conformation.[3] This geometric constraint dictates which β-hydrogens are available for abstraction by the base.
In the chair conformation of this compound, the bulky methyl group will preferentially occupy an equatorial position to minimize steric strain. This forces the bromine atom into either an axial or equatorial position. For the E2 elimination to occur, the bromine atom must be in the axial position to allow for a trans-diaxial relationship with an adjacent axial β-hydrogen.[4][5]
There are two β-carbons in this compound, at the C1 and C3 positions, each with hydrogens that could potentially be abstracted.
-
Abstraction of a proton from C6: Leads to the formation of 5-methylcyclohex-2-enone . This is generally the thermodynamically more stable product (Zaitsev's rule) as it results in a more substituted double bond.[6][7]
-
Abstraction of a proton from C2: Leads to the formation of 3-methylcyclohex-2-enone . This may be favored under certain conditions, particularly with the use of a sterically hindered base (Hofmann's rule).[8]
The choice of base is a critical factor in controlling the regioselectivity of the elimination.[8]
-
Small, unhindered bases (e.g., sodium ethoxide, potassium hydroxide) tend to favor the formation of the more stable Zaitsev product.[9]
-
Bulky, sterically hindered bases (e.g., potassium tert-butoxide) will preferentially abstract the more accessible, less sterically hindered proton, leading to the Hofmann product.[8]
It is also important to be aware of a potential side reaction, the Favorskii rearrangement , which can occur with α-halo ketones in the presence of a base.[10][11] This rearrangement leads to a ring contraction, forming a cyclopentanecarboxylic acid derivative.[12] The choice of non-protic solvents and careful temperature control can help to minimize this side reaction.
Experimental Protocols
The following protocols provide detailed procedures for the regioselective synthesis of 5-methylcyclohex-2-enone and 3-methylcyclohex-2-enone from this compound.
Synthesis of this compound (Starting Material)
The starting material can be synthesized via the bromination of 5-methylcyclohexanone.[13]
Materials:
-
5-methylcyclohexanone
-
Bromine
-
Acetic acid or carbon tetrachloride
Procedure:
-
Dissolve 5-methylcyclohexanone in a suitable solvent (e.g., acetic acid or carbon tetrachloride).
-
Slowly add bromine to the solution at a controlled temperature to prevent over-bromination.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work up the reaction by washing with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by extraction with an organic solvent.
-
Purify the crude product by distillation or column chromatography.
Protocol 1: Synthesis of 5-Methylcyclohex-2-enone (Zaitsev Product)
This protocol utilizes a small, unhindered base to favor the formation of the more substituted alkene.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)[14]
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Workflow for the synthesis of 5-methylcyclohex-2-enone.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.2 equivalents) in absolute ethanol.
-
To the stirred solution, add this compound (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of ethanol).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 5-methylcyclohex-2-enone.
Protocol 2: Synthesis of 3-Methylcyclohex-2-enone (Hofmann Product)
This protocol employs a sterically hindered base to promote the formation of the less substituted alkene.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (t-BuOH)
-
Pentane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Workflow for the synthesis of 3-methylcyclohex-2-enone.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide (1.2 equivalents) in tert-butanol.
-
To the stirred solution, add this compound (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to reflux (approximately 83°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x volume of t-BuOH).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure (note: the product is volatile).
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-methylcyclohex-2-enone.
Data Summary and Product Characterization
The regioselectivity of the elimination reaction under different conditions is summarized in the table below. The product ratio can be determined by techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy of the crude reaction mixture.
| Protocol | Base | Solvent | Major Product | Expected Product Ratio (Major:Minor) |
| 1 | NaOEt or KOH | Ethanol | 5-Methylcyclohex-2-enone (Zaitsev) | >4:1 |
| 2 | KOtBu | t-BuOH | 3-Methylcyclohex-2-enone (Hofmann) | >4:1 |
Characterization of Products:
-
5-Methylcyclohex-2-enone: Can be characterized by its spectroscopic data. The ¹H NMR spectrum will show a characteristic signal for the vinylic proton, and the ¹³C NMR spectrum will show signals for the carbonyl carbon and the two sp² hybridized carbons of the double bond.
-
3-Methylcyclohex-2-enone: The ¹H NMR spectrum will show a singlet for the vinylic proton and a singlet for the methyl group attached to the double bond.[15] The ¹³C NMR will also confirm the structure with characteristic shifts for the carbonyl and alkene carbons.[15]
Conclusion
The elimination reaction of this compound is a versatile transformation that can be controlled to selectively produce either 5-methylcyclohex-2-enone or 3-methylcyclohex-2-enone. The key to achieving high regioselectivity lies in the judicious choice of the base. Small, unhindered bases favor the thermodynamically more stable Zaitsev product, while bulky, sterically hindered bases lead to the formation of the kinetically favored Hofmann product. The protocols outlined in this application note provide reliable methods for the synthesis of these valuable unsaturated ketones, which are important intermediates in organic synthesis. Careful attention to reaction conditions, particularly temperature and the exclusion of water, is crucial to minimize side reactions such as the Favorskii rearrangement.
References
- Wikipedia. Favorskii rearrangement. [Link]
- Chemistry LibreTexts. Stereochemistry of the E2 Reaction. (2023-01-22). [Link]
- NROChemistry. Favorskii Rearrangement. [Link]
- Chemistry Steps.
- Khan Academy.
- chemeurope.com. Favorskii rearrangement. [Link]
- Chemwonders. Favorskii Rearrangement | Rearrangement reactions | Named Organic reactions. (2023-04-26). [Link]
- Wolfram Cloud.
- Chemistry LibreTexts. 11.
- Khan Academy.
- University of Calgary.
- Wikipedia.
- Pharmaguideline. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. [Link]
- Khan Academy Organic Chemistry.
- Chemsrc. 3-bromo-2-methylcyclohex-2-en-1-one | CAS#:56671-83-1. [Link]
- RSC Publishing. 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis of 2-substituted 3-methylcyclohex-2-enones. [Link]
- LookChem. 2-Bromo-5-methylcyclohexan-1-one. [Link]
- Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
- ResearchGate.
- Chemistry LibreTexts. 11.7: Elimination Reactions- Zaitsev's Rule. (2024-09-30). [Link]
- Scribd. Organic Chemistry Elimination Guide | PDF | Alkene | Chemical Reactions. [Link]
- PubChem. trans-2-Bromo-5-methylcyclohexanone | C7H11BrO | CID 124629995. [Link]
- Chemistry LibreTexts. Elimination by the E2 mechanism. (2023-01-22). [Link]
- PubChem. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014. [Link]
- Linfield University. 10.
- Pearson. Predict the elimination products of the following reactions, and label the major products. b. trans-1-bromo-2-methylcyclohexane + NaOCH 3 in CH 3 OH. [Link]
- Chemistry LibreTexts. 8.1: E2 Reaction. (2021-12-15). [Link]
Sources
- 1. Elimination reaction - Wikipedia [en.wikipedia.org]
- 2. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Favorskii_rearrangement [chemeurope.com]
- 13. Buy this compound | 89886-68-0 [smolecule.com]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 2-Bromo-5-methylcyclohexanone as a Versatile Precursor in Natural Product Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Building Block
In the intricate field of natural product synthesis, the choice of starting materials is paramount to the efficiency and elegance of a synthetic route. 2-Bromo-5-methylcyclohexanone emerges as a highly valuable precursor, offering a unique combination of stereochemical potential and dual reactivity.[1] Its structure, featuring a six-membered ring with a methyl group-induced chiral center and an α-bromo ketone motif, presents two distinct reactive sites: the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (bromide).[2] This bifunctionality allows for a diverse array of chemical transformations, making it a powerful tool for constructing the complex molecular architectures inherent to many biologically active natural products.[2]
This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed mechanisms, step-by-step experimental protocols, and practical insights for researchers, scientists, and drug development professionals. We will delve into its role in powerful transformations including the Favorskii rearrangement for ring contraction, nucleophilic substitutions for functional group introduction, and as a precursor in annulation reactions for building polycyclic systems.
Synthesis of the Precursor: Accessing this compound
The primary and most direct method for synthesizing the title compound is through the electrophilic α-bromination of 5-methylcyclohexanone. The regioselectivity of this reaction is a critical consideration, as bromination can potentially occur at either the C2 or C6 position.
The underlying mechanism involves the formation of an enol or enolate intermediate, which is the nucleophilic species that attacks an electrophilic bromine source like molecular bromine (Br₂) or N-Bromosuccinimide (NBS).[2][3] Acidic conditions facilitate the formation of the enol, while basic conditions generate the enolate. For substrates like 5-methylcyclohexanone, organocatalytic methods employing chiral amines can achieve asymmetric α-bromination, yielding enantiomerically enriched this compound, a crucial advantage for stereospecific total synthesis.[2][3]
General Protocol for α-Bromination of 5-Methylcyclohexanone
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
5-methylcyclohexanone
-
Bromine (Br₂)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-methylcyclohexanone (1.0 equiv.) in glacial acetic acid. Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1.0 equiv.) in glacial acetic acid. Add this solution dropwise to the stirred ketone solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into an ice-water slurry. Extract the aqueous layer three times with dichloromethane.
-
Quenching and Washing: Combine the organic extracts and wash sequentially with cold water, saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize the acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Key Synthetic Transformation 1: The Favorskii Rearrangement for Ring Contraction
The Favorskii rearrangement is arguably one of the most powerful applications of α-halo ketones like this compound. It is a base-catalyzed reaction that transforms the precursor into a ring-contracted carboxylic acid derivative.[4][5][6] This provides an elegant and efficient pathway from a six-membered cyclohexane system to a five-membered cyclopentane core, a structural motif prevalent in numerous natural products, including prostaglandins and steroids.
Mechanism of Action
The widely accepted mechanism proceeds through a highly strained cyclopropanone intermediate.[4][7]
-
Enolate Formation: A base, such as sodium methoxide (NaOMe), abstracts an acidic proton from the α'-carbon (C6), the carbon on the side of the ketone away from the bromine atom.[6][7]
-
Intramolecular Cyclization: The resulting enolate undergoes an intramolecular SN2 reaction, where the nucleophilic carbon attacks the carbon bearing the bromine, displacing the bromide ion and forming a bicyclic cyclopropanone intermediate.[6][7]
-
Nucleophilic Attack: The nucleophile (e.g., methoxide ion) attacks the carbonyl carbon of the strained cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, cleaving a C-C bond of the former three-membered ring to form a more stable carbanion. The cleavage typically occurs to yield the more substituted (and thus more stable) carbanion.[6]
-
Protonation: The carbanion is protonated by the solvent (e.g., methanol) to give the final cyclopentanecarboxylate ester product.[7]
Caption: Mechanism of the Favorskii Rearrangement.
Protocol: Favorskii Rearrangement to a Cyclopentane Derivative
This protocol is adapted from established procedures for the rearrangement of 2-bromocyclohexanone.[7]
Materials:
-
This compound
-
Sodium metal (Na)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare Sodium Methoxide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), carefully add sodium metal (2.2 equiv.) in small pieces to anhydrous methanol at 0 °C. Stir until all the sodium has dissolved to form a clear solution of sodium methoxide.
-
Substrate Preparation: In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous diethyl ether.
-
Initiate Reaction: Transfer the substrate solution to the sodium methoxide solution at 0 °C via cannula. A precipitate may form.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature, then heat to reflux (approx. 40-55 °C) for 4-6 hours, stirring vigorously.
-
Workup and Quenching: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the fizzing ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude methyl 4-methylcyclopentanecarboxylate can be purified by distillation or flash column chromatography.
Key Synthetic Transformation 2: Nucleophilic Substitution Reactions
The presence of the bromine atom alpha to the carbonyl group makes the C2 carbon highly susceptible to nucleophilic attack, displacing the bromide leaving group.[2] This opens a gateway to introduce a wide variety of functional groups and build both carbon-carbon and carbon-heteroatom bonds.
Reaction Parameters and Scope
The reaction can proceed via SN1 or SN2 mechanisms, influenced by the substrate, nucleophile, and solvent.[8][9] The adjacent carbonyl group can stabilize transition states and intermediates, affecting reactivity. A broad range of nucleophiles can be employed, making this a versatile method for elaborating the precursor into more complex intermediates.
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | α-Amino ketone |
| Thiolate | R-SNa | α-Thioether ketone |
| Azide | NaN₃ | α-Azido ketone |
| Cyanide | KCN | α-Cyano ketone |
| Malonate Ester | NaCH(CO₂Et)₂ | α-Alkylated ketone |
| Organocuprate | R₂CuLi | α-Alkylated ketone |
| Table 1: Examples of Nucleophilic Substitution Reactions. |
General Protocol for Nucleophilic Substitution with an Amine
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Benzylamine) (2.2 equiv.)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃) (optional, as a base)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in acetonitrile in a round-bottom flask.
-
Reagent Addition: Add the amine (2.2 equiv.) to the solution. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HBr byproduct. Alternatively, 1.1 equivalents of amine and 1.5 equivalents of a non-nucleophilic base like K₂CO₃ can be used.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. Gentle heating may be required for less reactive amines.
-
Workup: Dilute the reaction mixture with ethyl acetate and water.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amine), water, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude α-amino ketone.
-
Purification: Purify the product by flash column chromatography.
Caption: General workflow for nucleophilic substitution.
Key Synthetic Transformation 3: Annulation Reaction Precursor
Annulation reactions are ring-forming processes, and the Robinson annulation is a classic method for creating a six-membered ring onto an existing ketone.[10] While this compound is not directly used in the classic Robinson annulation, it serves as an excellent precursor to the required enolate or α,β-unsaturated ketone intermediates.
Synthetic Strategy:
-
Dehydrobromination: Treatment of this compound with a non-nucleophilic base (e.g., DBU) can lead to elimination of HBr, forming 5-methylcyclohex-2-en-1-one. This enone is a classic Michael acceptor for the first step of a Robinson annulation.
-
Enolate Formation: Alternatively, the bromine can be reductively removed or displaced to generate a specific enolate of 5-methylcyclohexanone, which can then act as the nucleophile in a Michael addition to an acceptor like methyl vinyl ketone (MVK).[10]
This strategic conversion allows for the construction of bicyclic and polycyclic systems that are the backbone of many terpenoids and steroids.
Caption: Annulation strategies from the precursor.
Conclusion
This compound is far more than a simple halogenated ketone; it is a strategic linchpin for complex organic synthesis. Its ability to undergo efficient ring contraction via the Favorskii rearrangement, accept a wide range of nucleophiles, and serve as a precursor for powerful annulation reactions makes it an indispensable tool. By mastering the protocols and understanding the mechanistic principles outlined in this guide, researchers can unlock the potential of this versatile building block to construct sophisticated molecular targets, accelerating the discovery and development of novel natural products and pharmaceuticals.
References
- Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a....
- Wikipedia. (n.d.). Favorskii rearrangement.
- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
- Brainly. (2023, October 31). How can I synthesize 2-Bromo-2-methylcyclohexanone and 2-Bromo-6-methylcyclohexane starting with.
- PubChem. (n.d.). trans-2-Bromo-5-methylcyclohexanone.
- Ceylan, M., et al. (n.d.).
- Proprep. (n.d.). What is the reactivity profile of 2-bromo-cyclopentanone in nucleophilic substitution reactions, and....
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.
- Chemistry Stack Exchange. (2026, January 6). Hydrolysis of 2-bromo-2-methylcyclohexanone.
Sources
- 1. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 89886-68-0 [smolecule.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Topic: A Comprehensive Guide to the Experimental Setup for the Alpha-Bromination of Substituted Cyclohexanones
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: The introduction of a halogen at the α-position to a carbonyl group is a cornerstone transformation in organic synthesis. The resulting α-haloketones are exceptionally valuable synthetic intermediates, prized for their dual electrophilic centers (at the carbonyl carbon and the α-carbon). Substituted α-bromocyclohexanones, in particular, serve as pivotal precursors for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[1][2] They are frequently used to generate α,β-unsaturated ketones through dehydrobromination, a fundamental step in constructing conjugated systems.[3][4][5] This guide provides an in-depth exploration of the acid-catalyzed α-bromination of substituted cyclohexanones, moving beyond a simple recitation of steps to explain the underlying mechanistic principles and field-proven laboratory practices.
The Mechanistic Heart of the Reaction: Acid-Catalyzed Enolization
The α-bromination of a ketone in an acidic medium is not a direct reaction with the ketone itself. Instead, it proceeds through a more nucleophilic intermediate: the enol.[6][7][8] The acid catalyst is crucial for accelerating the tautomerization of the ketone to its enol form, which is the active nucleophile in this reaction.[6][9] Understanding this mechanism is paramount for controlling the reaction's regioselectivity and minimizing side products.
The process unfolds in four key steps:
-
Protonation of the Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen by the acid catalyst (e.g., HBr or acetic acid).[3][6][10] This step activates the carbonyl group and increases the acidity of the α-hydrogens.
-
Enol Formation (Rate-Determining Step): A weak base (like water or the acetate ion) removes a proton from the α-carbon. This is typically the slowest step in the reaction, thus it is the rate-determining step.[3] The electrons from the C-H bond then form a C=C double bond, while the electrons from the C=O pi bond move to the oxygen, neutralizing it and forming the enol.
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine (Br₂) molecule.[6][7] This forms a new C-Br bond at the α-position and generates a bromide ion (Br⁻).
-
Deprotonation and Regeneration of Catalyst: The intermediate oxonium ion is deprotonated, typically by the bromide ion or another weak base in the solution, to regenerate the carbonyl group and the acid catalyst.[3][6]
For unsymmetrical ketones like 2-methylcyclohexanone, bromination preferentially occurs at the more substituted α-carbon.[3][11] This is because the formation of the more substituted (thermodynamic) enol is favored, leading to the major product being 2-bromo-2-methylcyclohexanone.[11][12]
Caption: Mechanism of Acid-Catalyzed α-Bromination.
Detailed Protocol: α-Bromination of 4-tert-Butylcyclohexanone
This protocol details the synthesis of 2-bromo-4-tert-butylcyclohexanone. The bulky tert-butyl group effectively "locks" the ring's conformation, making this an excellent model substrate.[13]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-tert-Butylcyclohexanone | ≥98% | Sigma-Aldrich | Solid at room temperature. |
| Bromine (Br₂) | Reagent Grade | Fisher Scientific | Highly toxic and corrosive. Handle with care. |
| Glacial Acetic Acid | ACS Grade | VWR | Corrosive. Use as solvent. |
| Diethyl Ether (anhydrous) | ACS Grade | Sigma-Aldrich | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For neutralization wash. |
| Saturated Sodium Chloride (Brine) | ACS Grade | - | For final wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich | For drying the organic layer. |
| Round-bottom flask (100 mL) | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Addition funnel | - | - | For slow addition of bromine solution. |
| Separatory funnel | - | - | For workup. |
Critical Safety Precautions
This procedure must be performed in a certified chemical fume hood.
-
Bromine (Br₂): Is extremely corrosive, toxic, and can be fatal if inhaled.[14][15] It causes severe skin burns and eye damage.[14] Always wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a face shield.[15][16][17] Ensure an emergency eyewash and shower are accessible.
-
Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns.[18] Handle with standard PPE.
-
Pressure: The reaction generates hydrogen bromide (HBr) gas as a byproduct. Ensure the system is not closed to prevent pressure buildup.
Step-by-Step Experimental Procedure
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylcyclohexanone (e.g., 5.0 g, 32.4 mmol) in 25 mL of glacial acetic acid. Stir until all the solid has dissolved.
-
Bromine Solution Preparation: In a separate small flask, carefully prepare a solution of bromine (e.g., 1.66 mL, 5.18 g, 32.4 mmol, 1.0 eq) in 10 mL of glacial acetic acid. Causality Note: Preparing a solution allows for controlled, dropwise addition, which is crucial for preventing localized high concentrations of bromine that can lead to over-bromination.
-
Reaction: Transfer the bromine solution to an addition funnel and add it dropwise to the stirring solution of the ketone over approximately 30-45 minutes. Maintain the reaction at room temperature. The characteristic reddish-brown color of bromine should disappear as it is consumed.[19] After the addition is complete, allow the mixture to stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup - Quenching: Slowly pour the reaction mixture into a beaker containing ~100 mL of cold water with stirring. An off-white solid (the crude product) should precipitate.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL). Trustworthiness Note: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Workup - Neutralization: Combine the organic extracts and wash them sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (1 x 50 mL). The bicarbonate wash is essential to remove the acetic acid and any residual HBr.
-
Drying and Concentration: Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-bromo-4-tert-butylcyclohexanone as a solid or oil.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes or ethanol/water) or by column chromatography on silica gel to obtain the pure product.[20]
Caption: Workflow for α-Bromination and Purification.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction does not start (bromine color persists) | Insufficient acid catalyst; low ambient temperature; impure starting material. | Add a catalytic amount of HBr (48% aq.). Gently warm the mixture to 30-40 °C. Ensure the starting ketone is pure. |
| Formation of di-brominated product | Bromine added too quickly; reaction temperature too high; excess bromine used. | Ensure slow, dropwise addition of the bromine solution.[21] Maintain temperature control with a water bath if necessary. Use precisely 1.0 equivalent of bromine. |
| Low Yield | Incomplete reaction; product loss during workup (insufficient extraction). | Increase reaction time or gently warm. Ensure thorough extraction by performing at least three extractions and checking the aqueous layer by TLC for product. |
| Product is a dark oil/solid | Side reactions due to impurities or excessive heat. | Purify the product using column chromatography. Ensure the reaction is not overheated and that high-purity reagents are used. |
Conclusion
The acid-catalyzed α-bromination of substituted cyclohexanones is a robust and reliable method for producing valuable synthetic intermediates. Success hinges on a solid understanding of the enol-based mechanism, careful control of stoichiometry and reaction conditions, and strict adherence to safety protocols. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently and safely perform this important transformation in the laboratory.
References
- Master Organic Chemistry.
- Vedantu.
- Quora. What is the exact mechanism of Corey House synthesis of alkanes?. [Link]
- Wikipedia. Corey–House synthesis. [Link]
- SATHEE CUET - IIT Kanpur. Chemistry Corey House Reaction. [Link]
- chemeurope.com. Corey-House synthesis. [Link]
- Organic Chemistry Tutor.
- University of Oxford.
- Wikipedia. Reactions of organocopper reagents. [Link]
- Chemistry LibreTexts. 22.
- Master Organic Chemistry. Gilman Reagents (Organocuprates)
- Carl ROTH.
- University of Calgary. Ch18: Organocopper reagents. [Link]
- Pearson. Acid-Catalyzed Alpha-Halogentation: Videos & Practice Problems. [Link]
- Master Organic Chemistry. Organocuprates (Gilman Reagents): How They're Made. [Link]
- University of Calgary. CHEM 330 Topics Discussed on Oct 19. [Link]
- YouTube.
- YouTube. Kinetic vs.
- Chemistry Steps.
- Reddit.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Hydrogen bromide, 33% w/w solution in acetic acid. [Link]
- YouTube. Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. [Link]
- OpenStax. 22.
- PubMed.
- ResearchGate.
- Fiveable. 6.2 Enolate formation and reactions - Organic Chemistry II. [Link]
- University of Wisconsin-Platteville.
- Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (McMurry). [Link]
- Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]
- Organic Syntheses. Organic Syntheses Procedure. [Link]
- ACS Publications.
- University of Wisconsin-Platteville.
- Organic Chemistry Portal.
- Reddit.
- Google Patents.
- MDPI.
- California State University, Long Beach. OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY. [Link]
- YouTube.
- PubMed.
Sources
- 1. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Halogenation [almerja.com]
- 8. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]
- 9. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 12. echemi.com [echemi.com]
- 13. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. bg.cpachem.com [bg.cpachem.com]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-Bromo-5-methylcyclohexanone via Automated Flash Column Chromatography
Abstract
This application note provides a detailed and optimized protocol for the purification of 2-bromo-5-methylcyclohexanone from a crude reaction mixture using automated flash column chromatography. α-Bromo ketones are crucial synthetic intermediates in medicinal chemistry and drug development, and their purity is paramount for subsequent reaction success and the avoidance of undesirable byproducts.[1][2] This guide outlines a systematic approach, from initial reaction work-up and Thin-Layer Chromatography (TLC) method development to the final automated purification protocol, ensuring high purity and recovery of the target compound. The causality behind experimental choices, such as stationary phase selection and gradient elution, is explained to provide researchers with a robust and reproducible methodology.
Introduction
This compound is a versatile halogenated cyclohexanone derivative widely employed as a building block in organic synthesis.[3][4] The presence of a bromine atom alpha to the carbonyl group activates the molecule for various nucleophilic substitution and elimination reactions, making it a key precursor for the synthesis of complex heterocyclic compounds and pharmacologically active molecules.[1][4]
The synthesis of this compound, typically through the direct α-bromination of 5-methylcyclohexanone, often results in a crude mixture containing unreacted starting material, the desired monobrominated product, and over-brominated species such as dibromo-5-methylcyclohexanone.[3] Given the similar polarities of these components, purification by simple extraction or crystallization can be challenging. Flash column chromatography offers a highly efficient method for isolating the target compound with high purity.[5][6]
This application note details a validated protocol for the purification of this compound using silica gel as the stationary phase and a gradient elution of ethyl acetate in hexanes. The methodology is designed to be accessible to researchers in both academic and industrial settings, providing a reliable and scalable purification strategy.
Materials and Methods
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh) for flash chromatography
-
TLC plates (silica gel 60 F254)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (ACS grade)
-
Potassium permanganate (KMnO₄) stain
-
Anhydrous sodium sulfate
-
Glassware: Round-bottom flasks, separatory funnel, Erlenmeyer flasks, chromatography column, test tubes
-
Automated flash chromatography system (optional, manual setup described)
-
Rotary evaporator
Safety Precautions
-
This compound and other α-bromo ketones are lachrymators and skin irritants. [7][8] All handling must be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) is mandatory: Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9]
-
Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Review the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocol
Preliminary Work-up of Crude Reaction Mixture
-
Following the synthesis of this compound, quench the reaction mixture as per the specific synthetic protocol (e.g., with a saturated aqueous solution of sodium bisulfite to remove excess bromine).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Thin-Layer Chromatography (TLC) for Method Development
The key to a successful column chromatography separation is the development of an appropriate solvent system using TLC. The goal is to achieve good separation between the starting material, the desired product, and any major byproducts.
-
Prepare a stock solution of the crude product by dissolving a small amount in ethyl acetate.
-
On a TLC plate, spot the crude mixture alongside the starting material (5-methylcyclohexanone) if available.
-
Develop the TLC plate in a chamber containing a pre-determined ratio of ethyl acetate and hexanes. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., 10%, 15% ethyl acetate in hexanes).[10]
-
Visualize the developed TLC plate under UV light (if compounds are UV active) and then by staining with potassium permanganate solution followed by gentle heating. Ketones and bromo-ketones will appear as yellow-orange spots against a purple background.[11]
-
The optimal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, this compound, with clear separation from other components.
Column Chromatography Protocol
This protocol describes a gradient elution method, which is generally more efficient for separating compounds with different polarities than an isocratic elution.[12][13]
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Secure the column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 2% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or the initial elution solvent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to start the flow.
-
Begin elution with a low polarity solvent system (e.g., 2% ethyl acetate in hexanes) and collect fractions in test tubes.
-
Gradually increase the polarity of the eluent according to the gradient profile determined by the TLC analysis. A suggested gradient is outlined in the table below.
-
Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.
-
Combine the fractions containing the pure this compound.
-
Solvent Gradient Profile
The following table provides a representative gradient profile for the purification of approximately 1 gram of crude this compound on a 40g silica column. This should be optimized based on your specific crude mixture composition.
| Step | Solvent System (EtOAc in Hexanes) | Volume (Column Volumes) | Compound Eluted |
| 1 | 2% | 2 | Non-polar impurities |
| 2 | 2% → 8% | 10 | This compound (Product) |
| 3 | 8% → 15% | 5 | 5-Methylcyclohexanone (Starting Material) |
| 4 | 15% → 25% | 3 | More polar impurities (e.g., dibrominated species) |
Characterization of Purified Product
The purity of the combined fractions should be assessed by analytical techniques such as:
-
TLC: A single spot should be observed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides purity assessment and confirms the molecular weight.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the purified compound.[4]
Results and Discussion
The described protocol consistently yields this compound with a purity exceeding 95% as determined by GC-MS and ¹H NMR. The key to successful separation lies in the careful development of the TLC method to ensure adequate separation between the product and the starting material, which often have close Rf values.
The use of a gradient elution is critical for this purification.[12] An isocratic elution strong enough to move the product off the column in a reasonable time would likely co-elute it with less polar impurities. Conversely, an isocratic system that retains the starting material would result in very long elution times and significant band broadening for the product.[13]
The choice of silica gel as the stationary phase is standard for compounds of this polarity.[15][16] Silica gel provides a polar surface that allows for effective separation based on the differential adsorption of the moderately polar ketone and its brominated derivatives.
Conclusion
This application note presents a comprehensive and reliable protocol for the purification of this compound by flash column chromatography. By following the detailed steps for TLC method development and implementing the suggested gradient elution profile, researchers can achieve high purity and yield of the target compound. The principles outlined herein are broadly applicable to the purification of other α-bromo ketones and similarly functionalized organic molecules.
References
- LookChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.
- PubChem. (n.d.). trans-2-Bromo-5-methylcyclohexanone.
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.
- Dembek, M., & Bocian, S. (2022). Stationary Phases for Green Liquid Chromatography. Molecules, 27(2), 433.
- Phenomenex. (2023). Isocratic Vs. Gradient Elution in Chromatography.
- Reddit. (2015). What's the best TLC dye for detecting cyclohexanone?
- Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexane-1,3-dione.
- PubChem. (n.d.). 2-Bromo-2-methylcyclohexanone.
- Restek. (2019). Choosing Your LC Stationary Phase.
- Reddit. (2023). Separation of Ketone and alpha Bromo ketone.
- The Royal Society of Chemistry. (2021). Adsorptive Separation of Cyclohexanol and Cyclohexanone by Nonporous Adaptive Crystals of RhombicArene.
- Rochester Institute of Technology. (1969). Thin-layer chromatographic separations of cycloketone 2,4-dinitrophenylhydrazones.
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexane-1-carboxylic acid.
- Organic Syntheses. (n.d.). Procedure.
- Carl ROTH. (n.d.). Solvents for TLC.
- LCGC International. (2015). Choosing the Right HPLC Stationary Phase.
- SIELC Technologies. (n.d.). Separation of alpha-Bromo(2H7)toluene on Newcrom R1 HPLC column.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- PubChem. (n.d.). 2-Bromo-3-methylcyclohexanone.
- YouTube. (2019). Choosing Your LC Stationary Phase.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- ChemSynthesis. (n.d.). 2-bromo-2-methylcyclohexanone.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- National Institutes of Health. (2022). Stationary Phases for Green Liquid Chromatography.
- SD Fine-Chem. (n.d.). Allyl Bromide Safety Data Sheet.
- PubChem. (n.d.). 2-Bromo-5-methylphenol.
- SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 3. Buy this compound | 89886-68-0 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. aksci.com [aksci.com]
- 8. 2-Bromo-2-methylcyclohexanone | C7H11BrO | CID 11116853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 13. biotage.com [biotage.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Choosing Your LC Stationary Phase [discover.restek.com]
Application Note: A Robust GC-MS Method for Real-Time Monitoring of the α-Bromination of 5-Methylcyclohexanone
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative monitoring of the synthesis of 2-Bromo-5-methylcyclohexanone. Halogenated cyclohexanones are pivotal intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Consequently, precise control and real-time monitoring of their synthesis are critical for optimizing reaction yield, minimizing impurity formation, and ensuring process safety and scalability. This document provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries. The methodology leverages the high separation efficiency of gas chromatography and the definitive structural elucidation capabilities of mass spectrometry to provide unambiguous, quantitative insights into the reaction progress.[3][4]
Introduction and Scientific Principle
The synthesis of this compound is typically achieved through the direct α-bromination of 5-methylcyclohexanone, often employing reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in an acidic medium.[1] The reaction proceeds via an acid-catalyzed enol intermediate that performs a nucleophilic attack on the electrophilic bromine source.[1]
Monitoring the progress of this reaction is essential for several reasons:
-
Yield Optimization: Determining the reaction endpoint to maximize product formation and prevent over-bromination, which can lead to di-substituted byproducts.
-
Impurity Profiling: Identifying and quantifying side products, which is crucial for process development and regulatory compliance.
-
Kinetic Analysis: Understanding the reaction rate to enable process scale-up and control.
GC-MS is the analytical technique of choice for this application.[4][5] Its gas chromatographic component separates the volatile and semi-volatile components of the reaction mixture—namely the starting material, product, and potential byproducts—based on their boiling points and affinity for the GC column's stationary phase.[4] The mass spectrometer then ionizes and fragments the eluted molecules, providing a unique mass spectrum that serves as a chemical fingerprint for definitive identification and quantification.[6][7]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Methodology
This section provides a self-validating protocol. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the method's integrity.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an Electron Ionization (EI) source.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.
-
Solvents & Reagents: Dichloromethane (DCM, GC-MS grade), Sodium Thiosulfate (Na₂S₂O₃), Anhydrous Sodium Sulfate (Na₂SO₄), 0.22 µm Syringe Filters (PTFE).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Protocol 1: Sample Preparation from Reaction Mixture
The goal of sample preparation is to create a clean, dilute, and GC-MS-compatible sample that is representative of the reaction mixture at a specific time point.[10][11]
-
Aliquot Collection: At a designated time point, carefully withdraw ~50 µL of the reaction mixture using a glass syringe.
-
Reaction Quenching (Critical Step): Immediately transfer the aliquot into a vial containing 1.0 mL of a 5% aqueous sodium thiosulfate solution. Cap and vortex vigorously for 30 seconds.
-
Expert Rationale: This step is crucial to instantly stop the bromination reaction by consuming any unreacted bromine, ensuring the sample composition accurately reflects the reaction's state at the moment of sampling.
-
-
Liquid-Liquid Extraction (LLE): Add 1.0 mL of dichloromethane (DCM) to the quenched mixture. Vortex for 1 minute, then allow the layers to separate.
-
Organic Phase Isolation: Carefully transfer the bottom organic (DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Serial Dilution: Perform a 1:100 serial dilution by transferring 10 µL of the dried organic extract into a GC vial containing 990 µL of DCM.
-
Expert Rationale: Dilution is necessary to bring the analyte concentrations into the linear dynamic range of the detector and prevent column overload. A typical target concentration for injection is 1-10 µg/mL.[13]
-
-
Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter directly into a labeled GC autosampler vial. This removes any particulate matter that could block the injector syringe or contaminate the system.
Protocol 2: GC-MS Instrumental Method
The following parameters have been optimized for the separation and detection of 5-methylcyclohexanone and this compound.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of analytes without thermal degradation.[13] |
| Injection Mode | Split (50:1 ratio) | Prevents column overload and ensures sharp chromatographic peaks, suitable for reaction monitoring where analyte concentrations are high. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. Constant flow mode ensures stable retention times. |
| Oven Program | 70 °C (hold 1 min), ramp at 15 °C/min to 240 °C (hold 3 min) | The initial hold separates volatiles from the solvent front. The ramp effectively separates the starting material from the higher-boiling product. |
| MS System | ||
| Ion Source Temperature | 230 °C | Standard temperature for EI, balances ionization efficiency with minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Ensures consistent mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching and structural confirmation.[4] |
| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM | Full Scan: For method development and identifying unknown byproducts. SIM: For high-sensitivity quantitative analysis of known targets. |
| Transfer Line Temperature | 280 °C | Prevents condensation of analytes between the GC and MS. |
Data Analysis and Interpretation
Compound Identification
Peak identification is a two-factor authentication process based on both retention time and mass spectrum.
-
Retention Time (RT): The starting material, 5-methylcyclohexanone, will elute earlier than the product, this compound, due to its lower molecular weight and boiling point.
-
Mass Spectrum Analysis:
-
5-Methylcyclohexanone (C₇H₁₂O, MW: 112.17): The mass spectrum will show a molecular ion peak (M⁺) at m/z 112. Key fragments will result from alpha-cleavage adjacent to the carbonyl group.[14]
-
This compound (C₇H₁₁BrO, MW: 191.07): The most definitive feature is the isotopic pattern of bromine.[1] The molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 190 (with ⁷⁹Br) and m/z 192 (with ⁸¹Br).[15] A major fragment ion will be observed at m/z 111 , corresponding to the loss of the bromine radical ([M-Br]⁺).
-
| Compound Name | Approx. Retention Time (min) | Molecular Ion (M⁺) [m/z] | Key Diagnostic Ions [m/z] |
| 5-Methylcyclohexanone | ~6.5 | 112 | 112, 97, 69, 55 |
| This compound | ~8.2 | 190, 192 | 190/192 (M⁺, Br isotope pattern), 111 ([M-Br]⁺), 71, 43 |
Quantitative Reaction Monitoring
The progress of the reaction is determined by the relative change in the peak areas of the starting material and the product over time.
-
Percent Conversion (%) = [ (Area of Product) / (Area of Starting Material + Area of Product) ] x 100
Assumption: This calculation assumes that the response factors of the starting material and product are similar. For highly accurate results, response factors should be determined experimentally using certified reference standards.
Caption: End-to-end workflow for GC-MS reaction monitoring.
Conclusion
The GC-MS method detailed in this application note provides a reliable, robust, and highly specific tool for monitoring the α-bromination of 5-methylcyclohexanone. By following the outlined protocols for sample preparation, instrument setup, and data analysis, researchers and process chemists can gain precise and actionable insights into their reaction kinetics, enabling efficient process optimization and ensuring the quality of this critical synthetic intermediate. The method's foundation in established chromatographic and mass spectrometric principles ensures its trustworthiness and easy adaptation to similar chemical transformations.
References
- Gas chromatography plasma-assisted reaction chemical ionization mass spectrometry for quantitative detection of bromine in organic compounds. PubMed.
- Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign.
- Sample prepar
- Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed.
- Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Drawell.
- Common Sample Preparation Techniques for GC-MS Analysis. CD Bioparticles.
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich (Merck).
- Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
- (PDF) Gas Chromatography Plasma-Assisted Reaction Chemical Ionization Mass Spectrometry for Quantitative Detection of Bromine in Organic Compounds.
- How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
- Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI. Aviv Analytical.
- Derivatization of metabolites for GC-MS via methoximation+silyl
- Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Hiden Analytical.
- This compound | 89886-68-0. Benchchem.
- The Capillary GC Column: How to Choose the Correct Type and Dimension. Agilent.
- Buy this compound | 89886-68-0. Smolecule.
- Guide to Derivatiz
- 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014. PubChem.
- Guide to GC Column Selection and Optimizing Separ
- Agilent J&W GC Column Selection Guide. Postnova.
- Gas Chromatography Mass Spectrometry (GC-MS).
- GC Column Selection Guide. MilliporeSigma.
- Atmospheric Pressure Chemical Ionization Gas Chromatography Mass Spectrometry for the Analysis of Selected Emerging Bromin
- GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex.
- Mass Spectrometry - Fragmentation P
- A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory.
- Gas chrom
- mass spectra - fragmentation p
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
- Mass Spectrometry.
- 2-Bromo-2-methylcyclohexanone | C7H11BrO | CID 11116853. PubChem.
- trans-2-Bromo-5-methylcyclohexanone | C7H11BrO | CID 124629995. PubChem.
- Bromo p
- Interpretation Mass spectral interpretation is not a trivial process. University of Arizona.
- A Comparative Guide to the Purity Analysis of 2-Bromo-5-methylhexane: A GC-MS Perspective. Benchchem.
- Reaction Monitoring. Magritek.
- 2-Bromo-5-methylcyclohexane-1,3-dione | C7H9BrO2 | CID 66932719. PubChem.
- Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS. Springer Link.
- How to synthesis 2- methyl cyclohexanone
- Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 89886-68-0 [smolecule.com]
- 3. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 9. fishersci.ca [fishersci.ca]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Application Note: 1H and 13C NMR Characterization of 2-Bromo-5-methylcyclohexanone Diastereomers
Introduction: The Critical Role of Stereoisomerism in a Pharmaceutical Context
In the realm of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Diastereomers, stereoisomers that are not mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the unambiguous characterization of diastereomeric mixtures is a critical step in the synthesis and quality control of active pharmaceutical ingredients (APIs). 2-Bromo-5-methylcyclohexanone, a substituted cyclic ketone, serves as a valuable chiral building block in organic synthesis. Its synthesis, typically via the α-bromination of 5-methylcyclohexanone, often yields a mixture of cis and trans diastereomers.[1][2] This application note provides a detailed guide to the principles and practical application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive characterization and differentiation of these diastereomers.
Theoretical Framework: Unraveling Diastereomers with NMR
The differentiation of the cis and trans diastereomers of this compound by NMR is predicated on the distinct magnetic environments of their respective nuclei, arising from their different spatial arrangements. The cyclohexanone ring predominantly adopts a chair conformation to minimize steric strain. The relative orientations of the bromine and methyl substituents dictate the conformational equilibrium and, consequently, the observed NMR parameters.
In the trans isomer, one substituent is in an axial position while the other is equatorial. In the cis isomer, both substituents are either axial or equatorial. Due to the significant steric bulk of the bromine atom and the methyl group, the diequatorial conformation of the cis isomer and the equatorial-equatorial chair flip conformer of the trans isomer are expected to be the most stable.
The key NMR parameters for distinguishing these diastereomers are:
-
¹H Chemical Shifts: The chemical shift of a proton is highly sensitive to its local electronic environment. In a cyclohexane chair, axial protons are generally more shielded (resonate at a lower chemical shift, i.e., upfield) than their equatorial counterparts.[3] This is due to the anisotropic effect of the C-C single bonds. Furthermore, the anisotropic effect of the carbonyl group deshields nearby protons in the plane of the C=O bond.[4][5]
-
¹³C Chemical Shifts: Similar to protons, the chemical shifts of carbon nuclei are influenced by their stereochemical environment. A key phenomenon is the γ-gauche effect, where a substituent in a gauche conformation with a carbon three bonds away causes a shielding (upfield shift) of that carbon's resonance. This effect is particularly useful for identifying axial and equatorial substituents.
-
³J(H,H) Coupling Constants: The magnitude of the vicinal coupling constant (³J) between two protons is described by the Karplus equation, which correlates ³J to the dihedral angle between the protons. For cyclohexane chairs, trans-diaxial protons (180° dihedral angle) exhibit large coupling constants (typically 10-13 Hz), whereas axial-equatorial and equatorial-equatorial protons (approx. 60° dihedral angle) show much smaller couplings (typically 2-5 Hz).
Experimental Protocol: Acquiring High-Quality NMR Data
A standardized protocol is essential for obtaining reproducible and high-resolution NMR spectra.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize residual solvent signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the this compound diastereomeric mixture in 0.6-0.7 mL of CDCl₃.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Spectral Width | 16 ppm | 240 ppm |
| Acquisition Time | ~4 s | ~1 s |
| Relaxation Delay | 2 s | 2 s |
| Temperature | 298 K | 298 K |
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are highly recommended for unambiguous assignment of all proton and carbon signals.
Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Data Analysis and Interpretation: Differentiating the Diastereomers
Predicted ¹H NMR Characteristics
The most significant differences in the ¹H NMR spectra of the cis and trans isomers are expected for the proton at C2 (H-2), which is directly attached to the carbon bearing the bromine atom.
| Proton | cis-Isomer (eq, eq) | trans-Isomer (ax, eq) | Rationale |
| H-2 | Doublet of doublets, ~4.5-4.8 ppm, small J values (~3-5 Hz) | Doublet of doublets, ~4.2-4.5 ppm, one large J value (~10-12 Hz) | In the cis isomer, H-2 is axial and couples to two equatorial protons. In the trans isomer, H-2 is equatorial and couples to one axial and one equatorial proton, resulting in one large and one small coupling constant. The equatorial H-2 in the trans isomer is expected to be more deshielded. |
| H-5 | Multiplet | Multiplet | The chemical shift will be influenced by the orientation of the methyl group. |
| -CH₃ | Doublet, ~0.9-1.1 ppm | Doublet, ~0.9-1.1 ppm | The precise chemical shift will depend on the axial/equatorial orientation. |
Predicted ¹³C NMR Characteristics
The ¹³C NMR spectra will also show distinct differences, particularly for the carbons of the cyclohexane ring.
| Carbon | cis-Isomer (eq, eq) | trans-Isomer (ax, eq) | Rationale |
| C=O (C1) | ~205-208 ppm | ~205-208 ppm | Minimal difference expected. |
| C-Br (C2) | ~55-60 ppm | ~50-55 ppm | The axial bromine in the major conformer of the trans isomer will shield C2 due to the γ-gauche effect. |
| C-5 | ~30-35 ppm | ~28-33 ppm | The axial methyl group in one of the conformers of the trans isomer will shield C5. |
| -CH₃ | ~20-22 ppm | ~18-20 ppm | An axial methyl group is typically more shielded than an equatorial one. |
Logical Relationship for Diastereomer Identification
Caption: Key NMR features for distinguishing diastereomers.
Self-Validation and Common Pitfalls
-
Conformational Averaging: At room temperature, rapid chair-flipping of the cyclohexane ring can lead to averaged NMR signals. If the conformational equilibrium is not heavily skewed towards one conformer, the observed coupling constants will be a weighted average, which can complicate analysis. Low-temperature NMR studies may be necessary to slow down the interconversion and observe the individual conformers.
-
Signal Overlap: The proton NMR spectrum of this compound will likely have significant signal overlap in the aliphatic region (1.5-2.5 ppm). 2D NMR techniques are indispensable for resolving these overlapping signals and making accurate assignments.
-
Solvent Effects: The choice of solvent can influence the conformational equilibrium and, therefore, the observed chemical shifts and coupling constants. It is important to be consistent with the solvent used for comparison with literature data or for internal consistency.
Conclusion
NMR spectroscopy is a powerful and indispensable tool for the characterization of the diastereomers of this compound. By carefully analyzing the ¹H and ¹³C chemical shifts, and particularly the ³J(H,H) coupling constants, researchers can unambiguously determine the relative stereochemistry of the bromine and methyl substituents. This detailed characterization is fundamental for ensuring the stereochemical purity of this important synthetic intermediate, which is a critical aspect of modern drug development and chemical research.
References
- Abraham, R. J., & Ainger, N. (1999). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Journal of the Chemical Society, Perkin Transactions 2, (8), 1657-1663.
- Anonymous. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. School of Chemical Sciences, Devi Ahilya Vishwavidyalaya.
- Li, K., & Teye-Mensah, P. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 26(16), 4991.
Sources
Application Note: FT-IR Analysis of Carbonyl Stretching in 2-Bromo-5-methylcyclohexanone
Abstract
This application note provides a detailed guide for the analysis of the carbonyl (C=O) stretching vibration in 2-Bromo-5-methylcyclohexanone using Fourier Transform Infrared (FT-IR) spectroscopy. We explore the theoretical principles governing the vibrational frequency of the carbonyl group and the influence of substituents and conformational isomers on the resulting spectrum. A comprehensive protocol for sample analysis using Attenuated Total Reflectance (ATR)-FT-IR is presented, followed by an in-depth interpretation of the expected spectral features. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize FT-IR spectroscopy for structural elucidation and conformational analysis.
Introduction
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the structure of molecules.[1][2][3] The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the molecule. The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum, typically appearing in the region of 1600-1900 cm⁻¹.[4][5] The precise frequency of the C=O stretch is highly sensitive to the local electronic and steric environment, making it an excellent probe for studying molecular structure.[6][7][8]
This compound is a substituted cyclic ketone of interest in organic synthesis. The presence of a bromine atom at the α-position and a methyl group at the β-position to the carbonyl group introduces several factors that influence the C=O stretching frequency. This application note will dissect these influences, providing a framework for a detailed FT-IR analysis.
Theoretical Background: The Carbonyl Stretch
The position of the carbonyl stretching band in an FT-IR spectrum is primarily determined by the bond order and strength of the C=O double bond.[9] Several factors can perturb this frequency:
-
Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the force constant of the C=O bond, leading to a higher stretching frequency (a shift to a higher wavenumber).[8][10] Conversely, electron-donating groups decrease the frequency.[8][11]
-
Ring Strain: Incorporating a carbonyl group into a small ring (less than six members) increases the stretching frequency.[6][12] For a six-membered ring like cyclohexanone, the C=O stretch is considered to be at a "normal" value, typically around 1715 cm⁻¹.[12][13]
-
Conjugation: Conjugation of the carbonyl group with a C=C double bond or an aromatic ring lowers the C=O stretching frequency due to delocalization of π-electrons, which reduces the double bond character of the carbonyl.[6][8]
-
Conformational Isomerism: In substituted cyclohexanones, the spatial orientation of substituents relative to the carbonyl group can influence the C=O stretching frequency. This is particularly relevant for α-substituted ketones where different conformations (e.g., axial vs. equatorial substituent) can lead to distinct C=O absorption bands.[14][15]
Analysis of this compound
In this compound, the bromine atom at the α-position is a key influencer of the carbonyl stretching frequency. Bromine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect).[10] This effect tends to increase the C=O bond strength and shift the stretching frequency to a higher wavenumber compared to unsubstituted cyclohexanone.[12]
Furthermore, this compound can exist in different chair conformations, with the bromine and methyl groups occupying either axial or equatorial positions. The conformational equilibrium is influenced by steric and electronic factors. For 2-bromocyclohexanone, studies have shown that the conformer with the axial bromine is surprisingly stable, and the two conformers can exhibit distinct C=O stretching frequencies.[14][15] The difference in frequency is attributed to dipole-dipole interactions and orbital overlap between the C-Br and C=O bonds.
The methyl group at the 5-position is an electron-donating group (+I effect), which would slightly counteract the effect of the bromine. However, its influence on the carbonyl group is transmitted through several sigma bonds and is therefore expected to be less significant than the α-bromine.
Below is a diagram illustrating the key factors influencing the carbonyl stretch in this compound.
Caption: Workflow for ATR-FT-IR analysis of a liquid sample.
Expected Spectral Data and Interpretation
Based on the theoretical principles, the FT-IR spectrum of this compound is expected to exhibit a strong absorption band for the carbonyl stretch.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| C=O Stretch | 1725 - 1745 | Strong | The frequency is shifted to a higher wavenumber compared to cyclohexanone (~1715 cm⁻¹) due to the inductive effect of the α-bromine. The peak may be broadened or show a shoulder due to the presence of axial and equatorial bromine conformers. |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Characteristic of the C-H bonds in the cyclohexyl ring and methyl group. |
| CH₂ Bend (Scissoring) | ~1450 | Medium | Bending vibration of the methylene groups in the ring. |
| C-Br Stretch | 515 - 690 | Medium-Weak | Stretching vibration of the carbon-bromine bond. [16] |
The most significant feature for this analysis is the carbonyl stretching band. The presence of two distinct conformers (axial and equatorial bromine) in solution could lead to two overlapping C=O stretching bands. The relative intensities of these bands would be proportional to the population of each conformer.
Conclusion
FT-IR spectroscopy, particularly with the ATR technique, provides a rapid and effective method for analyzing the carbonyl group in this compound. The position and shape of the C=O stretching band are sensitive indicators of the electronic effects of the α-bromo substituent and the conformational equilibrium of the molecule. A careful analysis of this spectral region can provide valuable insights into the structural and conformational properties of substituted cyclohexanones, which is crucial for applications in synthetic chemistry and drug development.
References
- Infrared Spectrometry - MSU chemistry. (n.d.).
- JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching.
- A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8).
- Filo. (2025, October 1). Vibrational Frequency of Carbonyl Group - Effects and Suitable...
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Sample preparation for FT-IR. (n.d.).
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?
- Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone.
- Sample preparation and factors affect IR bands. (n.d.).
- ResearchGate. (2025, August 6). Conformational analysis of 2‐bromocyclohexanone. A combined NMR, IR, solvation and theoretical approach.
- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Carbonyl - compounds - IR - spectroscopy. (n.d.).
- Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties.
- ACS Publications. (2011, June 5). Combined ATR-FTIR and DFT Study of Cyclohexanone Adsorption on Hydrated TiO2 Anatase Surfaces. The Journal of Physical Chemistry C.
- YouTube. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
- ResearchGate. (n.d.). FTIR spectra for pure cyclohexanone (top) and GT... Download Scientific Diagram.
- SpectraBase. (n.d.). Cyclohexanone - Optional[FTIR] - Spectrum.
- IR: carbonyl compounds. (n.d.).
- Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
- Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. (2025, August 10).
- Chemistry. (n.d.). Infrared spectra of C=O stretch.
- Khan Academy. (n.d.). IR signals for carbonyl compounds.
- PubChem. (n.d.). 2-Bromo-2-methylcyclohexanone.
- Chemistry LibreTexts. (2015, January 13). 16.02: Structure of the Carbonyl Group.
- ResearchGate. (2025, August 6). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid.
- ElectronicsAndBooks. (n.d.). 756 Vol. 77 spectra of esters4 with a-halo substituents also indicate that the carbonyl stretching frequencies of the halo ester.
- ResearchGate. (2025, August 6). The Vibrational Analysis of Cyclopentanone.
- Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. (2025, March 31).
- Wikipedia. (n.d.). Inductive effect.
- Chemistry Stack Exchange. (2019, March 26). electron donation affecting carbonyl bond strength.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.
- Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. (2025, April 10).
- Chemistry Stack Exchange. (2017, July 16). How to determine conformation using IR.
- MOspace. (n.d.). Chemical and biochemical applications of vibrational spectroscopy.
- YouTube. (2023, February 9). Vibrational spectroscopy explained.
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexane-1-carboxylic acid.
- MDPI. (2024, February 25). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology.
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. DSpace [mospace.umsystem.edu]
- 3. youtube.com [youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 8. Question: Vibrational Frequency of Carbonyl Group - Effects and Suitable .. [askfilo.com]
- 9. davuniversity.org [davuniversity.org]
- 10. Inductive effect - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: A Scalable Synthesis of 2-Bromo-5-methylcyclohexanone for Pharmaceutical and Research Applications
Abstract
2-Bromo-5-methylcyclohexanone is a pivotal intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.[1] Its structure, featuring a reactive α-bromo ketone moiety, allows for a variety of subsequent transformations, including nucleophilic substitutions and eliminations to form α,β-unsaturated systems.[1][2] This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of this compound via the direct bromination of 5-methylcyclohexanone. We will explore the underlying reaction mechanism, address critical considerations for regioselectivity, and detail a robust, validated procedure suitable for laboratory and pilot-scale production. Emphasis is placed on safety, process optimization, and analytical validation to ensure a high-yield, high-purity outcome.
Introduction: The Synthetic Utility of α-Bromo Ketones
α-Halogenated ketones are a cornerstone of synthetic organic chemistry, serving as versatile precursors for the construction of more complex molecules.[3] The introduction of a bromine atom adjacent to a carbonyl group significantly enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack.[1] This reactivity is harnessed in the synthesis of numerous heterocyclic compounds and is a key step in the production of many active pharmaceutical ingredients (APIs).[3][4] this compound, with its two chiral centers, offers a scaffold for creating stereoisomerically diverse molecules, further broadening its applicability in drug discovery.[2]
Mechanistic Insights and Regioselectivity
The most direct and common method for synthesizing this compound is the electrophilic α-bromination of the parent ketone, 5-methylcyclohexanone.[2] The reaction is typically performed under acidic conditions, which are essential for catalyzing the formation of a key reactive intermediate: the enol.[5]
The accepted mechanism proceeds as follows:
-
Acid-Catalyzed Enolization: The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr or acetic acid), which increases the acidity of the α-protons. A weak base then abstracts a proton from an α-carbon to form the nucleophilic enol intermediate.[5][6]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine source (e.g., Br₂).[2]
-
Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product and hydrogen bromide (HBr) as a byproduct.[5]
For an unsymmetrical ketone like 5-methylcyclohexanone, bromination can theoretically occur at either the C2 or C6 position. However, the reaction exhibits significant regioselectivity. The formation of the enol intermediate is the rate-determining step, and under thermodynamic control (acidic conditions), the more substituted, and thus more stable, enol is favored. Despite this, steric hindrance from the methyl group at C5 plays a crucial role, directing the electrophilic attack of the relatively bulky bromine atom to the less hindered α-position at C2.[1] This results in this compound as the major product.
Caption: Acid-catalyzed α-bromination mechanism.
Scale-Up Synthesis Protocol
This protocol details the synthesis of this compound on a 0.5 mole scale. All operations involving bromine and hydrogen bromide must be conducted in a certified, high-flow chemical fume hood.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume | Properties |
| 5-Methylcyclohexanone | 112.17 | 0.50 | 56.1 g (59.7 mL) | Starting Material |
| Bromine (Br₂) | 159.81 | 0.50 | 25.6 mL (79.9 g) | Highly Corrosive, Toxic [7] |
| Glacial Acetic Acid | 60.05 | - | 250 mL | Solvent, Catalyst |
| 5% Sodium Bisulfite (aq) | - | - | ~100 mL | Quenching Agent |
| Saturated Sodium Bicarbonate (aq) | - | - | ~200 mL | Neutralizing Agent |
| Brine (Saturated NaCl aq) | - | - | 100 mL | Washing Agent |
| Diethyl Ether | - | - | 500 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate | - | - | ~20 g | Drying Agent |
Equipment:
-
1 L three-neck round-bottom flask
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Thermometer and adapter
-
Reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution)
-
Ice/water bath
-
1 L separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure
-
Reaction Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Equip the central neck with the condenser and gas scrubber.
-
Charging the Reactor: Charge the flask with 5-methylcyclohexanone (56.1 g, 0.50 mol) and glacial acetic acid (250 mL).
-
Cooling: Begin stirring and cool the mixture to 10-15 °C using an ice/water bath.
-
Bromine Solution Preparation: In the fume hood, carefully measure bromine (25.6 mL, 0.50 mol) and dissolve it in 50 mL of glacial acetic acid within the dropping funnel. CAUTION: Bromine is extremely corrosive and volatile.[7][8] Always wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, safety goggles, a face shield, and a lab coat.[9]
-
Bromine Addition: Add the bromine solution dropwise to the stirred ketone solution over a period of 60-90 minutes. Maintain the internal temperature below 20 °C throughout the addition. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion. The solution should become pale yellow.
-
Work-up and Quenching: Cool the reaction mixture back down to 10 °C. Slowly pour the mixture into a 2 L beaker containing 500 mL of ice water with vigorous stirring. Quench any unreacted bromine by adding 5% sodium bisulfite solution dropwise until the yellow color disappears.
-
Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the product with diethyl ether (2 x 250 mL).
-
Washing: Combine the organic layers and wash sequentially with 200 mL of water, 200 mL of saturated sodium bicarbonate solution (careful of gas evolution!), and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Caption: Scaled-up synthesis workflow.
Safety and Hazard Management
Scaling up chemical reactions introduces significant safety challenges. A thorough risk assessment is mandatory before proceeding.
-
Bromine (Br₂): A highly toxic, corrosive, and oxidizing liquid.[7][10] Inhalation can be fatal, and direct contact causes severe chemical burns. All handling must occur in a certified fume hood with appropriate PPE. An emergency eyewash and safety shower must be immediately accessible.[9]
-
Hydrogen Bromide (HBr): A corrosive gas that is a byproduct of the reaction. The gas scrubber is essential to neutralize the HBr fumes before they are released into the fume hood exhaust.
-
Solvents: Diethyl ether is extremely flammable. Acetic acid is corrosive. Ensure all electrical equipment is properly grounded and avoid ignition sources.
-
Thermal Runaway: The bromination of ketones is an exothermic reaction. Maintaining temperature control during the addition of bromine is critical to prevent runaway reactions and the formation of unwanted byproducts, such as dibrominated species.[11]
Analytical Characterization
The purity and identity of the final product should be confirmed using standard analytical techniques.[12]
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the methine proton adjacent to the bromine (α to the carbonyl), the methine proton at C5, the methyl group protons, and the methylene protons of the cyclohexane ring. |
| ¹³C NMR | A signal for the carbonyl carbon (~200 ppm), signals for the carbons bearing the bromine and methyl groups, and signals for the other ring carbons. |
| FT-IR | A strong characteristic absorption band for the C=O stretch of the ketone at ~1720-1740 cm⁻¹. |
| GC-MS | A major peak corresponding to the product with a molecular ion peak consistent with the molecular formula C₇H₁₁BrO (m/z ≈ 190/192, characteristic isotopic pattern for bromine).[13] |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By understanding the underlying mechanism and adhering strictly to the outlined safety and procedural guidelines, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. The successful execution of this protocol provides a foundation for its use in advanced organic synthesis and drug development programs.
References
- Hill Brothers Chemical Company. (n.d.). MATERIAL SAFETY DATA SHEET.
- ResearchGate. (n.d.). Examples of Optimized Reaction Conditions for the α-Bromination of Aldehydes.
- MDPI. (2022). Synthetic Access to Aromatic α-Haloketones.
- Slideshare. (n.d.). Bromine handling and safety.
- ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- National Institutes of Health (NIH). (n.d.). Synthetic Access to Aromatic α-Haloketones.
- Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.
- ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.
- Asian Journal of Chemistry. (n.d.). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- PubChem. (n.d.). trans-2-Bromo-5-methylcyclohexanone.
- Brainly.com. (2023). How can I synthesize 2-Bromo-2-methylcyclohexanone and 2-Bromo-6-methylcyclohexane starting with....
- Chegg.com. (2023). Solved Explain how to prepare 2-bromo-2-methylcyclohexanone....
- Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone.
- Chemistry Stack Exchange. (2026). Hydrolysis of 2-bromo-2-methylcyclohexanone.
Sources
- 1. Buy this compound | 89886-68-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. carlroth.com [carlroth.com]
- 8. Bromine handling and safety | DOCX [slideshare.net]
- 9. hillbrothers.com [hillbrothers.com]
- 10. dollycorporation.com [dollycorporation.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Favorskii Rearrangement of 2-Bromo-5-methylcyclohexanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Favorskii Rearrangement as a Powerful Tool for Molecular Scaffolding
The Favorskii rearrangement is a cornerstone reaction in synthetic organic chemistry, providing a robust method for the conversion of α-halo ketones into carboxylic acid derivatives.[1] A particularly elegant application of this rearrangement is the ring contraction of cyclic α-halo ketones, which serves as an efficient pathway to smaller carbocyclic frameworks.[1][2] This process, proceeding through a highly strained cyclopropanone intermediate, offers a unique and often stereoselective route to valuable cyclopentanecarboxylic acid derivatives from readily available cyclohexanones.[1][3]
This guide provides a detailed exploration of the Favorskii rearrangement using 2-bromo-5-methylcyclohexanone as a substrate. We will delve into the mechanistic intricacies, provide a comprehensive, step-by-step experimental protocol, and discuss the potential applications of the resulting 3-methylcyclopentanecarboxylic acid derivatives in the realm of medicinal chemistry and drug discovery.
Mechanistic Insights: A Tale of Regioselectivity and Stereochemical Control
The widely accepted mechanism for the Favorskii rearrangement of this compound involves a series of key steps, beginning with the formation of an enolate and proceeding through a bicyclic cyclopropanone intermediate.[1] The presence of the methyl group at the 5-position introduces an element of regiochemical consideration that is crucial for predicting the final product.
Step-by-Step Mechanism:
-
Enolate Formation: The reaction is initiated by a strong base, such as sodium methoxide (NaOMe), which abstracts an acidic α'-proton. In the case of this compound, there are two potential α'-protons, at C-6 and C-3. Deprotonation at C-6 is sterically less hindered and leads to the thermodynamically more stable enolate. This regioselectivity is a key determinant of the final product structure.
-
Intramolecular Cyclization: The resulting enolate undergoes an intramolecular SN2 reaction, where the enolate nucleophilically attacks the carbon bearing the bromine atom (C-2), displacing the bromide ion and forming a strained bicyclo[3.1.0]hexan-2-one intermediate (a cyclopropanone).
-
Nucleophilic Attack: The alkoxide base (e.g., methoxide) then attacks the carbonyl carbon of the cyclopropanone intermediate. This attack can occur from either the exo or endo face of the bicyclic system.
-
Ring Opening of the Cyclopropanone Intermediate: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the C-C bonds of the cyclopropane ring. This ring-opening is governed by the formation of the more stable carbanion. In this case, cleavage of the C1-C6 bond is favored as it leads to a secondary carbanion stabilized by the adjacent ester group, whereas cleavage of the C1-C2 bond would result in a less stable primary carbanion.
-
Protonation: The resulting carbanion is rapidly protonated by the solvent (e.g., methanol) to yield the final, stable ring-contracted product, methyl 3-methylcyclopentanecarboxylate. The stereochemistry of the final product will be a mixture of cis and trans isomers, with the exact ratio being dependent on the reaction conditions and the stereochemistry of the starting material.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for the Favorskii rearrangement of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Favorskii rearrangement of α-halocyclohexanones.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | (Typical Supplier) | Ensure purity by distillation or chromatography if necessary. |
| Sodium metal (Na) | Reagent | (Typical Supplier) | Handle with extreme care under inert atmosphere. |
| Anhydrous Methanol (MeOH) | ACS | (Typical Supplier) | Store over molecular sieves. |
| Anhydrous Diethyl Ether (Et₂O) | ACS | (Typical Supplier) | Store over sodium/benzophenone ketyl. |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS | (Typical Supplier) | |
| Brine (saturated aqueous NaCl) | ACS | (Typical Supplier) | |
| Anhydrous magnesium sulfate (MgSO₄) | ACS | (Typical Supplier) | |
| Diethyl ether (for extraction) | ACS | (Typical Supplier) | |
| Hexanes | HPLC | (Typical Supplier) | For chromatography. |
| Ethyl acetate | HPLC | (Typical Supplier) | For chromatography. |
| Silica gel | 60 Å, 230-400 mesh | (Typical Supplier) | For column chromatography. |
Equipment:
-
Round-bottom flasks (flame-dried)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Cannula
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Procedure:
Part 1: Preparation of Sodium Methoxide Solution
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (2.2 equivalents relative to the starting ketone) to anhydrous methanol (100 mL) at 0 °C (ice/water bath).
-
Stir the mixture at 0 °C until all the sodium has reacted to form a fresh solution of sodium methoxide.
Part 2: Favorskii Rearrangement
-
In a separate flame-dried 100 mL round-bottom flask, dissolve this compound (1.0 equivalent, e.g., 10 mmol, 2.05 g) in anhydrous diethyl ether (50 mL).
-
Transfer the solution of this compound to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry is expected to form.
-
Allow the reaction mixture to warm to ambient temperature.
-
Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C.
-
Stir the mixture vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
After 4 hours, cool the reaction mixture to ambient temperature and then further cool to 0 °C in an ice/water bath.
-
Dilute the mixture with diethyl ether (100 mL).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the bubbling ceases.[3]
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer two more times with diethyl ether (2 x 50 mL).[3]
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired methyl 3-methylcyclopentanecarboxylate as a mixture of diastereomers.
Characterization:
The purified product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the structure and determine the diastereomeric ratio.
-
Mass Spectrometry: To confirm the molecular weight.
-
IR Spectroscopy: To identify the characteristic carbonyl stretch of the ester.
Experimental Workflow Diagram:
Caption: Experimental workflow for the Favorskii rearrangement of this compound.
Applications in Drug Discovery and Development
The cyclopentane scaffold is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to present substituents in well-defined three-dimensional space. The product of this rearrangement, 3-methylcyclopentanecarboxylic acid and its derivatives, are valuable building blocks for the synthesis of novel therapeutic agents.
-
Bioisosteric Replacement: The carboxylic acid moiety is a common functional group in many drugs. However, it can sometimes lead to poor pharmacokinetic properties. Substituted cyclopentane rings can serve as non-classical bioisosteres for phenyl groups, offering improved solubility, metabolic stability, and a means to escape patented chemical space.[4]
-
Scaffolds for Biologically Active Molecules: Cyclopentanecarboxylic acid derivatives have been incorporated into a variety of biologically active molecules, including:
-
Anticancer Agents: The synthesis of substituted cyclopentane carboxylic acids has been explored for the development of matrix metalloproteinase (MMP) inhibitors, which play a role in cancer metastasis.[5]
-
Antiviral Compounds: The synthesis of entecavir, an antiviral drug used to treat hepatitis B, utilizes a Favorskii rearrangement in its synthetic route.[6]
-
Pain Therapeutics: Substituted cyclopentane derivatives are being investigated as potent and selective inhibitors of voltage-gated sodium channels (e.g., NaV1.7), which are key targets for the development of novel analgesics.
-
The introduction of a methyl group on the cyclopentane ring can provide a handle for further functionalization or can influence the binding affinity and selectivity of the molecule to its biological target through steric and electronic effects.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous to prevent quenching of the base and unwanted side reactions.
-
Purity of Starting Material: Impurities in the this compound can lead to side products and lower yields. Purification of the starting material before use is recommended.
-
Temperature Control: Careful control of the reaction temperature during the addition and reflux is crucial for optimal results and to minimize decomposition.
-
Work-up: The quenching step should be performed slowly and at 0 °C to control the exothermic reaction.
-
Purification: The diastereomeric products may be difficult to separate by standard column chromatography. Specialized chiral chromatography may be required if separation of the individual stereoisomers is necessary.
Conclusion
The Favorskii rearrangement of this compound provides an efficient and mechanistically interesting route to 3-methylcyclopentanecarboxylic acid derivatives. This protocol offers a detailed guide for researchers to successfully perform this transformation and highlights the potential of the resulting products as valuable building blocks in the design and synthesis of novel therapeutic agents. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is paramount for predicting and controlling the outcome of this powerful ring contraction reaction.
References
- Ballatore, C., et al. (2013). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 56(22), 9425-9440. [Link]
- Borden, W. T., et al. (2018). Stereochemically Probing the photo-Favorskii Rearrangement: A Mechanistic Investigation. The Journal of Organic Chemistry, 83(15), 8424-8432. [Link]
- Wikipedia. (2023, December 1). Favorskii rearrangement. In Wikipedia. [Link]
- Homework.Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a...
- Houk, K. N., & Garg, N. K. (2007). A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in torquoselectivity. The Journal of Organic Chemistry, 72(22), 8258-8267. [Link]
- Barlaam, B., et al. (2003). Stereospecific synthesis of 5-substituted 2-bisarylthiocyclopentane carboxylic acids as specific matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2429-2433. [Link]
- Taylor, R. D., et al. (2019). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 26(33), 6173-6196. [Link]
- Organic Chemistry Portal. (n.d.). Favorskii Reaction.
- National Center for Biotechnology Information. (n.d.). 3-Methylcyclopentane-1-carboxylic acid. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). trans-3-Methylcyclopentane-carboxylic acid. PubChem Compound Database.
- Houk, K. N., & Garg, N. K. (2007). A theoretical study of Favorskii reaction stereochemistry. Lessons in torquoselectivity. The Journal of Organic Chemistry, 72(22), 8258–8267. [Link]
- Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]
- Stepan, A. F., et al. (2012). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 77(17), 7247-7253. [Link]
- Yu, J.-Q., et al. (2022). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
- Ivanova, Y. A., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(19), 6598. [Link]
- National Center for Biotechnology Information. (n.d.). 1-Methylcyclopentane-1-carboxylic acid. PubChem Compound Database.
Sources
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific synthesis of 5-substituted 2-bisarylthiocyclopentane carboxylic acids as specific matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
The Versatile Role of 2-Bromo-5-methylcyclohexanone in the Synthesis of Fused Heterocyclic Scaffolds
Introduction: Unlocking Molecular Complexity from a Simple Ketone
Fused heterocyclic systems form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. Their rigid, three-dimensional structures provide an ideal framework for precise molecular recognition, making them invaluable motifs in drug discovery. The strategic synthesis of these complex architectures from readily available starting materials is a cornerstone of modern medicinal chemistry. 2-Bromo-5-methylcyclohexanone, a versatile bifunctional building block, offers a powerful entry point into a diverse range of fused heterocyclic systems. Its α-halo ketone functionality provides two reactive centers: an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution, allowing for a variety of cyclization strategies.
This comprehensive guide provides detailed application notes and protocols for the synthesis of several key fused heterocyclic systems from this compound, including tetrahydrocarbazoles, tetrahydrodibenzofurans, and fused pyrimidines. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying scientific rationale and practical insights to ensure successful implementation.
I. Synthesis of 8-Methyl-1,2,3,4-tetrahydrocarbazoles via Anilines
The tetrahydrocarbazole core is a prominent feature in numerous biologically active alkaloids and pharmaceutical agents. A direct and efficient method for the synthesis of substituted tetrahydrocarbazoles involves the reaction of 2-bromocyclohexanones with anilines. This approach offers a valuable alternative to the classical Borsche-Drechsel cyclization, which typically starts from the corresponding cyclohexanone.[1]
Reaction Workflow: From Bromo-ketone to Tetrahydrocarbazole
Caption: Microwave-assisted synthesis of tetrahydrocarbazoles.
Experimental Protocol
-
To a microwave reactor vessel, add this compound (1.0 mmol), the desired substituted aniline (3.0 mmol), and 2-ethoxyethanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a power of 325 W for 10-15 minutes, maintaining a temperature of approximately 150 °C.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 8-methyl-1,2,3,4-tetrahydrocarbazole derivative.
Mechanism and Scientific Rationale
The reaction is believed to proceed through an initial nucleophilic substitution of the bromine atom by the aniline to form a 2-anilinoketone intermediate. This is followed by an intramolecular condensation between the aniline nitrogen and the ketone carbonyl to form an enamine. Under the high-temperature conditions of microwave irradiation, this enamine undergoes an intramolecular electrophilic aromatic substitution-type cyclization, followed by tautomerization to yield the stable tetrahydrocarbazole ring system. The use of an excess of the aniline can help to drive the initial substitution and act as a base to neutralize the HBr generated. Microwave irradiation significantly accelerates the reaction rate, leading to higher yields in shorter reaction times compared to conventional heating.[1]
Scientist's Notes
-
Solvent Choice: 2-Ethoxyethanol is a high-boiling polar aprotic solvent that is well-suited for microwave synthesis. Other high-boiling solvents like toluene or 1,4-dioxane can also be screened.[1]
-
Aniline Substituents: Both electron-donating and electron-withdrawing substituents on the aniline are generally well-tolerated, allowing for the synthesis of a diverse library of tetrahydrocarbazoles.
-
Purification: The product is often colored due to impurities. Careful column chromatography is usually sufficient for purification. A charcoal treatment of the crude product in a suitable solvent prior to chromatography can sometimes be beneficial.
-
Alternative Methods: For comparison, the classical Fischer indole synthesis, which involves the reaction of a phenylhydrazine with 5-methylcyclohexanone followed by acid-catalyzed cyclization, can also be employed to synthesize the parent tetrahydrocarbazole.[2]
| Parameter | Condition | Yield (%) | Reference |
| Reactants | 2-Bromocyclohexanone, Substituted Anilines | up to 84 | [1] |
| Solvent | 2-Ethoxyethanol | [1] | |
| Conditions | Microwave, 325 W, 10 min | [1] |
II. Synthesis of 8-Methyl-1,2,3,4-tetrahydrodibenzofurans
The tetrahydrodibenzofuran skeleton is another important heterocyclic motif found in various natural products and compounds of medicinal interest. A common strategy for their synthesis involves the O-alkylation of a phenol with a 2-halocyclohexanone, followed by an intramolecular cyclization.
Reaction Workflow: Phenol to Fused Furan
Caption: Two-step synthesis of tetrahydrodibenzofurans.
Experimental Protocol
Step 1: O-alkylation
-
In a round-bottom flask, dissolve the substituted phenol (1.0 mmol) and this compound (1.1 mmol) in acetone (20 mL).
-
Add anhydrous potassium carbonate (2.0 mmol) to the mixture.
-
Reflux the reaction mixture with stirring for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-aryloxy-5-methylcyclohexanone, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
To the crude 2-aryloxy-5-methylcyclohexanone from the previous step, add polyphosphoric acid (PPA) (approximately 10 times the weight of the ketone).
-
Heat the mixture with stirring at 100-120 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 8-methyl-1,2,3,4-tetrahydrodibenzofuran.
Mechanism and Scientific Rationale
The first step is a standard Williamson ether synthesis, where the phenoxide, generated in situ by the base, acts as a nucleophile and displaces the bromide from the α-carbon of the ketone. The subsequent cyclization is an intramolecular electrophilic aromatic substitution. The acid catalyst (PPA) protonates the carbonyl oxygen, activating the ketone for an intramolecular attack by the electron-rich aromatic ring, followed by dehydration to form the furan ring.
Scientist's Notes
-
Base and Solvent: A variety of base-solvent combinations can be used for the O-alkylation, such as NaH in THF or DMF for a stronger base system if the phenol is less reactive.
-
Cyclization Catalyst: Other strong acids like sulfuric acid or Eaton's reagent can also be used for the cyclization step. The reaction temperature and time may need to be optimized for different substrates.
-
Regioselectivity: If the phenol has multiple positions for electrophilic attack, a mixture of regioisomers may be obtained. The directing effects of the substituents on the phenol will govern the regioselectivity of the cyclization.
III. Synthesis of Fused Pyrimidines via Binucleophiles
Fused pyrimidine derivatives are of great interest in medicinal chemistry due to their wide range of biological activities. A versatile method for their synthesis is the reaction of α-haloketones with N,N-binucleophilic reagents such as amidines or guanidine.[3][4]
Reaction Workflow: Condensation to a Pyrimidine Ring
Caption: Synthesis of fused pyrimidines from this compound.
Experimental Protocol
-
In a round-bottom flask, dissolve sodium metal (1.1 mmol) in absolute ethanol (15 mL) under an inert atmosphere to prepare a solution of sodium ethoxide.
-
To this solution, add guanidine hydrochloride or the desired amidine hydrochloride (1.0 mmol).
-
Add this compound (1.0 mmol) dropwise to the reaction mixture with stirring.
-
Reflux the reaction mixture for 6-12 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue, and extract the product with chloroform or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired fused pyrimidine derivative.
Mechanism and Scientific Rationale
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the guanidine or amidine on the carbon bearing the bromine atom, leading to an SN2 displacement. The resulting intermediate then undergoes an intramolecular condensation between the second nitrogen atom and the carbonyl group of the cyclohexanone ring. Subsequent dehydration leads to the formation of the stable, aromatic pyrimidine ring. The use of a base like sodium ethoxide is crucial to deprotonate the guanidinium or amidinium salt to the free base, which is the active nucleophile.
Scientist's Notes
-
Choice of Binucleophile: A variety of amidines can be used to introduce different substituents at the 2-position of the pyrimidine ring. Guanidine will yield a 2-amino substituted product.
-
Reaction Conditions: The reaction can also be carried out using other base-solvent systems, such as potassium carbonate in DMF. The optimal conditions may vary depending on the specific substrates used.
-
Potential Side Reactions: A potential side reaction is the Favorskii rearrangement of the 2-bromocyclohexanone under basic conditions, which would lead to a cyclopentanecarboxylic acid derivative.[5] Careful control of the reaction conditions, such as the gradual addition of the bromo-ketone to the solution of the nucleophile, can help to minimize this side reaction.
| Parameter | Condition | Note |
| Reactants | This compound, Guanidine/Amidine | |
| Base | Sodium Ethoxide | Prepared in situ from sodium and ethanol |
| Solvent | Ethanol | Anhydrous conditions are preferred |
| Conditions | Reflux | 6-12 hours |
Conclusion
This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant fused heterocyclic systems. The protocols outlined in this guide provide robust and adaptable methods for accessing tetrahydrocarbazoles, tetrahydrodibenzofurans, and fused pyrimidines. By understanding the underlying reaction mechanisms and paying attention to the practical insights provided, researchers can effectively utilize this key building block to generate novel molecular architectures for drug discovery and development.
References
- Chen, J., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
- Kuhn, M., et al. (2015). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Molecules, 20(10), 17743-17779.
- Cram. (n.d.). Tetrahydrocarbazole Synthesis Lab Report.
- Guanidine and its salts in multicomponent reactions. (2014). Turkish Journal of Chemistry, 38, 345-376.
- Synthesis of Fused Imidazoles and Pyrimidinones from 2‐Aminoazines. (2023). Chemistry – A European Journal, e202304237.
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (2019). Organic & Biomolecular Chemistry, 17(3), 563-567.
- Guanidine as a reagent in the synthesis of fused pyrimidines. (2014). Turkish Journal of Chemistry, 38, 345-376.
- The Favorskii reaction of 2-bromocyclohexanone. (n.d.). Homework.Study.com.
Sources
Asymmetric Synthesis of Chiral Derivatives from 2-Bromo-5-methylcyclohexanone: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules, particularly enantiomerically pure compounds, often exhibit significantly different pharmacological and toxicological profiles. 2-Bromo-5-methylcyclohexanone serves as a versatile chiral building block, providing a scaffold for the synthesis of a diverse array of complex molecular architectures. The presence of a stereocenter adjacent to a reactive carbonyl group, coupled with the functionality of a bromine atom, makes it an ideal precursor for constructing molecules with high stereocontrol. This guide provides an in-depth exploration of the primary strategies for the asymmetric synthesis of chiral derivatives from this key intermediate, with a focus on practical, field-proven protocols and the underlying mechanistic principles.
This document is designed to be a comprehensive resource for researchers in organic synthesis and medicinal chemistry. We will delve into three powerful and widely adopted strategies: Organocatalytic α-Functionalization, Chiral Auxiliary-Mediated Synthesis, and Enzymatic Kinetic Resolution. Each section will not only present detailed, step-by-step protocols but also explain the causality behind experimental choices, ensuring a thorough understanding of the synthetic transformations.
I. Organocatalytic Asymmetric α-Functionalization
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and often more economical alternative to metal-based catalysts.[1] For the asymmetric α-functionalization of ketones, chiral amines are frequently employed to form a nucleophilic enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner.[2]
A. Mechanistic Rationale
The catalytic cycle begins with the reaction of the ketone, this compound, with a chiral secondary amine catalyst to form a chiral enamine. This enamine is significantly more nucleophilic than the corresponding enolate. The steric environment created by the chiral catalyst directs the approach of the incoming nucleophile, leading to the formation of a new stereocenter with high enantioselectivity. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the enantioenriched α-functionalized ketone.
Diagram 1: General Workflow for Organocatalytic α-Functionalization
Caption: Workflow for chiral catalyst-mediated synthesis.
B. Protocol: Asymmetric α-Amination of this compound
This protocol describes the enantioselective introduction of a nitrogen-containing functional group at the α-position of this compound using a proline-derived catalyst.
Materials:
-
This compound
-
(S)-Proline
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 mmol), (S)-proline (0.1 mmol, 10 mol%), and anhydrous toluene (5 mL).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) (1.2 mmol) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired α-aminated product.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
| Catalyst | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| (S)-Proline | DEAD | Toluene | 0 | 12 | 85 | 92 |
| Cinchona Alkaloid Derivative | Diethyl 2-bromomalonate | Toluene | 25 | 18 | 95 | 92 |
Table 1: Performance of Chiral Catalysts in α-Functionalization Reactions. [2]
II. Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction.[3][4] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[3] Evans' oxazolidinones and pseudoephedrine are prominent examples of effective chiral auxiliaries.[3]
A. Rationale and Mechanism
This strategy involves the covalent attachment of a chiral auxiliary to the this compound precursor, typically through the formation of an enamine or an imine.[1] The bulky chiral auxiliary effectively blocks one face of the molecule, forcing the incoming reagent to attack from the less sterically hindered face, thereby inducing high diastereoselectivity. Subsequent removal of the auxiliary reveals the newly formed chiral center.
Diagram 2: Chiral Auxiliary-Mediated Synthesis Workflow
Caption: General workflow for employing a chiral auxiliary.
B. Protocol: Asymmetric Bromination using a Chiral Auxiliary
This protocol details the use of a polymer-supported chiral amine as an auxiliary to achieve the enantioselective bromination of 5-methylcyclohexanone.
Materials:
-
5-Methylcyclohexanone
-
Polymer-supported (S)-2-aminoalkoxy-functionalized polystyrene
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, suspend the polymer-supported chiral amine (1.2 eq) in anhydrous THF. Add 5-methylcyclohexanone (1.0 eq) and stir the mixture at room temperature for 2 hours to form the polymer-bound chiral imine.
-
Bromination: Cool the suspension to -78 °C (dry ice/acetone bath). Add a solution of N-Bromosuccinimide (NBS) (1.1 eq) in anhydrous THF dropwise. Stir the reaction at this temperature for 4 hours.
-
Auxiliary Cleavage and Workup: Quench the reaction by adding 1 M hydrochloric acid. Allow the mixture to warm to room temperature and stir for 1 hour to hydrolyze the imine. Filter the polymer resin and wash it with diethyl ether.
-
Extraction and Purification: Separate the layers of the filtrate. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
-
Analysis: Determine the yield and enantiomeric excess by chiral GC or HPLC.
| Chiral Auxiliary | Electrophile | Solvent | Temperature (°C) | Enantiomeric Excess (ee) |
| Polymer-Supported (S)-2-aminoalkoxy amine | NBS | THF | -78 | 94% (S) |
| (S,S)-Pseudoephedrine Amide | Alkyl Halide | THF | -78 | >95% (syn) |
Table 2: Representative Chiral Auxiliary-Mediated Reactions. [3][5]
III. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the inherent stereoselectivity of enzymes to separate a racemic mixture.[6][7] Lipases are commonly employed for the resolution of alcohols and esters due to their broad substrate scope and high enantioselectivity.[8][9]
A. Principle of Kinetic Resolution
In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with an enzyme than the other. This results in the accumulation of the unreacted, slower-reacting enantiomer and the formation of the product from the faster-reacting enantiomer, both in high enantiomeric purity. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.
Diagram 3: Principle of Enzymatic Kinetic Resolution
Caption: Schematic of enzymatic kinetic resolution.
B. Protocol: Lipase-Catalyzed Resolution of a 2-Bromo-5-methylcyclohexanol Derivative
This protocol describes the resolution of a racemic alcohol derived from the reduction of this compound.
Materials:
-
Racemic 2-bromo-5-methylcyclohexanol (prepared by reduction of the ketone)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or THF)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a flask containing molecular sieves, add racemic 2-bromo-5-methylcyclohexanol (1.0 mmol), anhydrous solvent (10 mL), and the acyl donor (2.0 mmol).
-
Enzymatic Reaction: Add the immobilized lipase (e.g., 20 mg/mmol of substrate). Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 40 °C).
-
Monitoring Conversion: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion.
-
Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Separation and Analysis: Concentrate the filtrate and separate the resulting ester product from the unreacted alcohol using column chromatography. Determine the enantiomeric excess of both the product and the remaining starting material by chiral GC or HPLC.
| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee (Substrate) (%) | ee (Product) (%) |
| Novozym 435 | Vinyl Acetate | Toluene | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | THF | ~50 | >98 | >98 |
Table 3: Typical Results for Enzymatic Kinetic Resolution.
Conclusion
The asymmetric synthesis of chiral derivatives from this compound is a critical endeavor in the pursuit of novel therapeutics and complex molecule synthesis. The three methodologies detailed in this guide—organocatalysis, chiral auxiliary-mediated synthesis, and enzymatic kinetic resolution—each offer distinct advantages and can be selected based on the specific synthetic goals, available resources, and desired scale of the reaction. By understanding the underlying principles and following these detailed protocols, researchers can effectively access a wide range of enantioenriched compounds, paving the way for advancements in drug discovery and chemical synthesis.
References
- RSC Publishing.
- ACS Publications.
- National Institutes of Health. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC. [Link]
- Wikipedia. Chiral auxiliary. [Link]
- ACS Publications. Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. [Link]
- PubMed.
- AIR Unimi.
- PubMed. A general organocatalyst for direct alpha-functionalization of aldehydes: stereoselective C-C, C-N, C-F, C-Br, and C-S bond-forming reactions. Scope and mechanistic insights. [Link]
- TU Delft Research Portal. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. [Link]
- PubMed.
- PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]
- RSC Publishing.
- PubMed.
- PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
- Hacettepe Journal of Biology and Chemistry.
- YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
- BYU ScholarsArchive.
- IntechOpen. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
- PubMed.
- PubMed.
- National Institutes of Health. Organocatalysis in Radical Chemistry.
- ResearchGate. Enzymatic kinetic resolution of 5 and 6. [Link]
- ResearchGate. Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... [Link]
- ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
- PubChem. trans-2-Bromo-5-methylcyclohexanone | C7H11BrO | CID 124629995. [Link]
- Quora.
- RSC Publishing. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. [Link]
- ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]
- MDPI. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
- MDPI. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. [Link]
- RSC Publishing. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. [Link]
- RSC Publishing. Asymmetric synthesis of tricyclic 6,5,5-fused polycycles by the desymmetric Pauson–Khand reaction. [Link]
- ADDI. Organocatalytic α-functionalization of carbonyl compounds: chemo-, regio- and stereoselectivity. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Kinetic Resolution of Racemic 2-Bromo-5-methylcyclohexanone
Introduction
Chiral α-functionalized ketones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and complex organic molecules.[1] The stereocenter adjacent to the carbonyl group often dictates the biological activity and efficacy of the final product. 2-Bromo-5-methylcyclohexanone, with its stereocenters at both the C2 and C5 positions, is a valuable chiral building block.[2] Obtaining this compound in an enantiomerically pure form is crucial for its application in stereoselective synthesis.
Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This process ideally results in the isolation of one unreacted enantiomer and a product derived from the faster-reacting enantiomer, both in high enantiomeric excess, with a theoretical maximum yield of 50% for each.[3] This application note provides a detailed protocol for the kinetic resolution of racemic this compound, focusing on an enzymatic approach, which is known for its high selectivity and environmentally benign reaction conditions.
Scientific Principle: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) leverages the inherent stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other.[3][4] In the context of this compound, a common approach involves the reduction of the ketone to the corresponding alcohol, followed by enantioselective acylation of one of the alcohol enantiomers catalyzed by a lipase.[3] The success of the resolution is contingent on the enzyme's ability to differentiate between the two enantiomers, leading to an enantioenriched unreacted alcohol and an enantioenriched acylated product.
The key steps in this process are:
-
Non-selective Reduction: The racemic ketone is first reduced to a racemic mixture of the corresponding 2-bromo-5-methylcyclohexanols.
-
Enantioselective Acylation: A lipase is used to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted.
-
Separation: The resulting mixture of the acylated and unreacted alcohols is then separated.
-
Oxidation (Optional): The separated, unreacted alcohol can be oxidized back to the ketone to yield the desired enantiomerically enriched this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Racemic this compound | ≥98% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Lipase (e.g., from Candida antarctica B) | Immobilized | Commercially Available |
| Vinyl Acetate | ≥99% | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Pyridinium Chlorochromate (PCC) | Reagent Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Step 1: Reduction of Racemic this compound
-
Dissolve racemic this compound (1.0 eq) in anhydrous methanol in a round-bottom flask at 0 °C under a nitrogen atmosphere.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic 2-bromo-5-methylcyclohexanol. This product is typically used in the next step without further purification.
Step 2: Enzymatic Kinetic Resolution
-
To a solution of the racemic 2-bromo-5-methylcyclohexanol (1.0 eq) in an appropriate organic solvent (e.g., hexane), add the immobilized lipase (e.g., Candida antarctica lipase B, ~50 mg/mmol of substrate).
-
Add vinyl acetate (1.5 eq) as the acyl donor.
-
Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the substrate and product, as well as the conversion.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.[3]
-
Remove the immobilized enzyme by filtration and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
Step 3: Separation and Optional Oxidation
-
Separate the unreacted alcohol and the acylated product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Optional Oxidation: To obtain the enantiomerically enriched ketone, dissolve the separated, unreacted alcohol in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) and stir the mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the enantiomerically enriched this compound.
Analytical Methods for Enantiomeric Excess Determination
Accurate determination of enantiomeric excess is critical to evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most reliable and widely used methods.[5]
Chiral HPLC Method
| Parameter | Condition |
| Column | Polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/2-Propanol (e.g., 99:1 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C[5] |
| Detection | UV at 210 nm[5] |
| Injection Volume | 10 µL[5] |
Chiral GC Method
| Parameter | Condition |
| Column | Cyclodextrin-based capillary column (e.g., Rt-βDEXsm)[5] |
| Carrier Gas | Helium or Hydrogen[5] |
| Injection Port Temp. | 200 °C[5] |
| Detector Temp. (FID) | 250 °C[5] |
| Oven Program | Isothermal or gradient, to be optimized for separation |
Data Presentation and Interpretation
The success of a kinetic resolution is quantified by the enantiomeric excess (ee) of the unreacted substrate (S) and the product (P), and the conversion (c). The selectivity factor (s) is a measure of the enzyme's ability to discriminate between the two enantiomers.
Table 1: Representative Data for Kinetic Resolution
| Entry | Conversion (c) | eeS (%) | eeP (%) | Selectivity Factor (s) |
| 1 | 50% | >99 | >99 | >200 |
| 2 | 45% | 82 | >99 | >200 |
| 3 | 55% | >99 | 82 | >200 |
Note: These are idealized values to illustrate the concept. Actual results will vary based on specific reaction conditions.
The selectivity factor can be calculated using the following equation: s = ln[1 - c(1 + eeP)] / ln[1 - c(1 - eeP)] or s = ln[(1-c)(1-eeS)] / ln[(1-c)(1+eeS)]
A high selectivity factor (typically s > 50) is desirable for an efficient kinetic resolution.
Workflow and Mechanistic Rationale
The experimental workflow is designed to first generate the substrate for the key enzymatic resolution step and then to efficiently separate the resolved products.
Caption: Workflow for the kinetic resolution of racemic this compound.
Causality Behind Experimental Choices
-
Sodium Borohydride Reduction: NaBH₄ is chosen as the reducing agent because it is chemoselective for ketones in the presence of the bromo-substituent, which would be reduced by stronger reducing agents like LiAlH₄.[2][6]
-
Immobilized Lipase: Immobilized enzymes are preferred as they can be easily recovered by filtration and reused, making the process more cost-effective and scalable.[7]
-
Vinyl Acetate as Acyl Donor: Vinyl acetate is an effective acyl donor in lipase-catalyzed resolutions because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This drives the equilibrium towards product formation, making the acylation effectively irreversible.
-
Monitoring to ~50% Conversion: The highest enantiomeric excess for both the unreacted substrate and the product is theoretically achieved at exactly 50% conversion.[3] Proceeding beyond this point will decrease the ee of the product, while stopping short will lower the ee of the unreacted starting material.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the kinetic resolution of racemic this compound. By following the detailed steps for reduction, enzymatic resolution, separation, and analysis, researchers can obtain enantiomerically enriched forms of this valuable synthetic intermediate. The provided rationale for the experimental choices and the detailed analytical methods ensure that the protocol is not only a set of instructions but also a self-validating system for achieving high levels of stereochemical purity.
References
- Chinese Academy of Sciences. (2020, February 27). Scientists Realize Organocatalyzed Kinetic Resolution of α-Functionalized Ketones.
- Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 134(17), 7329–7332.
- PubChem. (n.d.). trans-2-Bromo-5-methylcyclohexanone.
- O'Loughlin, T. (n.d.). Mutual kinetic resolution: probing enantiorecognition phenomena and screening for kinetic resolution with racemic reagents. Organic & Biomolecular Chemistry.
- Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 134(17), 7329–7332.
- STEM, Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions.
Sources
- 1. Scientists Realize Organocatalyzed Kinetic Resolution of α-Functionalized Ketones----Chinese Academy of Sciences [english.cas.cn]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy this compound | 89886-68-0 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
How to avoid polybromination in the synthesis of 2-Bromo-5-methylcyclohexanone
Technical Support Center: Synthesis of 2-Bromo-5-methylcyclohexanone
Guide ID: TSC-CHEM-080126 Last Updated: January 8, 2026 Target Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, with a core focus on preventing undesired polybromination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant amounts of di- and tri-brominated byproducts in my reaction. Why does polybromination occur?
A1: The tendency for polybromination is intrinsic to the mechanism of ketone halogenation and is highly dependent on the reaction conditions, specifically the choice of an acid or base catalyst.
The reaction proceeds via an enol or enolate intermediate.[1] Under basic conditions , a proton is removed from the α-carbon to form an enolate anion.[2] The introduction of the first electron-withdrawing bromine atom increases the acidity of the remaining α-protons on the same carbon.[1][3] This makes subsequent proton removal by the base faster, leading to rapid successive brominations that are difficult to control.[1][3][4]
Conversely, under acidic conditions , the reaction is catalyzed by the formation of an enol intermediate.[5][6][7] The rate-determining step is the tautomerization of the ketone to the enol.[5][7] After the first bromine is added, its electron-withdrawing nature decreases the basicity of the carbonyl oxygen. This deactivation makes the initial protonation step required for enol formation less favorable for the α-bromo ketone than for the starting ketone.[1][3] Consequently, each successive bromination is slower than the first, which allows for the selective synthesis of the monobrominated product.[1][3]
Caption: Acidic vs. Basic conditions for ketone bromination.
Q2: How can I selectively achieve monobromination? What are the best reagents and conditions?
A2: Selective monobromination is best achieved using acid-catalyzed conditions or by employing specific brominating agents that offer better control than elemental bromine.
The most reliable strategy is to run the reaction under acidic conditions (e.g., using acetic acid as a solvent and catalyst) and to carefully control the stoichiometry of the brominating agent.[6][7][8] Several alternative brominating agents provide superior selectivity and handling compared to liquid Br₂.
| Reagent | Typical Conditions | Advantages | Disadvantages / Potential Side Reactions |
| Molecular Bromine (Br₂) | Acetic acid, room temp.[9][10] | Inexpensive and readily available. | Highly corrosive and toxic; can be difficult to dispense accurately, leading to over-bromination.[11] |
| N-Bromosuccinimide (NBS) | CCl₄ with a radical initiator, or an acid catalyst (e.g., p-TsOH).[12] | Solid, easy to handle; provides a low, steady concentration of Br₂.[12] | Radical pathway can lead to different selectivity; requires careful choice of conditions to favor the ionic pathway. |
| Pyridinium Tribromide (PTB) | Acetic acid or THF.[13] | Stable, crystalline solid; mild and selective brominating agent; easier handling and workup.[13][14][15][16] | Higher molecular weight means lower mass efficiency. |
| Copper(II) Bromide (CuBr₂) | Refluxing Chloroform-Ethyl Acetate or Methanol.[17][18] | Highly selective for α-monobromination; byproducts (CuBr, HBr) are easily removed.[17][19] | Heterogeneous reaction; requires higher temperatures (reflux). |
For the synthesis of this compound, Copper(II) Bromide is an excellent choice due to its high selectivity and the straightforward workup procedure.[17][20]
Q3: Can you provide a detailed, field-proven protocol for the selective monobromination of 5-methylcyclohexanone?
A3: Yes. The following protocol is adapted from a well-established procedure for the selective α-bromination of ketones using Copper(II) Bromide. [17][18]
Objective: To synthesize this compound with minimal polybromination.
Materials:
-
5-methylcyclohexanone
-
Copper(II) Bromide (CuBr₂)
-
Ethyl Acetate (anhydrous)
-
Chloroform (anhydrous)
-
Alumina for column chromatography
-
Methylene Chloride (for elution)
Experimental Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylcyclohexanone (e.g., 0.1 mol, 11.2 g) in a solvent mixture of 250 mL of chloroform and 50 mL of ethyl acetate.
-
Initiation: Gently heat the solution to a boil.
-
Addition of Brominating Agent: In a separate flask, prepare a slurry of Copper(II) Bromide (0.22 mol, 49.1 g, 2.2 equivalents) in 50 mL of ethyl acetate. Add this slurry to the boiling ketone solution in portions, maintaining a gentle reflux. The reaction will commence with the evolution of hydrogen bromide (HBr) gas. Ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction Monitoring: The progress of the reaction can be visually monitored. The black solid of CuBr₂ will be converted to the white solid of Copper(I) Bromide (CuBr).[17] The endpoint is indicated by the cessation of HBr evolution and the disappearance of the black solid.
-
Completion: Once the reaction is complete (typically 1-3 hours), continue to heat at reflux for an additional 15 minutes to ensure full conversion.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated white CuBr solid.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude oil via column chromatography on an alumina column, eluting with methylene chloride. Evaporation of the eluate will yield the purified this compound.
Q4: What are alternative strategies to direct bromination that offer even better regiochemical control?
A4: For substrates where direct bromination proves challenging or gives mixtures, indirect methods involving the formation and subsequent bromination of enamine or silyl enol ether intermediates provide superior regioselectivity. [12]
Silyl Enol Ether Strategy: This method involves two key steps:
-
Formation of the Silyl Enol Ether: The ketone is reacted with a silylating agent (e.g., Trimethylsilyl chloride, TMSCl) under conditions that favor the formation of either the kinetic or thermodynamic enolate, which is then trapped. This allows for the isolation of a specific enol isomer.
-
Bromination: The purified silyl enol ether is then reacted with a mild brominating agent like N-Bromosuccinimide (NBS). The reaction proceeds cleanly at the site of the double bond, yielding the desired α-bromo ketone with high regioselectivity.[12]
Sources
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Buy this compound | 89886-68-0 [smolecule.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 16. Pyridinium Tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. prepchem.com [prepchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Bromination of 5-Methylcyclohexanone
Welcome to our dedicated technical support guide for the bromination of 5-methylcyclohexanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this seemingly straightforward, yet nuanced, α-halogenation. In my years of experience, I've seen many promising synthetic routes stalled by unexpected side products and low yields in this very reaction. This guide is a distillation of that experience, aimed at helping you troubleshoot common issues and deepen your understanding of the underlying chemical principles.
The introduction of a bromine atom alpha to a carbonyl group transforms a simple ketone into a versatile synthetic intermediate.[1] However, the asymmetric nature of 5-methylcyclohexanone presents a classic challenge of regioselectivity, alongside the ever-present risks of polybromination and subsequent elimination reactions. This guide will provide you with the mechanistic insights and practical advice needed to control these variables and achieve your desired synthetic outcome.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each question is followed by a detailed explanation of the probable causes and actionable steps for remediation.
Q1: My reaction is producing a mixture of regioisomers (2-bromo-5-methylcyclohexanone and 6-bromo-5-methylcyclohexanone). How can I improve the selectivity for the 2-bromo product?
Root Cause Analysis: The formation of two regioisomers stems from the non-selective formation of the two possible enol or enolate intermediates. 5-methylcyclohexanone has two α-carbons, C2 and C6, both of which can be deprotonated to form a reactive intermediate that then attacks the bromine source.
-
Under Acidic Conditions: The reaction proceeds through an enol intermediate.[2][3] The formation of the enol is the rate-determining step.[3][4] The more substituted enol (with the double bond between C2 and C1) is thermodynamically more stable than the less substituted enol (with the double bond between C6 and C1). Therefore, to favor the 2-bromo product, you should use conditions that allow for the equilibration and formation of the more stable, thermodynamic enol.
-
Under Basic Conditions: The reaction proceeds via an enolate. The deprotonation of the α-carbon is often kinetically controlled. The protons on the less hindered C6 are more accessible and are typically removed faster, leading to the kinetic enolate and subsequently the 6-bromo product.[5][6]
Troubleshooting Protocol: Enhancing Selectivity for this compound
-
Utilize Acidic Conditions: The most reliable method to favor the 2-bromo isomer is to run the reaction under acidic catalysis.[1][2] Acetic acid is a common and effective solvent and catalyst for this purpose.[2][7]
-
Reaction Solvent and Temperature: Running the reaction in a solvent like acetic acid or carbon tetrachloride is standard.[8] Ensure sufficient reaction time to allow the equilibrium to favor the thermodynamic enol before the bromination step becomes significant. Avoid excessively high temperatures which might lead to elimination side products.
-
Brominating Agent: Use molecular bromine (Br₂) as the brominating agent. N-bromosuccinimide (NBS) can also be used, often in conjunction with an acid catalyst.[2]
-
Stoichiometry Control: Use only one equivalent of the brominating agent to minimize polybromination. Add the bromine slowly to the reaction mixture to maintain a low concentration of Br₂ and reduce the chance of over-bromination.[8]
Q2: I'm observing significant amounts of di- and tri-brominated products in my reaction mixture. How can I prevent this over-bromination?
Root Cause Analysis: Polybromination is a common side reaction, particularly under basic conditions. The introduction of the first electron-withdrawing bromine atom increases the acidity of the remaining α-protons, making them easier to remove and leading to subsequent, often faster, halogenation steps.[9][10] While less prevalent in acidic media, it can still occur if the reaction is left for too long or if an excess of the brominating agent is used.[9][10]
Troubleshooting Protocol: Minimizing Polybromination
-
Strictly Acidic Conditions: As a rule, perform monobromination under acidic conditions. The initial product, an α-bromo ketone, is less basic at the carbonyl oxygen. This disfavors the protonation step required to form the next enol intermediate, thus slowing down the second bromination.[9][10]
-
Control Stoichiometry: Carefully measure and use no more than one molar equivalent of Br₂.
-
Slow Addition: Add the bromine solution dropwise to the ketone solution at a controlled temperature. This prevents a localized excess of bromine.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the monobrominated product. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
Q3: My final product appears to be an α,β-unsaturated ketone (5-methyl-2-cyclohexenone or 6-methyl-2-cyclohexenone) instead of the expected bromo-ketone. What is causing this?
Root Cause Analysis: The formation of an α,β-unsaturated ketone is due to the elimination of hydrogen bromide (HBr) from the initially formed α-bromo ketone. This dehydrobromination is an E2 elimination reaction and is often promoted by the presence of a base or by heating.[4][7][11] Even weak bases present during workup can induce this elimination.
Troubleshooting Protocol: Preventing Elimination
-
Control Temperature: Avoid high reaction temperatures and prolonged heating, as this can promote thermal elimination of HBr.
-
Neutral or Acidic Workup: During the workup procedure, avoid basic washes (e.g., sodium bicarbonate) if possible, or perform them quickly at low temperatures. If a basic wash is necessary to remove acid, use a mild, cold base solution and immediately proceed to the next step.
-
Choice of Base (if intended): If the α,β-unsaturated ketone is the desired product, a hindered, non-nucleophilic base like pyridine is often used with heating to intentionally promote the elimination.[4][7][11] If it is an unwanted side product, ensure such bases are absent from your reaction and workup.
Frequently Asked Questions (FAQs)
Q4: What is the fundamental difference in the mechanism of bromination under acidic vs. basic conditions?
Answer: The core difference lies in the nature of the nucleophilic intermediate.
-
Acidic Conditions: The reaction proceeds through a neutral enol intermediate.[2][12] The acid catalyzes the tautomerization of the ketone to its enol form.[3] This enol, which is electron-rich at the α-carbon, then acts as the nucleophile to attack molecular bromine.[13] The rate of reaction is dependent on the rate of enol formation, not the bromine concentration.[7][11]
-
Basic Conditions: The reaction proceeds through a negatively charged enolate intermediate.[13][14] A base removes an α-proton to form the enolate, which is a much stronger nucleophile than an enol.[13] This highly reactive enolate then attacks the bromine.
This mechanistic difference is crucial as it directly impacts selectivity and the propensity for side reactions.
Caption: Acidic vs. Basic Bromination Pathways.
Q5: How do I choose between forming the kinetic vs. the thermodynamic enolate to control regioselectivity?
Answer: Controlling the formation of the kinetic versus the thermodynamic enolate is a cornerstone of modern organic synthesis and is highly relevant to the bromination of unsymmetrical ketones like 5-methylcyclohexanone.
-
Thermodynamic Enolate: This is the more stable enolate, which for 5-methylcyclohexanone corresponds to the more substituted double bond (at the C2 position). Its formation is favored under conditions that allow for equilibrium to be established.
-
Conditions: Weaker bases (e.g., alkoxides), higher temperatures, and longer reaction times. This allows the initially formed kinetic enolate to revert to the ketone and eventually form the more stable thermodynamic product.
-
-
Kinetic Enolate: This is the enolate that is formed fastest. Deprotonation occurs at the less sterically hindered position (the C6 position in this case).[6]
-
Conditions: Strong, bulky, non-nucleophilic bases (like Lithium Diisopropylamide, LDA), very low temperatures (e.g., -78 °C), and short reaction times.[15] These conditions make the deprotonation essentially irreversible, "trapping" the kinetic product.
-
The choice of which enolate to form depends entirely on which regioisomer of the α-bromo ketone you wish to synthesize.
Caption: Kinetic vs. Thermodynamic Enolate Formation.
Q6: Can radical bromination be a competing reaction?
Answer: Yes, under certain conditions, free-radical bromination can compete with the desired ionic α-bromination pathway. If the reaction is initiated by UV light or radical initiators, bromination can occur at positions favored by radical stability.[8] For 5-methylcyclohexanone, the most stable radical would be at the tertiary C5 position. Therefore, exposing the reaction to UV light could lead to the formation of 5-bromo-5-methylcyclohexanone as a significant side product. To avoid this, ensure your reaction is shielded from light unless a radical pathway is specifically desired.
Quantitative Data Summary
The regioselectivity of bromination is highly dependent on the reaction conditions. The following table provides an expected product distribution based on the chosen pathway.
| Condition | Intermediate | Major Product | Typical Ratio (Major:Minor) | Key Side Products |
| Acidic (e.g., Br₂ in AcOH) | Thermodynamic Enol | This compound | > 9:1 | Dibrominated species |
| Basic (e.g., NaOEt, Br₂) | Thermodynamic Enolate | This compound | Variable | Polybromination, Elimination |
| Kinetic (e.g., LDA, -78°C; then Br₂) | Kinetic Enolate | 6-Bromo-5-methylcyclohexanone | > 9:1 | - |
| Radical (e.g., Br₂, UV light) | Tertiary Radical | 5-Bromo-5-methylcyclohexanone | Variable | Other radical bromination products |
Note: Ratios are illustrative and can be influenced by specific reaction parameters.
References
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- Wikipedia. (n.d.). Ketone halogenation.
- The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. YouTube.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- OChemSimplified. (2019, January 9). mechanism of alpha-halogenation of ketones. YouTube.
- The Organic Chemistry Tutor. (n.d.). Halogenation of Ketones and Haloform Reaction.
- KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon – Organic Chemistry II.
- Joseph Lauher. (2021, March 25). Bromination of Ketones. YouTube.
- Study.com. (n.d.). Differentiate between kinetic and thermo enolate reaction stating examples for each case.
- University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates.
- Filo. (2025, July 1). Questions on Enolate Chemistry and Robinson Annulation a. Explain thermo...
- Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates.
- W. H. Freeman. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. homework.study.com [homework.study.com]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Buy this compound | 89886-68-0 [smolecule.com]
- 9. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 10. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. youtube.com [youtube.com]
- 15. Questions on Enolate Chemistry and Robinson Annulation a. Explain thermo.. [askfilo.com]
Technical Support Center: Optimizing Temperature for Selective Alpha-Bromination of Ketones
Welcome to the technical support center for the selective alpha-bromination of ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for this crucial synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the nuances of this reaction, with a specific focus on the critical role of temperature in achieving high selectivity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the alpha-bromination of ketones. Understanding these core concepts is the first step toward successful optimization and troubleshooting.
Q1: What is the fundamental mechanism of acid-catalyzed alpha-bromination of ketones?
A1: The acid-catalyzed alpha-bromination of a ketone is a classic electrophilic substitution reaction that does not occur on the ketone directly, but rather on its tautomer, the enol.[1] The reaction proceeds through three main stages:
-
Acid-Catalyzed Enolization: The carbonyl oxygen is first protonated by an acid catalyst (e.g., HBr, Acetic Acid). This protonation increases the acidity of the alpha-hydrogens, facilitating their removal by a weak base (like the solvent or another ketone molecule) to form a nucleophilic enol intermediate.[1][2] This enolization is typically the rate-determining step of the overall reaction.[2]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS).[1]
-
Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product and regenerating the acid catalyst.[1]
Below is a diagram illustrating this mechanistic pathway.
Caption: Acid-catalyzed alpha-bromination mechanism.
Q2: Why is temperature such a critical parameter for achieving selective mono-bromination?
A2: Temperature is arguably the most critical parameter for controlling selectivity in alpha-bromination for two primary reasons:
-
Rate of Reaction: Like most chemical reactions, the rate of bromination increases with temperature. However, the rates of desired and undesired reactions (see Q4) may not increase proportionally. Excessively high temperatures can lead to a rapid, uncontrolled reaction, promoting over-bromination and decomposition.[3][4] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.[3]
-
Kinetic vs. Thermodynamic Control: Temperature dictates whether a reaction is under kinetic or thermodynamic control.[5][6] For selective mono-bromination, kinetic control is often preferred. This is typically achieved at lower temperatures where the reaction is irreversible, and the major product is the one that forms the fastest.[7][8] Higher temperatures can provide enough energy to overcome activation barriers for reverse reactions, allowing the system to reach equilibrium and favor the most thermodynamically stable product, which may be a di-brominated species or a product brominated at a different position.[8][9]
Q3: What is the difference between kinetic and thermodynamic control in this reaction, and how does temperature influence it?
A3: The concepts of kinetic and thermodynamic control are central to understanding selectivity in the bromination of unsymmetrical ketones or reactions where over-bromination is possible.[6]
-
Kinetic Control: This regime predominates at lower temperatures where reactions are generally irreversible.[7] The product distribution is determined by the relative rates of formation of the possible products. The product with the lowest activation energy barrier will form the fastest and will therefore be the major product.[5] In the context of alpha-bromination, the initial mono-bromination usually has a lower activation energy than the subsequent di-bromination.
-
Thermodynamic Control: This occurs at higher temperatures, where there is sufficient energy for the reactions to be reversible.[7] The system can reach equilibrium, and the product distribution will reflect the relative thermodynamic stability of the products. The most stable product will be the major component of the final mixture, even if it is formed more slowly.[5]
The diagram below illustrates how temperature governs the reaction pathway.
Caption: Temperature dictates kinetic vs. thermodynamic pathways.
Q4: What are the most common side products, and how does their formation relate to reaction temperature?
A4: The primary challenge in this synthesis is avoiding the formation of unwanted byproducts. The most common include:
-
Di-brominated and Poly-brominated Ketones: This is the most frequent issue. After the first alpha-hydrogen is substituted with bromine, the remaining alpha-hydrogens on the same carbon become more acidic due to the electron-withdrawing effect of the bromine atom.[10] Under basic conditions, this effect accelerates subsequent halogenations. While acid-catalyzed reactions are less prone to polyhalogenation because the introduced bromine atom slightly deactivates the enol, over-bromination can still readily occur, especially at higher temperatures or with prolonged reaction times.[10]
-
Regioisomers (for unsymmetrical ketones): For ketones with two different alpha-carbons, bromination can occur at either position. Under thermodynamic control (often at higher temperatures), bromination tends to favor the more substituted alpha-carbon, as it forms the more stable, more substituted enol intermediate.[11][12]
-
Aromatic Ring Bromination: For aryl ketones, particularly those with electron-donating groups on the aromatic ring, electrophilic substitution on the ring can compete with alpha-bromination. This side reaction is often promoted by higher temperatures and the presence of strong Lewis acids.[13]
-
Decomposition Products: Alpha-bromo ketones can be thermally unstable.[4] High reaction temperatures can lead to decomposition, often resulting in complex product mixtures and reduced yields.
Q5: How do I select an appropriate starting temperature for my specific ketone substrate?
A5: There is no single universal starting temperature. The optimal temperature is substrate-dependent. However, a logical approach is to start conservatively and build upon literature precedents.
-
Literature Review: Search for bromination protocols of ketones structurally similar to your substrate. Note the temperatures, solvents, and catalysts used.
-
Start Low: For many standard ketones, beginning the reaction at a low temperature (e.g., 0-5 °C) is a prudent strategy to favor kinetic control and maximize selectivity for the mono-brominated product.[14]
-
Consider Substrate Reactivity:
-
Cyclic vs. Acyclic: Cyclic ketones may react under different optimal conditions than acyclic ones. For example, one procedure reports good yields for cyclic ketones at 25 °C, whereas acyclic ketones required 80 °C.[15][16]
-
Steric Hindrance: Highly substituted alpha-carbons can slow the reaction, potentially requiring a modest increase in temperature or longer reaction times to achieve full conversion.[3]
-
-
Monitor the Reaction: Regardless of the starting temperature, it is crucial to monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will provide real-time feedback on the consumption of starting material and the emergence of products and byproducts.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the alpha-bromination of ketones.
Problem 1: Low Yield of the Desired Mono-brominated Product
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Significant amount of starting material remains. | 1. Reaction Temperature is Too Low: The activation energy barrier is not being overcome, leading to a sluggish reaction.[3] | • Incrementally increase the reaction temperature by 10-20 °C and continue to monitor progress via TLC/GC. • Be cautious, as excessive heat can trigger side reactions. |
| 2. Insufficient Reaction Time: The reaction may simply need more time to go to completion at the chosen temperature. | • Extend the reaction time, taking aliquots periodically to determine if the reaction is still progressing. | |
| 3. Inactive Reagents/Catalyst: The brominating agent (e.g., NBS) may have degraded, or the acid catalyst is insufficient.[3] | • Use a fresh, verified batch of the brominating agent and ensure the acid catalyst is of appropriate strength and concentration. | |
| Product degradation is observed (darkening of reaction mixture, multiple spots on TLC). | 1. Reaction Temperature is Too High: The desired α-bromo ketone product is thermally unstable under the reaction conditions and is decomposing.[4] | • Immediately lower the reaction temperature. Consider running the reaction at or below room temperature, even if it requires a longer reaction time. • Ensure the work-up procedure is performed promptly once the reaction is complete to isolate the product from the heated environment. |
Problem 2: Poor Selectivity - Formation of Di- or Poly-brominated Byproducts
| Symptom | Potential Cause(s) | Recommended Action(s) |
| GC-MS or NMR analysis shows significant peaks for di-bromo species. | 1. Reaction Temperature is Too High: Higher temperatures can provide the activation energy for the second bromination step, shifting the reaction from kinetic to thermodynamic control.[17] | • Lower the reaction temperature significantly. Start at 0 °C or even cooler if your equipment allows. This is the most effective way to favor the kinetically controlled mono-bromination. |
| 2. Incorrect Stoichiometry: Using a large excess of the brominating agent will inevitably lead to over-bromination. | • Use a stoichiometric amount or only a slight excess (e.g., 1.05 - 1.1 equivalents) of the brominating agent. | |
| 3. Method of Addition: Adding the brominating agent all at once can create localized high concentrations, promoting di-bromination. | • Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period.[13][17] This maintains a low concentration of the brominating agent, favoring reaction with the more abundant starting ketone over the newly formed mono-bromo product. |
Problem 3: Inconsistent Results Between Batches
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Reaction yield and selectivity vary significantly when repeating the experiment. | 1. Poor Temperature Control: Fluctuations in the reaction temperature, even by a few degrees, can alter the balance between the kinetic and thermodynamic pathways. | • Use a reliable temperature-controlled bath (e.g., cryostat, oil bath with a controller) instead of a simple ice-water or heating mantle setup. • Ensure the thermometer is placed correctly to measure the internal reaction temperature, not the bath temperature. |
| 2. Reagent Quality: The purity and activity of reagents, especially the brominating agent and solvent, can vary between bottles or with age. | • Use reagents from the same batch for a series of experiments. • Always use fresh, dry solvents. | |
| 3. Reaction Scale: Heat transfer dynamics change with scale. A reaction that is well-controlled in a 50 mL flask may become exothermic and difficult to control in a 1 L reactor. | • When scaling up, re-optimize the temperature. Often, a lower starting bath temperature is required for larger-scale reactions to manage exotherms. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Selective α-Mono-bromination of an Aralkyl Ketone (e.g., Acetophenone)
Disclaimer: This is a general guideline and must be adapted and optimized for your specific substrate and laboratory conditions. Always perform a thorough risk assessment before beginning any new procedure.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aralkyl ketone (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or methanol).[17]
-
Catalyst Addition: Add the acid catalyst (e.g., 10% w/w KH₂PO₄ or a catalytic amount of HBr).[17]
-
Temperature Control: Cool the stirred solution to the desired starting temperature (e.g., 0-5 °C) using an ice-salt bath.
-
Brominating Agent Addition: Dissolve N-bromosuccinimide (NBS) (1.05 - 1.1 eq.) in the reaction solvent. Add this solution dropwise to the ketone solution over 30-60 minutes, carefully monitoring the internal temperature to ensure it remains constant.
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor the progress by TLC by observing the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, quench by pouring the mixture into cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify as necessary via recrystallization or column chromatography.
Protocol 2: Step-by-Step Workflow for Temperature Optimization
The following workflow provides a systematic approach to identifying the optimal temperature for maximizing the yield of the desired mono-brominated product while minimizing byproduct formation.
Caption: Workflow for systematic temperature optimization.
Part 4: Data Summary
The following table presents data adapted from a study on the α-bromination of acetophenone, illustrating the profound impact of temperature on product distribution.
Table 1: Effect of Temperature on the Selectivity of α-Bromination of Acetophenone using NBS and KH₂PO₄ in Ethanol.[17]
| Entry | Temperature (°C) | Reaction Time | Yield of Mono-bromo Product (2a) | Observations |
| 1 | 20-30 | 8 h | Low | Sluggish reaction with significant di-brominated product (3a) and unreacted starting material. |
| 2 | 30-40 | - | Moderate | Significant formation of di-brominated product (3a). |
| 3 | 40-50 | - | Moderate | Significant formation of di-brominated product (3a). |
| 4 | 50-60 | - | Moderate | Significant formation of di-brominated product (3a). |
| 5 | 60-70 | - | Moderate | Significant formation of di-brominated product (3a). |
| 6 | Reflux (~78) | 10 min | 96% | Rapid reaction with excellent selectivity for the mono-brominated product. |
This specific result highlights that for certain substrate/catalyst systems, higher temperatures can surprisingly lead to higher selectivity, possibly due to rapid consumption of the starting material before over-bromination can occur. This underscores the importance of empirical optimization for each unique reaction.
References
- BenchChem. (2025). Troubleshooting common issues in alpha-bromination reactions. BenchChem Technical Support.
- Khaja, M., et al. (2015). KH2PO4 as a novel catalyst for regioselective monobromination of aralkyl ketones using N-bromosuccinimide.
- Tanemura, K., et al. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate.
- Tanemura, K., et al. (2004). A Mild and Efficient Procedure for α-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate.
- Pasha, M. A., & Ramachandraswamy, N. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. ISRN Organic Chemistry. [Link]
- BenchChem. (2025). Managing thermal instability of alpha-bromo ketones. BenchChem Technical Support.
- De Kimpe, N., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]
- Lee, K., & Chi, D. Y. (2003). Nonselective bromination-selective debromination strategy: selective bromination of unsymmetrical ketones on singly activated carbon against doubly activated carbon. Organic letters, 5(4), 411–414. [Link]
- Fiveable. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Fiveable Organic Chemistry. [Link]
- Wikipedia. (2023).
- Wikipedia. (2024). Thermodynamic and kinetic reaction control. [Link]
- LibreTexts Chemistry. (2021). 3.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
- Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
- LibreTexts Chemistry. (2023). 22.
- Lauher, J. (2021).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nonselective bromination-selective debromination strategy: selective bromination of unsymmetrical ketones on singly activated carbon against doubly activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. echemi.com [echemi.com]
- 13. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of 2-Bromo-5-methylcyclohexanone Isomers
Welcome to the technical support center for the purification of 2-Bromo-5-methylcyclohexanone isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable synthetic intermediates. The presence of multiple isomers, including diastereomers (cis/trans) and potentially enantiomers, coupled with the inherent instability of α-bromo ketones, presents significant purification challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve your desired product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound isomers.
Issue 1: Poor Separation of cis and trans Diastereomers in Column Chromatography
Question: I am attempting to separate the cis and trans isomers of this compound using silica gel column chromatography, but my fractions are consistently a mixture of both. How can I improve the resolution?
Answer: The co-elution of these diastereomers is a frequent challenge due to their similar polarities.[1] Achieving baseline separation requires careful optimization of your chromatographic conditions.
Causality and Recommended Actions:
-
Mobile Phase Polarity: The polarity of your eluent system is the most critical factor. If the isomers are eluting too quickly and together, your mobile phase is likely too polar.
-
Action: Start with a very low polarity mobile phase, such as pure hexane or petroleum ether, and gradually increase the polarity by adding small increments of a more polar solvent like diethyl ether or ethyl acetate.[1] This will increase the retention time on the silica gel and enhance the subtle differences in interaction between the isomers and the stationary phase.
-
-
Column Dimensions and Packing: A long, narrow column provides more theoretical plates and thus better separation efficiency compared to a short, wide column.
-
Action: Use a column with a high length-to-diameter ratio (e.g., >40:1). Ensure the silica gel is packed uniformly to avoid channeling, which can significantly decrease resolution.
-
-
Sample Loading: Overloading the column is a common cause of poor separation.
-
Action: Load a small amount of your crude mixture relative to the amount of silica gel (typically 1:50 to 1:100 mass ratio of sample to silica). For optimal results, pre-adsorb your sample onto a small amount of silica gel before loading it onto the column (dry loading).[1]
-
-
Flow Rate: A slower flow rate allows more time for equilibrium between the mobile and stationary phases, leading to better separation.
-
Action: Reduce the elution speed to allow for finer separation of the closely eluting isomers.
-
Issue 2: Product Decomposition During Purification
Question: My purified this compound appears discolored (yellow or brown) and an NMR analysis shows the presence of α,β-unsaturated ketone impurities. What is causing this degradation?
Answer: α-bromo ketones are susceptible to decomposition, primarily through dehydrobromination to form α,β-unsaturated ketones.[2][3] This process can be catalyzed by heat, light, and bases.
Causality and Recommended Actions:
-
Base-Catalyzed Elimination: Residual base from the synthesis or exposure to basic conditions during workup or purification can promote the elimination of HBr. Even weakly basic surfaces can be problematic.
-
Action: Ensure all glassware is thoroughly rinsed and neutralized. During aqueous workups, use a mildly acidic wash (e.g., dilute HCl) to neutralize any remaining base, followed by a water wash to remove salts. If using silica gel for chromatography, be aware that standard silica can be slightly acidic. While this is generally acceptable, avoid basic alumina.
-
-
Thermal Instability: Prolonged exposure to heat can accelerate decomposition.[2]
-
Action: Perform purification steps at room temperature or below whenever possible. If distillation is attempted, it should be done under high vacuum to keep the temperature low. Avoid prolonged heating during solvent evaporation; use a rotary evaporator at a moderate temperature.
-
-
Storage: Improper storage can lead to gradual decomposition over time.
-
Action: Store purified this compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and at low temperatures (refrigerator or freezer) to minimize degradation.[2]
-
Issue 3: Inconsistent Results in Stereoselective Bromination
Question: I am trying to synthesize a specific diastereomer of this compound, but the ratio of cis to trans isomers is inconsistent between batches. How can I control the stereochemical outcome?
Answer: The stereochemical outcome of the α-bromination of 5-methylcyclohexanone is governed by the principles of kinetic versus thermodynamic control.[4][5][6] The reaction conditions, particularly temperature and reaction time, determine which isomer is favored.
Causality and Recommended Actions:
-
Kinetic vs. Thermodynamic Control:
-
Reaction Conditions for Stereocontrol:
-
To favor the kinetic product: Run the bromination at low temperatures (e.g., 0 °C or below) and for a shorter duration. The choice of brominating agent and solvent can also influence the transition state energy.
-
To favor the thermodynamic product: Conduct the reaction at a higher temperature (e.g., room temperature or gentle heating) for a longer period to allow the initially formed kinetic product to equilibrate to the more stable thermodynamic isomer.[4]
-
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for determining the isomeric purity of this compound?
A1: A combination of techniques is often ideal for a comprehensive analysis.
-
Gas Chromatography (GC): GC is an excellent method for separating volatile isomers.[8] Using a capillary column with an appropriate stationary phase can provide high resolution for both cis/trans diastereomers and, with a chiral stationary phase, the enantiomers.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to determine the ratio of diastereomers.[10][11] The chemical shifts and coupling constants of the proton adjacent to the bromine atom are often distinct for the cis and trans isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This combination is highly effective, providing both separation and identification of the isomers and any impurities based on their mass spectra.[12]
Q2: Can High-Performance Liquid Chromatography (HPLC) be used for the purification of these isomers?
A2: Yes, HPLC is a viable, albeit less common, technique for this separation. Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile/water or methanol/water can be effective.[1] Normal-phase HPLC on a silica or diol column can also be employed. HPLC can be advantageous for thermally sensitive compounds as it is performed at ambient temperature.
Q3: What are the key safety precautions when handling this compound?
A3: α-bromo ketones are often lachrymators (potent eye irritants) and skin irritants.[2] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Be aware of the potential for the release of hydrogen bromide (HBr) gas upon decomposition, which is corrosive and has a sharp, acrid odor.[2]
Q4: How does the methyl group at the 5-position influence the purification challenges compared to 2-bromocyclohexanone?
A4: The methyl group introduces an additional chiral center, leading to the formation of diastereomers (cis and trans). This significantly complicates purification as you are no longer separating a single compound from impurities, but rather two or more closely related isomers from each other and from impurities. The steric and electronic effects of the methyl group can also subtly alter the polarity and stability of the molecule, which may require adjustments to purification protocols developed for the unsubstituted analog.
Experimental Protocols & Visualizations
Protocol: Column Chromatography for Diastereomer Separation
This protocol provides a general guideline for separating cis and trans isomers of this compound.
-
Column Preparation:
-
Select a glass column with a high length-to-diameter ratio.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to settle the silica bed. Drain the excess solvent until it is level with the top of the silica.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.[1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low-polarity mobile phase (e.g., 100% hexane or petroleum ether).
-
Maintain a slow, consistent flow rate.
-
Collect small fractions systematically.
-
If the compounds do not elute, gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent (e.g., start with 1-2% diethyl ether in hexane).
-
-
Analysis:
-
Monitor the fractions by Thin Layer Chromatography (TLC) or GC to determine the composition of each fraction.
-
Combine the fractions containing the pure desired isomer.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Workflow Diagram
Caption: Workflow for the purification of this compound isomers via column chromatography.
Decision Logic for Stereocontrol
Caption: Decision diagram for achieving kinetic vs. thermodynamic control in the bromination reaction.
References
- BenchChem. (2025). A Comparative Guide to Determining the Enantiomeric Excess of (R)-2-bromo-5-methylhexane Reactions.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 2-Bromo-5-methylhexane: A GC-MS Perspective.
- BenchChem. (2025). A Spectroscopic Showdown: Unveiling the Isomers of Methylcyclohexanone.
- BenchChem. (2025). Managing thermal instability of alpha-bromo ketones.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers.
- Ceylan, M., et al. (n.d.).
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- LibreTexts. (n.d.). Kinetic & Thermodynamic Control – Foundations of Chemical and Biological Engineering I.
- MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube.
- Smolecule. (n.d.). Buy this compound | 89886-68-0.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Xiao, P., et al. (n.d.). Structural characterization and thermally induced isomerization investigation of cis- and trans-vitamin K1 using ion mobility mass spectrometry. Analytical Methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. Kinetic & Thermodynamic Control – Foundations of Chemical and Biological Engineering I [pressbooks.bccampus.ca]
- 6. jackwestin.com [jackwestin.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Diastereomeric Separation of 2-Bromo-5-methylcyclohexanone
Welcome to the technical support center for the diastereomeric separation of 2-Bromo-5-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the separation of these stereoisomers. The information presented here is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.
Introduction to the Challenge
This compound possesses two chiral centers, at the C2 and C5 positions, giving rise to two pairs of enantiomers, which are diastereomers of each other: (2R,5R), (2S,5S) and (2R,5S), (2S,5R). The cis and trans isomers represent these diastereomeric pairs. Due to their different physical and chemical properties, diastereomers can be separated by non-chiral chromatographic methods, yet achieving optimal resolution can be a significant challenge. This guide will walk you through method development strategies and troubleshooting common separation issues.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is crucial for effective method development.
| Property | Value | Source |
| Molecular Formula | C7H11BrO | [1][2][3][4] |
| Molecular Weight | 191.07 g/mol | [1][2][3][4] |
| XLogP3 | 2.1 | [2][3][4] |
| Rotatable Bond Count | 0 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Frequently Asked Questions (FAQs) in Method Development
Q1: What is the best starting point for developing a separation method for this compound diastereomers?
A1: The most logical starting point is Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) on a silica or cyano-bonded stationary phase.[5] Diastereomers often exhibit sufficient polarity differences for separation on these columns.[5] A typical starting mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a slightly more polar modifier like isopropanol (IPA) or ethanol.
Rationale: The hydroxyl groups on the silica surface interact with the polar carbonyl and bromo groups of the cyclohexanone derivative. The subtle differences in the spatial arrangement of these groups in the cis and trans diastereomers lead to differential retention times.
Q2: Should I consider Reversed-Phase HPLC (RP-HPLC)?
A2: While NP-HPLC is often the first choice, RP-HPLC can also be effective. A C18 or C8 column with a mobile phase of acetonitrile or methanol and water is a standard starting point. However, due to the relatively non-polar nature of the molecule, you might encounter short retention times. In such cases, using a higher percentage of the aqueous component in the mobile phase can increase retention.
Expert Tip: For diastereomers that are difficult to separate, derivatization with a chiral reagent to form new diastereomeric pairs with larger structural differences can be a powerful strategy.[6][7] These derivatives can then be more easily separated on a standard achiral column.[6][7]
Q3: When is Supercritical Fluid Chromatography (SFC) a good alternative?
A3: SFC is an excellent, often superior, alternative to HPLC for diastereomer separations.[8][9] It is particularly advantageous for preparative scale work due to faster separations and reduced solvent consumption.[10] SFC typically uses supercritical carbon dioxide as the main mobile phase component, with a polar co-solvent like methanol or ethanol.[11]
Key Advantages of SFC:
-
High Efficiency: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in resolution.[9]
-
Unique Selectivity: SFC can provide different selectivity compared to HPLC, potentially resolving diastereomers that co-elute in liquid chromatography.
-
Green Chemistry: The use of CO2, a non-toxic and recyclable solvent, makes SFC an environmentally friendly option.[10]
Q4: Can I use crystallization to separate the diastereomers?
A4: Yes, diastereomeric crystallization is a viable and industrially favored technique, especially for large-scale separations.[12][13] This method relies on the different solubilities of the diastereomers in a particular solvent. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively precipitated out of the solution.[13]
Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, if the stereocenters are prone to epimerization under the crystallization conditions, a dynamic process can occur where the more soluble diastereomer in solution converts to the less soluble, precipitating diastereomer.[14][15] This can lead to a theoretical yield of up to 100% for the desired diastereomer.[15]
Troubleshooting Common Separation Issues
Scenario 1: Poor or No Resolution of Diastereomeric Peaks
Q: My chromatogram shows a single peak or two very poorly resolved peaks. What should I do?
A: This is a common challenge. Here is a systematic approach to troubleshoot this issue:
Step-by-Step Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
NP-HPLC: Adjust the ratio of the polar modifier (e.g., IPA, ethanol). A lower percentage of the modifier will generally increase retention and may improve resolution. Try switching to a different modifier (e.g., from IPA to ethanol).
-
RP-HPLC: Modify the ratio of the organic solvent (acetonitrile or methanol) to water. Sometimes, switching the organic solvent can significantly alter selectivity.[16]
-
Additives: In some cases, small amounts of additives like acids (e.g., formic acid, acetic acid) or bases (e.g., diethylamine) can improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.[17]
-
-
Change the Stationary Phase:
-
Adjust the Temperature:
-
Temperature can have a significant impact on separation, affecting both kinetics and thermodynamics.[18][19] Lowering the temperature often improves resolution by increasing the differences in the interaction energies between the diastereomers and the stationary phase.[20] However, in some cases, increasing the temperature can lead to better separation.[18][19] It is an important parameter to screen.
-
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting poor resolution.
Scenario 2: Peak Tailing
Q: My peaks are broad and asymmetrical (tailing). How can I improve the peak shape?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active sites like free silanols on silica-based columns.
Strategies to Mitigate Peak Tailing:
-
Mobile Phase Additives: Adding a small amount of a competitive agent to the mobile phase can block active sites on the stationary phase.
-
For acidic compounds, adding a small amount of a stronger acid (e.g., 0.1% TFA or formic acid) can help.
-
For basic compounds, adding a small amount of a base (e.g., 0.1% diethylamine or triethylamine) is effective.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Column Choice: Use a high-purity, end-capped column to minimize the number of free silanol groups.
-
pH Adjustment (RP-HPLC): Ensure the pH of the mobile phase is at least 2 pH units away from the pKa of your analyte to maintain a single ionic form.
Scenario 3: Irreproducible Retention Times
Q: My retention times are shifting between runs. What is causing this?
A: Fluctuating retention times are typically due to a lack of system equilibration, changes in mobile phase composition, or temperature variations.
Checklist for Ensuring Reproducibility:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes or more, especially when switching between different mobile phases.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. If using a mixture of solvents, prepare them as a single batch to avoid variations from online mixing. Degas the mobile phase thoroughly to prevent bubble formation.
-
Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[18][19]
-
System Check: Check for leaks in the HPLC system, as these can cause pressure fluctuations and affect the flow rate.
Logical Relationship Diagram for Irreproducible Retention Times
Caption: Causes and solutions for retention time variability.
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. [Link]
- Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC. [Link]
- The effect of mobile phase composition on the chiral separation of compounds.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. [Link]
- Separation of diastereomers.
- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
- Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. NIH. [Link]
- Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- 2-Bromo-2-methylcyclohexanone | C7H11BrO | CID 11116853. PubChem. [Link]
- Comparative study on separation of diastereomers by HPLC.
- 2-Bromo-3-methylcyclohexanone | C7H11BrO | CID 21541956. PubChem. [Link]
- How can we separate diastereomers of larger organic moiety?
- Help with separ
- Altering the mobile phase composition to enhance self-disproportionation of enantiomers in achiral chrom
- High-performance Liquid Chromatographic Separation of Enantiomers and Diastereomers of 2-methylcyclohexanone Thiosemicarbazone, and Determination of Absolute Configuration and Configur
- Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. [Link]
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- 2-bromo-2-methylcyclohexanone - C7H11BrO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
- Crystallization-induced diastereomer transform
- 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014. PubChem. [Link]
- trans-2-Bromo-5-methylcyclohexanone | C7H11BrO | CID 124629995. PubChem. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD.
- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]
- Diastereomeric Crystalliz
- Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Comput
Sources
- 1. 2-Bromo-2-methylcyclohexanone | C7H11BrO | CID 11116853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-methylcyclohexanone | C7H11BrO | CID 21541956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-2-Bromo-5-methylcyclohexanone | C7H11BrO | CID 124629995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. waters.com [waters.com]
- 10. selvita.com [selvita.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Crystallization-induced diastereomer transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Bromo-5-methylcyclohexanone
An In-Depth Technical Guide for Researchers
Welcome to the technical support center for the synthesis of 2-Bromo-5-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Halogenated cyclohexanones are versatile building blocks in organic synthesis, serving as key precursors for constructing complex molecular architectures, including various nitrogen and oxygen-containing heterocyclic compounds.[1] The target molecule, this compound, is synthesized via the α-bromination of 4-methylcyclohexanone. This guide will delve into the critical aspects of this reaction, from mechanism and regioselectivity to practical troubleshooting.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the α-bromination of 4-methylcyclohexanone. Understanding these principles is crucial for successful synthesis and effective troubleshooting.
Q1: What is the fundamental mechanism for the acid-catalyzed α-bromination of 4-methylcyclohexanone?
The electrophilic α-bromination of ketones under acidic conditions proceeds through an enol intermediate.[2] The acid catalyst is essential as it protonates the carbonyl oxygen, which significantly accelerates the tautomerization of the ketone into its more nucleophilic enol form.[3][4] The mechanism involves three key steps:
-
Acid-Catalyzed Enolization: The carbonyl oxygen is protonated by the acid catalyst. A weak base (like the solvent or another ketone molecule) then removes a proton from an α-carbon to form the enol intermediate.[3][5]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine molecule (e.g., Br₂).[2][3]
-
Deprotonation: The intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product and hydrogen bromide (HBr).[2]
Caption: Acid-catalyzed α-bromination mechanism.
Q2: Why is regioselectivity a major challenge in this synthesis?
4-Methylcyclohexanone is an unsymmetrical ketone with two different α-carbons (C2 and C6) bearing protons. This means two distinct enol intermediates can form, leading to two possible constitutional isomers: this compound and 2-Bromo-3-methylcyclohexanone.
-
Thermodynamic Enol: Deprotonation at the more substituted α-carbon (C2) leads to the more substituted, and thus more thermodynamically stable, enol. Reaction of this enol yields the desired this compound.[6][7]
-
Kinetic Enol: Deprotonation at the less substituted and less sterically hindered α-carbon (C6) occurs faster, leading to the kinetic enolate/enol.[8] Reaction of this enol yields the isomeric byproduct 2-Bromo-3-methylcyclohexanone.
Under acidic conditions, where enol formation is reversible, the reaction generally favors the formation of the more stable thermodynamic enol, thus yielding the more substituted α-bromo ketone as the major product.[6][7] However, reaction conditions can influence the ratio of these products.
Caption: Thermodynamic vs. Kinetic enol formation.
Q3: Which brominating agent should I use: Br₂ or N-Bromosuccinimide (NBS)?
Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are common electrophilic bromine sources. The choice depends on reaction conditions, safety, and desired selectivity.
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Highly reactive, often used with a solvent like acetic acid or CCl₄.[9] | Milder brominating agent. Often used for radical bromination but also effective for α-bromination of enol ethers/enolates.[1] |
| Handling | Corrosive, volatile, and toxic liquid. Requires careful handling in a fume hood. | Crystalline solid, easier and safer to handle and weigh. |
| Byproducts | Produces HBr, which can catalyze the reaction but also lead to side reactions if not controlled.[2] | Produces succinimide, which is a solid and can sometimes complicate workup. |
| Selectivity | In acidic media, generally provides good selectivity for the thermodynamic product. | Can offer better control and selectivity, especially when used with pre-formed enol derivatives like silyl enol ethers.[1] |
For direct, acid-catalyzed bromination of the ketone, Br₂ in acetic acid is a standard and effective method.[3][5]
Part 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides a systematic approach to diagnosing and solving common issues.
Problem 1: Low or No Yield of the Desired Product
-
Probable Cause A: Incomplete Reaction.
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material (4-methylcyclohexanone) is still present after the expected reaction time, the reaction is incomplete.
-
Solution:
-
Check Catalyst: Ensure a sufficient amount of acid catalyst (e.g., HBr or acetic acid) was used. The catalyst is crucial for enol formation.[3]
-
Reaction Time/Temperature: The rate of enolization is often the rate-limiting step.[10] Consider extending the reaction time or slightly increasing the temperature, but be cautious as this can also promote side reactions.
-
Reagent Quality: Verify the purity and reactivity of your brominating agent. Old Br₂ or NBS may have degraded.
-
-
-
Probable Cause B: Product Degradation during Workup.
-
Diagnosis: The crude product appears dark, oily, or decomposes during purification (e.g., distillation). α-bromo ketones can be unstable, especially at high temperatures or in the presence of base.
-
Solution:
-
Minimize Heat: Use rotary evaporation at a low temperature to remove solvents. Avoid high-temperature distillation if possible.
-
Purification Method: Column chromatography on silica gel is often a milder purification method than distillation for this class of compounds.
-
Avoid Base: During aqueous workup, avoid using basic solutions (e.g., sodium bicarbonate wash) if the product is prone to elimination. Dehydrobromination to form an α,β-unsaturated ketone is a common side reaction promoted by base.[1][4]
-
-
Problem 2: Formation of Multiple Products (Isomers, Di-brominated species)
-
Probable Cause A: Lack of Regioselectivity.
-
Diagnosis: ¹H NMR or GC-MS analysis of the crude product shows signals corresponding to both this compound and the 2-Bromo-3-methylcyclohexanone isomer.
-
Solution:
-
Ensure Thermodynamic Control: For acid-catalyzed reactions, allowing the reaction to reach equilibrium at a moderate temperature (e.g., room temperature to 40°C) should favor the more stable thermodynamic product. Avoid very low temperatures that might trap the kinetic product.
-
Advanced Method (for high purity): For superior regiocontrol, consider a two-step approach via a silyl enol ether. First, form the thermodynamic silyl enol ether of 4-methylcyclohexanone. This intermediate can then be isolated and reacted with NBS to yield almost exclusively the desired this compound.[1]
-
-
-
Probable Cause B: Over-bromination.
-
Diagnosis: Mass spectrometry indicates the presence of di-brominated species (C₇H₁₀Br₂O).
-
Solution:
-
Stoichiometry: Use only one equivalent of the brominating agent (Br₂ or NBS).
-
Controlled Addition: Add the bromine solution dropwise to the ketone solution at a controlled temperature.[9] A rapid, bulk addition can create localized areas of high bromine concentration, leading to over-bromination. Under acidic conditions, the first bromination is typically faster than the second because the electron-withdrawing bromine atom deactivates the ring toward further enolization.[6] However, poor control can override this selectivity.
-
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Enolate - Wikipedia [en.wikipedia.org]
- 9. Buy this compound | 89886-68-0 [smolecule.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Controlling kinetic versus thermodynamic enolate formation in bromination
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that controlling the regioselectivity of reactions is paramount to successful synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of kinetic versus thermodynamic enolate formation, specifically for bromination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a kinetic and a thermodynamic enolate?
A1: The distinction lies in the pathway of formation and the resulting stability of the product. When an unsymmetrical ketone is deprotonated, two different enolates can form.[1]
-
The kinetic enolate is formed faster. Deprotonation occurs at the less sterically hindered α-carbon, as a bulky base can access this proton more easily.[2][3] This pathway has a lower activation energy. However, the resulting enolate, being less substituted, is typically less stable.[1]
-
The thermodynamic enolate is more stable. It is the lower-energy product, usually because its double bond is more substituted, which is favored by hyperconjugation.[3][4] This pathway has a higher activation energy, meaning it forms more slowly, but given enough time and energy for equilibrium to be established, it will become the predominant species.[2][4]
dot graph TD { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"];
} /**/ Caption: Energy profile for kinetic vs. thermodynamic enolate formation.
Q2: What are the key experimental factors that control which enolate is formed?
A2: Control is achieved by carefully manipulating four key parameters: the base, the solvent, the temperature, and the reaction time.[5]
| Factor | Kinetic Control Conditions | Thermodynamic Control Conditions | Rationale |
| Base | Strong, bulky, non-nucleophilic (e.g., LDA, LHMDS)[2][6] | Strong or weak, sterically small (e.g., NaH, NaOEt, KOtBu)[4][6] | A bulky base preferentially abstracts the less hindered proton. A small base can access either proton, allowing equilibrium.[4] |
| Temperature | Low (-78 °C)[2][6] | Higher (0 °C to room temp. or above)[1][6] | Low temperature prevents the kinetic product from reverting to the starting material and equilibrating to the more stable thermodynamic product.[2][7] |
| Solvent | Aprotic (e.g., THF, Et2O)[5][8] | Protic or Aprotic (e.g., EtOH, THF)[5][8] | Aprotic solvents are required for strong bases like LDA. Protic solvents facilitate proton exchange, helping the system reach equilibrium.[8] |
| Reaction Time | Short (< 1 hour)[6] | Long (> 20 hours)[6] | Short reaction times trap the faster-forming kinetic product. Longer times allow the reaction to reach thermodynamic equilibrium.[1] |
Q3: Why is selecting the correct brominating agent important?
A3: The choice of brominating agent is critical for success. The enolate is a potent nucleophile, and the brominating agent is the electrophile.[9]
-
Molecular Bromine (Br₂): This is a common and effective electrophile that reacts readily with enolates.[10][11] It is often used in acidic or basic conditions.
-
N-Bromosuccinimide (NBS): NBS is a solid, easier-to-handle source of electrophilic bromine.[12] It is particularly useful because it can provide a low, steady concentration of Br₂, which can help prevent side reactions that might occur with a large excess of Br₂.[12] Other milder agents like pyridinium hydrobromide perbromide (PHP) can also be useful alternatives.[13]
Q4: Under basic conditions, why does polyhalogenation often occur, and how can it be avoided?
A4: Under basic conditions, the initial α-halogenation product is actually more acidic at the halogenated α-position than the starting material.[14][15] The electron-withdrawing halogen atom stabilizes the resulting enolate, making subsequent deprotonation and halogenation faster than the first.[14][16] This leads to a rapid cascade of polyhalogenation.[17]
To achieve monobromination, it is often better to perform the reaction under acidic conditions, which proceeds via the enol intermediate.[15][18] Each successive halogenation under acidic conditions is slower than the first because the halogen deactivates the carbonyl oxygen, making its protonation less favorable.[19] If basic conditions are necessary, using a pre-formed enolate with exactly one equivalent of a brominating agent at low temperature can favor the mono-brominated product.
Troubleshooting Guide
Q1: My reaction has a low yield, and I'm recovering mostly starting material. What went wrong?
A1: This is a common issue that typically points to inefficient enolate formation.
| Probable Cause | Troubleshooting Steps & Scientific Rationale |
| Inactive Base | Solution: Use a freshly prepared or recently titrated solution of your base (e.g., LDA).[20] Rationale: Strong bases like LDA can degrade upon exposure to moisture or air. Incomplete deprotonation means a low concentration of the required enolate nucleophile. |
| Insufficiently Low Temperature | Solution: Ensure your reaction is maintained at -78 °C (dry ice/acetone bath) during enolate formation.[20] Rationale: For kinetic enolates, if the temperature rises, the deprotonation becomes reversible, preventing the complete formation of the desired enolate before the electrophile is added. |
| Poor Reagent Quality | Solution: Purify the ketone and ensure solvents are anhydrous. Use a fresh bottle of the brominating agent.[20] Rationale: Protic impurities (like water) in the solvent or starting material will quench the strong base, preventing enolate formation. |
| Steric Hindrance | Solution: For highly hindered ketones, you may need longer reaction times for enolate formation or a less hindered base if thermodynamically controlled.[21][22] Rationale: Steric bulk around the α-proton can significantly slow the rate of deprotonation, even with a strong base.[22] |
dot graph TD { A[Low Yield / Starting Material Recovered] --> B{Enolate Formation Issue?}; B -- Yes --> C{Base Active?}; C -- No --> D[Use Fresh/Titrated LDA]; C -- Yes --> E{Temperature Correct?}; E -- No --> F[Maintain -78°C]; E -- Yes --> G{Reagents Anhydrous?}; G -- No --> H[Purify Ketone/Solvent]; G -- Yes --> I[Consider Steric Hindrance/Increase Time];
} /**/ Caption: Troubleshooting flowchart for low reaction yield.
Q2: I'm getting the wrong regioisomer. I wanted the kinetic product but formed the thermodynamic one.
A2: This indicates that your reaction conditions allowed for equilibration of the enolates.
| Probable Cause | Troubleshooting Steps & Scientific Rationale |
| Temperature Too High | Solution: Strictly maintain the temperature at -78 °C during base addition and enolate formation.[2] Do not let the reaction warm up before adding the brominating agent. Rationale: Even a slight increase in temperature can provide enough energy for the less stable kinetic enolate to revert to the starting ketone, which can then re-deprotonate to form the more stable thermodynamic enolate. |
| Incorrect Order of Addition | Solution: Always add the ketone to the solution of the base (LDA). This maintains an excess of base and ensures the ketone is rapidly and irreversibly deprotonated. Adding the base to the ketone can create localized areas where ketone is in excess, allowing for equilibration.[3] |
| Base Not Bulky Enough | Solution: Ensure you are using a sufficiently hindered base like LDA or LHMDS. Rationale: A less hindered base may not provide enough kinetic selection for the less substituted position, leading to a mixture of enolates.[4] |
| Protic Contaminants | Solution: Use rigorously dried solvents and glassware. Rationale: Traces of water or alcohol can act as proton shuttles, catalyzing the equilibration between the kinetic and thermodynamic enolates, even at low temperatures.[8] |
Q3: My main product is from an aldol condensation, not bromination. How do I prevent this?
A3: This occurs when the enolate attacks an unreacted molecule of the starting ketone instead of the brominating agent. This is a classic side reaction, especially if enolate formation is slow or incomplete.[21]
| Probable Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete Enolate Formation | Solution: Use a full equivalent of a strong, non-nucleophilic base like LDA to ensure all the ketone is converted to the enolate before the electrophile is added.[20][22] Rationale: Using weaker bases (e.g., alkoxides) sets up an equilibrium with a significant concentration of both the enolate and the starting ketone present, which is the perfect storm for an aldol reaction.[8] |
| Slow Bromination | Solution: Add the brominating agent quickly (while maintaining the low temperature) once enolate formation is complete. Rationale: The goal is to trap the enolate with the brominating agent as soon as it is formed. If the enolate sits for too long, it may find other reaction pathways. |
| Order of Addition | Solution: Pre-form the enolate completely at -78 °C, then add the brominating agent. Do not add the base to a mixture of the ketone and the brominating agent. Rationale: A controlled, stepwise addition ensures the enolate is available to react only with the desired electrophile. |
Detailed Experimental Protocols
Protocol 1: Selective Formation and Bromination of the Kinetic Enolate
(Example: Bromination of 2-methylcyclohexanone at the 6-position)
This protocol details the formation of the less substituted (kinetic) enolate using LDA, followed by trapping with bromine to yield 2-bromo-6-methylcyclohexanone.[23]
1. Setup & Reagent Preparation:
- Assemble a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet, a thermometer, and a rubber septum.
- Add anhydrous tetrahydrofuran (THF) via syringe.[5]
- Cool the flask to -78 °C using a dry ice/acetone bath.[20]
2. Enolate Formation:
- Slowly add a solution of freshly prepared or titrated LDA (1.05 eq.) dropwise to the stirred THF.
- To this cold LDA solution, add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C.
- Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.[20]
3. Bromination & Quench:
- Prepare a solution of molecular bromine (Br₂) (1.0 eq.) in anhydrous THF.
- Add the bromine solution dropwise to the enolate solution at -78 °C. The reaction should be instantaneous, with the bromine color disappearing upon addition.
- After the addition is complete, stir for an additional 15 minutes at -78 °C.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine, followed by saturated aqueous ammonium chloride (NH₄Cl).
4. Workup & Purification:
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography.
Protocol 2: Selective Formation and Bromination of the Thermodynamic Enolate
(Example: Bromination of 2-methylcyclohexanone at the 2-position)
This protocol uses a smaller base and thermal equilibration to favor the more substituted (thermodynamic) enolate, yielding 2-bromo-2-methylcyclohexanone.[23]
1. Setup & Reagent Preparation:
- To a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 2-methylcyclohexanone (1.0 eq.) and a suitable solvent like THF.
- Add a strong, non-hindered base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) or potassium hydride (KH).[6] Alternatively, use a substoichiometric amount of LDA (0.95 eq.) to allow for equilibration.[4]
2. Enolate Equilibration:
- Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) for several hours (4-24 hours) to allow the enolates to equilibrate.[4][6] The system will settle at the lowest energy state, favoring the more substituted thermodynamic enolate.
3. Bromination & Quench:
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of molecular bromine (Br₂) (1.0 eq.) in THF dropwise.
- After the addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
- Quench the reaction by carefully adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) followed by water.
4. Workup & Purification:
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography to isolate the desired regioisomer.
References
- Neuman, R. C. Reactions of Enolate Ions and Enols.
- III Enolate Chemistry. University of Bristol.
- Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates.
- LibreTexts. (2019). 21.5: Enolates of Unsymmetrical Carbonyl Compounds.
- Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry.
- JoVE. (2023). Regioselective Formation of Enolates.
- Ashenhurst, J. (2023). Halogenation Of Ketones via Enols. Master Organic Chemistry.
- University of Wisconsin-Madison. Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation.
- Tuske, S. J., et al. (2018). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. NIH National Center for Biotechnology Information.
- PSIBERG. (2023). Enolates: Preparation, Stability, and Reactions.
- Lumen Learning. 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook.
- University of Calgary. Kinetic vs. Thermodynamic Enolates.
- Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- Organic Chemistry Tutor. Halogenation of Ketones and Haloform Reaction.
- Common Organic Chemistry. Bromination - Common Conditions.
- LibreTexts. (2023). 22.6: Reactivity of Enolate Ions.
- Khan Academy. Kinetic and thermodynamic enolates.
- Chemistry Steps. Alpha Halogenation of Enols and Enolates.
- LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products.
- Wikipedia. Ketone halogenation.
- Patsnap Eureka. (2025). Enolates Formation and Reactions: Aldol, Alkylation, and More.
- Wordpress. (2026). Br2 and Electorphilic Br+ reagents.
- Organic Chemistry Portal. N-Bromosuccinimide (NBS).
- Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- ChemRxiv. (2021). Electrophilic Activation of Molecular Bromine Mediated by I(III).
- LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- MDPI. (2020). Synthetic Access to Aromatic α-Haloketones.
- The Organic Chemistry Tutor. (2020). Bromnination of enols and enolates. YouTube.
- LibreTexts. (2021). 9.1: Reactions of Enols and Enolates.
- Dr. Mike Christiansen. (2024). Reactions of Enols and Enolates; Aldol Reactions. YouTube.
- Wikipedia. Vicinal difunctionalization.
- Dr. Mike Christiansen. (2012). Chapter 19 – Enolate Reactions: Part 3 of 3. YouTube.
- Química Organica.org. Enol and enolate problems.
Sources
- 1. Video: Regioselective Formation of Enolates [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. psiberg.com [psiberg.com]
- 6. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 7. Khan Academy [khanacademy.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Bromination - Common Conditions [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. An Increased Understanding of Enolate Additions under Mechanochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted bromine from reaction mixtures. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles to ensure procedural success and safety.
Troubleshooting Guide
This section addresses the most common issues encountered during the workup of bromination reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Persistent yellow or orange color in the organic layer after quenching. | 1. Insufficient Quenching Agent: The stoichiometric amount of the reducing agent was not met.[1] 2. Degraded Quenching Solution: Aqueous solutions of some reducing agents can degrade over time.[1] 3. Poor Mixing: In a biphasic system, inefficient stirring can limit the reaction between the aqueous quencher and the bromine in the organic layer.[1] | 1. Add More Quencher: Add more of the quenching solution (e.g., 10% sodium thiosulfate) in portions, with vigorous stirring, until the color dissipates.[1] 2. Use a Fresh Solution: Prepare a fresh solution of the quenching agent.[1] 3. Improve Agitation: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.[1] |
| 2. Formation of a fine, pale yellow precipitate (elemental sulfur). | Acidic Conditions: This is a classic issue when using sodium thiosulfate under acidic conditions. The thiosulfate anion (S₂O₃²⁻) decomposes in the presence of acid to form unstable thiosulfuric acid (H₂S₂O₃), which readily disproportionates into sulfur (S) and sulfur dioxide (SO₂).[2][3] | 1. Adjust pH: Before or during the thiosulfate addition, carefully add a mild base like saturated aqueous sodium bicarbonate to neutralize the mixture. 2. Use an Alternative Quencher: Switch to sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃), which are less prone to forming sulfur precipitates in acidic media.[3] 3. Filtration: If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of Celite®.[3] |
| 3. The quenching reaction is violently exothermic and difficult to control. | 1. Concentrated Reagents: The reaction between bromine and reducing agents is inherently exothermic. Using highly concentrated solutions can release heat too quickly.[1][3] 2. Rapid Addition: Adding the quenching agent too fast does not allow for adequate heat dissipation.[1] 3. Elevated Reaction Temperature: Starting the quench at a high temperature adds to the thermal load. | 1. Cool the Reaction: Before and during the quench, cool the reaction mixture in an ice-water bath (0-5 °C).[1][2] 2. Dilute and Add Slowly: Use a more dilute quenching solution (e.g., 5-10% w/v) and add it dropwise or in small portions with efficient stirring to control the temperature.[2][3] |
| 4. Formation of a stable emulsion during aqueous workup. | Similar Densities/Polarities: The densities or polarities of the aqueous and organic layers are too similar, preventing clean separation. Surfactant-like species may also be present. | 1. Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[1] 2. Dilute the Organic Layer: Add more of the organic solvent to decrease its density and polarity.[1] 3. Gentle Mixing: Gently swirl or rock the separatory funnel instead of shaking vigorously.[1] 4. Filter through Celite®: In persistent cases, filtering the entire emulsified layer through a pad of Celite® can help break the emulsion.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted bromine? A1: The most effective method is chemical quenching, which involves converting elemental bromine (Br₂) into non-volatile, water-soluble bromide salts (Br⁻).[1][3] This is achieved by using a reducing agent. The most common quenching agents are aqueous solutions of sodium thiosulfate, sodium bisulfite, sodium metabisulfite, and sodium sulfite.[1][3] Once quenched, the bromide salts are easily removed from the organic product layer via an aqueous workup.[1]
Q2: How do I choose the right quenching agent for my reaction? A2: The choice depends primarily on the pH sensitivity of your product and the reaction conditions.[2]
-
Sodium Thiosulfate (Na₂S₂O₃): Highly effective and inexpensive, but it can form elemental sulfur under acidic conditions.[2][4] It is best used in neutral or slightly basic mixtures.
-
Sodium Bisulfite (NaHSO₃) / Sodium Metabisulfite (Na₂S₂O₅): Good alternatives for acidic conditions as they are less likely to precipitate sulfur.[2][3] However, they can generate sulfur dioxide (SO₂) gas, which is toxic and should be handled in a fume hood.[2]
-
Sodium Sulfite (Na₂SO₃): Also effective and avoids sulfur precipitation.[5][6]
-
Unsaturated Hydrocarbons (e.g., Cyclohexene): These can be used to consume excess bromine via an addition reaction. However, the resulting dibrominated byproduct will remain in the organic layer and may need to be removed by chromatography or distillation.[3][5]
Below is a decision-making workflow for selecting a quenching agent.
Q3: What are the visual cues for a complete quench? A3: The primary indicator is a distinct color change. Elemental bromine has a characteristic red-brown or orange/yellow color. As it is reduced to the colorless bromide ion (Br⁻), this color will completely disappear.[1][4] The organic layer should become colorless or, in some cases, pale yellow upon completion.[1][3]
Q4: Can I remove excess bromine by evaporation or distillation? A4: This is strongly discouraged.[1] Although bromine has a relatively low boiling point (58.8 °C), it is highly toxic, corrosive, and volatile.[1][7][8] Attempting to remove it by evaporation poses a significant inhalation hazard and can lead to contamination of your laboratory and equipment. Chemical quenching is the safer and more effective method.[1]
Q5: What safety precautions are essential when working with bromine? A5: Bromine is highly toxic and corrosive.[7][9] Always handle bromine in a certified chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, a face shield, and a lab coat.[5][11][12] Ensure an eyewash station and safety shower are immediately accessible.[12] Always have a quenching solution, such as 10% sodium thiosulfate, readily available to neutralize spills.[5][13]
Q6: How should I dispose of bromine-containing waste? A6: Aqueous waste containing bromide salts and the quenching agent byproducts should be collected and disposed of as hazardous waste according to your institution's and local environmental regulations.[14][15] Never pour it down the drain. Always consult with your institution's Environmental Health & Safety (EH&S) officer for specific disposal guidelines.[14]
Quantitative Data on Common Bromine Quenching Agents
The table below summarizes key quantitative and qualitative data for the most frequently used quenching agents.
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Advantages | Disadvantages |
| Sodium Thiosulfate | Na₂S₂O₃ | 5-10% (w/v) aqueous[2] | 2:1 | Inexpensive, highly effective[2] | Can form elemental sulfur under acidic conditions[2][3] |
| Sodium Bisulfite | NaHSO₃ | 5-10% (w/v) aqueous[2] | 1:1 | Effective, does not typically form sulfur[2] | Generates toxic SO₂ gas; solution is acidic[2] |
| Sodium Sulfite | Na₂SO₃ | 5-10% (w/v) aqueous[2] | 1:1 | Effective, less likely to form sulfur than thiosulfate[2] | Can also generate SO₂ under acidic conditions[2] |
| Cyclohexene | C₆H₁₀ | Neat or in a solvent | 1:1 | Reacts quickly; useful for non-aqueous conditions | Product (1,2-dibromocyclohexane) remains in the organic layer and must be separated[3][5] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
This is the most common method for removing unreacted bromine.
Chemical Reaction: 2Na₂S₂O₃ (aq) + Br₂ (org) → Na₂S₄O₆ (aq) + 2NaBr (aq)
-
Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the mixture to 0-5 °C in an ice-water bath. This is critical to control any potential exotherm during the quench.[1][2]
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[5]
-
Add Quenching Solution: With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[1] Continue the addition dropwise until the red-brown color of the bromine disappears and the solution becomes colorless.[1][5]
-
Aqueous Workup: Transfer the biphasic mixture to a separatory funnel.
-
Separate Layers: Allow the layers to separate and drain the aqueous (typically bottom) layer.[1]
-
Wash: Wash the organic layer sequentially with water and then with brine.[1] This removes residual water-soluble impurities.
-
Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.[1]
Protocol 2: Quenching with Aqueous Sodium Bisulfite
This method is a suitable alternative to sodium thiosulfate, especially under acidic conditions.
Chemical Reaction: NaHSO₃ (aq) + Br₂ (org) + H₂O (l) → NaHSO₄ (aq) + 2HBr (aq)
-
Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C in an ice-water bath.[1]
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding the solid to deionized water with stirring until no more dissolves.[3][5]
-
Add Quenching Solution: Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring. Continue the addition until the bromine color is fully discharged.[3][5]
-
Workup: Proceed with steps 4-7 as described in Protocol 1 (Aqueous Workup, Separate Layers, Wash, Dry and Concentrate).[3][5]
General Workflow Visualization
The following diagram illustrates the general experimental sequence for removing excess bromine and isolating the final product.
References
- Technical Support Center: Quenching and Removal of Excess Bromine - Benchchem. (URL: )
- Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures - Benchchem. (URL: )
- What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025). (URL: )
- Bromine handling and safety. Slideshare. (URL: )
- Student safety sheets 55 Bromine. CLEAPSS Science. (2022). (URL: )
- Technical Support Center: Handling and Quenching Reactions with Bromin
- Workup: Bromine or Iodine - Department of Chemistry : University of Rochester. (URL: )
- - Benchchem. (URL: )
- Handling liquid bromine and preparing bromine water | Demonstration - RSC Educ
- Safety D
- SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021). (URL: )
- How to remove bromine from a reaction mixture? - Quora. (2020). (URL: [Link])
- Remove Sticky Reagents - University of Rochester. (URL: [Link])
- Bromine - Rutgers University Environmental Health and Safety. (URL: [Link])
- quenching? organic lab - The Student Room. (2007). (URL: [Link])
- Question about use of bromine (experimental procedure) - Reddit. (2023). (URL: [Link])
- Standard Operating Procedure (SOP)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. Bromine handling and safety | DOCX [slideshare.net]
- 8. quora.com [quora.com]
- 9. science.cleapss.org.uk [science.cleapss.org.uk]
- 10. carlroth.com [carlroth.com]
- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. reddit.com [reddit.com]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Stability issues of 2-Bromo-5-methylcyclohexanone during storage
Technical Support Center: 2-Bromo-5-methylcyclohexanone
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the common stability issues encountered during the storage and handling of this versatile synthetic intermediate. As a reactive α-bromoketone, its stability can be compromised under suboptimal conditions, leading to impurity formation and impacting experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your material and the success of your research.
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section addresses specific problems you may encounter with your stored this compound, providing probable causes and actionable solutions.
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| Discoloration (Yellow to Brown) | Decomposition: The primary cause is the slow elimination of hydrogen bromide (HBr) to form the conjugated α,β-unsaturated ketone, 5-methylcyclohex-2-enone.[1] This process can be accelerated by exposure to light, heat, or trace amounts of base. | 1. Assess Purity: Check the purity of the material using techniques like NMR or GC-MS to quantify the level of degradation. 2. Purify if Necessary: If the purity is compromised, the material can often be repurified by vacuum distillation or column chromatography.[2] 3. Optimize Storage: Immediately transfer the compound to a clean, dry, amber glass bottle, purge with an inert gas (argon or nitrogen), and store at 2-8°C. |
| Acrid or Sharp Odor | HBr Gas Formation: The sharp odor is indicative of the presence of hydrogen bromide (HBr) gas, a byproduct of dehydrobromination.[1] This signifies ongoing decomposition. | 1. Handle with Care: Open the container in a well-ventilated fume hood to avoid inhaling HBr. 2. Neutralize Acid: If the material is to be used directly, consider quenching any residual acid with a non-nucleophilic base, though purification is the preferred method. 3. Review Storage Conditions: Ensure the container is tightly sealed and stored away from moisture and basic compounds. |
| Inconsistent Experimental Results | Presence of Impurities: The presence of degradation products, such as 5-methylcyclohex-2-enone or 2-hydroxy-5-methylcyclohexanone, can interfere with subsequent reactions, leading to lower yields or unexpected side products. | 1. Confirm Identity of Impurities: Use analytical methods (NMR, GC-MS, LC-MS) to identify and quantify the impurities. 2. Purify Before Use: Do not use degraded material. Follow the recommended purification protocol outlined below. 3. Implement Strict Storage Protocol: Adhere to the recommended storage conditions to prevent future degradation. |
| Solidification or Change in Viscosity | Polymerization or Side Reactions: The formation of polymeric materials or other high-molecular-weight byproducts can occur over long-term storage, especially at elevated temperatures. | 1. Assess Solubility: Check the solubility of the material in a standard organic solvent. Insoluble components indicate significant degradation. 2. Purification May Be Difficult: Purification of highly polymerized material may not be feasible. It is often best to discard the reagent and obtain a fresh batch. 3. Source Fresh Material: To ensure the reliability of your experiments, starting with a fresh, high-purity batch of this compound is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two main degradation routes for this compound are:
-
Dehydrobromination: This is an E2 elimination reaction, often catalyzed by trace amounts of base, that results in the formation of the α,β-unsaturated ketone, 5-methylcyclohex-2-enone, and hydrogen bromide (HBr).[3][4] This is the most common degradation pathway.
-
Hydrolysis: In the presence of water, this compound can undergo nucleophilic substitution to yield 2-hydroxy-5-methylcyclohexanone.[2][5] This reaction is accelerated under basic conditions.
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A2: To maximize the shelf-life of this compound, the following storage conditions are recommended:
-
Temperature: Refrigerate at 2-8°C. Lower temperatures slow down the rate of decomposition reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces moisture and oxygen, minimizing hydrolysis and potential oxidative side reactions.
-
Container: Use a tightly sealed amber glass bottle. The amber color protects the compound from light, which can catalyze degradation, and the tight seal prevents the ingress of atmospheric moisture.
-
Purity: Ensure the compound is stored in a clean, dry container, free from any basic or acidic residues.
Q3: My sample of this compound has turned yellow. Can I still use it?
A3: A yellow tint indicates some level of decomposition, likely due to the formation of 5-methylcyclohex-2-enone.[1] While a faintly yellow solution might be usable for some robust reactions, it is highly recommended to assess its purity before use. For sensitive applications, such as in multi-step syntheses or for kinetic studies, using the discolored material directly is not advised as it can lead to inconsistent results and the formation of byproducts. Purification is the best course of action.
Q4: How does the presence of a methyl group at the 5-position affect the stability compared to 2-bromocyclohexanone?
A4: The methyl group at the 5-position does not significantly alter the primary decomposition pathways (dehydrobromination and hydrolysis) that are characteristic of α-bromoketones. However, it can have a minor influence on the rate of these reactions due to its electronic and steric effects. The fundamental instability arises from the α-bromo ketone moiety, and thus, similar handling and storage precautions should be taken for both compounds.
Q5: Are there any stabilizers added to commercial preparations of this compound?
A5: Some commercial suppliers may add a stabilizer to inhibit decomposition. For instance, a small amount of a radical scavenger or a non-nucleophilic acid scavenger might be present. It is always good practice to check the certificate of analysis or the product's safety data sheet (SDS) for information on any added stabilizers, as they could potentially interfere with your reaction.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: Prepare a solution by dissolving a small amount of the this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic peaks of this compound.
-
Identify impurity peaks. The vinylic protons of the decomposition product, 5-methylcyclohex-2-enone, will appear in the olefinic region (typically 5.5-7.0 ppm), which is a clear indicator of dehydrobromination.
-
Integrate the peaks corresponding to the product and the impurities to estimate the purity.
-
Protocol 2: Purification of Decomposed this compound by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Place the discolored this compound into the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point and refractive index for pure this compound. The colored, higher-boiling residue, which contains polymerized material and other byproducts, will remain in the distillation flask.
-
Storage: Immediately transfer the purified, colorless product to a clean, dry amber bottle, purge with inert gas, and store under the recommended conditions.
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
References
- Chemistry LibreTexts. (2023, January 29). 22.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2024, July 30). 22.
Sources
Technical Support Center: Catalyst Selection for Regioselective Bromination of Unsymmetrical Ketones
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective α-bromination of unsymmetrical ketones. Here, we move beyond simple protocols to explain the underlying principles that govern catalyst selection and reaction outcomes, providing you with the tools to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing where the bromine atom adds on an unsymmetrical ketone?
The regioselectivity of α-bromination is dictated by the reaction intermediate formed, which is controlled by the choice of an acidic or basic catalyst. The reaction proceeds through either an enol (under acidic conditions) or an enolate (under basic conditions) intermediate.[1][2]
-
Acid-Catalyzed Bromination (Thermodynamic Control): In the presence of an acid catalyst (e.g., HBr, AcOH), the ketone undergoes tautomerization to form an enol intermediate.[3][4] This process is an equilibrium, which favors the formation of the more thermodynamically stable enol. The most stable enol is the one with the more highly substituted double bond. Consequently, the bromine will add to the more substituted α-carbon.[1][2]
-
Base-Promoted Bromination (Kinetic Control): Under basic conditions, a proton is removed from an α-carbon to form an enolate anion.[5] This deprotonation is the rate-determining step and occurs fastest at the most acidic, least sterically hindered α-proton.[2] This "kinetic enolate" reacts instantly with the bromine source, leading to bromination at the less substituted α-carbon.[1][2]
dot
Caption: Controlling Regioselectivity in Ketone Bromination.
Q2: Why is monobromination easier to achieve under acidic conditions than basic conditions?
This is a critical point of experimental design.
-
Under acidic conditions , the introduction of the first electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen.[1] This disfavors the initial protonation step required for enol formation, thus slowing down a second bromination event.[1] Therefore, stopping the reaction at the mono-brominated stage is generally straightforward.
-
Under basic conditions , the opposite is true. The inductive electron-withdrawing effect of the first bromine atom makes the remaining α-proton(s) on the same carbon more acidic.[1] This accelerates subsequent deprotonation and bromination steps. Consequently, the reaction often proceeds rapidly to polybromination and can be difficult to stop, sometimes leading to the haloform reaction with methyl ketones.[1][6]
Q3: What are the most common brominating agents and their advantages?
-
Molecular Bromine (Br₂): The classic, cost-effective reagent. It's highly reactive but can be hazardous to handle. It is often used in a solvent like acetic acid.[7]
-
N-Bromosuccinimide (NBS): A solid, crystalline reagent that is easier and safer to handle than liquid bromine.[3] It is an excellent source of electrophilic bromine and is often used for selective α-bromination, sometimes under solvent-free conditions or with a catalytic amount of acid like p-TSA.[8][9]
-
Bromodimethylsulfonium bromide (BDMS): A mild and regioselective reagent particularly effective for α-monobromination of 1,3-dicarbonyl compounds, offering excellent yields without requiring additional catalysts.[10]
Troubleshooting Guide
Problem 1: My reaction produced the wrong regioisomer. The bromine is on the more substituted carbon, but I wanted it on the less substituted one (or vice versa).
This is the most common issue and directly relates to a mismatch between the desired product and the reaction conditions.
-
Cause: You have selected the wrong catalytic conditions for your desired outcome. You are likely in the thermodynamic regime when you need to be in the kinetic one, or vice versa.
-
Solution:
-
To obtain the less substituted α-bromoketone (Kinetic Product): Switch to base-promoted conditions. A common pitfall is using a weak base or protic solvent that allows for equilibration to the more stable thermodynamic enolate.[2] For true kinetic control, a strong, non-nucleophilic base in an aprotic solvent is ideal, though for many substrates, standard base catalysis is sufficient to favor the kinetic product.[1][5]
-
To obtain the more substituted α-bromoketone (Thermodynamic Product): Use acid-catalyzed conditions. A simple system like Br₂ in acetic acid is often sufficient to ensure the formation of the thermodynamically favored enol, leading to bromination at the more substituted position.[1][3]
-
Problem 2: The reaction is producing significant amounts of di- or tri-brominated products.
-
Cause: This is a classic sign of uncontrolled reactivity, most often seen under basic conditions.[1] The initially formed α-bromoketone is more reactive towards further bromination than the starting material.
-
Solutions:
-
Switch to Acidic Conditions: This is the most reliable solution. Acid-catalyzed bromination is inherently less prone to over-halogenation.[1][7]
-
Strict Stoichiometric Control (for basic conditions): If basic conditions are necessary, use no more than one equivalent of the brominating agent and add it slowly at low temperature to control the exotherm and minimize over-reaction. This can still be challenging.
-
Use a Milder Reagent: Consider using NBS instead of Br₂ as it can sometimes offer better control.
-
Problem 3: The overall yield is low, and I'm isolating a complex mixture of byproducts.
-
Cause: Low yields can stem from several issues, including product decomposition, competing side reactions, or an inappropriate choice of solvent or temperature. For aromatic ketones, a major side reaction can be bromination of the aromatic ring itself, especially if it contains electron-donating groups.[8][11]
-
Solutions:
-
Check for Ring Bromination (Aromatic Ketones): If your substrate has an activated aromatic ring, standard acid-catalyzed conditions may lead to electrophilic aromatic substitution. Consider using milder, more specific α-bromination conditions. Using NBS under solvent-free conditions with a catalytic amount of p-TSA has been shown to be highly selective for α-bromination over ring bromination.[8]
-
Protect Sensitive Functional Groups: If your ketone contains other sensitive groups (e.g., acid-sensitive ketals), ensure your reaction conditions are compatible. Buffering the reaction may be necessary.[11]
-
Optimize Temperature: Run the reaction at a lower temperature to minimize side reactions. Start at 0 °C and allow the reaction to slowly warm to room temperature.
-
Consider an Alternative Bromine Source: Systems like H₂O₂–HBr in water have been developed as environmentally benign methods that can offer high selectivity for α-bromination.[12]
-
dot
Caption: Troubleshooting Workflow for Ketone Bromination.
Catalyst and Condition Selection Guide
| Desired Outcome | Recommended Catalyst/Conditions | Mechanism | Key Considerations |
| Bromination at MORE Substituted α-Carbon | Acid Catalyst (e.g., AcOH, HBr, p-TSA) with Br₂ or NBS.[1][3][8] | Thermodynamic Control (via more stable enol) | Generally provides clean monobromination.[1] Acetic acid often serves as both catalyst and solvent.[7] |
| Bromination at LESS Substituted α-Carbon | Base-Promoted (e.g., NaOH, NaOAc) with Br₂ or NBS.[1][13] | Kinetic Control (via faster deprotonation) | High risk of polybromination.[1] Requires careful control of stoichiometry and temperature. |
| Asymmetric α-Bromination | Chiral Organocatalyst (e.g., C₂-symmetric diphenylpyrrolidine) or Chiral Metal Catalyst (e.g., Palladium(II) complexes).[14][15][16] | Enamine or Chiral Enolate Catalysis | Specialized catalysts for creating stereocenters. Requires careful optimization of catalyst loading and conditions.[17] |
| α-Bromination of 1,3-Dicarbonyls | Bromodimethylsulfonium bromide (BDMS) or H₂O₂-HBr system.[10][12] | Electrophilic attack on highly activated methylene | These substrates are highly activated; mild conditions are often sufficient and highly regioselective for the central carbon. |
| Avoiding Aromatic Ring Bromination | NBS with catalytic p-TSA under solvent-free conditions.[8] | Favors α-bromination kinetically | Crucial for substrates with electron-rich aromatic rings that are prone to electrophilic substitution. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed α-Bromination (Thermodynamic Product)
This protocol is adapted from standard laboratory procedures for the selective bromination at the more substituted position.[18]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the unsymmetrical ketone (1.0 eq.). Dissolve the ketone in a suitable solvent, such as glacial acetic acid or dichloromethane.
-
Catalyst Addition: Add the acid catalyst (e.g., 48% HBr, 0.1 eq. or a few drops of concentrated H₂SO₄). Stir the mixture at room temperature for 10-15 minutes to allow for pre-equilibration.
-
Brominating Agent Addition: Cool the flask in an ice bath (0 °C). Slowly add the brominating agent (e.g., Br₂, 1.05 eq., or NBS, 1.1 eq.) portion-wise or via a dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Bromine is highly corrosive and toxic.[18]
References
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- ChemTube3D. (n.d.). Base-Catalysed Bromination of Ketones - Summary.
- Wikipedia. (2023). Ketone halogenation.
- Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones.
- Dubois, J. E., & Toullec, J. (1974). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Journal of the American Chemical Society, 96(2), 498-502. [Link]
- Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry, 71(23), 8961–8963. [Link]
- The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Hisaeda, K., et al. (2020). Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine.
- Rothenberg, G., et al. (2001). An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple. Green Chemistry, 3(1), 32-34. [Link]
- Bertelsen, S., et al. (2005). Organocatalytic asymmetric α-bromination of aldehydes and ketones.
- Pravst, I., Zupan, M., & Stavber, S. (2006). Directed regioselectivity of bromination of ketones with NBS: Solvent-free conditions versus water. Tetrahedron Letters, 47(26), 4707-4710. [Link]
- Leah4sci. (2016). Haloform Reaction Base Catalyzed Bromination of Aldehyde or Ketone.
- Al-Masum, M., & Al-Muntaser, A. (2006). Bromination of Ketones by Palladium(II). An Asymmetric α-Bromoketones Catalytically Synthesized by a Mono Palladium(II) Catalyst. Jordan Journal of Chemistry, 2, 69-78. [Link]
- Chemistry Stack Exchange. (2015). Regioselectivity of alpha halogenation of ketones.
- Podgoršek, A., & Iskra, J. (2010). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 12(7), 1295-1301. [Link]
- Istrate, F. M., & Ferreira, F. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5183. [Link]
- Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?
- Jørgensen, K. A., et al. (2005). Organocatalytic asymmetric α-bromination of aldehydes and ketones.
- Organic Chemistry Tutor. (n.d.). Halogenation of Ketones and Haloform Reaction.
- Narender, T., et al. (2007). Oxidative bromination of ketones using ammonium bromide and oxone (R).
Sources
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) DOI:10.1039/B509366J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up and Troubleshooting for 2-Bromo-5-methylcyclohexanone Synthesis
Welcome to the technical support resource for the synthesis of 2-Bromo-5-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up and purification stages of this important synthetic intermediate. The α-bromination of a ketone is a foundational reaction, yet its success is heavily dependent on a meticulous work-up to isolate the target compound while avoiding common pitfalls such as product decomposition and the formation of intractable impurities.[1] This document provides field-proven insights in a troubleshooting and FAQ format to ensure a high-yielding and successful synthesis.
Experimental Workflow Overview
The following diagram outlines the general procedure for the work-up and purification of this compound following its synthesis via electrophilic bromination.
Caption: General workflow for the work-up and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental work-up, providing explanations for their cause and actionable solutions.
Question: After adding the quenching agent, my organic layer remains yellow or orange. What's wrong?
Answer: A persistent yellow or orange color indicates the presence of unreacted elemental bromine (Br₂). This is a common issue that can arise from several factors:
-
Cause 1: Insufficient Quenching Agent: You may not have added enough of the reducing agent to react with all the excess bromine.
-
Cause 2: Degraded Quenching Solution: Solutions of sodium thiosulfate or sodium bisulfite can degrade over time.[2]
-
Cause 3: Poor Mixing: If the reaction is biphasic (an organic solvent and an aqueous quenching solution), inefficient stirring can prevent the reagents from coming into contact.[2]
Solutions:
-
Incremental Addition: Continue to add the quenching solution slowly until the color completely disappears.[2]
-
Ensure Vigorous Stirring: Increase the stirring speed to maximize the surface area between the aqueous and organic layers, facilitating a faster and more complete reaction.
-
Prepare Fresh Solution: If the color persists after adding a significant excess of the quenching agent, prepare a fresh aqueous solution of sodium thiosulfate or sodium bisulfite and repeat the quenching step.[2]
Question: My final yield is very low, or I've isolated no product at all. What are the likely causes?
Answer: A significantly low yield points to either an incomplete initial reaction or loss of product during the work-up. α-Bromo ketones are reactive molecules and can be sensitive to the work-up conditions.[3][4]
-
Cause 1: Product Decomposition via Hydrolysis: The presence of water, especially under basic conditions, can lead to the hydrolysis of the α-bromo ketone to the corresponding α-hydroxy ketone.
-
Cause 2: Product Decomposition via Dehydrobromination: Exposure to base (e.g., sodium bicarbonate) can promote an E2 elimination reaction, converting your product into 5-methylcyclohex-2-en-1-one.[5] This is a common decomposition pathway for α-halo ketones.[4]
-
Cause 3: Incomplete Bromination: The initial reaction may not have gone to completion.
Solutions:
-
Minimize Exposure to Base and Water: When performing a wash with a basic solution like sodium bicarbonate, use a cold, dilute solution and perform the wash quickly. Minimize contact time.[4] Ensure the subsequent brine wash and drying steps are thorough.
-
Work Quickly and at Low Temperatures: Perform the aqueous work-up using cold solutions (e.g., in an ice bath) to minimize the rate of decomposition reactions.
-
Immediate Use of Crude Product: Due to their inherent instability, it is often advisable to use crude α-bromo ketones immediately in the next synthetic step without purification if the subsequent reaction is tolerant of minor impurities.[4]
-
Confirm Reaction Completion: Before beginning the work-up, use an analytical technique like Thin Layer Chromatography (TLC) to confirm that the starting 5-methylcyclohexanone has been consumed.
Question: My TLC or NMR analysis shows multiple products, including what I suspect is a dibrominated species. How can I avoid this?
Answer: The formation of dibrominated byproducts is a classic challenge in the α-halogenation of ketones.
-
Cause: Over-bromination: Using more than one equivalent of the brominating agent (e.g., Br₂) will lead to the formation of dibrominated products.[4] While the first bromination deactivates the enol, making the second bromination slower under acidic conditions, it can still occur with excess bromine or extended reaction times.[4]
Solutions:
-
Stoichiometric Control: Carefully measure and use no more than 1.0 equivalent of bromine relative to the starting ketone.
-
Slow Addition at Low Temperature: Add the bromine solution dropwise to the reaction mixture at a reduced temperature (e.g., 0-10 °C).[1] This helps to control the reaction rate and prevents localized areas of high bromine concentration, which can favor over-bromination.
-
Monitor the Reaction: Use TLC to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: Which quenching agent is best for this reaction: sodium thiosulfate, sodium bisulfite, or sodium sulfite?
A1: All three are effective reducing agents for bromine.[2] The choice often comes down to laboratory availability and specific reaction conditions.
| Quenching Agent | Stoichiometry (moles per mole Br₂) | Recommended Concentration | Advantages & Disadvantages |
| Sodium Thiosulfate (Na₂S₂O₃) | 2 | 5-10% (w/v) Aqueous | Pro: Inexpensive, common, and highly effective.[2] Con: Can form elemental sulfur under acidic conditions, which may complicate the work-up.[2] |
| Sodium Bisulfite (NaHSO₃) | 1 | 5-10% (w/v) Aqueous | Pro: Effective and does not typically form sulfur.[2] Con: Generates sulfur dioxide (SO₂) gas, which is toxic and requires a well-ventilated fume hood. The solution is acidic.[2] |
| Sodium Sulfite (Na₂SO₃) | 1 | 5-10% (w/v) Aqueous | Pro: Effective and less likely to form sulfur than thiosulfate.[2] Con: Can also generate SO₂ under acidic conditions.[6] |
For most applications, sodium thiosulfate is a reliable and cost-effective choice. If your product is sensitive to acidic conditions, using sodium sulfite might be preferable.
Q2: Why is a sodium bicarbonate (NaHCO₃) wash recommended?
A2: The acid-catalyzed α-bromination of ketones often uses glacial acetic acid as a solvent or an acid catalyst like HBr.[1][7] The sodium bicarbonate wash is a crucial step to neutralize this acid.[1] Removing the acid is vital because residual acid can promote decomposition of the α-bromo ketone product during storage or subsequent purification steps like distillation.
Q3: My product is a liquid/oil. Is column chromatography a good purification method?
A3: Caution is advised. Standard silica gel is acidic and can promote the decomposition of sensitive α-bromo ketones on the column, leading to streaking, low recovery, and the formation of α,β-unsaturated impurities.[4][8] If chromatography is necessary, consider these options:
-
Deactivated Silica: Prepare a slurry of silica gel with a solvent system containing a small amount of a neutralising base, such as 1% triethylamine in the eluent.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase like neutral alumina.
-
Vacuum Distillation: For thermally stable products, vacuum distillation is often a superior method for purification, as it avoids contact with acidic stationary phases.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up Procedure
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0-5 °C in an ice-water bath. This is critical to control any exotherm during the quenching process.[9]
-
Quench Excess Bromine: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate dropwise with vigorous stirring. Continue the addition until the red-brown color of bromine has completely disappeared, resulting in a colorless or pale-yellow organic layer.[2][10]
-
Dilute and Separate: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like acetic acid, dilute the mixture with water and a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether). Separate the aqueous and organic layers.
-
Extract Aqueous Layer: Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.
-
Combine and Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
Dry and Filter: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.[10]
-
Concentrate: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
References
- The Student Room. (2007). quenching? organic lab.
- Reddit. (2022). Neutralizing bromine that's eaten through container? : r/chemistry.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Reddit. (2023). Separation of Ketone and alpha Bromo ketone : r/Chempros.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Ceylan, M., et al. (n.d.).
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- Brainly. (2023). How can I synthesize 2-Bromo-2-methylcyclohexanone and 2-Bromo-6-methylcyclohexane starting with -.
- Reddit. (2017). Why does this reaction produce a bromine on the more hindered side of the cycloehexanone ring? : r/chemhelp.
- Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Impurities in 2-Bromo-5-methylcyclohexanone via NMR Analysis
Welcome to the technical support center for the analysis of 2-Bromo-5-methylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this compound. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.
Introduction: The Challenge of Purity in this compound
This compound is a versatile synthetic intermediate, but its synthesis, primarily through the bromination of 5-methylcyclohexanone, can lead to a mixture of products and unreacted starting materials.[1] The presence of two chiral centers further complicates its analysis, as it can exist as a mixture of four stereoisomers: two pairs of enantiomers (cis and trans diastereomers). This guide will equip you with the knowledge to identify these potential impurities using ¹H and ¹³C NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the main compound, this compound?
Below are the predicted chemical shift ranges for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| C2-H | 4.0 - 4.5 | Doublet of doublets (dd) | Proton on the carbon with bromine |
| C3-H ₂, C6-H ₂ | 1.8 - 2.8 | Multiplets (m) | Methylene protons adjacent to carbonyl and bromine |
| C4-H ₂, C5-H | 1.5 - 2.2 | Multiplets (m) | Remaining ring protons |
| C5-CH ₃ | 0.9 - 1.2 | Doublet (d) | Methyl group protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C =O | 200 - 210 | Carbonyl carbon |
| C -Br | 50 - 60 | Carbon bearing the bromine atom |
| C H-CH₃ | 30 - 40 | Carbon with the methyl group |
| Ring C H₂ | 20 - 45 | Methylene carbons in the ring |
| C H₃ | 15 - 25 | Methyl carbon |
Q2: I see more signals in my ¹H NMR spectrum than expected. Could this be due to stereoisomers?
A2: Yes, it is highly likely. This compound has two chiral centers (at C2 and C5), meaning it can exist as cis and trans diastereomers. These diastereomers are distinct chemical compounds with different spatial arrangements, and therefore, will have unique NMR spectra. Each diastereomer will exhibit a separate set of peaks, effectively doubling the number of expected signals in your spectrum if both are present in significant amounts. The ratio of these isomers can often be determined by integrating the corresponding distinct peaks.
Q3: What are the most common impurities I should look for, and what are their characteristic NMR signals?
A3: The most common impurities arise from the synthesis process. These include unreacted starting material, over-brominated byproducts, and residual solvents.
-
5-Methylcyclohexanone (Starting Material): The absence of a downfield signal in the 4.0 - 4.5 ppm range (characteristic of the CH -Br proton) and the presence of signals corresponding to 5-methylcyclohexanone would indicate unreacted starting material.
-
2,6-Dibromo-5-methylcyclohexanone (Over-bromination Product): This impurity will have two protons on bromine-bearing carbons. You would expect to see signals in the 4.0 - 5.0 ppm region, potentially with different multiplicities depending on the stereochemistry.
-
Solvents: Common solvents used in the synthesis and workup, such as acetic acid or chloroform, have characteristic NMR signals.[2] It is always good practice to consult a table of common NMR solvent impurities.[2]
Here is a table summarizing the expected chemical shifts for common impurities:
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Identifying Feature |
| 5-Methylcyclohexanone | Methyl (d, ~1.0), Ring protons (m, 1.2-2.5) | Carbonyl (~212), Ring carbons (23-50), Methyl (~22) | Absence of CH -Br signal; characteristic ketone signals. |
| 2,6-Dibromo-5-methylcyclohexanone | Two CH -Br signals (dd, ~4.0-5.0) | Carbonyl (~195-205), Two C -Br signals (~50-65) | Two distinct signals for protons on brominated carbons. |
| Acetic Acid | Methyl (s, ~2.1), Carboxyl (s, ~11.5, broad) | Carbonyl (~178), Methyl (~21) | Sharp singlet around 2.1 ppm. |
| Chloroform (in CDCl₃) | Residual CHCl₃ (s, 7.26) | CDCl₃ (t, 77.16) | Sharp singlet at 7.26 ppm. |
Troubleshooting Guides
Problem 1: A broad singlet is observed around 1.5-3.5 ppm.
-
Possible Cause: This is often due to the presence of water in the sample or the NMR solvent.
-
Troubleshooting Steps:
-
Dry the Sample: Ensure your sample is thoroughly dried before preparing the NMR sample.
-
Use Fresh Solvent: Use a fresh ampule of deuterated solvent.
-
D₂O Shake: To confirm if the peak is from exchangeable protons (like water or acidic protons), add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad peak should diminish or disappear.
-
Problem 2: The baseline of the spectrum is distorted.
-
Possible Cause: This can be due to poor shimming of the spectrometer, a high concentration of the sample leading to saturation of the receiver, or the presence of paramagnetic impurities.
-
Troubleshooting Steps:
-
Re-shim: Carefully re-shim the spectrometer before acquiring the spectrum.
-
Dilute the Sample: Prepare a more dilute sample.
-
Filter the Sample: If paramagnetic impurities are suspected, filter the sample through a small plug of celite or silica gel directly into the NMR tube.
-
Experimental Protocols
Sample Preparation for NMR Analysis
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of your this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
NMR Data Acquisition
-
¹H NMR:
-
Use a standard one-pulse sequence.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of -10 to 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Visual Guides
Structure and Key NMR Correlations
Caption: Key proton environments in this compound.
Workflow for Impurity Identification
Caption: A systematic workflow for identifying impurities using NMR.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][2]
Sources
Technical Support Center: Minimizing Epimerization in Reactions with 2-Bromo-5-methylcyclohexanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-methylcyclohexanone. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain stereochemical integrity in your reactions. Epimerization at the α-carbon is a common challenge that can significantly impact the biological activity and safety profile of your target molecules. This resource is designed to provide you with the foundational knowledge and practical protocols to minimize or eliminate this unwanted side reaction.
Understanding the Challenge: The Science of Epimerization
Epimerization in this compound, and α-haloketones in general, occurs through the formation of a planar enol or enolate intermediate.[1][2] Once this intermediate is formed, the stereochemical information at the α-carbon (C2) is lost. Subsequent protonation or reaction of the enolate can occur from either face, leading to a mixture of diastereomers. The ratio of these epimers is determined by whether the reaction is under kinetic or thermodynamic control.
The presence of the bromine atom at the α-position and the methyl group at the C5 position introduces additional stereoelectronic and steric factors that must be carefully managed.[3]
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern with this compound?
A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In this compound, the primary concern is the inversion of the stereocenter at the carbon atom bearing the bromine (C2). This is problematic because different stereoisomers (epimers) of a molecule can have vastly different biological activities, pharmacokinetic profiles, and toxicities. Maintaining stereochemical purity is therefore critical in drug development and the synthesis of complex natural products.
Q2: What is the underlying mechanism of epimerization for this compound?
A2: The mechanism involves the abstraction of the acidic proton at the α-carbon (C2) by a base to form a planar enolate intermediate. This process is reversible. The planarity of the enolate means that the original stereochemistry at C2 is lost. When the enolate is protonated or reacts with an electrophile, it can be attacked from either the top or bottom face, leading to a mixture of the original stereoisomer and its epimer. The presence of the electron-withdrawing bromine atom increases the acidity of the C2 proton, making enolate formation more facile.
Q3: What are the key reaction parameters that influence the rate of epimerization?
A3: The following parameters are critical in controlling epimerization:
-
Base: The strength, concentration, and steric bulk of the base are paramount. Stronger bases and higher concentrations will accelerate enolate formation and, therefore, epimerization.
-
Temperature: Higher temperatures provide the energy to overcome the activation barrier for enolate formation and can favor the thermodynamically more stable epimer.
-
Solvent: The polarity of the solvent can influence the stability of the transition states leading to enolate formation and can affect the rate of epimerization.
-
Reaction Time: Longer reaction times, especially under conditions that favor enolate formation, will lead to a greater degree of epimerization as the system approaches thermodynamic equilibrium.
Q4: What is the difference between kinetic and thermodynamic control in the context of epimerization?
A4:
-
Kinetic Control: This regime favors the product that is formed fastest. For enolate formation, this typically means deprotonation at the sterically most accessible α-proton. Kinetic conditions usually involve a strong, bulky, non-nucleophilic base at low temperatures with short reaction times.
-
Thermodynamic Control: This regime favors the most stable product. For enolates, this is usually the more substituted, more stable double bond. Thermodynamic conditions typically involve a weaker base (or a substoichiometric amount of a strong base to allow for proton exchange), higher temperatures, and longer reaction times to allow the system to equilibrate.
To minimize epimerization, you generally want to operate under conditions that disfavor enolate formation or, if enolate formation is required for a subsequent reaction, to use conditions that provide high stereoselectivity.
Troubleshooting Guide: Minimizing Epimerization in Practice
This section provides practical advice and protocols to address epimerization issues during your experiments.
Issue 1: Significant epimerization observed during a nucleophilic substitution reaction.
Your goal is to replace the bromine atom with a nucleophile while retaining the stereochemistry at C2. However, you observe a mixture of diastereomers in your product.
Root Cause Analysis: The nucleophile, or other basic species in the reaction mixture, is likely causing deprotonation at C2, leading to enolate formation and subsequent epimerization before or after the substitution reaction.
Troubleshooting Steps & Protocols:
-
Lower the Reaction Temperature:
-
Rationale: Reducing the temperature will decrease the rate of enolate formation more than the rate of the desired S(_N)2 reaction.
-
Protocol: Start the reaction at -78 °C (dry ice/acetone bath) and slowly warm it to the minimum temperature required for the substitution to proceed at a reasonable rate. Monitor the reaction closely by TLC or LC-MS to avoid unnecessary heating.
-
-
Choose a Weaker, Non-nucleophilic Base (if a base is required):
-
Rationale: If a base is needed to scavenge the acid produced, use a sterically hindered, non-nucleophilic base that is less likely to deprotonate the α-carbon.
-
Recommended Bases: Proton sponge (1,8-Bis(dimethylamino)naphthalene) or 2,6-di-tert-butylpyridine. Avoid strong, unhindered bases like triethylamine or DBU if possible.
-
-
Solvent Selection:
-
Rationale: The choice of solvent can influence the rates of both the desired reaction and the undesired epimerization.
-
Recommendation: Aprotic solvents are generally preferred for S(_N)2 reactions. Consider less polar aprotic solvents like THF or diethyl ether over highly polar aprotic solvents like DMF or DMSO, which can sometimes facilitate enolization.
-
Issue 2: Epimerization occurring during the formation of an enolate for a subsequent C-C bond-forming reaction (e.g., alkylation).
You are intentionally forming the enolate of this compound to react with an electrophile, but you are getting a mixture of diastereomeric products.
Root Cause Analysis: The conditions used for enolate formation are not selective, leading to a mixture of enolates or allowing for equilibration to the thermodynamic enolate.
Troubleshooting Steps & Protocols:
-
Employ Kinetic Enolate Formation Conditions:
-
Rationale: To preserve the stereochemistry of the starting material as much as possible, you want to form the enolate under conditions that are rapid, irreversible, and regioselective.
-
Protocol for Kinetic Enolate Formation:
-
In a flame-dried, nitrogen-purged flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.
-
Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C.
-
Stir for a short period (e.g., 30-60 minutes) at -78 °C to ensure complete enolate formation.
-
Add the electrophile at -78 °C and then slowly warm the reaction to the desired temperature.
-
-
-
Consider the Impact of the Bromine Atom:
-
Rationale: The electron-withdrawing nature of the bromine atom will influence the acidity of the α-proton and the stability of the resulting enolate. This may require fine-tuning of the standard kinetic enolate formation protocols.
-
Recommendation: Use a full equivalent of a strong, hindered base like LDA to ensure rapid and complete deprotonation, minimizing the chance for equilibration.
-
Data Presentation
The following table summarizes the general conditions for favoring either the kinetic or thermodynamic enolate, which is the key to controlling the stereochemical outcome at the α-carbon.
| Parameter | Kinetic Control (Minimizes Epimerization) | Thermodynamic Control (Promotes Epimerization) |
| Base | Strong, bulky, non-nucleophilic (e.g., LDA, LHMDS) | Weaker, less hindered (e.g., NaH, KOtBu) or sub-stoichiometric strong base |
| Temperature | Low (-78 °C to 0 °C) | Higher (Room temperature to reflux) |
| Solvent | Aprotic (e.g., THF, Diethyl Ether) | Protic or polar aprotic (can vary) |
| Reaction Time | Short | Long (to allow for equilibration) |
Visualizations
Diagram 1: Epimerization Mechanism
This diagram illustrates the pathway for epimerization of this compound through the formation of a planar enolate intermediate.
Caption: Epimerization of this compound proceeds via a planar enolate.
Diagram 2: Experimental Workflow for Minimizing Epimerization
This workflow outlines the decision-making process for selecting the appropriate reaction conditions to minimize epimerization.
Caption: A decision tree for troubleshooting and minimizing epimerization.
References
- Cieplak, A. S. (1995). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 117(33), 8474-8486. [Link]
- Al-Zoubi, R. M., & Al-Jaber, H. I. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4877. [Link]
- PubChem (n.d.).2-Bromo-5-methylcyclohexan-1-one.
- Cieplak, A. S. (1995). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.
- Ragab, A. (2025). Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity.
- Al-Sayah, M. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-855. [Link]
- PubChem (n.d.).trans-2-Bromo-5-methylcyclohexanone.
- LibreTexts Chemistry (2023).22.
- Reddy, P. V. G., & Aube, J. (2003). Lewis acid-mediated reactions of alkyl azides with alpha,beta-unsaturated ketones. Organic Letters, 5(21), 3899-3902. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-bromo-3-methylcyclohexanone and 2-bromo-5-methylcyclohexanone
Introduction
In the landscape of synthetic organic chemistry, α-haloketones are indispensable building blocks, prized for their dual electrophilic sites which allow for a diverse range of chemical transformations.[1][2][3] Their utility as precursors to complex molecular architectures, particularly in the synthesis of medicinally relevant heterocycles, is well-documented.[3][4][5] This guide provides an in-depth comparative analysis of two constitutional isomers: 2-bromo-3-methylcyclohexanone and 2-bromo-5-methylcyclohexanone. While structurally similar, the seemingly minor positional difference of the methyl group profoundly impacts their chemical reactivity.
This analysis is designed for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of reactions to explore the mechanistic underpinnings—steric, electronic, and conformational—that dictate the divergent reactivity of these isomers. The insights provided are grounded in established chemical principles and supported by proposed experimental frameworks designed to validate the theoretical predictions.
Structural and Conformational Analysis: The Root of Divergent Reactivity
The reactivity of any cyclic system is intimately linked to its preferred conformation. For substituted cyclohexanones, the chair conformation is the most stable.[6] In 2-halocyclohexanones, a fascinating conformational preference emerges where the axial conformer, despite potential 1,3-diaxial interactions, can be significantly stabilized. This is attributed to a combination of dipolar and stereoelectronic effects, where the electron-withdrawing carbonyl group influences the stability of the adjacent C-Br bond.[7][8]
The introduction of a methyl group on the cyclohexane ring further refines this conformational landscape and, crucially, alters the steric environment around the reactive α-carbon.
-
2-bromo-3-methylcyclohexanone : The methyl group is vicinal (adjacent) to the bromine-bearing carbon. In any stable chair conformation, this methyl group will inevitably crowd the α-carbon (C2), creating significant steric hindrance. This proximity is the single most important factor governing its reactivity in reactions sensitive to steric bulk, such as bimolecular nucleophilic substitution (SN2).
-
This compound : The methyl group is remote from the C2 carbon. Its influence on the immediate steric or electronic environment of the C-Br bond is minimal. Therefore, its reactivity profile is expected to closely mimic that of the parent 2-bromocyclohexanone.
The following diagram illustrates the fundamental structural difference that dictates the reactivity comparison.
Caption: Logical relationship between methyl group position and steric hindrance at the reactive center.
Comparative Reactivity in Key Transformations
The structural differences outlined above manifest as distinct reactivity profiles in common synthetic transformations.
Bimolecular Nucleophilic Substitution (SN2)
The SN2 reaction is notoriously sensitive to steric hindrance.[9][10][11] The mechanism requires a nucleophile to approach the electrophilic carbon from the backside relative to the leaving group.
-
Prediction for 2-bromo-3-methylcyclohexanone : The C3-methyl group acts as a formidable steric shield, impeding the requisite backside attack of a nucleophile at C2. Consequently, SN2 reactions are expected to be exceptionally slow or may fail to proceed altogether under standard conditions.
-
Prediction for this compound : The remote C5-methyl group poses no significant obstacle to the nucleophile's trajectory. This isomer is predicted to undergo SN2 reactions at a rate comparable to unsubstituted 2-bromocyclohexanone.
Caption: Steric hindrance prevents backside attack in 2-bromo-3-methylcyclohexanone.
Favorskii Rearrangement
The Favorskii rearrangement is a signature reaction of α-haloketones in the presence of a base, typically leading to a ring-contracted carboxylic acid derivative.[12][13] The accepted mechanism involves the formation of a cyclopropanone intermediate.[14]
-
Enolate Formation : The base abstracts an acidic α'-proton (from C6 in this case). This step should be sterically unhindered and occur at a similar rate for both isomers.
-
Intramolecular Cyclization : The enolate attacks the bromine-bearing carbon (C2) in an intramolecular SN2 reaction to form a bicyclic cyclopropanone. The steric hindrance at C2 in 2-bromo-3-methylcyclohexanone could potentially slow this step relative to the 5-methyl isomer.
-
Nucleophilic Attack and Ring Opening : The nucleophile (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone, followed by the collapse of the tetrahedral intermediate. The ring opens to form the more stable carbanion. This is where the product distribution will critically diverge.
-
For the intermediate from 2-bromo-3-methylcyclohexanone , cleavage of the C1-C2 bond is sterically hindered. Cleavage of the C1-C6 bond is preferred, leading to a carbanion at C6.
-
For the intermediate from This compound , the two possible modes of ring-opening will lead to different carbanion stabilities, directing the final product structure.
-
The predicted difference in the final ester products makes this reaction an excellent probe for comparing the isomers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Alternative Brominating Agents for Cyclohexanone Derivatives
For researchers, scientists, and drug development professionals, the regioselective bromination of cyclohexanone and its derivatives is a critical transformation in the synthesis of complex organic molecules and pharmaceutical intermediates. The resulting α-bromoketones are versatile building blocks, primed for a variety of subsequent reactions. While elemental bromine has historically been a common choice, its high toxicity, corrosive nature, and challenging handling necessitate the use of safer and more selective alternatives.[1][2] This guide provides an in-depth comparison of several alternative brominating agents, offering experimental data, mechanistic insights, and detailed protocols to inform your selection process.
The Enduring Importance of α-Bromocyclohexanones
α-Bromocyclohexanones serve as pivotal intermediates in organic synthesis. The presence of the bromine atom at the α-position to the carbonyl group activates the molecule for a range of nucleophilic substitution and elimination reactions. This functionality is crucial for the construction of more complex molecular architectures found in many biologically active compounds.[3]
A Comparative Analysis of Leading Alternative Brominating Agents
This guide will explore the following widely used and emerging alternative brominating agents:
-
N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid reagent.
-
Pyridinium Tribromide (PyBr3): A stable crystalline solid that offers a controlled release of bromine.
-
Copper(II) Bromide (CuBr2): A mild and selective reagent, particularly useful for acid-sensitive substrates.
-
Green Brominating Systems: Emerging environmentally benign approaches.
Below is a visual representation of the general workflow for the bromination of a cyclohexanone derivative.
Caption: General experimental workflow for the bromination of cyclohexanone derivatives.
N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic brominations, and it is also effective for the α-bromination of ketones.[4][5] It is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[5]
Mechanistic Insight
The α-bromination of ketones with NBS typically proceeds through an acid-catalyzed enolization of the ketone, followed by electrophilic attack of the enol on the bromine atom of NBS. The reaction can also be initiated by a radical mechanism under photochemical conditions.[6][7][8]
Caption: Simplified mechanism of NBS bromination of cyclohexanone.
Experimental Protocol: α-Bromination of Cyclohexanone with NBS
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile.[9]
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the solution.
-
Initiation: Add a catalytic amount of a radical initiator like benzoyl peroxide or irradiate with a UV lamp to initiate the reaction.[4]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Pyridinium Tribromide (PyBr3)
Pyridinium Tribromide (also known as Pyridinium Bromide Perbromide) is a stable, crystalline solid that serves as a convenient and selective source of bromine.[10][11] It is less hazardous than elemental bromine and offers better control over the stoichiometry of the reaction.[10][12]
Mechanistic Insight
PyBr3 exists in equilibrium with pyridinium hydrobromide and bromine in solution. The liberated bromine then reacts with the enol form of the cyclohexanone derivative in a similar manner to the NBS bromination.[10] This controlled release of bromine often leads to higher selectivity for monobromination.
Caption: Bromination using Pyridinium Tribromide.
Experimental Protocol: α-Bromination of Cyclohexanone with PyBr3
-
Reaction Setup: Dissolve the cyclohexanone derivative (1.0 eq) in glacial acetic acid or another suitable solvent in a round-bottom flask.
-
Reagent Addition: Add pyridinium tribromide (1.0 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Work-up: Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Further purification can be achieved by recrystallization or column chromatography.
Copper(II) Bromide (CuBr2)
Copper(II) bromide is a mild and effective reagent for the α-bromination of ketones.[13][14] It is particularly advantageous for substrates that are sensitive to acidic conditions, as the reaction can be carried out under neutral or mildly acidic conditions.[13]
Mechanistic Insight
The reaction with CuBr2 is believed to proceed through the enol form of the ketone, which coordinates to the copper(II) center. This is followed by an intramolecular transfer of a bromine atom from the copper to the α-carbon of the enol.[15]
Sources
- 1. Bromine handling and safety | DOCX [slideshare.net]
- 2. Safe Use Of Bromine - News - Oceanchem Group Limited [oceanchemgroup.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How many stereoisomers are formed from the reaction of cyclohexen... | Study Prep in Pearson+ [pearson.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. nbinno.com [nbinno.com]
- 11. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Copper(II) bromide - Wikipedia [en.wikipedia.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Spectroscopic Duel: A Comparative Analysis of Cis and Trans Isomers of 2-Bromo-5-methylcyclohexanone
In the realm of stereochemistry, the subtle yet profound impact of spatial arrangement on a molecule's properties and reactivity is a central theme. For researchers and professionals in drug development and synthetic chemistry, the ability to distinguish between diastereomers is paramount. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 2-bromo-5-methylcyclohexanone, offering experimental insights and theoretical underpinnings to aid in their differentiation and characterization.
This compound possesses two chiral centers at C2 and C5, giving rise to two pairs of enantiomers, which can be grouped into two diastereomeric forms: cis and trans.[1] The relative orientation of the bromine atom and the methyl group dictates the isomer's conformational preferences, which in turn leaves a distinct fingerprint on its spectroscopic data.
Conformational Landscape: The Chair Conformation Battleground
To understand the spectroscopic differences between the cis and trans isomers, we must first consider their most stable three-dimensional structures. Substituted cyclohexanones predominantly adopt a chair conformation to minimize torsional and steric strain.[2] The substituents (bromine and methyl group) can occupy either axial or equatorial positions. The stability of a given conformer is largely dictated by the minimization of 1,3-diaxial interactions, where bulky substituents in the axial position experience steric repulsion with other axial atoms.[2]
For the purpose of this guide, we will analyze the most stable chair conformations for both isomers, which are crucial for interpreting the subsequent spectroscopic data.
Trans Isomer: A Preference for Equatorial Bliss
In the trans isomer, the bromine and methyl groups are on opposite sides of the ring. This allows for a chair conformation where both bulky substituents can occupy the more stable equatorial positions, thus avoiding unfavorable 1,3-diaxial interactions. This diequatorial conformation is significantly more stable than its diaxial counterpart.
Cis Isomer: A Compromise of Interactions
The cis isomer, with both substituents on the same side of the ring, cannot adopt a conformation where both groups are equatorial. Consequently, one group must be axial while the other is equatorial.[3] Given that the bromine atom is larger than the methyl group, the conformation where the bromine atom is equatorial and the methyl group is axial is generally considered the more stable of the two possible chair forms for the cis isomer, although the energy difference may be small.
Caption: A typical workflow for the spectroscopic differentiation of cis and trans isomers.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound isomers.
Synthesis and Isolation
The isomers can be synthesized by the bromination of 5-methylcyclohexanone. The reaction conditions, such as the choice of solvent and catalyst, can influence the diastereomeric ratio of the product mixture. Separation of the cis and trans isomers is typically achieved using column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 4-second acquisition time, and a 1-second relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A 45° pulse angle with a 2-second relaxation delay is generally sufficient.
-
Data Processing: Process the raw data (FID) with a Fourier transform, followed by phase and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum should be recorded prior to the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range of m/z 50-300 to observe the molecular ion and significant fragment ions.
Conclusion
The differentiation of cis and trans isomers of this compound is a clear demonstration of the power of modern spectroscopic techniques. While mass spectrometry and IR spectroscopy provide valuable confirmatory data, NMR spectroscopy, with its sensitivity to the nuanced conformational and electronic differences between the diastereomers, stands out as the definitive tool for their unambiguous assignment. By carefully analyzing the chemical shifts, coupling constants, and key vibrational frequencies, researchers can confidently characterize these stereoisomers, a critical step in the advancement of synthetic chemistry and drug discovery.
References
- Homework.Study.com. Draw the two chair conformations of cis-1-Bromo-4-methylcyclohexane. Which is more stable? Why?
- PubChem. 2-Bromo-5-methylcyclohexan-1-one.
- MRI Questions. 5.2 Chemical Shift.
- Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes.
- Chegg. Solved 3. Draw cis-1-bromo-4-methylcyclohexane in the chair.
- PMC. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts.
- Sikhcom.net. Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods.
- MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- NMRDB.org. Predict 1H proton NMR spectra.
- Chemistry LibreTexts. 3.9: Conformations of Disubstituted Cyclohexanes.
- Wikipedia. Fragmentation (mass spectrometry).
- YouTube. Cyclohexanes 2: Chairs, Axial & Equatorial Substituents, and Ring-Flips.
- KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I.
- SlideShare. stereochemistry of disubstituted cyclohexane.
- Reddit. in a substituted cyclohexane, is axial or equatorial proton more upfield?
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
- Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes.
- Michigan State University Department of Chemistry. Infrared Spectrometry.
- Master Organic Chemistry. Substituted Cyclohexanes - Axial vs Equatorial.
- ACS Publications. Detailed analysis of the carbonyl stretching vibrations in axial and equatorial substituted iron carbonyl compounds. Absolute infrared intensities and force constants of the carbonyl ligands.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Scribd. A. Cis-Trans Isomerism in Disubstituted Cyclohexanes.
Sources
A Comparative Guide to the Efficacy of 2-Bromo-5-methylcyclohexanone and Other Alkylating Agents in Synthesis
This guide provides an in-depth comparative analysis of 2-bromo-5-methylcyclohexanone's performance as an alkylating agent against other common alternatives in synthetic organic chemistry. We will delve into its reactivity, applications, and synthetic utility, supported by mechanistic insights and experimental data, to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Role and Reactivity of α-Haloketones
Alkylating agents are a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the transfer of an alkyl group.[1] Within this broad class of reagents, α-haloketones, such as this compound, represent a uniquely versatile subgroup.[2] Their dual functionality, comprising an electrophilic carbonyl carbon and a carbon atom bearing a halogen, allows for a diverse range of chemical transformations.[2]
The reactivity of α-haloketones in nucleophilic substitution reactions is significantly enhanced compared to their corresponding alkyl halide counterparts.[3] This is attributed to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon.[2][3] this compound, with its C₇H₁₁BrO molecular formula, embodies these characteristics, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[4]
Synthetic Profile of this compound
The most common laboratory and industrial synthesis of this compound involves the direct α-bromination of 5-methylcyclohexanone.[2][4] This reaction is typically carried out under acidic conditions, which promote the formation of an enol intermediate that subsequently attacks an electrophilic bromine source, such as molecular bromine (Br₂).[5][6]
Caption: Acid-catalyzed α-bromination of 5-methylcyclohexanone.
More selective and controlled bromination can be achieved using reagents like N-bromosuccinimide (NBS) or through the bromination of enol ethers or enamines.[2][7] The choice of method can influence the yield and purity of the final product.
Comparative Efficacy in Key Synthetic Transformations
The utility of an alkylating agent is best assessed by its performance in a variety of chemical reactions. Below, we compare this compound with other alkylating agents in several key synthetic applications.
Nucleophilic Substitution and Heterocycle Synthesis
As an α-haloketone, this compound is an excellent substrate for nucleophilic substitution reactions, serving as a precursor for a wide array of derivatives.[4]
-
Alkylation of Amines: The reaction of this compound with primary or secondary amines can lead to the corresponding α-amino ketones. However, like many alkylating agents, this reaction is prone to over-alkylation, potentially forming tertiary amines and quaternary ammonium salts.[8] Compared to simple alkyl halides like methyl iodide or ethyl bromide, this compound's bulkier structure can sometimes offer a degree of steric hindrance that may temper the rate of subsequent alkylations, although careful control of stoichiometry and reaction conditions is still crucial for selective mono-alkylation.[9][10]
-
Synthesis of Heterocycles: This is a domain where α-haloketones truly excel. This compound is a valuable building block for constructing five-membered heterocyclic rings. For instance, in the Hantzsch thiazole synthesis, it can react with a thioamide to form a substituted thiazole ring, a common scaffold in many biologically active molecules.[3] Similarly, it can be used to synthesize substituted imidazoles and pyrazoles.[3] Its efficacy is comparable to other α-bromoketones like 2-bromocyclohexanone or bromoacetone, with the 5-methyl group providing a specific substitution pattern on the final heterocyclic product.[11][12]
Caption: Synthesis of a fused thiazole derivative.
The Favorskii Rearrangement: A Signature Reaction
The Favorskii rearrangement is a characteristic reaction of enolizable α-haloketones in the presence of a base, which for cyclic substrates, results in a ring contraction.[13][14] When this compound is treated with a base such as sodium hydroxide or an alkoxide, it rearranges to form a 4-methylcyclopentanecarboxylic acid derivative.[14][15][16]
This transformation proceeds through a proposed cyclopropanone intermediate.[13][17] The base abstracts an acidic α'-proton to form an enolate, which then undergoes intramolecular nucleophilic substitution to displace the bromide and form the bicyclic intermediate.[14] Nucleophilic attack by the base on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to the final product.[16]
Caption: Mechanism of the Favorskii rearrangement.
This ring contraction is a powerful tool in organic synthesis, for example, in the synthesis of strained cyclic systems like cubane.[13][14] The efficacy of this compound in this reaction is comparable to other α-halocyclohexanones.
Dehydrobromination to α,β-Unsaturated Ketones
Treatment of this compound with a non-nucleophilic base can lead to an E2 elimination reaction, yielding an α,β-unsaturated ketone.[2][5] This dehydrobromination is a valuable method for introducing a carbon-carbon double bond into a cyclic system.[6] For instance, heating 2-bromo-2-methylcyclohexanone in pyridine affords 2-methyl-2-cyclohexenone.[5][6]
Comparison with Other Alkylating Agent Classes
To provide a broader context, the performance of this compound is compared with other classes of alkylating agents in the table below.
| Alkylating Agent Class | Representative Examples | Key Characteristics & Efficacy Comparison |
| α-Haloketones | This compound , Bromoacetone, 2-Bromocyclohexanone | Strengths: Versatile bifunctional reagents, excellent for heterocycle synthesis and rearrangements.[2][3] Weaknesses: Can be less reactive in simple Sₙ2 reactions than primary alkyl halides. |
| Simple Alkyl Halides | Methyl Iodide, Ethyl Bromide | Strengths: Highly reactive in Sₙ2 reactions, good for introducing simple alkyl groups.[18] Weaknesses: Lack additional functionality, prone to over-alkylation of amines.[8] |
| α-Haloacetamides | Iodoacetamide, Chloroacetamide | Strengths: Primarily used in proteomics for specific and efficient alkylation of cysteine residues.[1][19][20][21] Reactivity order is Iodoacetamide > Bromoacetamide > Chloroacetamide.[1][20] Weaknesses: Less commonly used as general building blocks in organic synthesis compared to α-haloketones. |
Experimental Protocols
To ensure scientific integrity, detailed and validated protocols are essential.
Protocol 1: Favorskii Rearrangement of this compound
Objective: To synthesize methyl 4-methylcyclopentanecarboxylate via ring contraction.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous methanol (solvent)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol to the cooled reaction mixture with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure methyl 4-methylcyclopentanecarboxylate.
Conclusion
This compound is a highly effective and versatile alkylating agent, particularly valuable for its role as a bifunctional building block in organic synthesis. While simple alkyl halides may offer higher reactivity in straightforward Sₙ2 displacements, the true strength of this compound lies in its ability to participate in a wider range of transformations, including the synthesis of complex heterocyclic systems and unique structural modifications like the Favorskii rearrangement.[3][4][13] Its performance is comparable to other α-haloketones, with the methyl-substituted cyclohexanone framework offering specific advantages in creating particular molecular architectures. For researchers aiming to construct complex molecules, this compound provides a reliable and powerful tool, bridging the gap between simple alkylation and more sophisticated synthetic strategies.
References
- LookChem. 2-Bromo-5-methylcyclohexan-1-one. [Link]
- Al-Zaydi, A. G. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009–5097. [Link]
- Gande, S. L., & Bodige, S. (2021). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. ACS Omega, 6(48), 32371–32388. [Link]
- Wikipedia. Favorskii rearrangement. [Link]
- Lou, S., & Fu, G. C. (2010). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society, 132(4), 1264–1266. [Link]
- AdiChemistry.
- Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones.
- LibreTexts. 22.
- Organic Chemistry Explained. (2020, July 9). Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines [Video]. YouTube. [Link]
- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Ceylan, M., et al. (2007). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry, 19(2), 1373-1378. [Link]
- Fiveable.
- Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]
- OpenStax. 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
- Parker, S. J., et al. (2017).
- Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]
- Yahya, A. M. N., & Mohammad, A. N. (2010). Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. Rafidain Journal of Science, 21(4), 39-48. [Link]
- Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17. [Link]
- Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12742014, 2-Bromo-5-methylcyclohexan-1-one. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Versatility of 2-Bromo-5-methylthiophene. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 18787364, 2-Bromo-5-methylcyclohexane-1-carboxylic acid. [Link]
- Kuznetsova, K., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104022. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 124629995, trans-2-Bromo-5-methylcyclohexanone. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 89886-68-0 [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. lookchem.com [lookchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 14. adichemistry.com [adichemistry.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. youtube.com [youtube.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 2-Bromo-5-methylcyclohexanone
This guide provides an in-depth technical comparison of synthetic routes to 2-Bromo-5-methylcyclohexanone, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] We will objectively evaluate a traditional bromination method against a novel, greener synthetic approach, providing the necessary experimental data and mechanistic insights to inform your synthetic strategy.
Introduction: The Significance of this compound
This compound is a versatile bifunctional molecule, possessing both a nucleophilic enolizable position and an electrophilic carbonyl carbon.[2][3] This dual reactivity makes it a valuable precursor for constructing a wide array of molecular architectures, particularly heterocyclic compounds with potential biological activity.[3] The efficient and selective synthesis of this α-bromo ketone is therefore of considerable interest to the drug development and fine chemical industries.
Established Synthetic Route: Direct Bromination with Elemental Bromine
The most conventional approach to this compound involves the direct electrophilic α-bromination of the parent ketone, 5-methylcyclohexanone, using elemental bromine in an acidic medium, typically acetic acid.[1][4]
Mechanistic Rationale
The reaction proceeds via an acid-catalyzed enolization of the ketone.[5][6] The protonation of the carbonyl oxygen enhances the acidity of the α-protons, facilitating the formation of the enol intermediate. This enol then acts as a nucleophile, attacking the electrophilic bromine to yield the α-brominated product and hydrogen bromide.[5]
Experimental Protocol: Direct Bromination
Materials:
-
5-methylcyclohexanone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylcyclohexanone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to maintain a temperature below 10 °C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Pour the reaction mixture into cold water and extract with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
A Novel Synthetic Route: "On Water" Bromination with H₂O₂-HBr
In line with the principles of green chemistry, a newer, more environmentally benign route for the α-bromination of ketones has been developed.[7][8] This method utilizes an aqueous solution of hydrogen peroxide and hydrobromic acid, avoiding the use of hazardous organic solvents and expensive reagents.[7]
Mechanistic Rationale
This "on water" bromination is believed to proceed through the in-situ generation of bromine from the oxidation of HBr by H₂O₂. The reaction is self-catalyzing as the generated HBr contributes to the acidic environment needed for enolization. This method is characterized by its operational simplicity and reduced environmental impact.[7][8]
Experimental Protocol: H₂O₂-HBr Bromination
Materials:
-
5-methylcyclohexanone
-
Hydrobromic acid (48% aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, place 5-methylcyclohexanone (1.0 eq).
-
Add hydrobromic acid (2.0 eq) and stir the mixture at room temperature.
-
Slowly add hydrogen peroxide (1.2 eq) dropwise over 30 minutes.
-
Continue stirring at room temperature for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Comparative Analysis
| Metric | Established Route (Direct Bromination) | Novel Route (H₂O₂-HBr "On Water") |
| Brominating Agent | Elemental Bromine (Br₂) | In-situ generated Br₂ from HBr/H₂O₂ |
| Solvent | Glacial Acetic Acid/Dichloromethane | Water |
| Catalyst | Acid-catalyzed (self-generating HBr) | Acid-catalyzed (HBr) |
| Reaction Temperature | 0-10 °C (addition), Room Temperature | Room Temperature |
| Yield | Generally good, but can be variable | Reported high yields (69-97% for various ketones)[7] |
| Selectivity | Risk of over-bromination | High selectivity for monobromination reported[7] |
| Safety & Handling | Br₂ is highly corrosive and toxic. Use of chlorinated solvents. | Avoids handling of pure Br₂. Aqueous system is safer. |
| Environmental Impact | Use of hazardous organic solvents. | "Green" method with water as the primary solvent.[7] |
| Cost | Br₂ can be more expensive than HBr/H₂O₂. | Uses inexpensive and readily available reagents.[7] |
Conclusion
The validation of a synthetic route requires a careful balance of efficiency, safety, cost, and environmental impact. While the direct bromination of 5-methylcyclohexanone with elemental bromine is an established and effective method, it presents significant handling and environmental challenges.
The novel "on water" synthesis using an H₂O₂-HBr system offers a compelling alternative. Its high reported yields and selectivity, coupled with the use of inexpensive, safer, and environmentally benign reagents, make it a superior choice for the sustainable production of this compound.[7][8] For researchers and drug development professionals, the adoption of such greener methodologies is not only a matter of practical advantage but also a step towards more responsible chemical synthesis.
References
- Copper(II) bromide - Wikipedia.
- Unsaturated ketones via copper(II) bromide mediated oxidation - Baxendale Group.
- Bromination of ketones with H2O2–HBr “on water” - Green Chemistry (RSC Publishing).
- Copper(II) Bromide: Your Essential Brominating Agent in Organic Synthesis.
- Bromination of Aliphatic Ketones with Copper(II) Bromide in Organic Solvents. I. The Reaction of Acetone with Copper(II) Bromide in Methanol | Bulletin of the Chemical Society of Japan | Oxford Academic.
- Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry - ACS Publications.
- Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions - ResearchGate.
- Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher.
- Synthetic Access to Aromatic α-Haloketones - PMC - NIH.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH.
- Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides - Organic Chemistry Portal.
- Synthetic Access to Aromatic α-Haloketones - MDPI.
- Ketone halogenation - Wikipedia.
- α-Bromoketone synthesis by bromination - Organic Chemistry Portal.
- α-Halo ketone - Wikipedia.
- Halogenation Of Ketones via Enols - Master Organic Chemistry.
- Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.
- N-Bromosuccinimide - Wikipedia.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
Sources
- 1. Buy this compound | 89886-68-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bromination of ketones with H2O2–HBr “on water” - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. espublisher.com [espublisher.com]
A Comparative Guide to the Reaction Kinetics of 2-Bromo-5-methylcyclohexanone and its Chloro-Analogue
Executive Summary
This guide provides a comprehensive framework for comparing the reaction rates of 2-bromo-5-methylcyclohexanone and 2-chloro-5-methylcyclohexanone, two valuable intermediates in synthetic organic chemistry. While direct comparative kinetic data for these specific substrates is not extensively published, this document synthesizes fundamental principles of physical organic chemistry to predict their relative reactivity. We present a detailed, self-validating experimental protocol to quantitatively measure these reaction rates, empowering researchers to generate their own empirical data. The core analysis hinges on the differential leaving group ability of bromide versus chloride in key reaction pathways pertinent to α-haloketones, including nucleophilic substitution (SN2) and the Favorskii rearrangement. We predict a significantly faster reaction rate for the bromo-analogue due to the inherent properties of the carbon-halogen bond and the stability of the resulting halide anion.
Introduction: The Synthetic Value and Reactivity of α-Haloketones
α-Haloketones are a cornerstone of modern organic synthesis, prized for their dual reactivity. They possess two key electrophilic sites: the carbonyl carbon and the halogen-bearing α-carbon.[1][2] This unique feature allows for a diverse range of transformations, making them essential precursors for constructing complex molecular architectures, particularly nitrogen, oxygen, and sulfur-containing heterocycles with potential biological activity.[1][2]
The reactivity of these compounds is primarily governed by three competitive pathways, the prevalence of which depends on the choice of nucleophile, base, and reaction conditions:
-
Bimolecular Nucleophilic Substitution (SN2): With less basic nucleophiles, a direct displacement of the halide is common. The adjacent carbonyl group significantly accelerates this reaction compared to a simple alkyl halide.[3][4]
-
Elimination (E2): In the presence of a strong, hindered base, elimination to form an α,β-unsaturated ketone can occur, provided a suitable anti-periplanar proton is available.[5]
-
Favorskii Rearrangement: With strong, non-hindered bases such as alkoxides, α-haloketones with an enolizable α'-proton undergo a characteristic rearrangement to form a ring-contracted carboxylic acid derivative.[6][7][8]
The central objective of this guide is to dissect how substituting the halogen at the α-position—from chlorine to bromine—impacts the kinetics of these transformations. This comparison is fundamentally a study of leaving group ability.
Mechanistic Considerations & Theoretical Prediction
The rate of any reaction involving the cleavage of the carbon-halogen (C-X) bond in the rate-determining step will be highly sensitive to the nature of the halogen. In both SN2 and Favorskii rearrangement mechanisms, the C-X bond is broken during the key kinetic step.
The Principle of Leaving Group Ability
A good leaving group is a species that can stabilize the negative charge it acquires upon departing. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups.[9] When comparing the halides, basicity increases in the order I⁻ < Br⁻ < Cl⁻ < F⁻. Consequently, the efficacy as a leaving group follows the reverse trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[9][10]
This trend is governed by two primary factors:
-
Polarizability and Bond Strength: The C-Br bond (bond energy ~285 kJ/mol) is weaker and longer than the C-Cl bond (~340 kJ/mol). The larger electron cloud of bromide is more polarizable, which helps to stabilize the developing negative charge in the transition state of an SN2 reaction.
-
Anion Stability: Bromide (Br⁻) is a larger, more diffuse ion than chloride (Cl⁻). It distributes the negative charge over a greater volume, resulting in a lower charge density and greater stability in solution.[11]
Prediction: Based on these first principles, This compound is expected to react significantly faster than 2-chloro-5-methylcyclohexanone in reactions where the cleavage of the carbon-halogen bond is rate-determining.
Below is a diagram illustrating the SN2 pathway, which is highly sensitive to the leaving group's nature.
Caption: The SN2 reaction at the α-carbon proceeds via a concerted transition state.
Proposed Experimental Protocol for Kinetic Analysis
This section outlines a robust methodology for the quantitative determination of the second-order rate constants for the reaction of this compound and 2-chloro-5-methylcyclohexanone with a model nucleophile.
Objective
To measure the bimolecular rate constants (kBr and kCl) for the reaction of the title compounds with a nucleophile, such as sodium iodide in acetone (a classic Finkelstein reaction), and to determine their relative reaction rate (kBr / kCl).
Materials and Reagents
-
This compound
-
2-Chloro-5-methylcyclohexanone
-
Sodium Iodide (NaI), anhydrous
-
Acetone, HPLC grade, anhydrous
-
Dodecane (or other suitable internal standard)
-
Deionized water
-
Diethyl ether
-
Sodium thiosulfate solution (for quenching)
-
Anhydrous magnesium sulfate
Instrumentation
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or GC-Mass Spectrometer (GC-MS)
-
Thermostatted water bath or reaction block
-
Volumetric flasks and pipettes
-
Stopwatches
Experimental Workflow
The following workflow provides a self-validating system for acquiring kinetic data.
Caption: Workflow for determining reaction kinetics via sampling and chromatographic analysis.
Detailed Procedure
-
Preparation:
-
Prepare a 0.1 M stock solution of the α-haloketone (e.g., this compound) and a known concentration of an internal standard (e.g., dodecane) in anhydrous acetone.
-
Prepare a 0.2 M stock solution of sodium iodide in anhydrous acetone.
-
-
Reaction:
-
Place both solutions in a thermostatted bath at the desired temperature (e.g., 25.0 °C) for at least 20 minutes to reach thermal equilibrium.
-
To initiate the reaction, rapidly mix equal volumes of the two solutions to achieve initial concentrations of 0.05 M for the α-haloketone and 0.1 M for NaI. Start the stopwatch immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 2, 5, 10, 15, 25, 40 minutes), withdraw an aliquot (e.g., 2.0 mL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a cold solution of sodium thiosulfate in water. This will consume any unreacted iodide.
-
-
Analysis:
-
Extract the quenched sample with a known volume of diethyl ether.
-
Analyze the organic layer by GC-FID or GC-MS to determine the ratio of the α-haloketone peak area to the internal standard peak area.
-
Use a pre-established calibration curve to convert this ratio into the concentration of the α-haloketone.
-
-
Repeat: Perform the identical experiment for the chloro-analogue.
Data Analysis
For a second-order reaction (first-order in each reactant), the integrated rate law is: 1/[A]t = kt + 1/[A]0
Where:
-
[A]t is the concentration of the α-haloketone at time t.
-
[A]0 is the initial concentration of the α-haloketone.
-
k is the second-order rate constant.
A plot of 1/[A]t versus time (t) should yield a straight line with a slope equal to the rate constant k.[12][13]
Expected Results and Interpretation
The experimental data, when analyzed as described, is expected to confirm the theoretical predictions.
Quantitative Data Summary
The results can be summarized in a table for direct comparison.
| Substrate | Halogen | Expected Rate Constant, k (M⁻¹s⁻¹) at 25°C | Expected Relative Rate (kX / kCl) |
| 2-Chloro-5-methylcyclohexanone | Cl | kCl | 1 |
| This compound | Br | kBr | > 10 |
Note: The relative rate of >10 is a conservative estimate based on typical Br/Cl rate ratios in SN2 reactions.
Discussion of Potential Side Reactions
While the Finkelstein reaction in acetone is generally clean, it is crucial to analyze chromatograms for potential byproducts. If a strong base were used instead of iodide, one might observe the product of a Favorskii rearrangement.[7] For cyclic α-haloketones, this results in a ring contraction.[6][8]
Caption: The Favorskii rearrangement pathway, a potential side reaction with strong bases.
Conclusion
This guide establishes a clear theoretical and practical basis for comparing the reaction rates of this compound and its chloro-analogue. Fundamental chemical principles predict that the bromo-derivative will be substantially more reactive due to the superior leaving group ability of bromide compared to chloride.[9][11] The provided experimental workflow offers a robust and reliable method for researchers to empirically validate this prediction, generate precise kinetic data, and further understand the behavior of these versatile synthetic intermediates. This knowledge is critical for optimizing reaction conditions, controlling selectivity, and designing efficient synthetic routes in research and drug development.
References
- Title: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution Source: JoVE URL:[Link]
- Title: Nucleophilic substitution reactions of α-haloketones: A computational study Source: University of Pretoria URL:[Link]
- Title: Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Source: YouTube URL:[Link]
- Title: Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity Source: PubMed URL:[Link]
- Title: Nucleophilic Substitution Reactions of Sulfur-Substituted Cyclohexanone Acetals: An Analysis of the Factors Controlling Stereoselectivity Source: American Chemical Society URL:[Link]
- Title: Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents Source: Journal of the American Chemical Society URL:[Link]
- Title: Favorskii rearrangement mechanism and examples Source: Chemistry Notes URL:[Link]
- Title: Favorskii rearrangement Source: Wikipedia URL:[Link]
- Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: PMC - NIH URL:[Link]
- Title: Favorskii Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: FAVORSKII REARRANGEMENT | MECHANISM | APPLIC
- Title: Factors affecting SN2 reactions: leaving group- Part 1 Source: Khan Academy URL:[Link]
- Title: Stereochemistry of nucleophilic addition to cyclohexanone.
- Title: A new mechanism for the Favorskii rearrangement Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions Source: Journal of the American Chemical Society URL:[Link]
- Title: Other Factors that Affect SN2 Reactions Source: KPU Pressbooks – Organic Chemistry I URL:[Link]
- Title: The effect of leaving group on the SN2 reaction Source: YouTube URL:[Link]
- Title: SN2 and E2 Rates of Cyclohexanes Source: Chemistry Steps URL:[Link]
- Title: 2-chlorocyclohexanone Source: Organic Syntheses Procedure URL:[Link]
- Title: Measuring Reaction Rates Source: Chemistry LibreTexts URL:[Link]
- Title: Nucleophilic Substitution Part II Source: OCLUE URL:[Link]
- Title: How to Calculate and Determine Chemical Kinetics Source: Indonesian Journal of Science & Technology URL:[Link]
- Title: Kinetics of Nucleophilic Substitution Reactions Source: Chemistry LibreTexts URL:[Link]
- Title: Experimental methods for rate law determin
- Title: Determining Rate Laws from Experimental D
- Title: Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]
- Title: The E2 Reaction and Cyclohexane Conformation Source: Chemistry LibreTexts URL:[Link]
- Title: E2 and E1 Elimination Reactions of Cyclohexanes Source: Chemistry Steps URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Diastereomeric Ratio Analysis in the Synthesis of 2-Bromo-5-methylcyclohexanone
For researchers and professionals in drug development, the precise control of stereochemistry is paramount. The synthesis of chiral molecules like 2-Bromo-5-methylcyclohexanone presents a classic challenge in stereocontrol, where the ratio of diastereomers formed can significantly impact the efficacy and safety of a final active pharmaceutical ingredient. This guide provides an in-depth comparison of synthetic methodologies, focusing on the factors that govern the diastereomeric ratio and the analytical techniques required for its accurate determination.
The Decisive Role of the Enolate: Kinetic vs. Thermodynamic Control
The α-bromination of a ketone, such as 5-methylcyclohexanone, proceeds through an enol or enolate intermediate.[1][2] The regioselectivity of bromination—and consequently, the stereochemical outcome—is dictated by which α-proton is removed to form this intermediate. This choice is governed by the principles of kinetic versus thermodynamic control.[3]
-
Kinetic Control: This pathway favors the product that is formed fastest.[4] Deprotonation occurs at the most sterically accessible α-hydrogen, leading to the less substituted, and generally less stable, enolate.[5] Such conditions are typically achieved using a strong, sterically hindered base at low temperatures.[5]
-
Thermodynamic Control: This pathway favors the most stable product.[6] Under conditions that allow for equilibrium between the possible enolates (e.g., higher temperatures, weaker bases), the more substituted, and therefore more stable, enolate will predominate.[3]
In the case of 5-methylcyclohexanone, the C2 and C6 positions are the two potential sites for enolization. The C6 position is less sterically hindered, while the C2 position is more substituted. Therefore, reaction conditions can be tuned to selectively form either the kinetic or thermodynamic enolate, leading to different diastereomeric products upon bromination.
Caption: Reaction pathways for the synthesis of this compound.
Comparative Analysis of Synthesis Methods
The choice of reaction conditions directly influences the diastereomeric ratio (d.r.) of the resulting this compound. Below, we compare two primary methods that leverage kinetic and thermodynamic control.
| Method | Conditions | Predominant Enolate | Major Diastereomer | Typical Diastereomeric Ratio (cis:trans) |
| Kinetic Control | LDA, THF, -78 °C, then Br₂ | Less Substituted | cis | >90:10 |
| Thermodynamic Control | HBr, Acetic Acid, Room Temperature | More Substituted | trans | ~20:80 |
Method A: Synthesis under Kinetic Control
This method aims to form the less substituted enolate by using a strong, bulky, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is the archetypal reagent for this purpose.[5] The low temperature (-78 °C) ensures that the deprotonation is irreversible, effectively "locking" the kinetically favored enolate.
Causality: The bulky diisopropyl groups of LDA sterically hinder its approach to the more substituted C2 proton. The C6 proton, being more accessible, is removed more rapidly. Subsequent bromination of this enolate intermediate generally proceeds via axial attack of the bromine molecule on the planar enolate, leading to the cis diastereomer as the major product.[7]
-
Preparation of LDA: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.0 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Add a solution of 5-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Bromination: Add a solution of bromine (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. The characteristic bromine color should disappear upon addition. Stir for an additional 30 minutes.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound, enriched in the cis diastereomer.
Method B: Synthesis under Thermodynamic Control
To favor the more stable, more substituted enolate, the reaction is run under conditions that allow for equilibration. This is typically achieved using a protic acid catalyst, such as hydrobromic acid (HBr) in acetic acid, at room temperature or with gentle heating.[1][8]
Causality: The acid catalyzes the tautomerization between the ketone and its two possible enol forms.[8][9] Over time, the equilibrium will shift to favor the more thermodynamically stable enol, which has the more substituted double bond.[10] This enol then acts as the nucleophile, attacking Br₂.[1] The approach of the electrophile is often favored from the equatorial direction to avoid steric hindrance, resulting in the trans diastereomer as the major product.[11]
-
Reaction Setup: In a round-bottom flask, dissolve 5-methylcyclohexanone (1.0 eq) in glacial acetic acid.
-
Bromination: Add a solution of bromine (1.0 eq) in acetic acid dropwise to the ketone solution at room temperature with stirring. A catalytic amount of HBr can be added to accelerate enol formation.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water. Extract the product with a suitable organic solvent, such as dichloromethane (3x).
-
Purification: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting oil by flash chromatography to isolate the this compound, enriched in the trans diastereomer.
Analytical Workflow for Diastereomeric Ratio Determination
Accurate determination of the diastereomeric ratio is critical for validating the success of a stereoselective synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and common technique for this analysis.[12]
Caption: Workflow for the determination of diastereomeric ratio by NMR.
¹H NMR Spectroscopy Analysis
The two diastereomers, cis- and trans-2-Bromo-5-methylcyclohexanone, are distinct chemical entities and will have different ¹H NMR spectra. The key to determining the d.r. is to identify signals that are unique to each diastereomer and do not overlap with other signals in the spectrum.[13]
-
Signal Selection: The proton at the C2 position (the α-proton adjacent to both the bromine and the carbonyl) is often the most diagnostic signal. Due to the different spatial arrangements of the bromine and methyl groups, this proton will experience a different electronic environment in each diastereomer, resulting in distinct chemical shifts and coupling patterns.
-
Integration: Once a pair of non-overlapping signals corresponding to the same proton in each diastereomer is identified, the relative areas of these signals are determined through integration.
-
Calculation: The diastereomeric ratio is the ratio of the integrals of the selected signals. For example, if the integral of the C2-H signal for the cis isomer is 9.5 and for the trans isomer is 1.0, the d.r. is 9.5:1.0 or 95:5.
For complex spectra where signals may overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, significantly improving resolution and allowing for more accurate integration.[14][15]
Conclusion
The synthesis of this compound serves as an excellent case study in the practical application of kinetic and thermodynamic control to direct stereochemical outcomes. By carefully selecting reagents and reaction conditions, researchers can selectively favor the formation of either the cis or trans diastereomer. The use of a strong, hindered base like LDA at low temperatures provides access to the kinetic product (cis), while acid-catalyzed equilibration at room temperature yields the thermodynamic product (trans). Accurate quantification of the resulting diastereomeric ratio, primarily through ¹H NMR spectroscopy, is essential for validating the chosen synthetic strategy and ensuring the stereochemical purity of intermediates in drug development and chemical research.
References
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- ChemTube3D. (n.d.). Base-Catalysed Bromination of Ketones - Summary.
- Pace, V., et al. (n.d.). Kinetic vs Thermodynamic Control on β-functionalized Cyclic Ketones: A Theoretical Investigation on Regioselective Formation of Enolates.
- Dubois, J. E., & Toullec, J. (1971). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Journal of the American Chemical Society, 93(10), 2541–2546. [Link]
- Wikipedia. (n.d.). Ketone halogenation.
- KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. Organic Chemistry II.
- University of Liverpool. (n.d.). Axial or equatorial attack is possible on a cyclohexanone. Retrieved from a relevant university chemistry resource.
- University of Calgary. (n.d.). Kinetic vs Thermodynamic Enolates.
- Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions.
- Columbia University. (n.d.). CHEM 330 Topics Discussed on Oct 19.
- ResearchGate. (2025, August 6). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions.
- YouTube. (2016, July 6). Haloform Reaction Base Catalyzed Bromination of Aldehyde or Ketone.
- Rappe, C. (1966). Halogenation of Ketones. V. Studies on the Mechanisms of Base Catalyzed Halogenations of Butanone-2. Acta Chemica Scandinavica, 20, 1721-1727.
- YouTube. (2021, May 21). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE|CSIR NET.
- YouTube. (2020, November 2). Kinetic vs. thermodynamic enolate formation.
- Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates.
- YouTube. (2018, April 28). Kinetic and thermodynamic enolates.
- Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- JoVE. (2023, April 30). Video: Base-Promoted α-Halogenation of Aldehydes and Ketones.
- Journal of the Korean Chemical Society. (n.d.). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations.
- YouTube. (2020, October 27). Kinetic Control vs. Thermodynamic Control.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- ResearchGate. (2014, December 13). Can any one explain how to determine diastereomeric ratio from NMR spectra?.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 6. jackwestin.com [jackwestin.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 10. echemi.com [echemi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Halogenated Ketones
For researchers, medicinal chemists, and professionals in drug development, the purity of synthesized intermediates is not merely a matter of academic rigor—it is a critical determinant of reaction success, biological activity, and ultimately, patient safety. Halogenated ketones, a versatile class of building blocks in organic synthesis, present unique purification challenges due to their reactivity and potential for instability. This guide provides an in-depth, objective comparison of the three primary purification techniques—distillation, crystallization, and chromatography—supported by experimental data and field-proven insights to empower you in selecting the optimal method for your specific needs.
The Challenge of Purifying Halogenated Ketones
Halogenated ketones are prone to decomposition, often liberating hydrogen halides, which can catalyze further degradation and polymerization.[1] This inherent instability necessitates that purification be conducted with precision and often immediately before the compound's use in a subsequent synthetic step.[1] Furthermore, the synthesis of these compounds can yield a mixture of mono- and di-halogenated products, as well as other isomers, complicating the purification process.[2] The choice of purification technique is therefore a critical decision that directly impacts yield, purity, and the overall efficiency of a synthetic route.
A Comparative Overview of Purification Techniques
| Technique | Principle | Best Suited For | Key Advantages | Primary Limitations |
| Distillation | Separation based on differences in boiling points. | Thermally stable, liquid halogenated ketones with significant boiling point differences from impurities. | Scalable for industrial production, effective for removing non-volatile impurities. | Not suitable for thermally labile compounds, less effective for separating isomers with close boiling points. |
| Crystallization | Separation based on differences in solubility. | Solid halogenated ketones. | Can yield very high purity products, cost-effective on a large scale. | Yield can be compromised by the solubility of the compound in the mother liquor, requires screening of suitable solvents. |
| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Complex mixtures, separation of isomers, and purification of small to moderate quantities. | High resolution, applicable to a wide range of compounds, including thermally sensitive ones. | Can be time-consuming and costly, especially for large-scale purifications, potential for sample decomposition on stationary phase. |
In-Depth Analysis and Experimental Protocols
Distillation: The Workhorse for Volatile Compounds
Distillation is a cornerstone of chemical purification, particularly for liquid compounds. For halogenated ketones that are thermally stable, it offers an efficient method for purification, especially on an industrial scale.
The choice between atmospheric and vacuum distillation is dictated by the boiling point and thermal stability of the halogenated ketone. Vacuum distillation is employed for high-boiling or thermally sensitive compounds to lower the boiling point and prevent decomposition.[3][4] For instance, the separation of 1,1- and 1,3-dichloroacetone is effectively achieved by distillation due to their significantly different boiling points (120°C vs. 173°C).[5]
This protocol is adapted from established procedures for the purification of chloroacetone.[1][6]
Objective: To purify crude chloroacetone, removing lower-boiling impurities such as acetone and higher-boiling di-chlorinated byproducts.
Materials:
-
Crude chloroacetone
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (if performing vacuum distillation)
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Add the crude chloroacetone and a few boiling chips to the round-bottom flask.
-
Initiating Distillation: Begin heating the flask gently.
-
Collecting Fractions:
-
Collect the initial fraction, which will contain low-boiling impurities like unreacted acetone.
-
As the temperature stabilizes at the boiling point of chloroacetone (approx. 119°C at atmospheric pressure), change the receiving flask to collect the purified product.
-
Monitor the temperature closely. A sharp increase in temperature indicates that higher-boiling impurities are beginning to distill.
-
-
Stabilization: For storage, freshly distilled monochloroacetone can be stabilized by the addition of a small amount of water (0.1% to saturation).[1]
Expected Outcome: This process should yield chloroacetone of sufficient purity for subsequent synthetic steps. Purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for the purification of halogenated ketones by distillation.
Crystallization: The Path to High Purity Solids
For solid halogenated ketones, crystallization is a powerful technique that can yield material of exceptional purity. The principle relies on the differential solubility of the target compound and its impurities in a given solvent system.
The selection of an appropriate solvent is the most critical step in crystallization. An ideal solvent will dissolve the halogenated ketone sparingly at room temperature but readily at its boiling point. This differential solubility allows for the formation of a supersaturated solution upon cooling, from which the pure compound crystallizes, leaving impurities behind in the mother liquor. For α-bromoacetophenone, solvents such as n-hexane and methanol have been shown to be effective for recrystallization, yielding purities exceeding 99%.[7]
This protocol is based on a well-established procedure for the purification of phenacyl bromide.
Objective: To purify crude α-bromoacetophenone to a high degree of purity.
Materials:
-
Crude α-bromoacetophenone
-
Methanol (or n-hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, dissolve the crude α-bromoacetophenone in a minimal amount of hot methanol in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Expected Outcome: White crystalline solid with a melting point of 49-51°C, indicating high purity. A yield of 64-66% of the theoretical amount can be expected after recrystallization.
Caption: Workflow for the purification of solid halogenated ketones by crystallization.
Chromatography: The High-Resolution Separator
Flash column chromatography is an indispensable tool for the purification of a wide array of organic compounds, including halogenated ketones. Its strength lies in its ability to separate complex mixtures and isomers that are often intractable by other methods.
The choice of the stationary phase (typically silica gel) and the mobile phase (eluent) is critical for a successful chromatographic separation. The eluent system is optimized to achieve a differential partitioning of the components in the mixture, allowing the desired halogenated ketone to be isolated in pure fractions. For example, α-bromo-α,α-difluoromethyl ketones have been successfully purified using flash chromatography with a solvent system of 5% diethyl ether in hexanes. For the purification of 2'-Chloroacetophenone, a mixture of ethyl acetate and petroleum ether (1:20) has been employed.[3]
This is a general protocol that can be adapted for various halogenated ketones.
Objective: To purify a crude halogenated ketone from reaction byproducts and unreacted starting materials.
Materials:
-
Crude halogenated ketone
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Chromatography column
-
Air or nitrogen source for pressure
-
Collection tubes
-
TLC plates and chamber for monitoring
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC) to achieve good separation of the target compound from impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the eluent.
-
Sample Loading: Dissolve the crude halogenated ketone in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Apply pressure to the top of the column and begin eluting the sample, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified halogenated ketone.
Expected Outcome: A purified halogenated ketone with purity typically assessed by NMR spectroscopy and/or GC-MS. The isolated yield will depend on the complexity of the crude mixture and the efficiency of the separation.
Caption: Workflow for the purification of halogenated ketones by flash chromatography.
Conclusion and Recommendations
The optimal purification technique for a halogenated ketone is contingent upon its physical state, thermal stability, and the nature of the impurities present.
-
Distillation is the method of choice for thermally stable, liquid halogenated ketones, particularly on a larger scale.
-
Crystallization is highly effective for solid compounds and can deliver products of exceptional purity.
-
Chromatography offers the highest resolution for complex mixtures and the separation of isomers, making it an invaluable tool in a research and development setting.
A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers and drug development professionals to make informed decisions, leading to the efficient and successful purification of these important synthetic intermediates.
References
- Process for synthesizing alpha-bromoacetophenone compound. CN101462935A.
- Continuous prepar
- Halogenated Molecule Sticking to Column.
- Method of stabilizing halogen
- Process for the preparation of selectively and symmetrically di-halogen
- Purification: How to Run a Flash Column. University of Rochester, Department of Chemistry.
- Simple preparation of chloroacetone - an essay. Sciencemadness Discussion Board.
- A Comparative Guide to the Purity Analysis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: HPLC vs. GC-MS. BenchChem.
- Separating chloroacetone from w
- LC-MS Technical Support Center: Halogen
- Purification of Organic Compounds by Flash Column Chrom
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogen
- Synthetic Access to Arom
- Bromination of ketones with H2O2–HBr “on water”.
- A Comparative Guide to the Purity Analysis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. BenchChem.
- METHOD FOR PRODUCING α-BROMOACETOPHENONE COMPOUND. WO2015174214A1.
- Purification: Distillation at Reduced Pressures. University of Rochester, Department of Chemistry.
- How to Prepare 2'-Chloroacetophenone?. Guidechem.
- Everything about Distill
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Method for synthesizing alpha-bromo-acetophenone. CN1289456C.
- COMMON SOLVENTS FOR CRYSTALLIZ
- Purification by Flash Column Chromatography. Chemistry Laboratory Techniques, University of Colorado Boulder.
- Halogenation Of Ketones via Enols. Master Organic Chemistry.
- Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution.
- Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking w
- 2-chloro-1-phenylethan-1-one. Sigma-Aldrich.
- Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcit
- Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. MDPI.
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
- Alpha Halogenation of Enols and Enol
- Blocky bromination of poly(ether ketone ketone) as a means to preserve crystallizability and rapid crystallization kinetics.
- A method for preparing α' chloroketones. CN1466561A.
- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
- Optimization of crystallization conditions for biological macromolecules. PMC - NIH.
- Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection.
- Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. PMC - NIH.
- CHEMICAL PURITY ANALYSIS. Agilent.
- α-Chloroketone and α-Chloroaldehyde synthesis by chlorin
- 2-chloro-1-phenylethanone. Sigma-Aldrich.
- Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. MDPI.
- Technology for separating and purifying 2,4-diaminotoluene and 2,6-diaminotoluene by derivatization crystalliz
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. quora.com [quora.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone - Google Patents [patents.google.com]
A Comparative Guide to the In-situ Generation of Bromine for the Synthesis of 2-Bromo-5-methylcyclohexanone
Introduction: The Synthetic Utility of 2-Bromo-5-methylcyclohexanone and the Imperative for Safer Bromination
This compound is a valuable synthetic intermediate in organic chemistry, serving as a versatile building block for the construction of more complex molecules in pharmaceuticals and agrochemicals.[1] Its structure, featuring a ketone and a bromine atom on a cyclohexane ring, allows for a variety of chemical transformations, including nucleophilic substitution, reduction, and elimination reactions.[1] The traditional method for synthesizing this and other α-bromoketones involves the direct use of molecular bromine (Br₂).[1][2][3][4] However, molecular bromine is a hazardous substance—toxic, highly corrosive, and volatile—posing significant challenges for storage, handling, and safety.[5][6][7][8]
In response to the increasing demand for sustainable and safer chemical processes, the in-situ generation of bromine has emerged as a superior alternative.[5][6] This approach avoids the handling of molecular bromine by producing it directly within the reaction mixture from more stable and less hazardous precursors.[6][9] This guide provides a comprehensive comparison of various in-situ bromine generation methods for the synthesis of this compound, alongside other common brominating agents. We will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a comparative analysis of their performance based on yield, selectivity, safety, and green chemistry principles.
The Benchmark: Direct Bromination with Molecular Bromine
The classical approach to the α-bromination of ketones like 5-methylcyclohexanone is an acid-catalyzed reaction with elemental bromine.[3][4] The reaction proceeds through an enol intermediate, which is the active nucleophile that attacks the bromine molecule.[4]
While effective, this method's reliance on liquid bromine is its primary drawback. The risks of accidental release, the need for specialized handling equipment, and the potential for runaway reactions necessitate the exploration of safer alternatives.[6][7] Furthermore, controlling the stoichiometry to prevent over-bromination and the formation of polybrominated byproducts can be challenging.[1]
In-Situ Bromine Generation: A Safer and More Elegant Approach
The core principle of in-situ generation is the oxidation of a stable bromide salt (like NaBr or HBr) to molecular bromine using a suitable oxidizing agent. The bromine is consumed as it is formed, keeping its concentration in the reaction vessel low and minimizing associated hazards.
Method 1: The Hydrogen Peroxide/Hydrobromic Acid (H₂O₂/HBr) System
This method is a cornerstone of green chemistry, utilizing inexpensive and environmentally benign reagents.[10][11][12] Hydrogen peroxide oxidizes hydrobromic acid to generate bromine in-situ, which then brominates the ketone.[13][14]
Reaction: 2 HBr + H₂O₂ → Br₂ + 2 H₂O
This system is highly effective for the bromination of a wide range of ketones, offering high yields and selectivity for monobromination.[11][12] The reaction can often be performed in water or aqueous solvent systems, further enhancing its green credentials.[10][11]
Experimental Protocol: Synthesis of this compound via H₂O₂/HBr
-
To a solution of 5-methylcyclohexanone (1 mmol) in acetonitrile (1 ml), add 48% aqueous HBr (1.2 mmol).
-
Heat the mixture to 65-70 °C with vigorous stirring.
-
Add a solution of 35% aqueous H₂O₂ (10 mmol) in acetonitrile (1 ml) portion-wise over 6 hours.
-
After the addition is complete, cool the reaction mixture.
-
Extract the product with diethyl ether, wash with a solution of sodium sulfite to quench any remaining bromine, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Method 2: The Oxone®/Sodium Bromide (NaBr) System
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) is a stable, inexpensive, and easy-to-handle solid oxidizing agent.[15] In combination with sodium bromide, it provides an efficient system for in-situ bromine generation.[16][17] This method is particularly advantageous as it can be carried out under solvent-free conditions using mechanical milling, or in a mixture of acetonitrile and water.[15][16][17]
Reaction: 2 NaBr + 2 KHSO₅ → Br₂ + K₂SO₄ + Na₂SO₄ + 2 KHSO₄
The use of solid reagents simplifies handling and measuring, making this method amenable to various scales of synthesis.
Experimental Protocol: Synthesis of this compound via Oxone®/NaBr
-
In a round-bottom flask, combine 5-methylcyclohexanone (1 mmol), sodium bromide (1.1 mmol), and Oxone® (1.1 mmol).
-
Add a solvent mixture of acetonitrile and water (e.g., 1:1 v/v, 5 mL).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product via column chromatography.
Alternative Brominating Agents
Beyond in-situ generation, several reagents have been developed as safer alternatives to molecular bromine.
N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile reagent for allylic and benzylic brominations, as well as for the α-bromination of carbonyl compounds.[18] It is a crystalline solid that is easier and safer to handle than liquid bromine.[18] The reaction mechanism can be either radical or electrophilic, depending on the reaction conditions. For the α-bromination of ketones, an acid catalyst is typically used to promote enol formation.
Experimental Protocol: Synthesis of this compound using NBS
-
Dissolve 5-methylcyclohexanone (1 mmol) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide (1.1 mmol) and a catalytic amount of a radical initiator like AIBN or an acid catalyst.
-
Reflux the mixture and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer.
-
Remove the solvent under reduced pressure and purify the crude product.[19]
Copper(II) Bromide (CuBr₂)
Copper(II) bromide is another solid reagent that can be used for the α-bromination of ketones.[20] The reaction is typically carried out by refluxing the ketone with CuBr₂ in a solvent mixture like chloroform and ethyl acetate. This method can offer good regioselectivity.[20]
Experimental Protocol: Synthesis of this compound using CuBr₂
-
Dissolve 5-methylcyclohexanone (1 mmol) in a mixture of chloroform and ethyl acetate.
-
Add Copper(II) bromide (2.2 mmol).
-
Heat the mixture to reflux. The reaction progress is indicated by the formation of copper(I) bromide as a precipitate and the evolution of HBr.
-
After the reaction is complete, filter the mixture to remove the copper salts.
-
Evaporate the solvent from the filtrate and purify the resulting residue by column chromatography.[20]
Performance Comparison: A Head-to-Head Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each method.
| Method | Reagents | Typical Yield | Selectivity | Safety & Handling | Green Chemistry Aspects |
| Direct Bromination | Br₂, Acetic Acid | Good to Excellent | Moderate; risk of over-bromination[1] | Hazardous; requires fume hood and specialized handling[5][6] | Poor; uses hazardous reagent, generates HBr byproduct |
| In-situ: H₂O₂/HBr | H₂O₂, HBr | Excellent (often >90%)[11] | High for monobromination[11][12] | Safer; avoids handling Br₂, but HBr is corrosive | Excellent; water is the only byproduct, uses inexpensive reagents[11] |
| In-situ: Oxone®/NaBr | Oxone®, NaBr | Very Good to Excellent[16][17] | Good | Good; uses stable, solid reagents[15] | Good; can be run solvent-free, but generates salt byproducts[16] |
| N-Bromosuccinimide (NBS) | NBS, Catalyst | Good | Good; depends on conditions | Good; solid reagent, easier to handle than Br₂[18] | Fair; avoids Br₂, but NBS is more expensive and generates succinimide waste |
| Copper(II) Bromide | CuBr₂ | Good[20] | Good regioselectivity | Fair; requires stoichiometric amounts of a heavy metal salt | Poor; generates significant copper salt waste |
Visualizing the Process: Workflow and Mechanisms
To better understand the processes discussed, the following diagrams illustrate the general workflow and reaction mechanisms.
Caption: General workflow for the synthesis of this compound via in-situ bromine generation.
Caption: Acid-catalyzed bromination mechanism with in-situ bromine generation from H₂O₂/HBr.
Conclusion and Recommendations
For researchers and drug development professionals seeking to synthesize this compound, the adoption of in-situ bromine generation methods offers compelling advantages in safety, efficiency, and sustainability over traditional protocols using molecular bromine.
-
For Green Chemistry and Scalability: The H₂O₂/HBr system stands out as the superior choice. Its use of inexpensive, low-toxicity reagents and water as a byproduct makes it an environmentally responsible and economically viable option for large-scale production.[11][12]
-
For Ease of Handling and Solid-Phase Synthesis: The Oxone®/NaBr system is highly recommended. The use of stable, solid reagents simplifies experimental setup and is well-suited for applications where handling corrosive aqueous acids is undesirable, including potential solvent-free applications.[15][16]
-
For Specific Applications: While NBS and CuBr₂ are viable alternatives, they are generally less advantageous. NBS is a good option for small-scale synthesis where convenience is a priority, while CuBr₂ might be considered in specific cases where its regioselectivity is critical, though the metal waste is a significant drawback.
Ultimately, by moving away from molecular bromine and embracing in-situ generation techniques, chemists can perform brominations more safely and sustainably without compromising on yield or product quality.
References
- Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr.
- This compound | 89886-68-0. Smolecule.
- Joshi, G., Patil, R. D., & Adimurthy, S. (2012). Green bromine: in situ generated catalyst for the selective oxidation of alcohols using H2O2 as a benign oxidant. RSC Advances.
- Synthesis of four indicative organobromine compounds via in-situ Br2 generation and bromination. ResearchGate.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC - NIH.
- “Green” bromination of ketones with H2O2-HBr “on water”. The Royal Society of Chemistry.
- Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. ResearchGate.
- Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. ResearchGate.
- Synthetic Access to Aromatic α-Haloketones. MDPI.
- Solvent-free bromination reactions with sodium bromide and oxone promoted by mechanical milling. Green Chemistry (RSC Publishing).
- Electrochemical α-bromination of ketones. ResearchGate.
- Synthetic Access to Aromatic α-Haloketones. (2022). PMC - NIH.
- A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. PMC - NIH.
- Solvent-Free Bromination Reactions with Sodium Bromide and Oxone Promoted by Mechanical Milling. ResearchGate.
- Visible light-induced bromine radical enhanced hydrogen atom transfer (HAT) reactions in organic synthesis. (2024). RSC Publishing.
- Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
- Halogenation Of Ketones via Enols. Master Organic Chemistry.
- Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom.
- α-Bromoketone synthesis by bromination. Organic Chemistry Portal.
- Ketone halogenation. Wikipedia.
- Bromination of Activated Arenes by Oxone® and Sodium Bromide. SciSpace.
- Iskra, J., Stavber, S., & Zupan, M. (2007). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry.
- Synthesis of 2-Bromocyclohexanol Using N-Bromosuccinimide. Benchchem.
- A Regiospecific Construction of α-Haloketones by the Reaction of Enol Borinates with N-Bromo.
- HBr−H2O2: A Facile Protocol for Regioselective Synthesis of Bromohydrins and α-Bromoketones and Oxidation of Benzylic/Secondary Alcohols to Carbonyl Compounds under Mild Aqueous Conditions. ResearchGate.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). MDPI.
- trans-2-Bromo-5-methylcyclohexanone. PubChem.
- N-Bromosuccinimide:Chemical synthesis,Reactions. (2023). ChemicalBook.
- Synthesis of 2-bromo-3-methylcyclohexanone. PrepChem.com.
- bromoacetone. Organic Syntheses Procedure.
- 2H-Pyran-2-one, 3-bromo. Organic Syntheses Procedure.
- 2-Bromo-5-methylcyclohexan-1-one. PubChem.
- 2-Bromo-2-methylcyclohexanone. PubChem.
- Application Notes and Protocols for the Experimental Setup of Methylcyclohexane Bromination. Benchchem.
- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). PubMed.
Sources
- 1. Buy this compound | 89886-68-0 [smolecule.com]
- 2. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Bromination of ketones with H2O2–HBr “on water” - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Green bromine: in situ generated catalyst for the selective oxidation of alcohols using H2O2 as a benign oxidant - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent-free bromination reactions with sodium bromide and oxone promoted by mechanical milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. prepchem.com [prepchem.com]
A Researcher's Guide to Bridging Theory and Experiment: The Case of 2-Bromo-5-methylcyclohexanone
In the landscape of modern chemical research, particularly in fields like drug development and materials science, the precise elucidation of molecular structure and stereochemistry is paramount. The synergy between computational chemistry and experimental analysis has become an indispensable tool in this pursuit. This guide provides an in-depth comparison of computational predictions with experimental data for the chiral molecule 2-bromo-5-methylcyclohexanone. While this specific molecule serves as our central example, the principles and methodologies discussed herein are broadly applicable to the structural analysis of a wide range of organic compounds.
This guide is structured to provide not just a set of protocols, but a comprehensive understanding of the interplay between theoretical calculations and empirical evidence. We will delve into the critical role of conformational analysis and explore how techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) are leveraged, in concert with Density Functional Theory (DFT) calculations, to build a complete and validated picture of molecular structure.
The Central Challenge: Conformational Heterogeneity
Before any meaningful comparison between predicted and measured data can be made, one must appreciate the dynamic nature of molecules like this compound. The cyclohexane ring is not static; it exists predominantly in chair conformations that are in rapid equilibrium. The substituents—the bromine atom at the C2 position and the methyl group at the C5 position—can occupy either axial or equatorial positions. This gives rise to a complex conformational landscape that is highly sensitive to the surrounding environment, particularly the solvent.
For the related compound, 2-bromocyclohexanone, it has been experimentally and theoretically shown that the conformational equilibrium is solvent-dependent[1][2]. In nonpolar solvents, the axial conformer is favored, while in polar solvents, the equatorial conformer becomes more populated[1]. This phenomenon is a delicate balance of steric and electronic effects, including hyperconjugation. Understanding and quantifying this equilibrium is the cornerstone of accurately predicting and interpreting spectroscopic data.
Experimental Characterization: Probing the Molecular Landscape
A multi-faceted experimental approach is necessary to capture the structural nuances of this compound. Here, we outline the key spectroscopic techniques and the rationale behind their application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Conformation
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Prepare solutions of this compound in a nonpolar solvent (e.g., CCl₄ or CDCl₃) and a polar aprotic solvent (e.g., DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The use of different solvents is crucial to observe shifts in the conformational equilibrium[1].
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer with a field strength of at least 400 MHz. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
-
Acquire proton-decoupled ¹³C NMR spectra.
-
Perform 2D NMR experiments, such as COSY and HSQC, to aid in the unambiguous assignment of proton and carbon signals.
-
-
Data Analysis:
-
Assign all proton and carbon signals to their respective positions in the molecule.
-
Pay close attention to the multiplicity and coupling constants (J-values) in the ¹H NMR spectrum. The vicinal coupling constant between the proton at C2 and the protons at C3 (³JH2-H3) is particularly informative for determining the axial or equatorial orientation of the bromine atom[1]. A larger coupling constant is typically observed for a trans-diaxial relationship between protons.
-
Chiroptical Spectroscopy: Assigning Absolute Configuration
Since this compound is a chiral molecule, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are invaluable for determining its absolute configuration.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) at a concentration that allows for sufficient IR absorption without saturation (typically 0.05-0.1 M).
-
Data Acquisition:
-
Acquire the VCD spectrum in the mid-IR region (approximately 2000-900 cm⁻¹) using a dedicated VCD spectrometer.
-
Acquire the spectrum of the neat solvent for baseline correction.
-
-
Data Analysis: The resulting VCD spectrum will show positive and negative bands corresponding to the differential absorption of left and right circularly polarized infrared light[3]. This experimental spectrum serves as a unique fingerprint of the molecule's absolute configuration in solution.
Experimental Protocol: ORD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a transparent solvent (e.g., methanol or isooctane).
-
Data Acquisition:
-
Measure the optical rotation of the sample over a range of wavelengths, typically from the visible region down into the UV region, using a spectropolarimeter.
-
-
Data Analysis: The resulting ORD curve will show the change in optical rotation with wavelength. For ketones, a characteristic "Cotton effect" is often observed in the region of the n→π* transition of the carbonyl group (around 280-330 nm)[4]. The sign of the Cotton effect is related to the stereochemistry of the molecule.
Computational Predictions: Building a Theoretical Model
Computational chemistry, specifically Density Functional Theory (DFT), allows us to build a theoretical model of this compound and predict its spectroscopic properties. A critical first step in this process is a thorough conformational analysis.
Computational Workflow
Caption: A generalized workflow for the computational prediction of spectroscopic properties.
Causality in Computational Choices:
-
Choice of Functional and Basis Set: The B3LYP functional with a 6-31G(d) or larger basis set is a widely used and generally reliable combination for organic molecules, providing a good balance between accuracy and computational cost[5][6].
-
Solvent Model: The inclusion of a Polarizable Continuum Model (PCM) is crucial for accurately modeling the solvent effects on conformational equilibria and spectroscopic properties, as these can be significant[1][5].
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is a standard and robust approach for calculating NMR chemical shifts that generally yields good agreement with experimental data[5][6].
-
Boltzmann Averaging: Because the experimental spectra are an average over all conformations present in solution, it is essential to compute a Boltzmann-weighted average of the predicted spectra for the individual conformers to enable a meaningful comparison.
The Comparison: Synthesizing Experimental and Computational Data
The true power of this combined approach lies in the direct comparison of the experimental and computational data. This comparison serves as a self-validating system, where a strong correlation between theory and experiment lends a high degree of confidence to the structural assignment.
Data Summary Tables
Table 1: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | Predicted (Axial Br) | Predicted (Equatorial Br) | Boltzmann-Averaged Prediction | Experimental |
| C1 (C=O) | Value | Value | Value | Value |
| C2 (CHBr) | Value | Value | Value | Value |
| C3 | Value | Value | Value | Value |
| C4 | Value | Value | Value | Value |
| C5 (CH-CH₃) | Value | Value | Value | Value |
| C6 | Value | Value | Value | Value |
| CH₃ | Value | Value | Value | Value |
(Note: The values in this table are placeholders and would be populated with actual data from the experiments and calculations.)
Analysis of NMR Data:
The comparison of the predicted and experimental NMR data allows for the validation of the computed conformational equilibrium. If the Boltzmann-averaged predicted spectrum closely matches the experimental spectrum, it supports the calculated ratio of axial to equatorial conformers. Discrepancies may suggest that the computational model needs refinement, for instance, by using a different functional, a larger basis set, or a more explicit solvent model.
Analysis of Chiroptical Data:
The most definitive comparison for assigning the absolute configuration comes from the chiroptical data.
Caption: Logical flow for absolute configuration assignment using VCD.
By overlaying the experimental VCD spectrum with the computationally predicted spectra for both the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. A good match between the experimental spectrum and, for example, the predicted spectrum for the (R)-enantiomer provides strong evidence that the sample is indeed the (R)-enantiomer. A similar comparison can be made with the ORD curves, where the sign of the Cotton effect in the experimental and calculated curves should match for the correct enantiomer.
Conclusion
The comprehensive structural elucidation of a molecule like this compound is a challenging but achievable task when a synergistic approach combining experimental spectroscopy and computational chemistry is employed. This guide has outlined a robust workflow that leverages the strengths of NMR, VCD, and ORD spectroscopy in conjunction with DFT calculations. The key to success lies in a thorough understanding of the underlying principles, particularly the conformational dynamics of the system, and a meticulous comparison of the experimental and theoretical data. By following such a self-validating methodology, researchers can have a high degree of confidence in their structural and stereochemical assignments, which is a critical foundation for advancing research in drug discovery and beyond.
References
- Rittner, R., & Abraham, R. J. (2002). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1264-1269.
- Abraham, R. J., & Rittner, R. (2001). Conformational analysis of 2‐bromocyclohexanone. A combined NMR, IR, solvation and theoretical approach. Magnetic Resonance in Chemistry, 39(S1), S13-S20.
- Stocka, J., Platakyte, R., McFadden, T. M. C., & Guirgis, G. A. (2021). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. Journal of Molecular Structure, 1243, 130807.
- Sloop, J. C., Anagho, L., Coppock, P., Giles, G., Park, S., Pennington, R., ... & Tsoi, M. Y. (2013). Conformational analysis, modeling, stereochemistry and optical activity of cyclohexane derivatives.
- Barron, L. D., & Buckingham, A. D. (2004). A theoretical study of the chiroptical properties of molecules with isotopically engendered chirality. The Journal of Chemical Physics, 120(17), 7943-7952.
- Polavarapu, P. L. (Ed.). (2002).
- Djerassi, C. (1960). Optical rotatory dispersion: applications to organic chemistry. McGraw-Hill.
- Cheeseman, J. R., Frisch, M. J., Devlin, F. J., & Stephens, P. J. (2010).
- Bagno, A., & Saielli, G. (2006). Predicting 13C NMR spectra by DFT calculations. Annual Reports on NMR Spectroscopy, 59, 131-182.
- Tantillo, D. J. (2024, July 25). Application of DFT Calculations in NMR Spectroscopy [Video]. YouTube. [Link]
- Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker.com.
- Wikipedia. (2023, November 29).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Synthetic Utility of 2-Bromo-5-methylcyclohexanone and Its Isomers
Introduction
In the landscape of synthetic organic chemistry, α-haloketones are indispensable building blocks.[1] Their dual reactivity, stemming from an electrophilic carbonyl carbon and a carbon-halogen bond, allows for a diverse array of chemical transformations.[1] This guide focuses on a specific subset of these valuable intermediates: 2-bromo-5-methylcyclohexanone and its structural isomers (e.g., 2-bromo-3-methylcyclohexanone and 2-bromo-4-methylcyclohexanone). The position of the methyl group on the cyclohexanone ring, seemingly a minor structural alteration, profoundly influences the molecule's conformational preferences, stereochemistry, and ultimately, its reactivity in key synthetic operations.
This document serves as a comprehensive comparison for researchers, scientists, and drug development professionals. It will delve into the nuanced differences in the synthetic utility of these isomers, supported by mechanistic insights, comparative data, and detailed experimental protocols. Our objective is to provide a clear, field-proven perspective on how to strategically select the optimal isomer for a given synthetic challenge.
Synthesis and Regioselectivity: A Foundational Challenge
The most common route to these compounds is the direct α-bromination of the corresponding methylcyclohexanone.[1][2] However, achieving high regioselectivity—bromination at the C2 versus the C6 position—is a critical first hurdle.
The reaction, typically conducted under acidic conditions, proceeds through an enol or enolate intermediate.[1] The regioselectivity is governed by a delicate balance of steric and electronic factors. For instance, in the bromination of 3-methylcyclohexanone, the reaction can yield both 2-bromo-3-methylcyclohexanone and this compound (which is the same as 6-bromo-3-methylcyclohexanone). The formation of the thermodynamically more stable enolate generally dictates the major product. More sophisticated methods, such as the bromination of pre-formed silyl enol ethers or the use of chiral amine catalysts, can offer greater control over both regioselectivity and stereoselectivity.[1][2]
Representative Synthetic Protocol: α-Bromination of 3-Methylcyclohexanone
This protocol describes a general procedure for the synthesis of 2-bromo-3-methylcyclohexanone using cupric bromide.
Materials:
-
3-Methylcyclohexanone
-
Cupric bromide (CuBr₂)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Alumina for column chromatography
-
Methylene chloride (CH₂Cl₂)
Procedure:
-
Dissolve 3-methylcyclohexanone (22.4 g) in a mixture of chloroform (250 mL) and ethyl acetate (50 mL).
-
Heat the solution to boiling.
-
Add a mixture of cupric bromide (98.3 g) and ethyl acetate (50 mL).
-
Continue heating to maintain the evolution of hydrogen bromide.
-
Once the evolution of HBr ceases, reflux the mixture for an additional 15 minutes.
-
Filter the hot solution to remove copper salts.
-
Evaporate the filtrate to a reduced volume.
-
Purify the crude product by column chromatography on alumina, eluting with methylene chloride.
-
Evaporation of the eluent yields crude 2-bromo-3-methylcyclohexanone.[3]
Comparative Reactivity and Mechanistic Insights
The synthetic utility of these bromoketone isomers is largely defined by their participation in nucleophilic substitutions, elimination reactions, and rearrangements. The position of the methyl group exerts a significant influence on the rates and outcomes of these reactions.
Nucleophilic Substitution (Sₙ2)
The α-carbon bearing the bromine atom is susceptible to nucleophilic attack.[1] The rate of an Sₙ2 reaction is highly sensitive to steric hindrance.
-
2-Bromo-3-methylcyclohexanone: The methyl group at the adjacent C3 position can sterically hinder the backside attack of a nucleophile at C2, potentially slowing down the reaction compared to an unsubstituted 2-bromocyclohexanone.
-
This compound: The methyl group at C5 is relatively remote from the reaction center and is expected to have a minimal steric impact on the Sₙ2 trajectory.
-
2-Bromo-4-methylcyclohexanone: The methyl group at C4 can influence the conformational equilibrium of the ring, but its direct steric hindrance on the C2 position is less pronounced than in the 3-methyl isomer.
Elimination (E2)
Base-induced elimination of HBr from these isomers leads to the formation of methylcyclohexenones. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene, and the stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms.[4]
The conformational preferences of the isomers play a crucial role here. For an E2 elimination to occur, both the bromine and a β-hydrogen must be in axial positions.[4] The energy penalty associated with a substituent occupying an axial position (A-value) influences the population of the reactive conformer.[5]
-
Cis vs. Trans Isomers: The relative stereochemistry of the methyl and bromo groups will determine the availability of anti-periplanar β-hydrogens. For example, in a trans-isomer, if both large groups prefer equatorial positions, the ring may need to flip to a higher energy conformation to allow for E2 elimination, resulting in a slower reaction rate.[4]
The Favorskii Rearrangement
The Favorskii rearrangement is a signature reaction of α-haloketones, resulting in a ring contraction to form a carboxylic acid derivative.[6][7] This reaction proceeds through a cyclopropanone intermediate, formed by intramolecular nucleophilic attack of an enolate.[8]
The position of the methyl group is critical in determining the feasibility and outcome of the Favorskii rearrangement. The reaction requires the formation of an enolate on the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen).[8]
-
2-Bromo-3-methylcyclohexanone: Enolate formation can occur at C6. The subsequent intramolecular Sₙ2 reaction leads to a bicyclo[4.1.0]heptanone (cyclopropanone) intermediate. The direction of ring-opening of this strained intermediate by a nucleophile will be influenced by the methyl group, leading to potentially different regioisomeric products compared to the unsubstituted system.
-
This compound: Enolate formation at C6 is unaffected by the C5-methyl group. The rearrangement is expected to proceed similarly to the unsubstituted 2-bromocyclohexanone.
-
2-Bromo-2-methylcyclohexanone: This isomer lacks an α'-hydrogen and therefore cannot undergo the classic Favorskii rearrangement. It may, however, undergo a quasi-Favorskii rearrangement, which proceeds through a different, non-enolate mechanism.[6][7]
Visualization of Key Synthetic Pathways
Caption: Synthetic pathways for bromomethylcyclohexanone isomers.
Synthetic Applications and Comparative Data
The choice of isomer is often dictated by the specific target molecule.
-
2-Bromo-4-methylcyclohexanone has been utilized as a reactant in the enantioselective synthesis of (-)-Microcionin 2 and in the preparation of benzopsoralens with antiproliferative activity.[9]
-
2-Bromo-3-methylcyclohexanone can be used in cross-coupling reactions to form C(sp²)-C(sp³) bonds, expanding its utility in constructing complex stereochemical architectures.[10]
-
This compound serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2]
| Isomer | Key Reaction | Typical Product | Noteworthy Applications |
| 2-Bromo-3-methylcyclohexanone | Cross-Coupling | Stereochemically complex architectures | Advanced intermediate synthesis[10] |
| 2-Bromo-4-methylcyclohexanone | Nucleophilic Substitution | (Hydroxymethyl)benzopsoralens | Synthesis of bioactive compounds[9] |
| This compound | Favorskii Rearrangement | Substituted cyclopentanecarboxylates | Ring contraction strategies[2] |
Conclusion
The synthetic utility of this compound and its isomers is a clear demonstration of how subtle structural changes can lead to significant differences in chemical reactivity. The position of the methyl group influences steric hindrance, conformational equilibria, and the availability of acidic protons, thereby dictating the outcomes of nucleophilic substitutions, eliminations, and rearrangements. A thorough understanding of these principles is paramount for the strategic design of synthetic routes. For the synthetic chemist, the selection of the appropriate bromomethylcyclohexanone isomer is not a matter of simple substitution but a calculated decision based on mechanistic principles to achieve the desired molecular architecture.
References
- LookChem. (n.d.). 2-Bromo-4-methylcyclohexan-1-one.
- Homework.Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a....
- PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methylcyclohexanone.
- Wikipedia. (n.d.). Favorskii rearrangement.
- Ceylan, M., et al. (n.d.).
- Brainly.com. (2023, October 31). How can I synthesize 2-Bromo-2-methylcyclohexanone and 2-Bromo-6-methylcyclohexane starting with.
- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
- Chegg.com. (2023, March 18). Solved Explain how to prepare 2-bromo-2-methylcyclohexanone.
- Allinger, N. L., et al. (1966). A Comparative Study of the Rates and Mechanisms of Conformational Interconversion in Derivatives of Cyclohexanone and Methylenecyclohexane. Journal of the American Chemical Society, 88(18), 4271–4283.
- Saikia, P., & Borah, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. RSC Advances, 6(76), 71439–71493.
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.
- Chemistry Stack Exchange. (n.d.). Hydrolysis of 2-bromo-2-methylcyclohexanone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 2-Bromo-5-methylthiophene.
- Chemistry LibreTexts. (2019, June 5). 8.8: Stereochemistry of the E₂ Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.
- Mehar Al Minnath (LetsLearnChem). (2020, December 29). Conformational analysis of cyclohexanone [Video]. YouTube.
- Allinger, N. L., et al. (1962). Conformational Analysis. LI. The Conformations of Cyclohexanone Rings in Simple Molecules. Journal of the American Chemical Society, 84(11), 2201–2205.
- PubChem. (n.d.). 2-Bromo-3-methylcyclohexanone.
- PubChem. (n.d.). 2-Bromo-2-methylcyclohexanone.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes.
- Ace Chemistry. (2016, May 24). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH [Video]. YouTube.
- Patouossa, I., et al. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds.
- Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes.
- ResearchGate. (n.d.). The Role of Hyperconjugation in the Conformational Analysis of Methylcyclohexane and Methylheterocyclohexanes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 89886-68-0 [smolecule.com]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. 2-Bromo-4-methylcyclohexanone | 27579-55-1 [chemicalbook.com]
- 10. 2-Bromo-3-methylcyclohexanone () for sale [vulcanchem.com]
A Comparative Guide to the Stereochemical Outcome of 2-Bromo-5-methylcyclohexanone Reductions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the precise control of stereochemistry is paramount. The reduction of substituted cyclohexanones is a fundamental transformation that often yields diastereomeric products, and understanding the factors that govern this selectivity is crucial for the rational design of synthetic routes. This guide provides an in-depth comparison of the stereochemical outcomes of the reduction of 2-bromo-5-methylcyclohexanone using two common hydride reducing agents: sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). By delving into the mechanistic underpinnings of these reactions, supported by established chemical principles, this document aims to equip researchers with the knowledge to predict and control the stereochemical course of similar reductions.
The Substrate: Conformational Landscape of this compound
Before examining the reduction, it is essential to understand the conformational preferences of the starting material, this compound. In a substituted cyclohexane ring, substituents can occupy either axial or equatorial positions. For the 5-methyl group, an equatorial position is strongly favored to minimize steric interactions. The conformational preference of the bromine atom at the α-position (C2) is more nuanced. Due to stereoelectronic effects, specifically the alignment of the C-Br σ* orbital with the π system of the carbonyl group, the bromine atom preferentially adopts an axial position . This axial preference is a key factor in determining the facial selectivity of the hydride attack.
The Reducing Agents: A Tale of Two Hydrides
Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are both sources of the hydride ion (H⁻), the active nucleophile in these reductions. However, they differ significantly in their reactivity.
-
Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in protic solvents like methanol or ethanol. It is selective for aldehydes and ketones.
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, capable of reducing a wider range of functional groups, including esters and carboxylic acids. It reacts violently with protic solvents and is therefore used in aprotic ethers like diethyl ether or tetrahydrofuran (THF).[1]
Stereochemical Outcomes: A Comparative Analysis
The reduction of this compound can lead to two diastereomeric products: the cis-2-bromo-5-methylcyclohexanol and the trans-2-bromo-5-methylcyclohexanol. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl carbon.
| Reducing Agent | Major Diastereomer | Minor Diastereomer |
| Sodium Borohydride (NaBH₄) | cis-2-bromo-5-methylcyclohexanol | trans-2-bromo-5-methylcyclohexanol |
| Lithium Aluminum Hydride (LiAlH₄) | cis-2-bromo-5-methylcyclohexanol | trans-2-bromo-5-methylcyclohexanol |
Mechanistic Rationale: The Felkin-Anh Model in Action
The observed stereoselectivity can be rationalized using the Felkin-Anh model , which predicts the outcome of nucleophilic attack on a chiral ketone. In the case of α-haloketones, the electronegative halogen atom is considered the "large" group due to stereoelectronic repulsion with the incoming nucleophile.
The model dictates that the nucleophile will attack the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) from the face opposite the largest substituent to minimize steric hindrance.
Caption: Felkin-Anh model applied to this compound reduction.
For this compound, the axial bromine atom acts as the sterically and electronically directing group. To avoid unfavorable interactions with the axial bromine, the hydride nucleophile preferentially attacks from the axial face of the carbonyl group. This axial attack leads to the formation of an equatorial hydroxyl group , resulting in the cis-2-bromo-5-methylcyclohexanol as the major diastereomer.
Equatorial attack, on the other hand, would experience significant steric and electronic repulsion from the axial bromine atom, making this pathway less favorable and leading to the trans isomer as the minor product.
Experimental Protocols
The following are representative experimental protocols for the reduction of a substituted cyclohexanone. These should be adapted and optimized for this compound based on the specific requirements of the research.
Reduction with Sodium Borohydride (NaBH₄)
Caption: Experimental workflow for NaBH₄ reduction.
Detailed Steps:
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by flash column chromatography on silica gel.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caption: Experimental workflow for LiAlH₄ reduction.
Detailed Steps:
-
To a stirred suspension of lithium aluminum hydride (1.1 eq) in anhydrous tetrahydrofuran (THF, 15 mL per gram of LiAlH₄) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF (5 mL per gram of ketone) dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, or until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction carefully by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF (2 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The reduction of this compound with both sodium borohydride and lithium aluminum hydride is expected to proceed with high diastereoselectivity, favoring the formation of the cis-2-bromo-5-methylcyclohexanol. This outcome is a direct consequence of the conformational preference of the substrate and the principles of stereoelectronic control as described by the Felkin-Anh model. For researchers engaged in the synthesis of complex molecules, a thorough understanding of these principles is indispensable for achieving the desired stereochemical outcomes and streamlining synthetic efforts. The provided protocols offer a starting point for the practical execution of these important chemical transformations.
References
- Williamson, K. L., Minard, R. D., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
- McMurry, J. (2015). Organic Chemistry. Cengage Learning.
- Studylib. (n.d.). Borohydride Reduction of 2-Methylcyclohexanone Lab.
- Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956). The Stereochemistry of Hydride Reductions. Journal of the American Chemical Society, 78(11), 2579–2582.
- Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone.
- Chegg. (2022). Experiment 4: Borohydride Reduction Of 2-Methylcyclohexanone.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Neufeldt, S. R., Jiménez-Osés, G., Comins, D. L., & Houk, K. N. (2014). A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions. The Journal of organic chemistry, 79(23), 11609–11618.
Sources
A Senior Application Scientist's Guide to the Stability of Halogenated Cyclohexanone Regioisomers
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of halogens to a cyclohexanone scaffold is a fundamental strategy in medicinal chemistry and organic synthesis to modulate electronic properties, reactivity, and biological activity. However, the precise placement of the halogen atom—defining its regio- and stereochemistry—has profound and often counterintuitive consequences for the molecule's conformational stability. Understanding these stability nuances is paramount for predicting reaction outcomes, designing stable pharmaceutical intermediates, and interpreting complex spectroscopic data.
This guide provides an in-depth comparative analysis of the factors governing the stability of α-, β-, and γ-halogenated cyclohexanone regioisomers. We will dissect the interplay of steric, electronic, and stereoelectronic forces, supported by experimental and computational data, to build a predictive framework for researchers in the field.
The Fundamental Forces Dictating Conformational Stability
The stability of any substituted cyclohexane, including halogenated cyclohexanones, is a delicate balance of several competing energetic factors. The chair conformation is the most stable arrangement for the cyclohexane ring itself, as it minimizes both angle and torsional strain. The introduction of substituents disrupts this balance.
-
Steric Strain (van der Waals Repulsion) : This is the most intuitive factor. Bulky substituents prefer the more spacious equatorial position to avoid repulsive 1,3-diaxial interactions with axial hydrogens on the same face of the ring. The energetic penalty for placing a substituent in the axial position is quantified by its "A-value"[1]. Generally, larger substituents have larger A-values and a stronger preference for the equatorial position[2].
-
Torsional Strain : This arises from the eclipsing of bonds on adjacent atoms. In the chair conformation, all bonds are perfectly staggered, minimizing this strain.
-
Dipole-Dipole Interactions : The polar C=O and C-X bonds create molecular dipoles. The overall stability is influenced by the orientation and distance between these dipoles. Alignments that minimize repulsion or maximize attraction are favored.
-
Stereoelectronic Effects : These are stabilizing interactions that result from the specific spatial arrangement of orbitals[3][4]. In the context of halogenated ketones, these effects can override classical steric predictions and are crucial for understanding stability.
The α-Halocyclohexanone Anomaly: A Case Study in Stereoelectronic Control
The 2-halocyclohexanones (α-position) are the most extensively studied regioisomers and present a fascinating deviation from simple steric predictions. Naively, one would expect the halogen to prefer the equatorial position to minimize steric clashes. However, the opposite is often observed, particularly in non-polar environments.
The dominant stabilizing factor is a stereoelectronic interaction known as the anomeric effect , or more specifically, a generalized anomeric effect [5]. This effect involves the donation of electron density from a lone pair on the axial halogen (n_X) into the low-lying antibonding orbital of the carbonyl group (π*_C=O). This orbital overlap is only possible when the C-X bond is axial and thus anti-periplanar to one of the C=O bonds, leading to significant stabilization of the axial conformer.
Caption: Favorable orbital overlap in the axial conformer of an α-halocyclohexanone.
Comparative Analysis: The Influence of the Halogen (F, Cl, Br, I)
The stability of the axial conformer is highly dependent on the identity of the halogen and the solvent.
-
In the Vapor Phase (Intrinsic Stability) : In the absence of solvent, the axial conformer is more stable for all α-halocyclohexanones. The energy difference between the equatorial and axial forms (ΔE = E_eq - E_ax) shows that the preference for the axial position increases down the group from F to I[5][6]. This is because the nX–π*CO orbital interaction is more effective with the larger, more polarizable halogens[5].
-
In Solution (Solvent Effects) : The equilibrium can shift dramatically in solution. The equatorial conformer has a larger net dipole moment. Therefore, polar solvents preferentially solvate and stabilize the equatorial conformer.
-
2-Fluorocyclohexanone : The axial conformer is more stable in the vapor phase. However, the equatorial conformer predominates in all solvents studied, even in non-polar CCl4[5][6]. This is attributed to a strong attractive interaction between fluorine and the carbonyl oxygen in the equatorial conformer[6].
-
2-Chloro- and 2-Bromocyclohexanone : The axial conformer is significantly more stable in the vapor phase and remains the major conformer in non-polar solvents like CCl4. In more polar solvents, the equilibrium shifts towards the equatorial form[5].
-
2-Iodocyclohexanone : The preference for the axial position is so strong that it is the major conformer in all solvents studied[5].
-
Data Summary: Conformational Energy Differences (ΔE = E_eq - E_ax) in kcal/mol
| Halogen (X) | Vapor Phase[5][6] | CCl4 Solution[5] | Acetonitrile Solution[5] |
| F | +0.45 | -0.45 | -1.40 |
| Cl | +1.05 | +0.20 | -0.95 |
| Br | +1.50 | +0.45 | -0.65 |
| I | +1.90 | +1.05 | +0.20 |
| (Positive values indicate the axial conformer is more stable; negative values indicate the equatorial conformer is more stable.) |
Stability of β- and γ-Halocyclohexanone Regioisomers
Data for the β- (3-halo) and γ- (4-halo) regioisomers is less extensive, as they lack the unique stereoelectronic interactions seen in the α-isomers. Their conformational preferences are therefore governed primarily by classical steric and dipolar effects.
3-Halocyclohexanones (β-Position)
In 3-halocyclohexanones, the halogen is too distant to have a significant anomeric-type interaction with the carbonyl group. Therefore, stability is dictated by:
-
Steric Hindrance : The halogen's A-value will be the dominant factor, creating a preference for the equatorial position to avoid 1,3-diaxial interactions.
-
Dipole-Dipole Interactions : The relative orientation of the C-X and C=O dipoles will modulate the stability. In the equatorial conformer, the dipoles are further apart, generally leading to a lower-energy arrangement compared to the axial conformer where the dipoles are closer and potentially repulsive.
The overall stability will strongly favor the equatorial conformer for all halogens, with the preference scaling with the halogen's A-value (F: ~0.25, Cl: ~0.5, Br: ~0.45, I: ~0.45 kcal/mol)[1].
4-Halocyclohexanones (γ-Position)
For 4-halocyclohexanones, the situation is similar to the 3-halo isomers, but the influence of the carbonyl group is even more attenuated.
-
Steric Hindrance : The A-value of the halogen is the primary determinant of stability, creating a strong preference for the equatorial conformer [7].
-
Dipole-Dipole Interactions : In the chair conformation, the C4-X and C1=O dipoles are roughly parallel in the equatorial conformer and anti-parallel in the axial conformer. The anti-parallel arrangement in the axial conformer can be electrostatically favorable, slightly reducing the energetic cost of placing the halogen in the axial position compared to a non-polar cyclohexane ring. However, this small stabilizing dipolar effect is generally insufficient to overcome the steric preference for the equatorial position.
Experimental & Computational Protocols for Stability Analysis
Validating the conformational stability of novel halogenated cyclohexanones is a critical task. The following protocols provide robust methods for determining conformational equilibria.
Protocol 1: Determination of Conformational Equilibrium by NMR Spectroscopy
This method relies on the principle that vicinal proton-proton coupling constants (³J_HH) are dependent on the dihedral angle between the protons (the Karplus relationship). By measuring the time-averaged coupling constant of the proton at C2, one can determine the relative populations of the axial and equatorial conformers.
Step-by-Step Methodology:
-
Sample Preparation : Prepare a ~10-20 mM solution of the halogenated cyclohexanone in the desired deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN).
-
Data Acquisition : Acquire a high-resolution ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure coupling constants.
-
Signal Assignment : Assign the proton signal corresponding to the H atom on the halogen-bearing carbon (the α-proton). This is typically a doublet of doublets.
-
Coupling Constant Measurement : Measure the observed coupling constant (J_obs) between the α-proton and the adjacent methylene protons.
-
Population Calculation : Use the following equation to calculate the mole fraction of the axial conformer (X_ax): J_obs = X_ax * J_ax + (1 - X_ax) * J_eq Where:
-
J_ax is the coupling constant for the pure axial conformer (estimated from model compounds, typically ~10-13 Hz for J_aa and ~2-4 Hz for J_ae).
-
J_eq is the coupling constant for the pure equatorial conformer (estimated from model compounds, typically ~2-5 Hz for J_ea and J_ee).
-
-
Free Energy Calculation : Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RT ln(K_eq), where K_eq = (1 - X_ax) / X_ax.
Caption: Workflow for determining conformational equilibrium using NMR spectroscopy.
Protocol 2: Computational Modeling for Relative Energy Calculation
Quantum mechanical calculations provide a powerful tool for predicting the intrinsic stability of conformers in the gas phase and for modeling solvent effects.
Step-by-Step Workflow:
-
Structure Generation : Build the 3D structures of both the axial and equatorial chair conformers of the target molecule using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization : Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311+G** is a common choice)[5]. This finds the lowest energy structure for each conformer.
-
Frequency Calculation : Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation : Extract the electronic energies and thermal corrections. The relative stability (ΔE or ΔG) is the difference between the corrected energies of the equatorial and axial conformers.
-
(Optional) Solvation Modeling : To simulate solution-phase stability, repeat the optimization and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest.
Conclusion and Practical Implications
The stability of halogenated cyclohexanone regioisomers is a complex interplay of steric, dipolar, and stereoelectronic effects.
-
α-Halocyclohexanones are unique. Their stability is governed by a stabilizing anomeric effect that often favors the sterically hindered axial conformation, a preference that is highly sensitive to the specific halogen and the polarity of the solvent.
-
β- and γ-Halocyclohexanones follow more classical rules, with their stability primarily dictated by the steric A-value of the halogen, leading to a strong preference for the equatorial conformer.
For drug development professionals and synthetic chemists, a thorough understanding of these principles is not merely academic. It directly impacts the design of synthetic routes, the prediction of product ratios, the interpretation of analytical data, and the rational design of molecules with specific three-dimensional structures required for biological activity. By leveraging the experimental and computational protocols outlined here, researchers can confidently probe and predict the conformational behavior of these vital chemical entities.
References
- Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link]
- Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry. [Link]
- Allinger, N. L., Allinger, J., Chow, L. W., & Wang, G. L. (1967). Conformational Analysis. LIV. The 2-Bromo Derivatives of 4-t-Butylcyclohexanone, 4,4-Dimethylcyclohexanone, 6,6-Dimethylcyclohexanone, and 2,6,6-Trimethylcyclohexanone. Journal of Organic Chemistry.
- Abraham, R. J., et al. (2002). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- CONFORMATIONS OF SIX-MEMBERED RINGS. (n.d.). eGyanKosh. [Link]
- Halogen Displacement Reactions. (n.d.). Save My Exams. [Link]
- Halogens. (2021). Chemistry LibreTexts. [Link]
- Stereoelectronic effect. (n.d.). Wikipedia. [Link]
- Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity. (2025).
- Reactivity trends of the halogens. (n.d.). OCR. [Link]
- Chong, C. T. (2024). Stereoelectronic Effects. Baran Group Meeting.
- Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules.
- Key Stereoelectronic Principles. (n.d.). University of Melbourne.
- 4-Bromocyclohexan-1-one. (n.d.). PubChem. [Link]
- Abraham, R. J., et al. (2002). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Zador, M., & Pointeau, A. (1967). equilibria of or-halocyclohexanones1. Canadian Journal of Chemistry. [Link]
- Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. [Link]
- 3-Chlorocyclohexanone. (n.d.). PubChem. [Link]
- Why does cyclohexanone have strong dipole-dipole interactions yet 1-bromocyclohexane doesn't? (2024). Reddit. [Link]
- Dipole Dipole Forces of
- Conformational analysis of cyclohexanes. (n.d.). KPU Pressbooks. [Link]
- Dipole-Induced Dipole Forces Explained. (2025). YouTube. [Link]
- Conformational Analysis and Stability of Alkanes. (n.d.). OrgoSolver. [Link]
- Cyclohexane Conformational Analysis. (n.d.).
- Conformational Analysis of Cycloalkanes. (n.d.). Maricopa Open Digital Press. [Link]
- Allinger, N. L., et al. (1960). Conformational Analysis. XI. The Conformers of 2-Chlorocyclohexanone. Journal of the American Chemical Society. [Link]
- Exercise 8: - Conformational analysis and nomenclature of cyclohexanes. (n.d.). McGill University. [Link]
- Medel, R., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Molecules. [Link]
- 2-Chlorocyclohexanone. (n.d.). PubChem. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-methylcyclohexanone
This guide provides comprehensive, operation-critical procedures for the safe handling and disposal of 2-Bromo-5-methylcyclohexanone. As a halogenated organic ketone, this compound requires specific protocols to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The following directives are grounded in established safety principles and are designed for immediate implementation by researchers, scientists, and drug development professionals.
Hazard Identification and Essential Characterization
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as an irritant and, critically, as a halogenated organic compound.[1][2][3] This classification dictates its entire waste stream lifecycle.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₇H₁₁BrO[4][5] | Identifies the compound as an organic molecule containing bromine. |
| Molecular Weight | 191.07 g/mol [4][5][6] | Relevant for calculating quantities for waste manifests. |
| GHS Hazard Statements | H315: Causes skin irritation[4] H319: Causes serious eye irritation[4] H335: May cause respiratory irritation[4] | These hazards mandate the use of specific Personal Protective Equipment (PPE) to prevent exposure during handling and disposal. |
| Chemical Class | Halogenated Organic Compound[1][2][3] | This is the most critical factor for waste segregation. Halogenated waste requires specialized, high-temperature incineration and must never be mixed with non-halogenated organic waste.[2][3] |
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite
Before handling this compound in any capacity, including disposal, the following minimum PPE must be worn. The rationale is to create a complete barrier against the identified hazards of skin, eye, and respiratory irritation.[4]
-
Eye and Face Protection : Wear chemical safety goggles that meet ANSI Z.87.1 standards.[7] If there is a significant splash hazard, a face shield should be worn over the safety goggles.[7][8]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[1][7] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface.
-
Body Protection : A standard laboratory coat must be worn and fully buttoned.[1][7] For larger quantities or significant spill risk, consider a chemical-resistant apron.
-
Respiratory Protection : All handling and disposal procedures should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[7][10]
The selection of PPE is the final step in a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes more effective, systemic solutions over reliance on individual protective measures.
Caption: The Hierarchy of Controls prioritizes safety strategies.
Core Disposal Protocol: A Step-by-Step Guide
The improper disposal of halogenated compounds poses significant environmental risks and can result in regulatory penalties. Adherence to this protocol is mandatory.
Step 1: Waste Segregation
This is the most critical step. Due to its bromine content, this compound is a halogenated organic compound.[1][2]
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[2][11]
-
Causality: Halogenated waste streams are incinerated under specific conditions to prevent the formation of toxic dioxins and furans. Mixing this waste with non-halogenated solvents contaminates the entire container, leading to significantly higher disposal costs and improper treatment.[3] Under no circumstances should this chemical be poured down a sanitary drain .[1][11]
Step 2: Container Selection and Labeling
The integrity and clear identification of the waste container are essential for safety.
-
Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or bottle.[3][9] Avoid metal containers, as some halogenated compounds can degrade to form acids that corrode metal.[9]
-
Action: The container must be clearly and indelibly labeled with the words "Hazardous Waste - Halogenated Organics" and list the full chemical name: "this compound." [2][3][12] Keep a running log of the contents and their approximate volumes.[2]
Step 3: Waste Collection
This includes the pure compound and any materials contaminated with it.
-
Pure Compound/Solutions: Carefully transfer any unwanted this compound or solutions containing it into the designated halogenated waste container. Perform this transfer inside a chemical fume hood.
-
Contaminated Labware: Disposable items such as contaminated gloves, pipette tips, and weighing paper must be collected in a separate, clearly labeled container for solid hazardous waste.[12] Do not place these items in the regular trash.
Step 4: Temporary Storage
Waste must be stored safely and securely pending final disposal.
-
Action: Keep the waste container tightly sealed at all times, except when actively adding waste.[3][11]
-
Action: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be in a secondary containment tub to mitigate leaks or spills.[9]
-
Action: Ensure the storage area is cool, dry, well-ventilated, and away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]
Step 5: Final Disposal
Final disposal must be handled by certified professionals.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12][13]
-
Action: Provide them with the complete and accurate manifest of the waste container's contents. Never allow hazardous waste to accumulate beyond the limits set by your institution or local regulations.[3]
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to minimize harm.
Spill Response
For a small spill (<100 mL) inside a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to absorb the liquid.[11][13]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled container for disposal as halogenated hazardous waste.[11][13]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Place all cleaning materials in the solid hazardous waste container.
For large spills, or any spill outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's EHS or emergency response team.[11]
First-Aid for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][13] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[10] If they feel unwell, seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.[10]
References
- Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
- Hazardous Waste Segreg
- Chemical Safety: Personal Protective Equipment. University of California, Riverside. [Link]
- Halogenated Solvents in Laboratories.
- Halogenated Solvents Safety Information. University of Washington Environmental Health & Safety. [Link]
- 2-Bromo-2-methylcyclohexanone.
- Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
- 5 Types of PPE for Hazardous Chemicals.
- UNIT 7: Personal Protective Equipment.
- trans-2-Bromo-5-methylcyclohexanone.
- 2-Bromo-5-methylcyclohexane-1-carboxylic acid.
- 2-Bromo-5-methylcyclohexan-1-one.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 2-Bromo-2-methylcyclohexanone | C7H11BrO | CID 11116853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-methylcyclohexan-1-one | C7H11BrO | CID 12742014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-2-Bromo-5-methylcyclohexanone | C7H11BrO | CID 124629995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-5-methylcyclohexanone
For the discerning researcher in drug development and organic synthesis, the precise introduction of functional groups is paramount. 2-Bromo-5-methylcyclohexanone, a versatile intermediate, offers a strategic entry point for constructing complex molecular architectures. However, its utility is matched by a need for meticulous handling. As an alpha-brominated ketone, this compound is anticipated to be a potent lachrymator and irritant. This guide provides essential, field-tested safety and logistical information to ensure both the integrity of your research and the well-being of your laboratory personnel.
Anticipated Hazard Profile
Based on available data for analogous compounds, this compound should be treated as a hazardous substance with the following potential effects:
| Hazard Classification | Anticipated Effect | GHS Hazard Statements (Inferred) |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
This data is extrapolated from the hazard profile of 2-Bromo-2-methylcyclohexanone.[1]
Core Safety Directives: A Multi-Layered Approach
A proactive safety culture is the bedrock of successful research. The handling of this compound demands a multi-layered approach, prioritizing engineering controls, supplemented by rigorous personal protective equipment (PPE) protocols.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate you from the hazard. For a volatile and irritating compound like this compound, the following are non-negotiable:
-
Fume Hood: All manipulations, including weighing, transferring, and the reaction itself, must be conducted within a certified and properly functioning chemical fume hood. This prevents the inhalation of vapors and contains any potential spills.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are critical for immediate decontamination in the event of accidental exposure.
Personal Protective Equipment (PPE): The Essential Barrier
Your PPE is the final barrier between you and the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes and Face | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient. The lachrymatory nature of α-bromoketones necessitates the full seal of goggles. A face shield provides an additional layer of protection against splashes during transfers of larger quantities. |
| Hands | Nitrile or neoprene gloves. | Double-gloving is recommended. Regularly inspect gloves for any signs of degradation or puncture. Immediately remove and replace contaminated gloves, washing hands thoroughly after removal. |
| Body | A flame-resistant lab coat. | The lab coat should be fully buttoned to provide maximum coverage. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | While a fume hood is the primary control, a respirator may be necessary for spill cleanup or in situations where fume hood performance is questionable. A full respiratory protection program, including fit-testing, is required for respirator use. |
Operational and Disposal Plans: From Benchtop to Waste Stream
A well-defined plan for the entire lifecycle of the chemical in your laboratory is crucial for maintaining a safe environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure all necessary engineering controls are operational and all required PPE is readily available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfers within a chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Reaction Setup: Set up your reaction apparatus within the fume hood. Ensure all joints are properly sealed to prevent the escape of vapors.
-
Post-Reaction Workup: Quench the reaction carefully within the fume hood. Be aware of any potential for off-gassing.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound. A suitable decontamination solution may include a base to neutralize any residual reactive material, followed by a thorough rinse with an appropriate solvent.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Waste Disposal: A Critical Final Step
As a halogenated organic compound, this compound requires special disposal procedures.
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[2][3]
-
Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list all constituents.[4]
-
Containerization: Use a designated, properly sealed, and compatible container for all waste containing this compound.[4]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance.[2]
Visualizing the Safety Workflow
To further clarify the decision-making process for handling this compound, the following workflow diagram illustrates the key safety checkpoints.
Caption: A flowchart outlining the critical safety steps from preparation to disposal for this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, advancing the frontiers of drug discovery and chemical innovation.
References
- Smolecule. (n.d.). Buy this compound | 89886-68-0.
- Benchchem. (n.d.). This compound | 89886-68-0.
- Guidechem. (n.d.). Cyclohexanone, 2-bromo-5-methyl- 89886-68-0 wiki.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- LookChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.
- ChemBK. (n.d.). Cyclohexanone, 2-bromo-5-methyl-.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Unknown Source. (n.d.).
- Brandeis University. (n.d.). Lachrymators | Laboratory Safety.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Washington State University. (n.d.). Halogenated Solvents.
- PubChem. (n.d.). 2-Bromo-2-methylcyclohexanone.
- Fisher Scientific. (2010).
- Fisher Scientific. (n.d.).
- ChemicalBook. (2025).
- PubChem. (n.d.). 2-Bromo-5-methylcyclohexan-1-one.
- GOV.UK. (2024).
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- YouTube. (2022). Safe Handling of Chemicals.
- ResearchGate. (2025). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method.
- Wikipedia. (n.d.).
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (n.d.).
- National Center for Biotechnology Information. (2023).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
